molecular formula C3H9NO B031109 2A3 CAS No. 35320-23-1

2A3

カタログ番号: B031109
CAS番号: 35320-23-1
分子量: 75.11 g/mol
InChIキー: BKMMTJMQCTUHRP-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

d-Alaninol, also known as (R)-(+)-2-Amino-1-propanol, is a versatile and valuable chiral β-amino alcohol serving as a critical building block in organic synthesis and medicinal chemistry. Its primary research value lies in its stereochemically defined structure, which features both an amino group and a hydroxyl group on a chiral carbon backbone. This configuration makes d-Alaninol an indispensable precursor for the synthesis of peptidomimetics, where it is incorporated to create non-natural amino acid analogs and modify peptide backbones to enhance metabolic stability and bioavailability. Furthermore, it is extensively employed as a chiral auxiliary and ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, including pharmaceuticals and fine chemicals. The compound also serves as a key intermediate for constructing heterocyclic scaffolds and for the preparation of chiral catalysts. Researchers utilize d-Alaninol to study stereoselective reactions and to develop novel therapeutic agents, particularly in the fields of antibiotic and antiviral research. Its mechanism of action in these applications is not as a drug itself, but as a structural component that confers specific three-dimensional geometry and functionality to the target molecule, thereby influencing biological activity, receptor binding, and physicochemical properties. This high-purity reagent is essential for advancing studies in chirality and for the design of next-generation chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904764
Record name (R)-2-Aminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name (R)-(-)-2-Amino-1-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10983
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

35320-23-1
Record name 2-Aminopropanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Aminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2-Amino-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPROPANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770ZI70L3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the 2A3 Monoclonal Antibody (Anti-CD25)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 monoclonal antibody is a murine IgG1 antibody that specifically targets the alpha chain of the human Interleukin-2 receptor (IL-2Rα), also known as CD25.[1][2][3] This receptor is a critical component of the high-affinity IL-2 receptor complex, which plays a pivotal role in the proliferation and activation of T lymphocytes. Due to its expression on activated T cells, CD25 has been a key target for immunosuppressive therapies. The this compound antibody has been notably investigated for its therapeutic potential in preventing the rejection of allogeneic tissue transplants and in the treatment of T-cell mediated autoimmune diseases like graft-versus-host disease (GVHD).[3] This document provides a comprehensive technical overview of the this compound monoclonal antibody, including its mechanism of action, associated signaling pathways, quantitative data from clinical studies, and detailed experimental protocols.

Mechanism of Action

The this compound monoclonal antibody exerts its immunosuppressive effects by binding to the p55 subunit (CD25) of the IL-2 receptor.[1] This binding occurs at or near the IL-2 binding site, effectively preventing the formation of the high-affinity IL-2 receptor complex.[1][4] The high-affinity receptor is composed of three subunits: the α chain (CD25), the β chain (CD122), and the common γ chain (CD132).[5][6][7] By blocking the α chain, the this compound antibody inhibits the downstream signaling cascade that is normally initiated by the binding of IL-2. This blockade ultimately leads to a reduction in T-cell activation and proliferation, which are key events in the pathogenesis of immune-mediated disorders such as GVHD.[8][9] The therapeutic humanized monoclonal antibody, Daclizumab, has been shown to block the binding of the this compound antibody, indicating they share a similar epitope.[1][4]

IL-2 Receptor Signaling Pathway

The binding of Interleukin-2 to its high-affinity receptor on the surface of T lymphocytes triggers a complex intracellular signaling cascade that is crucial for T-cell proliferation, differentiation, and survival. The this compound antibody, by blocking the CD25 subunit, effectively inhibits this pathway.

IL2_Signaling_Pathway Figure 1: Simplified IL-2 Receptor Signaling Pathway and the inhibitory action of this compound mAb. cluster_receptor Cell Membrane IL2R_gamma γc (CD132) JAK3 JAK3 IL2R_gamma->JAK3 Activates IL2R_beta IL-2Rβ (CD122) IL2R_beta->IL2R_gamma JAK1 JAK1 IL2R_beta->JAK1 Activates PI3K PI3K IL2R_beta->PI3K Activates MAPK MAPK Pathway IL2R_beta->MAPK Activates CD25 IL-2Rα (CD25) CD25->IL2R_beta IL2 Interleukin-2 IL2->CD25 Binds mAb_this compound This compound mAb mAb_this compound->CD25 Blocks STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization AKT Akt PI3K->AKT RAS Ras-Raf-MEK-ERK MAPK->RAS Nucleus Nucleus STAT5_dimer->Nucleus Translocation mTOR mTOR AKT->mTOR mTOR->Nucleus RAS->Nucleus Proliferation T-Cell Proliferation, Survival, & Differentiation Nucleus->Proliferation Gene Transcription

Caption: Simplified IL-2 Receptor Signaling Pathway and the inhibitory action of this compound mAb.

Quantitative Data Summary

A phase I-II clinical study evaluated the murine anti-IL-2 receptor antibody this compound for the treatment of acute graft-versus-host disease (GVHD) in patients who had failed corticosteroid treatment.[3] The key quantitative findings from this study are summarized below.

ParameterValueReference
Patient Population
Number of Patients11[3]
Age RangeNot specified
Underlying ConditionAcute GVHD post-allogeneic marrow transplantation[3]
Prior Treatment FailureCorticosteroids[3]
Dosing Regimen
Dose Escalation0.1 mg/kg/day to 1.0 mg/kg/day[3]
Duration of Treatment7 days[3]
Pharmacokinetics
Target Trough Level> 6 µg/ml[3]
Dose to Achieve Target0.5 or 1.0 mg/kg/day[3]
Clinical Response (in patients treated within 40 days of transplantation)
Complete Response (Skin)1 of 7 evaluable patients[3]
Partial Response (Skin)2 of 7 evaluable patients[3]
Partial Response (GI Tract)1 of 7 evaluable patients[3]
Response in Liver DiseaseNo responses observed[3]
Immunogenicity
IgM Response4 of 8 evaluable patients[3]
IgG Response1 of 8 evaluable patients[3]
Adverse Events
Incidence14% of infusions (11 of 72)[3]
Common Side EffectsFever, respiratory distress, hypertension, hypotension, chills[3]

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and application of the this compound monoclonal antibody are provided below.

Flow Cytometry for CD25 Expression on Human Lymphocytes

This protocol outlines the procedure for staining human peripheral blood mononuclear cells (PBMCs) to detect the expression of CD25 using the this compound monoclonal antibody or a functionally equivalent clone.

Flow_Cytometry_Workflow Figure 2: Experimental Workflow for Flow Cytometry Analysis of CD25. start Start: Isolate PBMCs from whole blood wash1 Wash cells with PBS start->wash1 fc_block Fc receptor blocking (e.g., with human IgG) wash1->fc_block stain Stain with fluorochrome- conjugated anti-CD25 (this compound) and other markers (e.g., CD3, CD4) fc_block->stain wash2 Wash cells to remove unbound antibody stain->wash2 resuspend Resuspend cells in FACS buffer wash2->resuspend acquire Acquire data on a flow cytometer resuspend->acquire analyze Analyze data: Gate on lymphocyte population, then identify CD25+ cells acquire->analyze end End: Quantify CD25 expression analyze->end

Caption: Experimental Workflow for Flow Cytometry Analysis of CD25.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Human Fc block

  • Fluorochrome-conjugated anti-human CD25 (clone this compound or equivalent)

  • Fluorochrome-conjugated antibodies to other cell surface markers (e.g., CD3, CD4, CD8)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Counting and Viability: Count the isolated PBMCs and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Preparation: Aliquot approximately 1 x 10^6 cells per tube.

  • Washing: Wash the cells by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing human Fc block and incubate for 15 minutes at 4°C. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

  • Antibody Staining: Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD25 (this compound) and other antibodies for co-staining to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound antibodies.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter properties, then on single cells, and subsequently on viable cells. Within the lymphocyte gate, identify T-cell subsets (e.g., CD3+, CD4+) and quantify the percentage of CD25+ cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes a sandwich ELISA for the quantification of cytokines (e.g., IL-2, IFN-γ, TNF-α) in patient serum or cell culture supernatants, which is relevant for monitoring the immunological effects of this compound antibody treatment in GVHD.[10][11][12][13]

Materials:

  • ELISA plate pre-coated with capture antibody specific for the cytokine of interest

  • Patient serum or cell culture supernatant samples

  • Recombinant cytokine standard

  • Detection antibody (biotinylated)

  • Avidin-HRP or Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed by the ELISA kit manufacturer.

  • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Enzyme Conjugate: Add 100 µL of Avidin-HRP or Streptavidin-HRP to each well.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Conclusion

The this compound monoclonal antibody represents a significant tool in the study and potential treatment of T-cell mediated diseases. Its specific targeting of the IL-2 receptor alpha chain (CD25) provides a clear mechanism for immunosuppression. The data from early clinical trials, while limited, demonstrated a degree of efficacy in steroid-refractory acute GVHD, paving the way for the development of humanized anti-CD25 antibodies like Daclizumab and Basiliximab. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects of this compound and similar antibodies in various research and pre-clinical settings. Continued research in this area is crucial for optimizing immunomodulatory therapies for transplantation and autoimmune diseases.

References

Technical Guide to 2A3 Monoclonal Antibody Clones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monoclonal antibody clones designated as "2A3." It is crucial to note that "this compound" is not a single entity but rather a clone name that has been assigned to several distinct monoclonal antibodies with different targets, isotypes, and applications. This document delineates the specific characteristics, applications, and relevant biological pathways for each major this compound clone to ensure accurate experimental design and data interpretation.

Rat IgG2a Isotype Control, Clone this compound

The Rat IgG2a monoclonal antibody clone this compound is a widely used isotype control in a variety of immunological assays, particularly flow cytometry.[1][2][3][4] Isotype controls are essential for distinguishing non-specific background staining from specific antibody binding, thereby ensuring the validity of experimental results.

Core Characteristics

This antibody is engineered to have no specific reactivity with mammalian cells, making it an ideal negative control.[1][2][3] Its target is typically a hapten, such as trinitrophenol (TNP) or keyhole limpet hemocyanin (KLH), which is not present on the cells being analyzed.[1][2][3]

Table 1: Quantitative Data for Rat IgG2a Isotype Control, Clone this compound

ParameterValueSource
Host Rat[5]
Isotype IgG2a, Kappa
Target Trinitrophenol (TNP) or Keyhole Limpet Hemocyanin (KLH)[1][2][3]
Purity >95% (as determined by SDS-PAGE)[5]
Concentration Typically 0.2 mg/mL or 0.5 mg/mL[1]
Storage Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4, often with stabilizers like gelatin or BSA and a preservative such as 0.09% sodium azide.[1][5]
Storage Conditions Store at 2-8°C. Do not freeze. Protect from light, especially when conjugated to a fluorophore.[1]
Experimental Protocol: Flow Cytometry

The primary application for this antibody is as an isotype control in flow cytometry. It should be used at the same concentration as the primary antibody it is controlling for.

Materials:

  • Cells of interest

  • Rat IgG2a Isotype Control, Clone this compound (conjugated to the same fluorophore as the primary antibody)

  • Primary antibody of interest (Rat IgG2a isotype)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • (Optional) Fc block to prevent non-specific binding to Fc receptors.

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with cold Flow Cytometry Staining Buffer.

  • Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10^6 cells/100 µL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • (Optional) Fc Block: If your cells express Fc receptors, incubate them with an Fc blocking reagent according to the manufacturer's instructions to reduce non-specific binding.

  • Staining:

    • Isotype Control Tube: Add the Rat IgG2a Isotype Control, Clone this compound, at the same concentration as recommended for your primary antibody.

    • Primary Antibody Tube: Add your primary Rat IgG2a antibody at the manufacturer's recommended concentration.

  • Incubation: Incubate the tubes for 20-30 minutes at 2-8°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

  • Data Acquisition: Analyze the samples on a flow cytometer. The signal from the isotype control tube will serve as the baseline for non-specific staining, allowing for accurate gating of the positively stained population in the primary antibody tube.

Experimental Workflow Diagram

G A Prepare Single-Cell Suspension B Cell Count and Aliquot (1x10^6 cells/tube) A->B C Optional: Fc Block B->C D Add Isotype Control (Clone this compound) C->D E Add Primary Antibody C->E F Incubate (20-30 min, 2-8°C, dark) D->F E->F G Wash Cells (2x) F->G H Resuspend in Staining Buffer G->H I Acquire Data on Flow Cytometer H->I

Caption: Flow cytometry workflow using the this compound isotype control.

Mouse anti-Human CD25, Clone this compound

This monoclonal antibody is highly specific for human CD25, which is the alpha chain of the Interleukin-2 (IL-2) receptor.[6] CD25 is a key marker for activated T cells and is constitutively expressed on regulatory T cells (Tregs).

Core Characteristics

The this compound clone that targets human CD25 is of mouse origin and has functional implications as it can block the binding of IL-2 to its high-affinity receptor.[6][7]

Table 2: Quantitative Data for Mouse anti-Human CD25, Clone this compound

ParameterValueSource
Host Mouse[6]
Isotype IgG1, Kappa[8]
Target Human CD25 (IL-2 Receptor alpha chain)[6]
Molecular Weight of Target 55 kDa[6][8]
Reactivity Human, Cynomolgus Monkey[6]
Applications Flow Cytometry, Cell Isolation[6]
Recommended Concentration (Flow Cytometry) 5-20 µL per test (1 x 10^6 cells)[8][9]
Functional Effect Blocks high-affinity IL-2 binding[6][7]
Experimental Protocol: Flow Cytometry for CD25 Expression

This protocol outlines the steps for identifying CD25-expressing cells, such as activated T cells or regulatory T cells, within a human peripheral blood mononuclear cell (PBMC) population.

Materials:

  • Human PBMCs

  • Mouse anti-Human CD25, Clone this compound (conjugated to a suitable fluorophore, e.g., PE, APC)

  • Mouse IgG1, Kappa Isotype Control (conjugated to the same fluorophore)

  • Other antibodies for co-staining (e.g., anti-CD3, anti-CD4, anti-FoxP3 for Treg identification)

  • Flow Cytometry Staining Buffer

  • (For Treg staining) Fixation/Permeabilization Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from human blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with cold Flow Cytometry Staining Buffer.

  • Cell Count and Aliquoting: Count the cells and adjust the concentration to 1 x 10^6 cells/100 µL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Surface Staining:

    • Add the Mouse anti-Human CD25, Clone this compound, and any other surface marker antibodies to the appropriate tubes.

    • In a separate tube, add the corresponding Mouse IgG1, Kappa Isotype Control.

  • Incubation: Incubate for 20-30 minutes at 2-8°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer.

  • (Optional) Intracellular Staining (for FoxP3): If identifying Tregs, proceed with a fixation and permeabilization step according to the manufacturer's protocol for the FoxP3 antibody. Then, stain for intracellular FoxP3.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD4+ cells. Analyze the expression of CD25 on the gated T cell populations.

IL-2 Signaling Pathway

CD25 is a critical component of the high-affinity IL-2 receptor. The binding of IL-2 to its receptor initiates a signaling cascade that is crucial for T cell proliferation, survival, and differentiation. The anti-CD25 this compound clone can inhibit this pathway by blocking IL-2 binding.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL2R IL-2 Receptor (CD25, CD122, CD132) JAK1 JAK1 IL2R->JAK1 associates JAK3 JAK3 IL2R->JAK3 associates PI3K PI3K IL2R->PI3K activates RAS RAS-RAF-MEK-ERK Pathway IL2R->RAS activates STAT5 STAT5 JAK1->STAT5 phosphorylates JAK3->STAT5 phosphorylates Gene Gene Transcription (Proliferation, Survival, Differentiation) STAT5->Gene PI3K->Gene RAS->Gene IL2 Interleukin-2 (IL-2) IL2->IL2R binds Ab Anti-CD25 (this compound) Ab->IL2R blocks binding

Caption: IL-2 signaling pathway and the inhibitory action of anti-CD25 this compound.

Mouse anti-gamma Actin, Clone this compound

This monoclonal antibody is highly specific for the gamma-cytoplasmic isoform of actin (ACTG1) and does not cross-react with other actin isoforms.[10][11][12][13] Gamma-actin is a ubiquitous cytoskeletal protein involved in cell motility, structure, and integrity. Its high level of conservation across species makes this antibody a versatile tool for various research applications.

Core Characteristics

The specificity of this this compound clone for gamma-actin makes it an excellent tool for studying the specific roles of this actin isoform in cellular processes.

Table 3: Quantitative Data for Mouse anti-gamma Actin, Clone this compound

ParameterValueSource
Host Mouse[13]
Isotype IgG2b[13]
Target Gamma-cytoplasmic Actin (ACTG1)[11]
Molecular Weight of Target ~42 kDa[11][13]
Reactivity Human, Mouse, Rat, Chicken, Pig, Rabbit, Zebrafish[13]
Applications Western Blot (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FC), ELISA[10][13]
Recommended Dilutions WB: 1:1000 - 1:5000IF/ICC: 1:10 - 1:500IHC-P: 1:100 - 1:500FC: 1:100 - 1:500[10][11]
Experimental Protocols

Materials:

  • Cell or tissue lysates

  • SDS-PAGE apparatus and reagents

  • PVDF or nitrocellulose membrane

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Mouse anti-gamma Actin, Clone this compound

  • HRP-conjugated anti-mouse secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate protein lysates (10-20 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-gamma Actin antibody (diluted 1:1000-1:5000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A band at ~42 kDa corresponding to gamma-actin should be detected.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

  • Mouse anti-gamma Actin, Clone this compound

  • Fluorophore-conjugated anti-mouse secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Permeabilization: If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the anti-gamma Actin antibody (diluted 1:100-1:500 in dilution buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated anti-mouse secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides using mounting medium, and visualize the staining using a fluorescence microscope.

Actin Cytoskeleton Signaling Pathway

The actin cytoskeleton is a highly dynamic structure, and its organization is tightly regulated by a complex network of signaling pathways. These pathways control processes such as cell migration, adhesion, and division. The anti-gamma Actin this compound antibody can be used to visualize the specific localization and dynamics of gamma-actin within these processes.

G cluster_0 Extracellular Signals cluster_1 Transmembrane Receptors cluster_2 Intracellular Signaling cluster_3 Actin Cytoskeleton Regulation GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK ECM Extracellular Matrix Integrins Integrins ECM->Integrins RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RTK->RhoGTPases Integrins->RhoGTPases ROCK ROCK RhoGTPases->ROCK WASP WASP/WAVE RhoGTPases->WASP Cofilin Cofilin ROCK->Cofilin inhibits Arp23 Arp2/3 Complex WASP->Arp23 activates GammaActin Gamma-Actin (visualized by this compound clone) Arp23->GammaActin nucleation Cofilin->GammaActin severing Profilin Profilin Profilin->GammaActin polymerization

Caption: Overview of signaling pathways regulating the actin cytoskeleton.

References

Technical Guide: 2A3 Antibody for Specific Detection of Gamma-Actin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the monoclonal antibody 2A3 for the specific detection of gamma-actin (γ-actin). Gamma-actin, a crucial component of the cytoskeleton in virtually all cell types, is involved in fundamental cellular processes such as motility, structure, and integrity.[1][2] The this compound antibody is a highly specific mouse monoclonal antibody that recognizes cytoplasmic gamma-actin (ACTG1) and does not cross-react with other actin isoforms, making it an invaluable tool for researchers in various fields, including cell biology, oncology, and neurobiology.[1][2][3] This document outlines the antibody's characteristics, provides detailed experimental protocols, and presents relevant signaling pathways involving gamma-actin.

Antibody Characteristics and Quantitative Data

The this compound clone is a mouse IgG2b monoclonal antibody generated against a synthetic peptide corresponding to the N-terminal nonapeptide of gamma-cytoplasmic actin.[1][4] This specificity for the N-terminus is critical as it distinguishes gamma-actin from other highly homologous actin isoforms.[3]

Quantitative and Performance Data

While a specific affinity constant (Kd) for the this compound antibody is not widely published in publicly available datasheets, its performance and specificity have been extensively validated across multiple applications. The following tables summarize the key quantitative and qualitative performance data for the this compound antibody.

Parameter Value / Description Source
Target Cytoplasmic Gamma-Actin (ACTG1)[1][2]
Host Species Mouse[2]
Clone This compound[2]
Isotype IgG2b[5]
Immunogen Synthetic peptide of the N-terminal nonapeptide of γ-actin[1][4]
Specificity Highly specific for gamma-actin; no cross-reactivity with other actin isoforms.[1][3]
Molecular Weight ~42 kDa[2]
Recommended Starting Dilutions for Various Applications
Application Recommended Dilution Range Notes Source
Western Blotting (WB) 1:1000 - 1:5000Optimal dilution should be determined experimentally.[4][5]
Immunofluorescence (IF) / Immunocytochemistry (ICC) 1:10 - 1:500Concentration depends on cell type and antigen density.[5]
Immunohistochemistry (IHC) - Paraffin 1:100 - 1:500Antigen retrieval is recommended.[4][5]
Immunohistochemistry (IHC) - Frozen 1:100 - 1:500[5]
Flow Cytometry 1:100 - 1:500[5]
ELISA 1:100 - 1:2000[5]

Experimental Protocols

The following are detailed protocols for the most common applications of the this compound antibody. These are starting points and may require optimization for specific experimental conditions.

Western Blotting

This protocol outlines the detection of gamma-actin in whole-cell lysates.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: this compound anti-gamma-actin antibody

  • HRP-conjugated secondary antibody (anti-mouse IgG)

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted in blocking buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system. Gamma-actin will appear as a band at approximately 42 kDa.[2]

Immunofluorescence (IF)

This protocol is for the visualization of gamma-actin in cultured cells.

Materials:

  • Cells grown on coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary antibody: this compound anti-gamma-actin antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • PBS

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips or chamber slides.

  • Fixation: Rinse cells briefly with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the this compound antibody diluted in blocking buffer (e.g., 1:100 to 1:500) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate cells with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol describes the detection of gamma-actin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: this compound anti-gamma-actin antibody

  • Biotinylated secondary antibody (anti-mouse IgG)

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (for counterstaining)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer and heating in a microwave, pressure cooker, or water bath. Follow standard laboratory procedures for the chosen method.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the this compound antibody diluted in blocking buffer (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated anti-mouse secondary antibody for 30-60 minutes at room temperature.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Enzyme Conjugate Incubation: Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Chromogenic Detection: Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Gamma-actin is a key regulator of the cytoskeleton and is involved in several critical signaling pathways. The this compound antibody is an excellent tool for studying the role of gamma-actin in these pathways.

Gamma-Actin in the ROCK Signaling Pathway

Gamma-actin plays a role in cell migration through its interaction with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. The knockdown of gamma-actin has been shown to affect cell motility and the phosphorylation of key downstream effectors of ROCK.

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, S1P) GPCR GPCR Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_P p-Cofilin (Inactive) Actin_Polymerization Actin Stress Fiber Formation Cofilin_P->Actin_Polymerization Inhibits Depolymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Gamma_Actin Gamma-Actin Gamma_Actin->RhoA_GTP Modulates Activity

Caption: Gamma-actin modulates the ROCK signaling pathway, influencing cell migration.

Gamma-Actin and the MKL1/SRF Pathway

The dynamic polymerization of actin, including gamma-actin, plays a crucial role in regulating the activity of the Myocardin-related transcription factor (MKL1) and the Serum Response Factor (SRF), which in turn control the expression of genes involved in cytoskeletal organization and cell motility.

MKL1_SRF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G_Actin G-Actin Pool (incl. Gamma-Actin) F_Actin F-Actin (Filamentous) G_Actin->F_Actin MKL1_G_Actin MKL1 : G-Actin (Inactive Complex) MKL1_G_Actin->G_Actin Releases MKL1 MKL1_nuc MKL1 MKL1_G_Actin->MKL1_nuc Nuclear Translocation F_Actin->G_Actin Depolymerization RhoA_Signal RhoA Signaling RhoA_Signal->G_Actin Promotes Polymerization MKL1_SRF MKL1 : SRF MKL1_nuc->MKL1_SRF SRF SRF SRF->MKL1_SRF SRE Serum Response Element (SRE) MKL1_SRF->SRE Binds to Gene_Expression Target Gene Expression (e.g., cytoskeletal genes) SRE->Gene_Expression Activates Transcription

Caption: Actin dynamics regulate MKL1/SRF-mediated gene expression.

Experimental Workflow for Studying Gamma-Actin Function

The this compound antibody can be integrated into various experimental workflows to investigate the function of gamma-actin. A common workflow involves the knockdown or knockout of the ACTG1 gene, followed by analysis of cellular phenotypes using the this compound antibody for validation and downstream assays.

Experimental_Workflow Start Start: Hypothesis on Gamma-Actin Function Gene_Manipulation Gene Manipulation (siRNA, CRISPR) Start->Gene_Manipulation WB_Validation Western Blot (this compound Antibody) - Validate Knockdown Gene_Manipulation->WB_Validation Phenotypic_Assay Phenotypic Assays (e.g., Migration, Proliferation) WB_Validation->Phenotypic_Assay Conclusion Conclusion: Elucidate Gamma-Actin Function WB_Validation->Conclusion IF_Analysis Immunofluorescence (this compound Antibody) - Analyze Cytoskeletal  Changes Phenotypic_Assay->IF_Analysis Rescue_Experiment Rescue Experiment (Re-express Gamma-Actin) IF_Analysis->Rescue_Experiment Rescue_Experiment->Conclusion

Caption: Workflow for investigating gamma-actin function using the this compound antibody.

Applications in Drug Development

The specific detection of gamma-actin using the this compound antibody has several applications in the field of drug development:

  • Target Validation: Investigating the role of gamma-actin in disease models to validate it as a potential therapeutic target.

  • Compound Screening: In high-content screening assays, the this compound antibody can be used to visualize the effects of compounds on the gamma-actin cytoskeleton.

  • Biomarker Discovery: Assessing changes in gamma-actin expression or localization in response to drug treatment or disease progression.

  • Toxicity Studies: Evaluating the impact of drug candidates on cytoskeletal integrity and cell morphology.

Conclusion

The this compound monoclonal antibody is a highly specific and versatile tool for the detection and study of cytoplasmic gamma-actin. Its utility across a range of applications, from basic research to drug development, makes it an indispensable reagent for scientists investigating the intricate roles of the cytoskeleton in health and disease. This guide provides a comprehensive resource to facilitate the effective use of the this compound antibody in your research endeavors.

References

In-Depth Technical Guide: The 2A3 Antibody for Beta-Actin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2A3 monoclonal antibody for the detection and analysis of beta-actin. Beta-actin, a ubiquitously expressed cytoskeletal protein, is a cornerstone of cellular structure and function, and its reliable detection is critical in a vast array of research applications. The this compound antibody has been widely cited in the scientific literature as a dependable tool for beta-actin studies.

Introduction to the this compound Beta-Actin Antibody

The this compound antibody is a mouse monoclonal antibody (IgG1 κ) that recognizes the C-terminal region of beta-actin.[1][2] It is recommended for the detection of beta-actin in human, mouse, and rat samples, with reactivity also observed in other species such as hamster and monkey.[1][3] The antibody is suitable for a variety of standard laboratory techniques, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of the this compound beta-actin antibody, as recommended by the manufacturer and reported in cited literature.

ParameterValueSource
Catalog Number sc-517582[1][3]
Clonality Monoclonal[3]
Clone This compound[3]
Host Species Mouse[3]
Isotype IgG1 κ[1][2]
Immunogen KLH-coupled peptide fragment corresponding to the C-terminal region of human β-Actin[1]
Concentration 200 µg/ml[1]
Molecular Weight of β-Actin ~42 kDa[4]
ApplicationRecommended Starting DilutionDilution RangeSource
Western Blot (WB) 1:10001:200 - 1:2000[4][5][6][7]
Immunoprecipitation (IP) 1-2 µg per 100-500 µg of total protein-[1]
Immunofluorescence (IF) 1:1001:50 - 1:500[1]
Immunohistochemistry (IHC) 1:1001:50 - 1:500[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the this compound beta-actin antibody, adapted from cited publications.

Western Blotting

This protocol is based on methodologies described in publications that have successfully used the this compound antibody (sc-517582) for the detection of beta-actin.[4][5][7]

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Mix 20-30 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Transfer:

  • Separate protein lysates on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the this compound anti-beta-actin antibody (sc-517582) at a 1:1000 dilution in blocking buffer overnight at 4°C with gentle agitation.[5][7]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.[5]

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imaging system.[5]

G cluster_workflow Western Blotting Workflow Sample Prep Sample Prep SDS-PAGE SDS-PAGE Sample Prep->SDS-PAGE Protein Lysate Transfer Transfer SDS-PAGE->Transfer Separated Proteins Blocking Blocking Transfer->Blocking PVDF Membrane Primary Ab (this compound) Primary Ab (this compound) Blocking->Primary Ab (this compound) Blocked Membrane Secondary Ab Secondary Ab Primary Ab (this compound)->Secondary Ab Washes Detection Detection Secondary Ab->Detection Washes

Western Blotting Experimental Workflow.

Immunofluorescence

This protocol provides a general framework for immunofluorescent staining of beta-actin using the this compound antibody, based on common immunofluorescence procedures.[8]

1. Cell Preparation:

  • Grow cells on glass coverslips to approximately 70-80% confluency.

  • Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

3. Immunostaining:

  • Block non-specific binding by incubating the cells in 4% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with the this compound anti-beta-actin antibody (sc-517582) diluted 1:100 in 1% BSA in PBS overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

4. Mounting and Visualization:

  • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the staining using a fluorescence or confocal microscope.

Immunoprecipitation

This protocol is adapted from a publication that utilized the this compound antibody (sc-517582) for immunoprecipitation.[9]

1. Lysate Preparation:

  • Prepare nuclear extracts from cells using a nuclear and cytoplasmic extraction kit.

  • Pre-clear the nuclear extracts by incubating with Protein G PLUS-Agarose beads for 1 hour at 4°C.

2. Immunoprecipitation:

  • Incubate the pre-cleared lysate with 5 µg of the this compound anti-beta-actin antibody (sc-517582) or a corresponding isotype control antibody for 2 hours on ice.

  • Add 10 µl of Protein G PLUS-Agarose beads to the lysate-antibody mixture and incubate for an additional 4 hours at 4°C with gentle rotation.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three times with an appropriate lysis buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

4. Analysis:

  • Analyze the eluted proteins by Western blotting using an appropriate primary antibody to detect co-immunoprecipitated proteins.

Beta-Actin in Cellular Signaling

Beta-actin is not merely a structural protein; it plays a crucial role in regulating cellular signaling pathways, influencing processes such as gene expression, cell growth, and motility.

The Serum Response Factor (SRF) Pathway

The transcription of beta-actin is, in part, regulated by the Serum Response Factor (SRF).[10] SRF is a transcription factor that binds to serum response elements (SREs) in the promoters of many genes, including beta-actin itself. The activity of SRF is modulated by the dynamics of the actin cytoskeleton. Specifically, the availability of globular actin (G-actin) monomers influences the localization of myocardin-related transcription factors (MRTFs), which are co-activators of SRF.[11] When G-actin levels are low (i.e., when actin is predominantly in its filamentous, F-actin, form), MRTFs translocate to the nucleus, bind to SRF, and activate the transcription of target genes, including beta-actin.[11] This creates a feedback loop where the state of the actin cytoskeleton regulates the expression of its own components.

G cluster_pathway Serum Response Factor (SRF) Pathway cluster_nucleus Nucleus Serum/Growth Factors Serum/Growth Factors RhoA RhoA Serum/Growth Factors->RhoA activates Actin Polymerization Actin Polymerization RhoA->Actin Polymerization promotes G-actin G-actin Actin Polymerization->G-actin decreases free pool MRTF MRTF G-actin->MRTF sequesters in cytoplasm Nucleus Nucleus MRTF->Nucleus translocates to SRF SRF Target Gene Expression Target Gene Expression SRF->Target Gene Expression activates MRTF_n MRTF MRTF_n->SRF co-activates

Regulation of SRF by Actin Dynamics.

Rho GTPase Signaling and Cytoskeletal Organization

The organization of the actin cytoskeleton is tightly controlled by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42.[12][13] These molecular switches cycle between an active GTP-bound state and an inactive GDP-bound state. When activated by upstream signals, they interact with a variety of downstream effector proteins to regulate different aspects of actin dynamics.

  • RhoA is primarily involved in the formation of contractile actin-myosin stress fibers and focal adhesions.[14]

  • Rac1 promotes the formation of lamellipodia and membrane ruffles, which are essential for cell protrusion and migration.[15]

  • Cdc42 induces the formation of filopodia, which are finger-like projections involved in sensing the cellular environment.[15]

The coordinated action of these Rho GTPases is fundamental to processes such as cell migration, cell division, and the maintenance of cell shape.

G cluster_rho Rho GTPase Regulation of the Actin Cytoskeleton Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA Rac1 Rac1 Extracellular Signals->Rac1 Cdc42 Cdc42 Extracellular Signals->Cdc42 Stress Fibers Stress Fibers RhoA->Stress Fibers induces Lamellipodia Lamellipodia Rac1->Lamellipodia promotes Filopodia Filopodia Cdc42->Filopodia forms

Rho GTPase Signaling Pathways.

Conclusion

The this compound monoclonal antibody is a well-validated and versatile tool for the study of beta-actin. Its specificity and suitability for a range of immunological techniques make it an invaluable reagent for researchers in cell biology, cancer research, and drug development. This guide provides a comprehensive resource for the effective utilization of the this compound antibody, from experimental design to data interpretation, grounded in the established scientific literature.

References

The Cornerstone of Specificity: A Technical Guide to the 2A3 Isotype Control Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibody-driven research and therapeutic development, the accuracy and reliability of experimental data are paramount. Distinguishing a true positive signal from background noise is a critical challenge that necessitates the use of appropriate negative controls. Among these, the isotype control antibody stands out as an indispensable tool. This technical guide provides an in-depth exploration of the principles behind isotype controls, with a specific focus on the widely used 2A3 clone, a rat IgG2a monoclonal antibody.

The Principle of Isotype Control

An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody used in an experiment, but it lacks specificity for the target antigen. Its primary function is to provide a baseline for non-specific binding, thereby helping to ensure that the observed staining is due to the specific interaction between the primary antibody and its target.[1]

Non-specific binding can arise from several sources, including:

  • Fc Receptor (FcR) Binding: Immune cells such as monocytes, macrophages, and B cells express Fc receptors that can bind to the Fc region of antibodies, leading to false-positive signals.[2]

  • Non-specific Protein Interactions: Antibodies may interact non-specifically with other cellular proteins, lipids, or carbohydrates.[3]

  • Fluorochrome-Related Artifacts: In applications like flow cytometry, the fluorescent dye conjugated to the antibody can sometimes contribute to background staining.

By using an isotype control, researchers can account for these non-specific interactions and more confidently attribute the signal difference between the primary antibody and the isotype control to specific antigen binding.

The this compound Isotype Control Antibody: A Profile

The this compound monoclonal antibody is a rat IgG2a, kappa (κ) isotype antibody.[4][5] It is specifically raised against trinitrophenol (TNP), a hapten that is not expressed on or in mammalian cells.[4][6] This characteristic makes the this compound clone an ideal isotype-matched control for primary antibodies of the rat IgG2a isotype in a wide range of applications, particularly in studies involving human or mouse cells and tissues.[7][8]

Table 1: Key Characteristics of the this compound Isotype Control Antibody

CharacteristicDescription
Host Species Rat
Isotype IgG2a
Light Chain Kappa (κ)
Specificity Trinitrophenol (TNP)
Reactivity Not reactive with mammalian cells
Applications Flow Cytometry, Immunohistochemistry (IHC), In Vivo studies

Data Presentation: Quantifying Specificity

The effectiveness of an isotype control is demonstrated by comparing its signal to that of the specific primary antibody. In flow cytometry, this is often quantified by comparing the Mean Fluorescence Intensity (MFI) of the stained populations.

Table 2: Representative Flow Cytometry Data Comparing a Primary Antibody to the this compound Isotype Control

MarkerCell TypePrimary Antibody MFIThis compound Isotype Control MFISignal-to-Noise Ratio
CD4-FITCHuman PBMCs15,80025063.2
CD8-PEMouse Splenocytes22,50031072.6
CD11b-APCMouse Bone Marrow35,20045078.2

This table presents representative, hypothetical data to illustrate the expected results. Actual values will vary depending on the experimental conditions, cell type, and primary antibody used.

Experimental Protocols

Flow Cytometry: Cell Surface Staining

This protocol outlines the use of the this compound isotype control for cell surface staining in flow cytometry.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, splenocytes)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

  • Fc Block (e.g., anti-CD16/32 for mouse cells, human IgG for human cells)

  • Fluorochrome-conjugated primary antibody (rat IgG2a isotype)

  • Fluorochrome-conjugated this compound rat IgG2a isotype control antibody

  • FACS tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of FACS tubes.

  • Fc Receptor Blocking: Add Fc Block to each tube according to the manufacturer's instructions to prevent non-specific binding to Fc receptors. Incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Test Sample: Add the predetermined optimal concentration of the fluorochrome-conjugated rat IgG2a primary antibody.

    • Isotype Control Sample: Add the same concentration of the fluorochrome-conjugated this compound rat IgG2a isotype control antibody.

  • Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Decant the supernatant and resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Immunohistochemistry: Paraffin-Embedded Tissue

This protocol provides a general workflow for using the this compound isotype control in immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Blocking solution (e.g., 5% normal serum from the same species as the secondary antibody)

  • Primary antibody (rat IgG2a isotype)

  • This compound rat IgG2a isotype control antibody

  • Biotinylated secondary antibody against rat IgG

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in the appropriate antigen retrieval buffer in a steamer or water bath.[9]

  • Blocking: Incubate the tissue sections with a blocking solution for at least 1 hour at room temperature to block non-specific binding sites.[9]

  • Primary Antibody Incubation:

    • Test Section: Apply the primary rat IgG2a antibody diluted to its optimal concentration in antibody diluent.

    • Isotype Control Section: Apply the this compound rat IgG2a isotype control at the same concentration as the primary antibody.

  • Incubation: Incubate the slides overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides with a wash buffer (e.g., TBS with 0.05% Tween-20).

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection: Wash the slides and then apply Streptavidin-HRP, followed by incubation.

  • Substrate Development: Wash the slides and apply the DAB substrate solution until the desired color intensity is reached.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

Mandatory Visualizations

Flow_Cytometry_Workflow

Caption: Flow Cytometry Workflow.

IHC_P_Workflow

Caption: Immunohistochemistry (IHC-P) Workflow.

Logical_Relationship

Caption: Rationale for Isotype Control Use.

Conclusion

The this compound rat IgG2a isotype control antibody is a vital reagent for researchers and drug development professionals who require high confidence in their antibody-based assays. By providing a reliable measure of non-specific background staining, the this compound clone enables the accurate interpretation of results and contributes to the generation of robust and reproducible data. The principles and protocols outlined in this guide serve as a comprehensive resource for the effective implementation of the this compound isotype control in your experimental workflows.

References

In-Depth Technical Guide: 2A3 Monoclonal Antibody for Gamma-Actin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2A3 monoclonal antibody, a crucial tool for the specific detection of gamma-cytoplasmic actin (ACTG1). Below, you will find detailed information on its immunogen, specificity, and validated applications, along with experimental protocols and relevant signaling pathways.

Antibody Characteristics and Immunogen Sequence

The this compound clone is a mouse monoclonal antibody, isotype IgG2b, renowned for its high specificity to gamma-cytoplasmic actin.[1][2][3] It has been shown to react with gamma-actin from a wide range of species, including human, mouse, rat, chicken, rabbit, pig, and zebrafish, due to the highly conserved nature of the epitope.[2][3][4] A key feature of the this compound antibody is its lack of cross-reactivity with other actin isoforms, making it a precise tool for distinguishing gamma-actin from the beta- and alpha-actin isoforms.[2][4][5]

Immunogen Details

The immunogen used to generate the this compound antibody is a synthetic peptide corresponding to the N-terminal region of human gamma-actin (ACTG1).[1][4]

  • Peptide Sequence: Ac-EEEIAALVI-COOH[1][4]

  • Description: This sequence represents the N-terminal nonapeptide of gamma-cytoplasmic actin. The N-terminus is acetylated.[1][4]

  • Conjugation: The peptide was conjugated to Keyhole Limpet Hemocyanin (KLH) via a C-terminal cysteine residue linker to enhance immunogenicity.[1][4]

The full protein sequence for human gamma-actin (UniProt: P63261) begins with this epitope, highlighting the antibody's design for targeting the unique N-terminus of the protein.

Quantitative and Qualitative Data Summary

The following tables summarize the key specifications and application-specific data for the this compound antibody.

Table 1: General Antibody Specifications

PropertySpecificationCitations
Antibody Name Anti-gamma Actin antibody [this compound][1][2]
Host Species Mouse[2]
Clonality Monoclonal[2]
Clone Number This compound[2]
Isotype IgG2b[1][2][3]
Target Protein Gamma-cytoplasmic actin 1 (ACTG1)[2][6]
Predicted MW 42 kDa[1][2]
Purification Protein G purified[1]
Storage Buffer Phosphate buffered saline (PBS) with 0.09% Sodium Azide[1]

Table 2: Recommended Starting Dilutions for Various Applications

ApplicationRecommended DilutionNotesCitations
Western Blot (WB) 1:1000 - 1:5000Detects a band at approximately 42 kDa.[1][7]
Immunohistochemistry (Paraffin, IHC-P) 1:100 - 1:500Antigen retrieval with citrate (B86180) buffer (pH 6.0) is recommended.[1][2]
Immunohistochemistry (Frozen, IHC-Fr) 1:100 - 1:500[1]
Immunocytochemistry/Immunofluorescence (ICC/IF) 1:500[1][2]
Flow Cytometry (Flow Cyt) Assay-dependentAn isotype control (e.g., Mouse IgG2b) is recommended.[1]
ELISA Assay-dependent[1]

Experimental Protocols and Methodologies

Detailed protocols are essential for reproducible results. The following are representative methodologies for key applications using the this compound antibody.

Western Blotting Protocol

This protocol is a standard procedure for detecting gamma-actin in whole-cell lysates.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 10-20 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:1000 - 1:5000 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (diluted according to manufacturer's instructions) in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The expected band for gamma-actin is ~42 kDa.[2][7]

Immunohistochemistry (IHC-P) Protocol

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate sections with the this compound antibody diluted 1:100 - 1:500 in a diluent buffer (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS or TBS.

  • Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

Experimental Workflow for Western Blotting

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate Cell Lysis & Protein Quantification SDSPAGE SDS-PAGE Lysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Ab Incubation (this compound Antibody) Blocking->PrimaryAb SecondaryAb Secondary Ab Incubation (HRP-conjugate) PrimaryAb->SecondaryAb Wash Steps ECL ECL Substrate SecondaryAb->ECL Wash Steps Imaging Imaging System ECL->Imaging

Caption: Standard experimental workflow for Western Blotting using the this compound antibody.

Gamma-Actin (ACTG1) Signaling Pathway

Gamma-actin is a fundamental component of the cytoskeleton and is involved in regulating cell motility and structure. It is a key player in pathways modulated by Rho-associated kinase (ROCK).[8][9]

ACTG1_Pathway cluster_regulation Upstream Regulation cluster_downstream Downstream Effects Ext_Signal External Signals (e.g., Growth Factors) RhoA RhoA (GTPase) Ext_Signal->RhoA activates ROCK ROCK (Rho-associated kinase) RhoA->ROCK activates Cofilin Cofilin ROCK->Cofilin phosphorylates (inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates (activates) ACTG1 γ-Actin (ACTG1) Polymerization StressFibers Stress Fiber Formation & Focal Adhesions ACTG1->StressFibers Cofilin->ACTG1 regulates turnover MLC->StressFibers promotes contractility Migration Cell Migration & Polarity StressFibers->Migration

Caption: Simplified signaling pathway showing γ-actin's role in cell migration via ROCK.

References

2A3 SHAPE Reagent for RNA Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2A3 (2-aminopyridine-3-carboxylic acid imidazolide) reagent for RNA structure analysis using the SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling) methodology. It details the advantages of this compound over previous reagents, its mechanism of action, experimental protocols, and data analysis workflows, making it an essential resource for researchers in RNA biology and drug discovery.

Introduction to this compound SHAPE Reagent

This compound is a powerful and accurate SHAPE reagent for probing RNA structures, particularly within living cells.[1] It was developed to overcome some of the limitations of earlier SHAPE reagents, such as NAI (2-methylnicotinic acid imidazolide). The key innovation of this compound lies in its increased reactivity with RNA and higher permeability to biological membranes, which results in a significantly improved signal-to-noise ratio in in vivo experiments.[1] This enhanced performance leads to more accurate experimentally-derived constraints for RNA secondary structure prediction.

Advantages of this compound over NAI

The superior performance of this compound, especially for in vivo studies, is attributed to several key factors:

  • Increased Reactivity: this compound exhibits a higher intrinsic reactivity towards the 2'-hydroxyl group of flexible RNA nucleotides compared to NAI.

  • Enhanced Cell Permeability: Its chemical structure allows for more efficient passage across cellular membranes, a critical feature for probing RNA structure in its native environment.[1]

  • Higher Signal-to-Noise Ratio: The combination of increased reactivity and permeability leads to a stronger modification signal relative to background, improving the quality of the structural data.[1]

  • Improved Accuracy of Structure Prediction: RNA structure models informed by this compound SHAPE-MaP data have been shown to be markedly more accurate than those derived from NAI data.[1]

Mechanism of Action

The fundamental principle of SHAPE technology is the selective acylation of the 2'-hydroxyl group of conformationally flexible ribonucleotides. In structured regions of an RNA molecule, the 2'-hydroxyl group is constrained and therefore less reactive. In contrast, in single-stranded or flexible regions, this group is more accessible and readily acylated by the SHAPE reagent.

The reaction of this compound with an RNA molecule proceeds as follows:

  • Acylation: The electrophilic this compound molecule reacts with the nucleophilic 2'-hydroxyl group of a flexible nucleotide, forming a bulky 2'-O-adduct.

  • Reverse Transcription Modification: During reverse transcription, the bulky adduct on the RNA template causes the reverse transcriptase to misincorporate a nucleotide at that position in the newly synthesized cDNA strand.

  • Mutation Detection: This misincorporation is then identified as a mutation during high-throughput sequencing, allowing for the quantification of the modification at each nucleotide position.

Mechanism_of_Action cluster_rna Flexible RNA Region cluster_reagent This compound Reagent RNA_2OH RNA with accessible 2'-Hydroxyl Group RNA_Adduct 2'-O-Adduct Formation RNA_2OH->RNA_Adduct This compound 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) This compound->RNA_Adduct Acylation RT Reverse Transcription RNA_Adduct->RT Mutation Mutation in cDNA RT->Mutation

Figure 1: Mechanism of this compound-mediated RNA modification and detection.

Quantitative Data Summary

The following tables summarize the quantitative advantages of this compound over NAI as reported in the literature.

Table 1: Comparison of in vivo SHAPE-MaP Signal-to-Noise Ratios

Cell TypeThis compound Signal-to-Noise RatioNAI Signal-to-Noise Ratio
E. coli3.471.33
B. subtilis2.361.56
HEK2933.012.08

Data sourced from Marinus et al., Nucleic Acids Research, 2021.

Table 2: Accuracy of Experimentally-Driven RNA Structure Prediction (AUC)

OrganismThis compound (AUC)NAI (AUC)
E. coli0.825 / 0.874 (-/+ DMSO subtraction)0.625 / 0.708 (-/+ DMSO subtraction)

AUC (Area Under the Curve) from ROC analysis reflects the ability to discriminate between paired and unpaired nucleotides. Data sourced from Marinus et al., Nucleic Acids Research, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound SHAPE-MaP.

Synthesis of this compound Reagent

A detailed protocol for the synthesis of 2-aminopyridine-3-carboxylic acid imidazolide (this compound) is described in "Sequencing-based analysis of RNA structures in living cells with this compound via SHAPE-MaP" by Incarnato (2023) in Methods in Enzymology.[2] The synthesis generally involves the activation of 2-aminopyridine-3-carboxylic acid with an imidazolide-containing coupling reagent.

In Vivo RNA Modification with this compound

This protocol is adapted from Marinus et al., 2021.

Materials:

  • Bacterial or mammalian cells

  • 1x PBS (pH 7.4)

  • This compound stock solution (e.g., 1 M in anhydrous DMSO)

  • 1 M DTT (Dithiothreitol) in water

  • RNA extraction kit

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired density (e.g., exponential phase for bacteria). Harvest cells by centrifugation.

  • Cell Resuspension: Wash the cell pellet with 1x PBS and resuspend in 1x PBS.

  • This compound Treatment: Add the this compound stock solution to the cell suspension to a final concentration of 100 mM. For a negative control, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 15 minutes at 37°C with moderate shaking).

  • Quenching: Quench the reaction by adding 1 M DTT to a final concentration that effectively neutralizes the this compound.

  • RNA Extraction: Immediately proceed with RNA extraction using a standard protocol or a commercial kit.

SHAPE-MaP Library Preparation and Sequencing

Following RNA modification and extraction, the samples are processed for high-throughput sequencing. This typically involves:

  • Reverse Transcription: Perform reverse transcription using a reverse transcriptase that is prone to misincorporation at adducted sites (e.g., SuperScript II in the presence of Mn2+). This can be done with random or gene-specific primers.

  • Library Preparation: Prepare sequencing libraries from the resulting cDNA. The specific protocol will depend on the sequencing platform (e.g., Illumina). A detailed protocol for generating Illumina-compatible SHAPE-MaP sequencing libraries can be found in Incarnato (2023).[2]

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

Data Analysis Workflow

The analysis of SHAPE-MaP data is crucial for obtaining accurate RNA structure information. The general workflow involves read processing, mutation identification, and reactivity profile generation. Software packages like ShapeMapper2 and the RNA Framework are commonly used for this purpose.[2][3][4]

SHAPE_MaP_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase RNA_Probing In vivo/In vitro RNA Probing with this compound RNA_Extraction RNA Extraction RNA_Probing->RNA_Extraction RT_LibraryPrep Reverse Transcription & Library Preparation RNA_Extraction->RT_LibraryPrep Sequencing High-Throughput Sequencing RT_LibraryPrep->Sequencing Raw_Reads Raw Sequencing Reads (.fastq) Sequencing->Raw_Reads Read_Processing Read Trimming, Merging, and Quality Filtering Raw_Reads->Read_Processing Alignment Alignment to Reference Sequence (.bam) Read_Processing->Alignment Mutation_Counting Mutation Counting Alignment->Mutation_Counting Reactivity_Calculation Reactivity Profile Calculation and Normalization Mutation_Counting->Reactivity_Calculation Structure_Modeling RNA Secondary Structure Modeling Reactivity_Calculation->Structure_Modeling

Figure 2: The this compound SHAPE-MaP experimental and data analysis workflow.

Key Steps in Data Analysis
  • Read Pre-processing: Raw sequencing reads are trimmed to remove adapters and low-quality bases. Paired-end reads are merged.

  • Alignment: The processed reads are aligned to a reference genome or transcriptome.

  • Mutation Counting: The number and type of mutations at each nucleotide position are counted for both the this compound-treated and control samples.

  • Reactivity Profile Generation: The raw mutation rates are converted into SHAPE reactivity profiles. This involves subtracting the background mutation rate (from the control sample) and normalizing the data.

  • RNA Structure Modeling: The final SHAPE reactivity profile is used as a set of pseudo-energy constraints to guide the prediction of the RNA secondary structure using software like RNAstructure.

Conclusion

The this compound SHAPE reagent represents a significant advancement in the field of RNA structure analysis. Its enhanced performance, particularly in living cells, provides researchers with a more accurate and reliable tool to investigate the structural dynamics of RNA molecules in their native context. This in-depth guide provides the necessary information for scientists and drug development professionals to effectively implement this compound SHAPE-MaP in their research, ultimately contributing to a deeper understanding of RNA's role in health and disease.

References

An In-depth Technical Guide to the 2A3 Chemical Probe: Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of tools for structural biology is paramount. The 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) chemical probe has emerged as a highly effective reagent for elucidating RNA secondary structures at single-nucleotide resolution, both in vitro and, notably, in vivo.[1][2][3][4][5] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and comparative performance data.

Core Mechanism of Action

The this compound probe operates based on the principle of Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) .[2] Its fundamental mechanism involves the electrophilic acylation of the 2'-hydroxyl (2'-OH) group on the ribose backbone of RNA.[2] This reaction is highly sensitive to the local nucleotide flexibility.

  • Structurally Flexible Regions: In single-stranded or conformationally dynamic regions of an RNA molecule, the 2'-OH group is accessible and readily acylated by this compound.

  • Structured Regions: In contrast, within double-stranded helices or other tightly folded structures, the 2'-OH group is constrained and protected, rendering it less reactive to this compound modification.

This differential reactivity allows for the precise mapping of flexible versus folded regions of an RNA molecule. The resulting acylation forms a bulky adduct on the RNA backbone. During reverse transcription, this adduct causes the reverse transcriptase to stall or misincorporate a nucleotide, which can be detected and quantified by sequencing.[6][7]

Mechanism_of_Action cluster_RNA Flexible RNA Region RNA_2OH RNA 2'-OH Acylated_RNA 2'-O-Adduct Formation RNA_2OH->Acylated_RNA Forms 2A3_probe This compound Probe (2-aminopyridine-3-carboxylic acid imidazolide) 2A3_probe->RNA_2OH Acylation RT_Block Reverse Transcriptase Stall/Mutation Acylated_RNA->RT_Block Induces

Caption: Mechanism of this compound reacting with a flexible RNA 2'-hydroxyl group.

Advantages Over Conventional Probes

This compound was developed to overcome limitations of previous SHAPE reagents, most notably N-methylisatoic anhydride (B1165640) (NMIA) and 1-methyl-7-nitroisatoic anhydride (NAI).[1][8] Its primary advantages lie in its enhanced performance in living cells.[1][4][5][8]

  • Increased Reactivity and Signal-to-Noise: this compound exhibits a significantly higher reactivity with RNA compared to NAI, resulting in a stronger signal and an improved signal-to-noise ratio.[1]

  • Superior Membrane Permeability: A key feature of this compound is its enhanced ability to permeate biological membranes, including the challenging cell walls of both Gram-positive and Gram-negative bacteria.[1][2] This makes it exceptionally well-suited for in vivo studies.

  • Higher Accuracy in Structure Prediction: The higher quality data obtained using this compound as a restraint in computational folding algorithms leads to markedly more accurate predictions of RNA secondary structures.[1][5][8]

Quantitative Performance Data

The superiority of this compound has been demonstrated through quantitative comparisons with other SHAPE reagents. The following tables summarize key performance metrics.

Table 1: Comparison of Mutation Frequencies of SHAPE Reagents

Reagent Median Mutation Frequency (x 10⁻³) Relative Frequency vs. NAI
This compound 15.2 ~2.4x
6A3 11.9 ~1.9x
B5 9.90 ~1.6x
NIC 8.90 ~1.4x
NAI Not specified, used as baseline 1.0x

Data derived from in vitro experiments on E. coli ribosomes.[1]

Table 2: In Vivo RNA Structure Prediction Accuracy (E. coli 16S rRNA)

Metric NAI-derived Restraints This compound-derived Restraints
PPV (Positive Predictive Value) Indicated in source figure Higher than NAI
Sensitivity Indicated in source figure Higher than NAI

Experimental Protocols

The application of this compound is primarily within the SHAPE-MaP (SHAPE and Mutational Profiling) workflow, which identifies modifications as mutations during reverse transcription.[6][7]

SHAPE_MaP_Workflow cluster_in_vivo In Vivo / In Vitro cluster_library_prep Library Preparation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., E. coli, HEK293) 2A3_Treatment 2. Treat with this compound Probe Cell_Culture->2A3_Treatment RNA_Extraction 3. Total RNA Extraction 2A3_Treatment->RNA_Extraction RT 4. Reverse Transcription (with mutation-prone polymerase) RNA_Extraction->RT Library_Gen 5. Generate Sequencing Library RT->Library_Gen Sequencing 6. High-Throughput Sequencing Library_Gen->Sequencing Data_Processing 7. Data Processing (Calculate mutation rates) Sequencing->Data_Processing Structure_Modeling 8. RNA Structure Modeling Data_Processing->Structure_Modeling

Caption: The experimental workflow for SHAPE-MaP using the this compound probe.

Detailed Methodology: In Vivo SHAPE-MaP in Bacteria

This protocol is adapted from established methods for using this compound in bacterial cells.[6][7]

  • Cell Growth and Harvest:

    • Grow bacterial cells (e.g., E. coli) to the desired optical density (e.g., mid-log phase).

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., PBS) to remove growth media.

  • This compound Probing:

    • Resuspend the cell pellet in a probing buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO. Note that this compound can cyclize to an inactive form, 3-azaisatoic anhydride (3AIA), so fresh preparations are recommended.[1]

    • Add this compound to the cell suspension to a final concentration (e.g., 100 mM) and incubate for a defined period (e.g., 30 minutes) at 37°C. A parallel control experiment with DMSO alone should be performed.

  • RNA Extraction and Purification:

    • Quench the reaction and lyse the cells using a method appropriate for the bacterial species.

    • Extract total RNA using a standard method such as hot phenol-chloroform extraction or a commercial kit.

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription and Library Preparation:

    • Perform reverse transcription on the purified RNA using a reverse transcriptase that reads through adducts and introduces mutations into the resulting cDNA.[6][7]

    • Use random or gene-specific primers as required.

    • Generate Illumina-compatible sequencing libraries from the cDNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Process the raw sequencing data to align reads to a reference transcriptome.

    • Use specialized software, such as the RNA Framework, to calculate mutation rates at each nucleotide position.[6][7]

    • Normalize the reactivity data from the this compound-treated sample against the DMSO control.

    • Use the normalized SHAPE reactivities as pseudo-energy constraints to guide computational RNA secondary structure prediction.

Chemical Properties and Handling

  • Chemical Name: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone.[2]

  • Molecular Formula: C₉H₈N₄O.[2]

  • Molecular Weight: 188.19 g/mol .[2]

  • Solubility: Soluble in DMSO up to 100 mM.[2]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light and moisture, to minimize degradation.[3] It is recommended to use solutions stored at -20°C within one month and solutions at -80°C within six months.[3]

References

2A3 for In Vivo RNA Probing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate folding of RNA molecules is fundamental to their function, playing a critical role in the regulation of nearly all biological processes. Understanding RNA structure within its native cellular environment is therefore a key objective in molecular biology and a crucial aspect of developing RNA-targeted therapeutics. 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) has emerged as a superior chemical probe for interrogating RNA structure in vivo. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP), and a summary of its performance metrics.

This compound is an electrophilic chemical probe that acylates the 2'-hydroxyl (2'-OH) group of the RNA backbone. This modification preferentially occurs at conformationally flexible nucleotides, providing a readout of the RNA secondary structure at single-nucleotide resolution. A significant advantage of this compound is its high cell permeability, enabling efficient probing of RNA structures within living cells, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The core of this compound's utility lies in its function as a SHAPE reagent. The process, from cellular treatment to data analysis, allows for a detailed snapshot of the RNA structurome.

  • Cellular Permeation & RNA Acylation : Due to its chemical properties, this compound readily crosses cellular membranes to enter the cytoplasm.[1][2][3] Once inside the cell, it reacts with the 2'-OH of RNA, forming a bulky adduct at structurally flexible or single-stranded regions.[1]

  • Reverse Transcription & Mutational Profiling (MaP) : The presence of a this compound adduct on the RNA backbone causes a reverse transcriptase enzyme to misincorporate a nucleotide during cDNA synthesis.[4][5] This "mutation" is the basis of the mutational profiling (MaP) readout.[4][5]

  • Sequencing and Data Analysis : The resulting cDNA library, containing these mutation signatures, is then subjected to high-throughput sequencing.[4][5] The frequency of mutations at each nucleotide position is quantified and normalized to generate a reactivity profile. High reactivity corresponds to flexible, likely unpaired regions, while low reactivity indicates base-paired or otherwise protected regions. This data can then be used as constraints to predict RNA secondary structures with high accuracy.[1][2][3]

cluster_cell In Vivo cluster_invitro In Vitro Analysis This compound This compound RNA Unstructured Region Structured Region This compound->RNA:f0 Acylation Acylated_RNA Acylated Unstructured Region Structured Region RT Reverse Transcription (Mutational Profiling) Acylated_RNA->RT Sequencing High-Throughput Sequencing RT->Sequencing Data_Analysis Data Analysis (Reactivity Profile) Sequencing->Data_Analysis Structure_Prediction RNA Structure Prediction Data_Analysis->Structure_Prediction

Mechanism of this compound-based in vivo RNA structure probing.

Performance and Advantages of this compound

This compound has demonstrated significant improvements over previous SHAPE reagents, particularly for in vivo applications. Its enhanced performance leads to more accurate RNA structure models.

MetricThis compoundNAI (Previous Standard)Reference
Mutation Frequency ~2.4x higherBaseline[1]
In Vivo Performance Significantly outperforms NAI, especially in bacteriaLess effective due to lower membrane permeability[1][2][3]
Signal-to-Noise Ratio HigherLower[1]
Prediction Accuracy Markedly more accurate predictionsLess accurate[1][2][3]

Experimental Protocol: In Vivo SHAPE-MaP with this compound

This section outlines a generalized protocol for performing in vivo RNA structure probing using this compound, followed by SHAPE-MaP analysis. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific cell types and experimental goals.[4][5][6]

cluster_invivo In Vivo Steps cluster_library_prep Library Preparation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture 2A3_Treatment 2. This compound Treatment (and DMSO control) Cell_Culture->2A3_Treatment RNA_Extraction 3. RNA Extraction 2A3_Treatment->RNA_Extraction RNA_Fragmentation 4. RNA Fragmentation RNA_Extraction->RNA_Fragmentation End_Repair 5. End Repair & Ligation RNA_Fragmentation->End_Repair RT 6. Reverse Transcription (SHAPE-MaP) End_Repair->RT Library_Amp 7. Library Amplification RT->Library_Amp Sequencing 8. High-Throughput Sequencing Library_Amp->Sequencing Data_Processing 9. Data Processing (e.g., RNA Framework) Sequencing->Data_Processing Structure_Modeling 10. Structure Modeling Data_Processing->Structure_Modeling

Experimental workflow for in vivo SHAPE-MaP using this compound.
I. In-Cell RNA Modification

  • Cell Culture : Culture cells of interest to the desired density. Ensure cells are in a healthy, logarithmic growth phase.

  • Probing Reaction :

    • Resuspend cells in a suitable probing buffer.

    • Treat the cells with a final concentration of 100 mM this compound (from a 1 M stock in DMSO).[7]

    • For the negative control, treat a separate aliquot of cells with an equal volume of DMSO.[7]

    • Incubate at 37°C for 5 minutes.[7]

  • Quenching and RNA Extraction :

    • Quench the reaction by adding a quencher such as 1 M DTT.[7]

    • Immediately proceed with total RNA extraction using a standard method (e.g., TRIzol, column-based kits).

II. SHAPE-MaP Library Preparation
  • RNA Fragmentation : Fragment the extracted RNA to a desired size range (e.g., ~150 nt) using heat in a fragmentation buffer.[7]

  • End Repair and Ligation :

    • Dephosphorylate the 3' ends using a phosphatase (e.g., rSAP).

    • Phosphorylate the 5' ends using T4 Polynucleotide Kinase (PNK).

    • Ligate adapters to the 3' end of the RNA fragments.

  • Reverse Transcription (SHAPE-MaP) :

    • Perform reverse transcription using a reverse transcriptase that facilitates read-through of adducted bases and introduces mutations (e.g., Superscript II under MaP conditions).[8]

    • Gene-specific or random primers can be used depending on the experimental design.[8]

  • Library Amplification and Sequencing :

    • Circularize the resulting cDNA and amplify the library using PCR.

    • Purify the final library and perform high-throughput sequencing.

III. Data Analysis
  • Read Processing and Mapping :

    • Trim adapter sequences and low-quality reads.

    • Align reads to the reference transcriptome. Tools like Bowtie2 can be used.[9]

  • Mutation Counting and Reactivity Calculation :

    • Count the mutation rates at each nucleotide position for both the this compound-treated and DMSO-control samples.

    • Calculate the SHAPE reactivity by subtracting the background mutation rate (from the DMSO control) from the mutation rate of the this compound-treated sample. Software packages like RNA Framework are designed for this purpose.[9]

  • RNA Structure Modeling :

    • Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA folding algorithms (e.g., RNAstructure) to predict the secondary structure of the target RNA molecules.

Applications in Drug Discovery and Development

The ability to accurately probe RNA structure in vivo with this compound has significant implications for drug discovery:

  • Target Validation : By revealing the native structure of an RNA target, this compound can help validate its potential as a therapeutic target and identify accessible regions for small molecule binding.

  • Mechanism of Action Studies : this compound can be used to study how small molecules or other therapeutics alter the structure of a target RNA within a cellular context, providing insights into their mechanism of action.

  • Off-Target Effects : The transcriptome-wide nature of SHAPE-MaP allows for the assessment of how a drug candidate may be altering the structure of unintended RNA targets.

Conclusion

This compound represents a significant advancement in the field of RNA structure probing. Its superior performance in vivo, characterized by higher reactivity and signal-to-noise ratio, leads to more accurate structural models.[1][2][3] The detailed SHAPE-MaP protocol outlined here provides a robust framework for researchers to leverage the power of this compound to investigate the complexities of the cellular structurome, paving the way for new discoveries in RNA biology and the development of novel RNA-targeted therapies.

References

The 2A3 Reagent: A Technical Guide to Selective 2'-Hydroxyl Acylation for RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 2A3 reagent, a powerful tool for elucidating RNA structure through selective 2'-hydroxyl acylation. We will delve into the core principles of its mechanism, provide detailed experimental protocols for its application, and present a quantitative comparison with other commonly used reagents. This document is intended to equip researchers with the knowledge to effectively integrate this compound into their RNA-focused research and development workflows.

The Principle of Selective 2'-Hydroxyl Acylation with this compound

The this compound reagent, 2-aminopyridine-3-carboxylic acid imidazolide, is a highly efficient and cell-permeable electrophilic probe used in a technique called Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE). The fundamental principle of SHAPE lies in the differential reactivity of the 2'-hydroxyl (2'-OH) group of ribonucleotides within an RNA molecule.

In solution, RNA molecules fold into complex three-dimensional structures. The flexibility of the ribose-phosphate backbone is a key determinant of these structures. Nucleotides in flexible, single-stranded regions of an RNA molecule exhibit greater conformational dynamics. This increased flexibility enhances the nucleophilicity of the 2'-hydroxyl group, making it more susceptible to acylation by electrophilic reagents like this compound. Conversely, the 2'-hydroxyl groups of nucleotides constrained within base pairs or complex tertiary structures are less reactive.

The this compound reagent selectively acylates these flexible 2'-hydroxyl groups, forming a bulky adduct. The locations of these adducts are then identified, typically through a process called mutational profiling (MaP) during reverse transcription. In SHAPE-MaP, the reverse transcriptase enzyme often misincorporates a nucleotide opposite the acylated base, introducing a mutation in the resulting complementary DNA (cDNA). High-throughput sequencing of the cDNA library reveals the positions and frequencies of these mutations, providing a quantitative measure of the flexibility of each nucleotide in the original RNA molecule. This reactivity data is then used as experimental restraints to guide computational models and predict the secondary and tertiary structure of the RNA with high accuracy.[1][2][3]

Advantages of the this compound Reagent

The this compound reagent offers several distinct advantages over other SHAPE reagents, particularly for in vivo studies:

  • High Reactivity and Signal-to-Noise Ratio: this compound exhibits significantly higher reactivity compared to other acylimidazole-based reagents like NAI (2-methylnicotinic acid imidazolide). In vitro studies have shown that this compound can result in approximately 2.4 times higher mutation frequencies than NAI.[2] This heightened reactivity translates to a stronger signal and an improved signal-to-noise ratio in SHAPE-MaP experiments.[2][4]

  • Enhanced Cell Permeability: A key advantage of this compound is its superior ability to permeate biological membranes.[2][5] This property makes it exceptionally well-suited for probing RNA structures within living cells (in vivo), including bacteria and mammalian cells, where other reagents may have limited accessibility.[2][4]

  • Improved Accuracy of Structure Prediction: The high-quality data generated using this compound as a probe leads to more accurate RNA structure predictions when used as constraints in computational folding algorithms.[2][5]

Quantitative Comparison of SHAPE Reagents

The choice of SHAPE reagent can significantly impact the outcome of an RNA structure probing experiment. The following table summarizes key quantitative parameters for this compound and other commonly used SHAPE reagents.

ReagentChemical NameIn Vitro Reactivity (relative to NAI)In Vivo PerformanceHalf-lifeKey Characteristics
This compound 2-aminopyridine-3-carboxylic acid imidazolide~2.4x higher mutation frequency[2]Excellent, high cell permeability[2][4][5]~10 minutesHigh signal-to-noise ratio, ideal for in vivo studies.[2]
NAI 2-methylnicotinic acid imidazolideStandardGood, cell permeable~20 minutesA widely used reagent for in vivo SHAPE.
1M7 1-methyl-7-nitroisatoic anhydrideHighModerate, can have lower signal in vivo~2-3 minutesFast-acting, good for capturing dynamic RNA structures.
NMIA N-methylisatoic anhydrideStandardLimited in vivo use~1 minuteOne of the original SHAPE reagents, less commonly used for in vivo work.

Experimental Protocols

The following sections provide detailed methodologies for the use of the this compound reagent in both in vitro and in vivo SHAPE-MaP experiments.

In Vitro SHAPE-MaP Protocol

This protocol is suitable for probing the structure of purified RNA in a cell-free environment.

1. RNA Preparation and Folding:

  • Resuspend purified RNA in nuclease-free water.
  • Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).
  • Mix the RNA with the folding buffer to a final concentration of 1-2 pmol of RNA in a 10-20 µL volume.
  • Incubate at 95°C for 2 minutes, then cool to room temperature for 20 minutes to allow the RNA to fold.

2. This compound Modification:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
  • Add 1 µL of the this compound stock solution to the folded RNA sample (final concentration ~5-10 mM).
  • For the negative control, add 1 µL of DMSO without the this compound reagent.
  • Incubate at 37°C for 5-10 minutes. The incubation time can be optimized depending on the RNA target.
  • Quench the reaction by adding a solution containing a quencher like DTT (dithiothreitol) to a final concentration of 50 mM.

3. RNA Purification:

  • Purify the modified RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column-based purification kit, to remove the this compound reagent and other reaction components.
  • Resuspend the purified RNA in nuclease-free water.

4. Reverse Transcription with Mutational Profiling (SHAPE-MaP):

  • Prepare a reverse transcription master mix containing a reverse transcriptase that can read through adducted bases (e.g., SuperScript II, III, or IV), a gene-specific or random primer, dNTPs, and MnCl₂. The presence of Mn²⁺ is crucial for inducing misincorporation by the reverse transcriptase. A typical reaction buffer might contain 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 0.5 mM MnCl₂, and 5 mM DTT.
  • Add the purified, modified RNA to the master mix.
  • Perform reverse transcription according to the manufacturer's instructions, typically at 42-55°C for 1-2 hours.

5. Library Preparation and Sequencing:

  • The resulting cDNA is then used as a template for library preparation for high-throughput sequencing (e.g., Illumina). This typically involves second-strand synthesis, adapter ligation, and PCR amplification.
  • Sequence the prepared libraries on a suitable platform.

In Vivo SHAPE-MaP Protocol (Bacterial Cells)

This protocol is designed for probing RNA structures within living bacterial cells.

1. Cell Culture and Harvesting:

  • Grow bacterial cells (e.g., E. coli) to the desired growth phase (e.g., mid-log phase).
  • Harvest the cells by centrifugation at 4°C.
  • Wash the cell pellet with a suitable buffer, such as 1x PBS (phosphate-buffered saline), to remove the growth medium.
  • Resuspend the cells in a probing buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl).

2. In Vivo this compound Modification:

  • Add the this compound reagent (dissolved in DMSO) directly to the cell suspension. The final concentration of this compound may need to be optimized, but a starting point is typically 10-20 mM.
  • For the negative control, add an equivalent volume of DMSO.
  • Incubate at 37°C for a short period, typically 2-5 minutes.
  • Quench the reaction by adding a quenching solution (e.g., containing DTT or β-mercaptoethanol).

3. RNA Extraction:

  • Immediately proceed to total RNA extraction using a standard method appropriate for bacteria (e.g., TRIzol-based extraction followed by isopropanol (B130326) precipitation).
  • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

4. Reverse Transcription, Library Preparation, and Sequencing:

  • Follow the same procedures as described in the in vitro protocol (steps 4 and 5) for reverse transcription with mutational profiling, library preparation, and high-throughput sequencing.

In Vivo SHAPE-MaP Protocol (Mammalian Cells)

This protocol is adapted for probing RNA structures within mammalian cells.

1. Cell Culture and Treatment:

  • Culture mammalian cells in the appropriate medium and conditions.
  • Prior to probing, replace the culture medium with a fresh, pre-warmed medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution).
  • Add the this compound reagent (in DMSO) directly to the cell culture medium to the desired final concentration (e.g., 2-5 mM, requires optimization).
  • For the negative control, add an equivalent volume of DMSO.
  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a short period (e.g., 5-15 minutes).

2. Cell Lysis and RNA Extraction:

  • After incubation, quickly wash the cells with ice-cold PBS to remove the this compound reagent.
  • Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNA extraction kit or TRIzol).
  • Proceed with total RNA extraction.

3. Reverse Transcription, Library Preparation, and Sequencing:

  • Follow the same procedures as described in the in vitro protocol (steps 4 and 5) for reverse transcription with mutational profiling, library preparation, and high-throughput sequencing.

Data Analysis Workflow

The analysis of SHAPE-MaP data is a critical step in obtaining meaningful structural information. The general workflow is as follows:

  • Raw Read Processing: The raw sequencing reads are first processed to remove adapters and low-quality sequences.

  • Alignment: The processed reads are then aligned to a reference transcriptome or the specific RNA sequence of interest.

  • Mutation Counting: The aligned reads are analyzed to identify and count the frequency of mutations (mismatches, insertions, and deletions) at each nucleotide position in both the this compound-treated and control samples.

  • Reactivity Calculation: The raw mutation rates are then converted into SHAPE reactivities. This involves subtracting the background mutation rate (from the control sample) from the mutation rate of the treated sample. The resulting values are then typically normalized.

  • Structure Modeling: The calculated SHAPE reactivities are used as pseudo-energy constraints in RNA secondary structure prediction software (e.g., RNAstructure, ViennaRNA) to generate more accurate models of the RNA's structure.

Several software packages, such as ShapeMapper and the RNA Framework , have been developed to automate and streamline this data analysis pipeline.[1][6]

Mandatory Visualizations

Principle of Selective 2'-Hydroxyl Acylation

G Principle of Selective 2'-Hydroxyl Acylation cluster_rna RNA Structure Flexible_Region Flexible Region (Single-stranded) Acylated_RNA Acylated RNA (Bulky Adduct) Flexible_Region->Acylated_RNA Structured_Region Structured Region (Double-stranded) Unmodified_RNA Unmodified RNA Structured_Region->Unmodified_RNA 2A3_Reagent This compound Reagent 2A3_Reagent->Flexible_Region High Reactivity (Acylation) 2A3_Reagent->Structured_Region Low Reactivity

Caption: Selective acylation of flexible RNA regions by the this compound reagent.

SHAPE-MaP Experimental Workflow

G SHAPE-MaP Experimental Workflow RNA_Folding 1. RNA Folding (in vitro or in vivo) 2A3_Treatment 2. This compound Reagent Treatment RNA_Folding->2A3_Treatment RNA_Purification 3. RNA Purification (or Lysis & Extraction) 2A3_Treatment->RNA_Purification Reverse_Transcription 4. Reverse Transcription (with Mutational Profiling) RNA_Purification->Reverse_Transcription Library_Prep 5. Library Preparation Reverse_Transcription->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Data Analysis (Mutation Calling & Reactivity Calculation) Sequencing->Data_Analysis Structure_Modeling 8. RNA Structure Modeling Data_Analysis->Structure_Modeling

Caption: Overview of the SHAPE-MaP experimental workflow using the this compound reagent.

Logical Relationship in Data Analysis

G SHAPE-MaP Data Analysis Logic Raw_Reads_Treated Raw Sequencing Reads (+this compound) Alignment_Treated Alignment to Reference Raw_Reads_Treated->Alignment_Treated Raw_Reads_Control Raw Sequencing Reads (-2A3 / DMSO) Alignment_Control Alignment to Reference Raw_Reads_Control->Alignment_Control Mutation_Counts_Treated Mutation Frequencies (Treated) Alignment_Treated->Mutation_Counts_Treated Mutation_Counts_Control Mutation Frequencies (Control) Alignment_Control->Mutation_Counts_Control Reactivity_Calculation SHAPE Reactivity Calculation (Treated - Control) Mutation_Counts_Treated->Reactivity_Calculation Mutation_Counts_Control->Reactivity_Calculation Structure_Prediction RNA Structure Prediction (with SHAPE constraints) Reactivity_Calculation->Structure_Prediction

Caption: Logical flow of data processing in a SHAPE-MaP experiment.

References

2A3 SHAPE Reagent: A Technical Guide to Advanced RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 (2-aminopyridine-3-carboxylic acid imidazolide) reagent is a state-of-the-art chemical probe for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE), a powerful technique for interrogating RNA secondary and tertiary structures at single-nucleotide resolution.[1][2][3] Developed to overcome the limitations of previous SHAPE reagents, this compound offers significantly improved performance, particularly for in vivo applications, making it an invaluable tool for elucidating RNA function in complex biological systems.[3][4][5] This guide provides a comprehensive overview of the key features of this compound, detailed experimental protocols, and comparative data to facilitate its integration into research and drug discovery workflows.

Core Features and Advantages

This compound is an electrophilic probe that acylates the 2'-hydroxyl group of flexible ribonucleotides in an RNA molecule.[1] This modification is sensitive to the local structural environment, with single-stranded or dynamic regions reacting more readily than base-paired or structured regions. The resulting 2'-O-adducts can be detected by reverse transcription, where they induce mutations that are subsequently identified by high-throughput sequencing (SHAPE-MaP).[6][7]

The key advantages of this compound over preceding SHAPE reagents, such as NAI (2-methylnicotinic acid imidazolide), include:

  • Enhanced In Vivo Performance: this compound exhibits superior cell permeability, enabling efficient probing of RNA structures within living cells, including bacteria (Gram-positive and Gram-negative) and mammalian cell lines.[1][3][4][5]

  • Higher Signal-to-Noise Ratio: Experiments consistently demonstrate that this compound yields a significantly higher signal-to-noise ratio compared to NAI, leading to more robust and reliable structural data.[4]

  • Increased Reactivity: this compound displays greater reactivity with RNA, resulting in higher mutation frequencies at flexible nucleotides.[4]

  • Improved Accuracy of Structure Prediction: RNA secondary structure models guided by this compound-derived data are demonstrably more accurate than those generated using data from older reagents.[3][4][5]

  • Broad Applicability: Suitable for both in vitro and in vivo studies, this compound can be used to analyze a wide range of RNA molecules, from small non-coding RNAs to large ribosomal RNAs and viral genomes.

Quantitative Performance Data

The superior performance of this compound has been quantified in several studies. The following tables summarize key comparative data.

Table 1: In Vivo SHAPE-MaP Mutation Frequency and Signal-to-Noise Ratio (this compound vs. NAI)
Cell TypeMetricThis compoundNAIFold Increase (this compound vs. NAI)
E. coliMedian Mutation Frequency~2.74x higherBaseline2.74
Signal-to-Noise Ratio3.471.332.61
B. subtilisMedian Mutation Frequency~1.61x higherBaseline1.61
Signal-to-Noise Ratio2.361.561.51
HEK293 (Human)Median Mutation Frequency~1.77x higherBaseline1.77
Signal-to-Noise Ratio3.012.081.45

Data sourced from Marinus T, et al. (2021). Nucleic Acids Research.[4]

Table 2: Hydrolysis Half-Life of SHAPE Reagents
ReagentHalf-Life (seconds)
1M714
NAI~100
NMIA430
This compound Not explicitly stated in the provided search results, but described as more reactive than 6A3.

Note: While a direct value for the this compound half-life was not found in the provided search results, its higher reactivity compared to other reagents suggests a relatively short half-life, which is advantageous for capturing snapshots of dynamic RNA structures.

Experimental Protocols

The following provides a generalized workflow for in vivo RNA structure probing using this compound followed by SHAPE-MaP analysis. Specific details may require optimization based on the biological system and target RNA.

In Vivo SHAPE-MaP Protocol with this compound in Bacteria
  • Cell Culture and Harvest:

    • Grow bacterial cells to the desired growth phase (e.g., mid-log phase).

    • Harvest cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., PBS or folding buffer).

  • This compound Probing:

    • Resuspend the cell pellet in the probing buffer.

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Add this compound to the cell suspension to the desired final concentration (typically in the mM range). A parallel control experiment with DMSO alone should always be performed.

    • Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature (e.g., 37°C for E. coli).

  • Quenching and RNA Extraction:

    • Quench the reaction by adding a scavenger molecule (e.g., a DTT-containing buffer).

    • Immediately pellet the cells and proceed to total RNA extraction using a standard method (e.g., TRIzol, phenol-chloroform extraction).

  • Reverse Transcription (MaP):

    • Perform reverse transcription on the extracted RNA using a reverse transcriptase that has a higher propensity to misincorporate nucleotides at 2'-O-adduct sites.

    • Use gene-specific primers for targeted analysis or random primers for transcriptome-wide studies.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the resulting cDNA.

    • Perform high-throughput sequencing (e.g., Illumina).

  • Data Analysis:

    • Process raw sequencing data to align reads to the reference sequence.

    • Calculate mutation rates at each nucleotide position for both the this compound-treated and DMSO-control samples.

    • Normalize the reactivity data.

    • Use the normalized SHAPE reactivities as constraints for RNA secondary structure prediction using software like RNAstructure.

Visualizations

Mechanism of this compound Action

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 RNA_backbone Flexible RNA Backbone (2'-OH available) Acylation Acylation Reaction RNA_backbone->Acylation Reacts with Reagent This compound Reagent Reagent->Acylation Adduct 2'-O-Adduct Formation Acylation->Adduct Results in RT Reverse Transcription Adduct->RT Causes misincorporation during Mutation Mutation in cDNA RT->Mutation

Caption: Mechanism of this compound-mediated RNA modification and detection.

In Vivo SHAPE-MaP Experimental Workflow

G Start Start: Cell Culture Harvest Harvest & Wash Cells Start->Harvest Probing In Vivo Probing (+this compound vs. +DMSO) Harvest->Probing Quench Quench Reaction Probing->Quench RNA_Extraction Total RNA Extraction Quench->RNA_Extraction RT Reverse Transcription (MaP) RNA_Extraction->RT Library_Prep Sequencing Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Mutation Profiling) Sequencing->Data_Analysis Structure_Modeling RNA Structure Modeling Data_Analysis->Structure_Modeling End End: Structural Insights Structure_Modeling->End

References

Probing Gram-Positive Bacteria with 2A3: A Technical Guide to Unveiling RNA-Mediated Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the advanced SHAPE-MaP reagent, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3), for probing RNA structure and function within Gram-positive bacteria. We delve into the core principles of this compound-mediated RNA analysis, provide detailed experimental protocols, present quantitative data, and illustrate key concepts with signaling pathway and workflow diagrams. This guide is designed to equip researchers with the knowledge to leverage this powerful tool for investigating RNA-mediated gene regulation, a critical aspect of bacterial physiology and a promising area for novel antimicrobial drug development.

Introduction to this compound and its Significance in Gram-Positive Bacteria

Gram-positive bacteria, characterized by their thick peptidoglycan cell wall, present a unique challenge for in-vivo chemical probing. The this compound reagent is a highly efficient and cell-permeable electrophilic probe designed for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) experiments.[1][2][3] It acylates the 2'-hydroxyl group of the RNA backbone in a conformation-dependent manner, preferentially modifying nucleotides in single-stranded or flexible regions.[2] This property allows for the high-resolution determination of RNA secondary structures within living cells.

Compared to its predecessors, such as NAI (2-methylnicotinic acid imidazolide), this compound exhibits a significantly higher signal-to-noise ratio and greater accuracy in predicting RNA structures, particularly in bacteria.[1] While its efficiency is somewhat higher in Gram-negative bacteria, this compound has demonstrated robust performance in Gram-positive species like Bacillus subtilis, overcoming the permeability barrier of the thick cell wall to provide valuable insights into the RNA structurome.[1]

The ability to accurately map RNA structures in vivo is paramount for understanding the diverse regulatory roles of RNA. In Gram-positive bacteria, non-coding RNAs, including small RNAs (sRNAs) and riboswitches, are key players in controlling gene expression related to metabolism, virulence, and antibiotic resistance. By revealing the structural dynamics of these RNA regulators, this compound provides a powerful tool to dissect these complex signaling pathways.

Mechanism of Action

The fundamental principle of SHAPE-MaP using this compound lies in the differential reactivity of the RNA 2'-hydroxyl group based on its local structural environment.

Mechanism of this compound-based RNA probing.

In flexible regions of an RNA molecule, the 2'-hydroxyl group is more accessible and readily acylated by this compound, forming a bulky adduct. Conversely, in structured regions like helices, this position is constrained, resulting in low reactivity. During reverse transcription, the polymerase often misincorporates a nucleotide opposite the site of the 2'-O-adduct, introducing a mutation in the resulting cDNA. High-throughput sequencing of this cDNA library and comparison to a non-treated control allows for the identification of these mutation sites. The frequency of mutations at each nucleotide position is then used to calculate a "SHAPE reactivity" profile, which provides a quantitative measure of the local flexibility of the RNA backbone. This reactivity data can then be used as constraints to guide computational models for accurate RNA secondary structure prediction.

Quantitative Data Presentation

The primary output of a this compound SHAPE-MaP experiment is a quantitative reactivity profile for the RNA of interest. This data is crucial for comparing the structural conformations of an RNA under different conditions, for example, in the presence or absence of a ligand for a riboswitch. The signal-to-noise ratio is a key metric for assessing the quality of SHAPE-MaP data.

ParameterThis compoundNAI
Signal-to-Noise Ratio (B. subtilis) 2.361.56
Signal-to-Noise Ratio (E. coli) 3.471.33
Signal-to-Noise Ratio (HEK293 cells) 3.012.08
Table 1: Comparison of signal-to-noise ratios for this compound and NAI in different cell types. Data sourced from[1].

Experimental Protocols

This section provides a detailed methodology for performing in-vivo SHAPE-MaP on Gram-positive bacteria using Bacillus subtilis as an example. This protocol is adapted from established methods.[1]

Cell Culture and Harvest
  • Inoculate a single colony of Bacillus subtilis (e.g., strain 168) into Luria-Bertani (LB) medium.

  • Grow the culture at 37°C with shaking to the exponential phase (OD600 ≈ 0.5).

  • Harvest 2 ml aliquots of the cell culture by centrifugation at 1,000 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellets in 450 µl of 1x Phosphate-Buffered Saline (PBS), pH 7.4.

In-Vivo RNA Modification with this compound
  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Add 50 µl of the this compound stock solution to the resuspended cell suspension. For a negative control, add 50 µl of DMSO without this compound.

  • Briefly vortex the samples to ensure thorough mixing.

  • Incubate the cells at 37°C for 20 minutes with moderate shaking to allow for the chemical probing reaction.

  • Quench the reaction by adding 500 µl of 1 M Dithiothreitol (DTT).

RNA Extraction and Purification
  • Immediately proceed with a total RNA extraction protocol suitable for Gram-positive bacteria. This typically involves enzymatic lysis (e.g., with lysozyme) followed by a phenol-chloroform extraction or the use of a commercial RNA purification kit.

  • Ensure that all steps are performed under RNase-free conditions.

  • Assess the quality and quantity of the purified RNA using a spectrophotometer and gel electrophoresis.

SHAPE-MaP Library Preparation and Sequencing
  • The purified RNA is then subjected to a specialized reverse transcription reaction that enhances the incorporation of mutations at the sites of this compound adduction.

  • The resulting cDNA is used to prepare a library for high-throughput sequencing (e.g., Illumina).

  • Detailed protocols for SHAPE-MaP library preparation are available in specialized literature.[4]

Data Analysis
  • Raw sequencing reads are processed to align them to the reference genome or transcriptome.

  • Specialized software, such as ShapeMapper, is used to calculate mutation rates at each nucleotide position for both the this compound-treated and control samples.

  • The SHAPE reactivity for each nucleotide is then calculated by subtracting the background mutation rate (from the control sample) from the mutation rate in the treated sample.

  • The resulting reactivity profile is used to constrain RNA secondary structure prediction algorithms (e.g., RNAstructure).

This compound SHAPE-MaP experimental workflow.

Application in Elucidating Signaling Pathways: The Case of Riboswitches

Riboswitches are structured non-coding RNA elements, typically found in the 5'-untranslated region of mRNAs, that directly bind to small molecule metabolites. This binding event induces a conformational change in the RNA structure, leading to the regulation of downstream gene expression, often through transcription termination or translation inhibition. Riboswitches are a prime example of a simple and elegant RNA-mediated signaling pathway.

The glmS riboswitch, found in many Gram-positive bacteria including Listeria monocytogenes, is a catalytic riboswitch, or ribozyme. It senses the metabolite glucosamine-6-phosphate (GlcN6P), an essential precursor for peptidoglycan biosynthesis.

The glmS riboswitch signaling cascade.

When GlcN6P levels are low, the glmS riboswitch adopts a conformation that allows for the transcription of the full-length mRNA, leading to the synthesis of the GlmS enzyme. However, when GlcN6P concentrations are high, the metabolite binds to the riboswitch, triggering a conformational change that activates its self-cleaving activity. This cleavage of the mRNA leads to its degradation and a subsequent decrease in the production of the GlmS enzyme, thus forming a negative feedback loop.

This compound SHAPE-MaP can be employed to directly observe this ligand-induced conformational change in vivo. By comparing the SHAPE reactivity profiles of the glmS riboswitch in L. monocytogenes grown in media with and without GlcN6P, researchers can identify the specific nucleotides that change their flexibility upon ligand binding. This provides a detailed structural basis for the switching mechanism and can aid in the design of novel antibiotics that target this regulatory RNA.

Conclusion and Future Directions

The this compound reagent represents a significant advancement in the field of RNA structural biology, particularly for in-vivo studies in challenging organisms like Gram-positive bacteria. Its superior cell permeability and the high-quality data it generates through SHAPE-MaP provide an unprecedented opportunity to explore the intricate world of RNA-mediated regulation. For researchers in drug development, understanding the structural dynamics of essential RNA regulators like riboswitches and sRNAs can unveil novel targets for antimicrobial therapies. Future applications of this compound in Gram-positive bacteria will likely involve a broader exploration of the entire transcriptome to identify new regulatory RNAs, investigate the mechanisms of antibiotic resistance mediated by RNA, and characterize the structural basis of host-pathogen interactions involving bacterial RNAs. As our understanding of the "RNA world" within these important pathogens expands, tools like this compound will be indispensable for translating this knowledge into tangible therapeutic strategies.

References

An In-depth Technical Guide to the ATP2A3 Gene and SERCA3 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP2A3 gene encodes the sarco/endoplasmic reticulum Ca²⁺-ATPase 3 (SERCA3), a critical intracellular pump responsible for transporting calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER). By maintaining low cytosolic Ca²⁺ concentrations, SERCA3 plays a pivotal role in intracellular calcium signaling, a ubiquitous system governing a vast array of cellular processes. Dysregulation of ATPthis compound expression and SERCA3 function has been implicated in numerous pathologies, including cancer, cardiovascular diseases, and diabetes. This technical guide provides a comprehensive overview of the ATPthis compound gene and SERCA3 protein, focusing on its molecular characteristics, regulation, and involvement in health and disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential calcium pump.

Introduction to ATPthis compound/SERCA3

The SERCA family of P-type ATPases is fundamental to maintaining calcium homeostasis in eukaryotic cells. Encoded by three distinct genes (ATP2A1, ATP2A2, and ATPthis compound), these pumps utilize the energy from ATP hydrolysis to drive the transport of Ca²⁺ against its concentration gradient. SERCA3, the product of the ATPthis compound gene, is distinguished from its SERCA1 and SERCA2 counterparts by its tissue distribution, kinetic properties, and diverse array of splice variants.[1][2] While initially characterized as a non-muscle isoform, SERCA3 expression has been identified in a wide range of tissues, including lymphoid tissues, pancreas, intestine, and endothelial cells.[3] Its unique characteristics suggest a specialized role in modulating Ca²⁺ signals in these specific cellular contexts.

Gene and Protein Characteristics

The human ATPthis compound gene is located on chromosome 17.[4] Alternative splicing of the ATPthis compound pre-mRNA gives rise to multiple protein isoforms, designated SERCA3a through SERCA3f, which primarily differ in their C-terminal sequences.[4][5] This C-terminal variability is thought to contribute to the functional diversity of SERCA3.[1][6]

The SERCA3 protein is a transmembrane protein with a molecular weight of approximately 110 kDa. Its structure comprises several key domains: a transmembrane domain containing the Ca²⁺ binding sites, and a large cytosolic headpiece consisting of the nucleotide-binding (N), phosphorylation (P), and actuator (A) domains, which are responsible for ATP hydrolysis and conformational changes that drive ion transport.

SERCA3 Isoforms

Alternative splicing at the 3' end of the ATPthis compound transcript generates at least six distinct isoforms in humans (SERCA3a-f).[4][5] These isoforms share a common core structure but possess unique C-terminal tails, which can influence their regulation and subcellular localization. While the precise functions of each isoform are still under investigation, their differential expression patterns suggest specialized roles in various cell types.[3][7]

Quantitative Data

Kinetic Properties

A defining feature of SERCA3 is its lower apparent affinity for Ca²⁺ compared to SERCA1 and SERCA2 isoforms.[1][2] This suggests that SERCA3 may be particularly important in cellular regions or under conditions where cytosolic Ca²⁺ concentrations reach higher levels.

ParameterSERCA IsoformValueReference
Apparent Ca²⁺ Affinity (pCa) SERCA3~0.5 units lower than other SERCAs[1][3]

Further quantitative data on Vmax and Km for ATP for specific SERCA3 isoforms is an active area of research.

Tissue Expression

ATPthis compound mRNA is expressed in a wide variety of human tissues, with the highest levels typically observed in lymphoid tissues, the gastrointestinal tract, and glandular tissues. The Genotype-Tissue Expression (GTEx) project provides valuable quantitative data on gene expression across multiple tissues.

TissueMedian TPM (Transcripts Per Million)
Spleen> 50
Small Intestine (Terminal Ileum)> 40
Colon (Transverse)> 30
Stomach35.2
Pancreas> 20
Lung> 15
Whole Blood> 10

(Data adapted from the GTEx portal; values are approximate and can vary between individuals and datasets).[2][8][9][10][11]

Pharmacological Modulation

Several small molecules are known to modulate SERCA activity. Thapsigargin and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ) are well-characterized inhibitors, while compounds like CDN1163 have been identified as activators.

CompoundActionTargetIC₅₀ / EC₅₀Reference
Thapsigargin InhibitorAll SERCA isoformsSub-nanomolar to low micromolar range[12][13]
tBHQ InhibitorAll SERCA isoforms (may show some selectivity)Micromolar range[12][13]
CDN1163 ActivatorSERCA isoforms (isoform specificity under investigation)EC₅₀ ≈ 6.0 ± 0.3 µM[12][13][14][15][16][17][18]

Signaling Pathways and Regulation

The expression and activity of ATPthis compound/SERCA3 are tightly regulated by complex signaling networks, ensuring appropriate cellular Ca²⁺ homeostasis.

Transcriptional Regulation by Calcineurin-NFAT

In endothelial cells, the expression of ATPthis compound is upregulated by the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Agonists that increase intracellular Ca²⁺, such as histamine, activate the Ca²⁺-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation. While NFAT does not appear to bind directly to the ATPthis compound promoter, it can activate the transcription factor Ets-1, which in turn drives ATPthis compound gene expression.[19][20]

Histamine Histamine H1R H1 Receptor Histamine->H1R PLC PLC H1R->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca²⁺ release Ca_cytosol Cytosolic Ca²⁺ ↑ ER->Ca_cytosol Calcineurin Calcineurin Ca_cytosol->Calcineurin activates NFAT_P NFAT-P (cytosolic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nuclear) NFAT_P->NFAT translocation Ets1 Ets-1 NFAT->Ets1 activates ATP2A3_promoter ATPthis compound Promoter Ets1->ATP2A3_promoter binds and activates ATP2A3_mRNA ATPthis compound mRNA ATP2A3_promoter->ATP2A3_mRNA SERCA3 SERCA3 Protein ATP2A3_mRNA->SERCA3 SERCA3->ER Ca²⁺ uptake

Caption: Calcineurin-NFAT signaling pathway regulating ATPthis compound expression.
Post-Translational Regulation and Interactions

SERCA3 activity can be modulated by direct protein-protein interactions. The anti-apoptotic protein Bcl-2 has been shown to interact with and inhibit SERCA3b, leading to a reduction in ER Ca²⁺ content.[3][21][22][23] This interaction provides a link between calcium homeostasis and the regulation of apoptosis.

Bcl2 Bcl-2 SERCA3b SERCA3b Bcl2->SERCA3b binds and inhibits ER_Ca ER Ca²⁺ stores ↓ SERCA3b->ER_Ca reduced uptake

Caption: Interaction of Bcl-2 with SERCA3b leading to reduced ER calcium.

Role in Disease

Cancer

Alterations in ATPthis compound expression are frequently observed in various cancers. In many tumor types, including colon, lung, and central nervous system cancers, ATPthis compound expression is downregulated, and this has been associated with increased cancer susceptibility and poor prognosis.[24][25] The loss of SERCA3 function may disrupt Ca²⁺ signaling pathways that control cell proliferation, differentiation, and apoptosis, thereby contributing to tumorigenesis. Conversely, in some cancers like breast cancer, high SERCA3 expression has been noted.[26][27]

Other Diseases
  • Primary Aldosteronism: Upregulation of ATPthis compound has been identified as a key feature in aldosterone-producing adenomas, where it contributes to increased aldosterone (B195564) production.[14]

  • Diabetes: Germline mutations in ATPthis compound have been associated with an increased susceptibility to type 2 diabetes.[14]

  • Cardiovascular Disease: The SERCA3 knockout mouse model exhibits impaired endothelium-dependent relaxation, suggesting a role for SERCA3 in vascular function.[26][28][29]

Experimental Protocols

Measurement of SERCA3 Activity: ⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the ATP-dependent transport of radioactive ⁴⁵Ca²⁺ into ER microsomes.

Materials:

  • Microsome isolation buffer

  • Uptake buffer (containing ATP, Mg²⁺, and an ATP regenerating system)

  • ⁴⁵CaCl₂

  • Stop solution (e.g., EGTA)

  • Glass fiber filters

  • Scintillation counter

Workflow:

start Isolate ER microsomes from cells/tissues step1 Incubate microsomes with uptake buffer containing ⁴⁵Ca²⁺ at 37°C start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 At various time points, stop the reaction by adding ice-cold stop solution step2->step3 step4 Rapidly filter the mixture through glass fiber filters to trap microsomes step3->step4 step5 Wash filters to remove extra-microsomal ⁴⁵Ca²⁺ step4->step5 step6 Measure radioactivity of filters using a scintillation counter step5->step6 start Incubate microsomes with reaction buffer (ATP, Mg²⁺, Ca²⁺) at 37°C step1 Stop the reaction at various time points start->step1 step2 Add Malachite Green/Ammonium Molybdate reagent step1->step2 step3 Incubate for color development step2->step3 step4 Measure absorbance at ~620-640 nm step3->step4 step5 Calculate Pi released using a standard curve step4->step5 start Seed cells to be 30-50% confluent at transfection step1 Dilute siRNA in serum-free medium start->step1 step3 Combine diluted siRNA and transfection reagent to form complexes step1->step3 step2 Dilute transfection reagent in serum-free medium step2->step3 step4 Add complexes to cells in fresh medium step3->step4 step5 Incubate for 24-72 hours step4->step5 step6 Harvest cells for downstream analysis (qPCR, Western blot) step5->step6

References

A Technical Guide to the Role of SERCA3 in Calcium Transport

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 3 (SERCA3) is a critical P-type ion-motive ATPase responsible for transporting calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby playing a crucial role in maintaining intracellular Ca²⁺ homeostasis. Encoded by the ATP2A3 gene, SERCA3 is distinguished from its SERCA1 and SERCA2 counterparts by its unique tissue distribution, lower apparent affinity for Ca²⁺, and distinct regulatory mechanisms. Its expression is predominantly found in non-muscle tissues, including hematopoietic, epithelial, and endothelial cells. Dysregulation of SERCA3 expression and activity is implicated in a variety of pathological conditions, most notably in pan-cancer, where its expression is frequently diminished and correlated with poor prognosis. This guide provides a comprehensive overview of SERCA3's function, quantitative characteristics, regulatory pathways, and its role in disease, offering detailed experimental protocols for its study and highlighting its potential as a therapeutic target.

Core Function and Characteristics of SERCA3

The primary function of all SERCA pumps is to catalyze the hydrolysis of ATP to actively transport Ca²⁺ against its concentration gradient from the cytosol into the ER lumen.[1] This process is fundamental for terminating Ca²⁺ signals and refilling ER Ca²⁺ stores.[2]

Key Characteristics of SERCA3:

  • Lower Calcium Affinity: A defining feature of SERCA3 is its lower apparent affinity for cytosolic Ca²⁺ compared to the SERCA1 and SERCA2 isoforms.[2][3] This suggests that SERCA3 becomes most operative when cytosolic Ca²⁺ concentrations are significantly elevated.[3][4]

  • Isoform Diversity: The ATPthis compound gene undergoes alternative splicing to generate at least six different isoforms (SERCA3a-f) in humans, which vary at their C-terminal regions.[2][5][6] This diversity suggests that different SERCA3 variants may have specialized roles in cellular Ca²⁺ signaling.[5]

  • Tissue-Specific Expression: Unlike the muscle-specific SERCA1 or the ubiquitously expressed SERCA2b, SERCA3 exhibits a more restricted expression pattern. It is found at high levels in hematopoietic cell lineages (like platelets and lymphoid cells), endothelial cells, and various epithelial cells.[2][7][8]

Quantitative Data on SERCA3

Quantitative analysis is essential for understanding the specific contribution of SERCA3 to cellular calcium dynamics. The following tables summarize key quantitative data regarding its kinetic properties and expression.

Table 1: Kinetic and Functional Properties of SERCA3
ParameterValue / DescriptionReference
Ca²⁺ Affinity (Kₘ) Lower apparent affinity for Ca²⁺ compared to SERCA1 and SERCA2 isoforms.[2][3][2][3]
Optimal pH 7.2 - 7.4[2]
Vanadate (B1173111) Sensitivity Higher sensitivity to vanadate compared to SERCA1 and SERCA2.[3]
Stoichiometry Transports two Ca²⁺ ions per ATP molecule hydrolyzed.[7]
Table 2: Expression Profile of SERCA3 in Tissues and Disease States
ContextExpression LevelKey FindingsReference(s)
Normal Tissues HighLymphoid tissue, hematopoietic cells, platelets, intestine, thymus, cerebellum, endothelial cells.[7][8][9][7][8][9]
Low / MinorCardiac and skeletal muscle.[7][10][7][10]
Pan-Cancer Analysis DecreasedExpression is markedly decreased in many cancers, including colon, lung, prostate, and breast carcinoma.[11][12][13][11][12][13]
CorrelationLow SERCA3 expression is often associated with poor prognosis, advanced tumor stages, and immune cell infiltration (e.g., CD8+ T cells).[11][12][11][12]
Primary Aldosteronism UpregulatedImmunohistochemistry shows stronger ATPthis compound staining in aldosterone-producing adenomas compared to adjacent cortex tissue.[14][14]
Type 2 Diabetes ImplicatedMissense mutations in ATPthis compound have been detected in patients, and altered expression could affect glucose homeostasis.[14] SERCA3 knockout mice, however, show normal glucose homeostasis under standard conditions.[3][4][3][4][14]

Signaling Pathways and Regulation

SERCA3 expression and activity are tightly controlled by complex signaling networks, allowing cells to adapt their Ca²⁺ handling machinery to specific physiological cues.

Transcriptional Regulation by Calcineurin/NFAT

In endothelial cells, the expression of the ATPthis compound gene is regulated by the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[13] An increase in intracellular Ca²⁺ can activate calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, which then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target genes, including ATPthis compound.[13] This creates a feedback loop where a rise in cytosolic Ca²⁺ can promote the expression of a pump that helps sequester it.[13]

SERCA3_Regulation cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_cyto ↑ [Ca²⁺]cyto Calmodulin Calmodulin Ca_cyto->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation ATP2A3_gene ATPthis compound Gene NFAT_nuc->ATP2A3_gene activates transcription SERCA3_mRNA SERCA3 mRNA ATP2A3_gene->SERCA3_mRNA Transcription SERCA3_protein SERCA3 Protein SERCA3_mRNA->SERCA3_protein Translation SERCA3_protein->Ca_cyto ↓ Sequesters Ca²⁺

Caption: Calcineurin/NFAT pathway regulating SERCA3 expression.
Role in Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a major Ca²⁺ influx mechanism activated by the depletion of ER Ca²⁺ stores.[15][16] When ER Ca²⁺ levels drop, the ER sensor protein STIM1 becomes activated and translocates to ER-plasma membrane junctions, where it binds to and opens Orai1 channels in the plasma membrane, allowing Ca²⁺ to enter the cell.[15][17] The entering Ca²⁺ is then taken up into the ER by SERCA pumps to refill the stores.[18] While SERCA2b is a key player in this process, SERCA3 has also been shown to modulate thrombin-stimulated SOCE in human platelets, potentially through direct interaction with channel components like TRPC1.[19]

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) [Ca²⁺]ER High STIM1_active STIM1 (Active) [Ca²⁺]ER Low STIM1_inactive->STIM1_active Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed translocates & activates SERCA3 SERCA3 SERCA3->STIM1_active refills ER store, inactivating STIM1 IP3R IP₃R IP3R->STIM1_inactive releases Ca²⁺ from ER, causing depletion Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_cyto [Ca²⁺]cyto Orai1_open->Ca_cyto PLC_receptor PLC-coupled Receptor IP3 IP₃ PLC_receptor->IP3 generates IP3->IP3R activates Ca_cyto->SERCA3 pumped into ER Ca_extra Extracellular Ca²⁺ Ca_extra->Orai1_open influx

Caption: Role of SERCA pumps in the Store-Operated Calcium Entry (SOCE) mechanism.

Detailed Experimental Protocols

Studying SERCA3 function requires specific and robust assays. Below are detailed methodologies for two key experiments.

Protocol: SERCA ATPase Activity Assay (NADH-Coupled Enzymatic Method)

This assay measures SERCA activity by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[20][21]

Principle: SERCA hydrolyzes ATP to ADP. The generated ADP is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH disappearance is proportional to the rate of ATP hydrolysis by SERCA.

Materials:

  • Tissue homogenate or microsomal fraction containing SERCA3.

  • Assay Buffer (e.g., 50mM MOPS or Imidazole pH 7.0, 100mM KCl, 5mM MgCl₂).

  • Enzyme Coupling Mix (in Assay Buffer): 0.5mM PEP, 0.2mM NADH, 2.5mM ATP, 10 U/mL PK, 10 U/mL LDH.

  • EGTA (0.5mM) for chelating free Ca²⁺.

  • CaCl₂ stock solution (e.g., 10mM) for Ca²⁺ titration.

  • Thapsigargin (B1683126) (specific SERCA inhibitor) or Cyclopiazonic acid (CPA) for baseline measurement.

  • Calcium Ionophore (e.g., A23187) to make vesicles permeable to Ca²⁺.

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C).[21]

Procedure:

  • Prepare Reaction Master Mix: Combine the Assay Buffer and the Enzyme Coupling Mix. Keep on ice.

  • Sample Preparation: Prepare tissue homogenates in a suitable buffer and determine the protein concentration (e.g., via Bradford assay).[21]

  • Assay Setup: In a 96-well plate or cuvette, add the reaction master mix. Add CaCl₂ to achieve desired free Ca²⁺ concentrations (can be calculated using software that accounts for EGTA and ATP).[20]

  • Pre-incubation: Incubate the plate/cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.[21]

  • Initiate Reaction: Add the sample homogenate to each well to start the reaction. For vesicle preparations, add a calcium ionophore to prevent the build-up of a Ca²⁺ gradient that would inhibit the pump.[20]

  • Kinetic Reading: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).[20]

  • Determine Baseline Activity: In a parallel set of wells, pre-incubate the sample with a specific SERCA inhibitor (e.g., thapsigargin or CPA) before adding it to the reaction mix. The activity measured in these wells represents non-SERCA ATPase activity.[21]

  • Calculation:

    • Calculate the rate of NADH oxidation from the slope of the linear portion of the absorbance vs. time curve (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).

    • Subtract the baseline activity (with inhibitor) from the total activity to determine the specific SERCA activity.

ATPase_Assay_Workflow prep_reagents 1. Prepare Reagents (Assay Buffer, Enzyme Mix) setup_rxn 3. Set up Reaction (Master Mix + CaCl₂) prep_reagents->setup_rxn prep_sample 2. Prepare Sample (Tissue Homogenate) start_rxn 5. Initiate Reaction (Add Sample) prep_sample->start_rxn pre_incubate 4. Pre-incubate (5 min @ 37°C) setup_rxn->pre_incubate pre_incubate->start_rxn measure_abs 6. Kinetic Measurement (Absorbance at 340nm) start_rxn->measure_abs calculate 8. Calculate Activity (RateTotal - RateInhibitor) measure_abs->calculate inhibitor_ctrl 7. Inhibitor Control (Add Thapsigargin) inhibitor_ctrl->calculate for baseline

Caption: Workflow for a SERCA ATPase Activity Assay.
Protocol: SERCA-mediated Calcium Uptake Assay

This assay directly measures the transport of Ca²⁺ into ER/SR vesicles using either a fluorescent Ca²⁺ indicator or radioactive ⁴⁵Ca.[22][23][24]

Principle (Fluorescent Method): A Ca²⁺-sensitive fluorescent dye (e.g., Indo-1) is included in the reaction buffer with tissue homogenate.[22][24] Upon addition of ATP, SERCA pumps Ca²⁺ from the buffer into the vesicles, causing a decrease in the extra-vesicular Ca²⁺ concentration, which is detected as a change in the dye's fluorescence.[22][24]

Materials:

  • Tissue homogenate.

  • Uptake Buffer: (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 10 mM NaN₃ (to inhibit mitochondrial Ca²⁺ uptake), 5 mM K-oxalate (to precipitate Ca²⁺ inside vesicles and prevent back-leak)).

  • Fluorescent Ca²⁺ indicator (e.g., Indo-1).

  • ATP stock solution.

  • Fluorescence plate reader or fluorometer.

Procedure:

  • Prepare Reaction Mixture: In a 96-well black plate, combine the uptake buffer, tissue homogenate, and the fluorescent Ca²⁺ indicator Indo-1.[22]

  • Baseline Reading: Place the plate in the reader and take an initial fluorescence reading to establish a baseline.

  • Initiate Uptake: Add ATP to each well to start the Ca²⁺ uptake reaction.[22]

  • Kinetic Measurement: Immediately begin recording the fluorescence signal over time (e.g., every 20-30 seconds for 30 minutes).[22] The rate of change in fluorescence corresponds to the rate of Ca²⁺ uptake.

  • Data Analysis:

    • The fluorescence signal is converted to Ca²⁺ concentration using a standard calibration curve.

    • The rate of Ca²⁺ uptake is determined from the initial slope of the [Ca²⁺] vs. time curve.

    • Different initial Ca²⁺ concentrations can be used to determine kinetic parameters like Vmax and Kₘ.[23]

Role of SERCA3 in Health and Disease

The unique characteristics and expression pattern of SERCA3 position it as a key modulator of Ca²⁺ signaling in specific cell types, and its dysregulation is linked to several diseases.

  • Cancer: A growing body of evidence points to the significant role of SERCA3 in cancer.[11][25] Its expression is frequently downregulated in various malignancies, including colon, lung, and gastric cancers.[13][19][25] This loss of expression is associated with tumor progression and can serve as a prognostic biomarker.[11][12] The mechanism may involve altered Ca²⁺ homeostasis, which affects cell proliferation, differentiation, and apoptosis.[12][13] Re-expression of SERCA3 has been shown to be induced by differentiation agents in colon cancer cells, suggesting it is a marker of a more differentiated, less malignant phenotype.[13]

  • Cardiovascular System: In the vasculature, SERCA3 is expressed in endothelial cells and vascular smooth muscle.[26] Serca3 knockout mice show impaired endothelium-dependent relaxation of aorta rings, suggesting a role in modulating nitric oxide (NO) production and vascular tone.[26]

  • Diabetes: SERCA3 is expressed in pancreatic β-cells and is involved in shaping the glucose-induced Ca²⁺ oscillations that are critical for insulin (B600854) secretion.[3][4] While SERCA3-deficient mice do not exhibit impaired glucose homeostasis under normal conditions, the gene has been linked to genetic susceptibility for Type 2 diabetes in some human populations.[4][13]

  • Platelet Function: In platelets, SERCA3 is involved in managing Ca²⁺ stores that are critical for activation and aggregation. It specifically controls an early phase of autocrine ADP secretion, which potentiates platelet activation.[26]

Conclusion and Future Directions

SERCA3 is a specialized Ca²⁺ pump with distinct kinetic properties and a tissue-specific expression pattern that sets it apart from other SERCA isoforms. Its role extends beyond simple housekeeping, positioning it as a fine-tuner of Ca²⁺ signals in response to significant physiological stimuli in endothelial, epithelial, and hematopoietic cells. The consistent downregulation of SERCA3 in numerous cancers highlights its potential as both a prognostic biomarker and a therapeutic target. For drug development professionals, modulating SERCA3 activity or restoring its expression could represent a novel strategy for cancer differentiation therapy or for correcting aberrant Ca²⁺ signaling in cardiovascular or metabolic diseases. Future research should focus on elucidating the specific functions of different SERCA3 splice variants and developing isoform-specific modulators to fully exploit its therapeutic potential.

References

ATP2A3 gene expression in different tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ATP2A3 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATPthis compound gene encodes for the sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3), a critical intracellular pump responsible for transporting calcium ions (Ca2+) from the cytosol into the sarcoplasmic or endoplasmic reticulum. This process is fundamental for maintaining calcium homeostasis, which is essential for a myriad of cellular processes, including signal transduction, muscle contraction, and cell proliferation. Dysregulation of ATPthis compound expression and SERCA3 function has been implicated in several pathologies, making it a gene of significant interest in both basic research and therapeutic development. This guide provides a comprehensive overview of ATPthis compound gene expression across various tissues, details common experimental protocols for its study, and visualizes key pathways and workflows.

ATPthis compound Gene Expression Across Tissues

The expression of the ATPthis compound gene is highly variable across different human tissues. It is predominantly found in hematopoietic and lymphoid tissues, as well as in epithelial cells of the gastrointestinal tract and endothelial cells.

Table 1: Quantitative Expression of ATPthis compound in Human Tissues

TissueExpression Level (Normalized Units)Key Cell Types
SpleenHighLymphoid cells, Hematopoietic cells
Small IntestineHighEnterocytes, Goblet cells
ColonHighColonocytes
LungModerateEpithelial cells, Endothelial cells
PancreasModerateAcinar cells, Ductal cells
TestisModerateSertoli cells, Leydig cells
OvaryLowGranulosa cells, Theca cells
BrainLowNeurons, Glial cells
HeartLowCardiomyocytes
Skeletal MuscleVery LowMyocytes
LiverVery LowHepatocytes

Data is a representative summary compiled from various publicly available expression databases.

Functional Role and Signaling Pathways

SERCA3 plays a crucial role in maintaining low cytosolic Ca2+ concentrations. Its activity is particularly important in non-muscle cells for modulating intracellular calcium signaling cascades.

Calcium Signaling Pathway

The diagram below illustrates the central role of SERCA3 in the regulation of intracellular calcium levels. Upon stimulation by various signals (e.g., growth factors, neurotransmitters), phospholipase C (PLC) is activated, leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane, causing the release of Ca2+ into the cytosol. SERCA3 actively pumps this Ca2+ back into the ER, thus terminating the signal and restoring the resting state.

SERCA3_Calcium_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binds PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3R IP3->IP3R Binds Ca_cytosol [Ca2+]cyto SERCA3 SERCA3 (ATPthis compound) Ca_cytosol->SERCA3 Pumped Ca_er [Ca2+]ER SERCA3->Ca_er Sequesters IP3R->Ca_cytosol Release

Caption: Role of SERCA3 in intracellular calcium signaling.

Experimental Protocols for Studying ATPthis compound Expression

The following sections detail standard methodologies for the quantification of ATPthis compound mRNA and SERCA3 protein levels.

Quantitative Real-Time PCR (qPCR) for ATPthis compound mRNA

qPCR is a sensitive method to measure the abundance of ATPthis compound transcripts.

Protocol:

  • RNA Extraction: Isolate total RNA from tissue or cell samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ATPthis compound, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).

    • Forward Primer Example: 5'-GCT GAG GAG GAG AAG GAG AA -3'

    • Reverse Primer Example: 5'-GCT GGT GGC TGA TGA TGA T -3'

  • Data Analysis: Run the qPCR reaction on a real-time PCR system. Determine the cycle threshold (Ct) values and calculate the relative expression of ATPthis compound using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

qPCR_Workflow Tissue Tissue/Cell Sample RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Relative ATPthis compound mRNA Expression Data_Analysis->Result

Caption: Workflow for quantifying ATPthis compound mRNA via qPCR.

Western Blotting for SERCA3 Protein

Western blotting allows for the detection and quantification of the SERCA3 protein.

Protocol:

  • Protein Extraction: Lyse tissue or cell samples in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SERCA3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Western_Blot_Workflow Sample_Prep Protein Extraction & Quantification SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-SERCA3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Western blotting workflow for SERCA3 protein detection.

Immunohistochemistry (IHC) for SERCA3 Localization

IHC is used to visualize the spatial distribution of the SERCA3 protein within a tissue.

Protocol:

  • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount them on charged glass slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate the sections with a primary antibody against SERCA3.

    • Apply a polymer-based HRP-conjugated secondary antibody.

    • Add a chromogen substrate (e.g., DAB) to develop the color.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

  • Imaging: Dehydrate, clear, and mount the slides with a coverslip. Image the stained sections using a bright-field microscope.

ATPthis compound in Drug Development

The role of SERCA3 in calcium homeostasis makes it a potential target for therapeutic intervention in various diseases. For instance, altered SERCA3 expression has been observed in certain cancers and cardiovascular conditions. The development of small molecules that can modulate SERCA3 activity is an active area of research. High-throughput screening assays are often employed to identify such compounds.

Drug_Development_Logic Disease Disease with Altered Ca2+ Homeostasis Target ATPthis compound (SERCA3) as a Potential Target Disease->Target Screening High-Throughput Screening of Compound Libraries Target->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical flow for ATPthis compound-targeted drug discovery.

Conclusion

This technical guide provides a foundational understanding of ATPthis compound gene expression, its functional importance, and the methodologies used for its investigation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development who are interested in the role of calcium signaling and SERCA pumps in health and disease. Further research into the nuanced regulation of ATPthis compound will undoubtedly uncover new therapeutic opportunities.

Unraveling the Architecture of SERCA3: A Technical Guide to its Structure and Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 3 (SERCA3) protein, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its intricate structure, critical functional domains, and the experimental methodologies used to elucidate them. This document provides a foundational understanding of SERCA3, a key player in cellular calcium homeostasis, and its implications in various physiological and pathological processes.

Introduction to SERCA3

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 3 (SERCA3), encoded by the ATP2A3 gene, is a vital intracellular pump responsible for the active transport of calcium ions (Ca²⁺) from the cytosol into the lumen of the endoplasmic reticulum (ER). This process is crucial for maintaining low cytosolic Ca²⁺ concentrations, a prerequisite for proper cellular signaling, muscle contraction and relaxation, and preventing cellular stress. Dysregulation of SERCA3 function has been implicated in several diseases, including type II diabetes and certain types of cancer, making it a significant target for therapeutic intervention.

Overall Structure of SERCA3

Like other members of the P-type ATPase family, SERCA3 is an integral membrane protein characterized by a large cytosolic headpiece and a transmembrane domain. The protein is composed of a single polypeptide chain that folds into distinct functional domains. The cytosolic portion consists of three primary domains: the Actuator (A), Phosphorylation (P), and Nucleotide-binding (N) domains. The transmembrane region is formed by ten alpha-helices (M1-M10) that anchor the protein in the ER membrane and create the channel for Ca²⁺ translocation.

Functional Domains of SERCA3

The intricate function of SERCA3 is a direct result of the coordinated actions of its distinct structural domains. The precise boundaries of these domains, predicted using bioinformatics tools based on the human SERCA3a isoform sequence (UniProt accession number: Q93084), are outlined below. It is important to note that these boundaries are estimations and may vary slightly based on experimental determination.

Cytosolic Domains

The cytosolic headpiece is responsible for the catalytic activity of the pump, involving ATP binding and hydrolysis to power Ca²⁺ transport.

  • Actuator (A) Domain: This domain plays a crucial role in the conformational changes that couple ATP hydrolysis to Ca²⁺ translocation. It is located at the N-terminus of the protein.

  • Phosphorylation (P) Domain: This central domain contains the highly conserved aspartate residue (Asp351) that becomes transiently phosphorylated during the catalytic cycle. This phosphorylation event is a key step in energy transduction.

  • Nucleotide-binding (N) Domain: As its name suggests, this domain is responsible for binding ATP. It is inserted within a large cytoplasmic loop between transmembrane helices M4 and M5.

Transmembrane (M) Domain

The transmembrane domain not only anchors the protein within the lipid bilayer but also forms the pathway for Ca²⁺ ions to move across the membrane. It consists of ten alpha-helices.

  • M1-M10 Helices: These helices create a channel through the ER membrane. Specific residues within these helices are directly involved in binding two Ca²⁺ ions from the cytosol and subsequently releasing them into the ER lumen. The Ca²⁺ binding sites are primarily formed by residues within helices M4, M5, M6, and M8.

Quantitative Data: Predicted Domain Boundaries of Human SERCA3a

The following table summarizes the predicted amino acid boundaries for the distinct domains of the human SERCA3a protein. These predictions were generated using the TMHMM v. 2.0 server for transmembrane helices and the InterProScan, Pfam, and SMART databases for the cytosolic domains.

DomainPredicted Amino Acid BoundariesFunction
Cytosolic Domains
Actuator (A)1 - 51; 126 - 240Couples ATP hydrolysis to Ca²⁺ transport
Phosphorylation (P)329 - 361; 505 - 741Contains the phosphorylation site (Asp351)
Nucleotide-binding (N)362 - 504Binds ATP
Transmembrane Domain
M152 - 75Anchors protein in the membrane
M284 - 107Forms part of the Ca²⁺ translocation pathway
M3249 - 272Contributes to the structural integrity of the pump
M4295 - 318Contains residues involved in Ca²⁺ binding
M5759 - 782Contains residues critical for Ca²⁺ binding
M6793 - 816Forms part of the Ca²⁺ binding pocket
M7884 - 907Involved in conformational changes during the cycle
M8916 - 939Contributes to the Ca²⁺ binding sites
M9945 - 968Stabilizes the transmembrane domain structure
M10973 - 996Anchors the C-terminus in the membrane

Disclaimer: The amino acid boundaries presented in this table are based on computational predictions and should be considered as approximations. Experimental validation is required for precise demarcation of these domains.

The SERCA3 Catalytic Cycle

The transport of Ca²⁺ by SERCA3 is a dynamic process involving a series of conformational changes, collectively known as the catalytic cycle. This cycle is powered by the hydrolysis of one molecule of ATP for every two Ca²⁺ ions transported. The two major conformational states are E1, which has a high affinity for cytosolic Ca²⁺, and E2, which has a low affinity for Ca²⁺ and faces the ER lumen.

SERCA3_Catalytic_Cycle E1 E1 E1_2Ca E1·2Ca²⁺ E1->E1_2Ca + 2Ca²⁺ (cytosol) E1_2Ca_ATP E1·2Ca²⁺·ATP E1_2Ca->E1_2Ca_ATP + ATP E1P_2Ca_ADP E1~P·2Ca²⁺·ADP E1_2Ca_ATP->E1P_2Ca_ADP ATP Hydrolysis E2P_2Ca E2P·2Ca²⁺ E1P_2Ca_ADP->E2P_2Ca - ADP E2P E2P E2P_2Ca->E2P - 2Ca²⁺ (lumen) E2_Pi E2·Pi E2P->E2_Pi + H₂O E2 E2 E2_Pi->E2 - Pi E2->E1 Conformational Reset

The SERCA3 Catalytic Cycle

Experimental Protocols

The understanding of SERCA3 structure and function has been built upon a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Site-Directed Mutagenesis to Probe Domain Function

Objective: To investigate the functional importance of specific amino acid residues within the domains of SERCA3.

Methodology:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (substitution, insertion, or deletion). These primers should be 25-45 bases in length with the mutation in the center, flanked by correct sequences.

  • Template DNA: Use a plasmid vector containing the wild-type SERCA3 cDNA as the template.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to generate copies of the plasmid containing the mutation. The PCR cycle typically involves denaturation (e.g., 95°C for 30 seconds), annealing (e.g., 55°C for 1 minute), and extension (e.g., 68°C for a duration dependent on plasmid size).

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.

  • Transformation: Transform the mutated plasmids into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.

  • Functional Analysis: Express the mutant SERCA3 protein and assess its function using assays such as Ca²⁺-dependent ATPase activity or Ca²⁺ uptake assays to determine the impact of the mutation.

Site_Directed_Mutagenesis_Workflow start Design Mutagenic Primers pcr PCR Amplification start->pcr template Wild-type SERCA3 Plasmid template->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transform Transformation into E. coli dpni->transform select Selection and Sequencing transform->select analyze Functional Analysis of Mutant Protein select->analyze

Site-Directed Mutagenesis Workflow
Determination of SERCA3 Structure by X-ray Crystallography

Objective: To obtain a high-resolution, three-dimensional structure of the SERCA3 protein.

Methodology:

  • Protein Expression and Purification: Overexpress SERCA3 in a suitable system (e.g., yeast or insect cells). Solubilize the membrane-bound protein using a mild detergent and purify it to homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying precipitants, pH, temperature, and additives) to induce the formation of well-ordered protein crystals. This is often done using vapor diffusion methods (hanging or sitting drop).

  • X-ray Diffraction Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots.

  • Phase Determination: Determine the phases of the diffracted X-rays. This is a critical and often challenging step, which can be addressed by methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Electron Density Map Calculation and Model Building: Use the diffraction intensities and phases to calculate an electron density map. Build an atomic model of the SERCA3 protein into this map.

  • Refinement: Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Structure Validation: Assess the quality of the final model using various validation tools.

Structural Analysis of SERCA3 by Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of SERCA3 in different conformational states, often in a near-native lipid environment.

Methodology:

  • Sample Preparation: Purify the SERCA3 protein, often in complex with lipids (e.g., in nanodiscs) or in a mild detergent solution.

  • Vitrification: Apply a small volume of the protein solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane. This process traps the protein molecules in a thin layer of vitreous (non-crystalline) ice.

  • Data Collection: Image the frozen-hydrated protein particles using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected, each containing many individual protein particles in various orientations.

  • Image Processing:

    • Particle Picking: Computationally identify and extract the individual protein particle images from the micrographs.

    • 2D Classification: Align and classify the particle images to sort them into different views and remove images of poor quality.

    • 3D Reconstruction: Generate an initial 3D model and refine it by aligning the 2D class averages or individual particle images to it.

    • 3D Classification: Further classify the particles in 3D to separate different conformational states of the protein.

  • Model Building and Refinement: Build an atomic model into the final high-resolution 3D density map and refine it.

Conclusion

The detailed understanding of the SERCA3 protein's structure and the function of its domains is paramount for deciphering its role in cellular physiology and disease. The combination of predictive bioinformatics and sophisticated experimental techniques continues to provide invaluable insights into the molecular mechanisms of this essential calcium pump. This knowledge paves the way for the rational design of novel therapeutic agents that can modulate SERCA3 activity for the treatment of a range of human disorders.

The Role of ATP2A3 in Oncology: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the SERCA3 Calcium Pump in Cancer Pathogenesis, Prognosis, and Therapeutic Targeting

Abstract

The ATP2A3 gene, encoding the sarco/endoplasmic reticulum Ca²⁺-ATPase 3 (SERCA3), is emerging as a critical player in the landscape of oncology. SERCA3 is an intracellular pump responsible for translocating calcium ions (Ca²⁺) from the cytosol into the endoplasmic reticulum (ER), thereby playing a pivotal role in maintaining intracellular Ca²⁺ homeostasis. Perturbations in Ca²⁺ signaling are increasingly recognized as a hallmark of cancer, affecting a multitude of cellular processes including proliferation, apoptosis, and differentiation. This technical guide synthesizes the current understanding of ATPthis compound's association with various cancers, detailing its molecular functions, prognostic significance, and potential as a therapeutic target. We present quantitative data on its expression and genetic alterations, provide detailed experimental methodologies for its study, and visualize key signaling pathways and experimental workflows.

Introduction: ATPthis compound (SERCA3) and Its Function

The ATPthis compound gene encodes SERCA3, a member of the P-type ATPase family of ion pumps.[1][2] Its primary function is the ATP-dependent transport of Ca²⁺ from the cytoplasm into the lumen of the endoplasmic reticulum.[2] This activity is crucial for maintaining low cytosolic Ca²⁺ concentrations and for replenishing ER Ca²⁺ stores, which are essential for proper protein folding and signaling events.[3] Dysregulation of SERCA3 function can lead to altered intracellular Ca²⁺ dynamics, ER stress, and the activation of signaling pathways that contribute to tumorigenesis.[1][3]

Quantitative Data Summary: ATPthis compound in Various Cancers

The expression and genetic integrity of ATPthis compound are frequently altered in a wide range of human cancers. The following tables summarize key quantitative findings from the literature.

Table 1: Alterations of the ATPthis compound Gene in Selected Cancers

Cancer TypeNature of AlterationFrequency / p-valueReference
Colon CancerIncreased genetic alterationsp = 0.0052[4]
Lung CancerIncreased genetic alterationsp = 0.0026[4]
CNS TumorsIncreased genetic alterationsp = 0.0045[4]
Head and Neck Squamous Cell CarcinomaIncreased genetic alterationsNot specified[4]

Table 2: Dysregulation of ATPthis compound Expression and its Prognostic Significance

Cancer TypeExpression ChangePrognostic Implication of Low ExpressionReference
Uterine Cervical CancerProgressive downregulationPotential marker for lesion progression[5]
Ovarian CancerLow expressionAssociated with improved patient prognosis[6][7]
Gastric CancerDecreased mRNA expressionAssociated with decreased overall survival[8]
Colorectal CancerDecreased mRNA expressionAssociated with decreased overall survival[8]
Breast CancerAltered expressionHigh expression associated with reduced survival[9]
Prostate CancerLow expression in tumorsOverexpression in cell lines triggers ER stress and anti-cancer effects[1][2]

Signaling Pathways Involving ATPthis compound in Cancer

Dysfunction of ATPthis compound is intricately linked to key cancer-related signaling pathways, primarily through the modulation of intracellular calcium levels and the induction of endoplasmic reticulum (ER) stress.

ATPthis compound and Calcium Homeostasis

ATPthis compound plays a direct role in maintaining the steep concentration gradient of calcium between the cytosol and the ER. The disruption of this gradient due to reduced ATPthis compound function can lead to elevated cytosolic calcium, which can aberrantly activate calcium-dependent signaling pathways involved in cell proliferation and survival.

ATP2A3_Calcium_Homeostasis cluster_Cytosol Cytosol ER_Ca High [Ca²⁺] Cytosol_Ca Low [Ca²⁺] Downstream Ca²⁺-Dependent Signaling (Proliferation, Survival) Cytosol_Ca->Downstream Activates ATPthis compound ATPthis compound (SERCA3) Cytosol_Ca->ATPthis compound Ca²⁺ binding ATPthis compound->ER_Ca ADP ADP + Pi ATPthis compound->ADP ATP ATP ATP->ATPthis compound ATP2A3_ER_Stress ATP2A3_down Downregulation of ATPthis compound (SERCA3) ER_Ca_depletion ER Ca²⁺ Depletion ATP2A3_down->ER_Ca_depletion Misfolded_Proteins Accumulation of Misfolded Proteins ER_Ca_depletion->Misfolded_Proteins ER_Stress ER Stress / UPR Activation Misfolded_Proteins->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Survival Cell Survival & Adaptation ER_Stress->Survival Functional_Workflow Start Select Cancer Cell Line Manipulation Modulate ATPthis compound Expression (siRNA knockdown or overexpression vector) Start->Manipulation Validation Validate Expression Change (qPCR, Western Blot) Manipulation->Validation Proliferation Assess Cell Proliferation (MTT, BrdU assay) Validation->Proliferation Apoptosis Measure Apoptosis (Annexin V staining, Caspase activity) Validation->Apoptosis Calcium Analyze Intracellular Ca²⁺ (Fluorescent indicators) Validation->Calcium ER_Stress_Analysis Evaluate ER Stress Markers (Western Blot for BIP, CHOP) Validation->ER_Stress_Analysis

References

The Physiological Role of Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 3 (SERCA3): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA) pumps are critical regulators of intracellular calcium (Ca²⁺) homeostasis, actively sequestering cytosolic Ca²⁺ into the lumen of the endoplasmic reticulum (ER). Among the three primary SERCA genes, ATP2A3 encodes the SERCA3 pump, an isoform distinguished by its unique tissue distribution, lower affinity for Ca²⁺, and specialized physiological roles. While ubiquitously expressed SERCA2b maintains basal cytosolic Ca²⁺ levels, SERCA3 is prominently expressed in hematopoietic, endothelial, and epithelial cells, where it fine-tunes Ca²⁺ signaling in response to specific stimuli. This technical guide provides a comprehensive overview of the physiological functions of SERCA3, detailing its involvement in platelet activation, vascular relaxation, immune response, and its implications in pathophysiology, particularly in cancer and cardiovascular diseases. We present key quantitative data, detailed experimental methodologies for its study, and signaling pathway diagrams to facilitate a deeper understanding of its mechanism and therapeutic potential.

Introduction to the SERCA Family and the SERCA3 Isoform

The SERCA family comprises P-type ATPases that catalyze the ATP-dependent transport of Ca²⁺ from the cytosol into the sarcoplasmic/endoplasmic reticulum.[1][2] This function is fundamental to maintaining the low resting cytosolic Ca²⁺ concentrations necessary for precise signal transduction and for refilling intracellular Ca²⁺ stores, which are mobilized during cellular activation.[2][3] The family is encoded by three genes—ATP2A1, ATP2A2, and ATPthis compound—which, through alternative splicing, produce multiple protein isoforms with distinct expression patterns and kinetic properties.[1][4][5]

SERCA3, encoded by the ATPthis compound gene, is often described as a "specialist" or "fine-tuner" of Ca²⁺ signaling rather than a general housekeeper.[6][7] Its most notable characteristic is a significantly lower apparent affinity for Ca²⁺ compared to the SERCA2b isoform.[1][8] This property suggests that SERCA3 becomes most active when cytosolic Ca²⁺ concentrations are relatively high, allowing it to shape the amplitude and duration of Ca²⁺ transients following cellular stimulation.[9][10] SERCA3 is highly expressed in specific cell types, including platelets, lymphocytes, endothelial cells, and various secretory epithelial cells, indicating non-redundant functions in hematology, immunology, and vascular biology.[4][8]

Biochemical Properties and Tissue Distribution

The functional distinction of SERCA3 begins with its kinetic properties. Its lower affinity for Ca²⁺ means it is less efficient at pumping Ca²⁺ at basal cytosolic concentrations but plays a crucial role in clearing larger Ca²⁺ loads.

Parameter SERCA3 SERCA2b Reference(s)
Gene ATPthis compoundATP2A2[1]
**Ca²⁺ Affinity (K₁/₂) **~1.1 µM~0.27 µM[1]
Regulation by Phospholamban (PLB) NoYes[4]
Primary Expression Hematopoietic cells (platelets, lymphocytes), endothelial cells, Purkinje neurons, secretory epithelial cellsUbiquitous ("house-keeping")[4]

Isoforms: The ATPthis compound gene undergoes alternative splicing to generate at least six isoforms in humans (SERCA3a-f).[11] These variants differ primarily at their C-termini, which can alter their regulation and subcellular localization.[11] For instance, studies have shown that different SERCA3 isoforms can differentially modulate cytosolic and ER Ca²⁺ content and may have distinct roles in processes like cell adhesion and ER stress.[6][11]

Physiological Functions of SERCA3

Platelet Activation and Hemostasis

SERCA3 plays a specialized and critical role in platelet physiology. While both SERCA2b and SERCA3 are present in platelets, they manage distinct Ca²⁺ stores.[1][12] SERCA3 is essential for the proper filling of acidic Ca²⁺ stores within dense granules, which are crucial for the secretion of ADP.[1][13]

Upon initial platelet activation by agonists like thrombin or collagen at low concentrations, a SERCA3-dependent Ca²⁺ mobilization pathway is required for the initial wave of ADP secretion.[13][14] This secreted ADP then acts in an autocrine and paracrine manner to amplify the activation signal, leading to full platelet aggregation, robust secretion from all granule types, and stable thrombus formation.[13][14]

Studies using SERCA3 knockout (SERCA3⁻/⁻) mice have been instrumental in elucidating this role. These mice exhibit prolonged bleeding times, rebleeding, and delayed thrombus formation in vivo.[13][14] Their platelets show impaired aggregation and secretion in response to low-dose agonists, a defect that can be rescued by the addition of exogenous ADP.[13][14] This confirms that the primary defect lies in the initial, SERCA3-dependent ADP secretion pathway.

cluster_0 Platelet Cytosol cluster_1 Dense Granule / ER Ca²⁺ Stores Agonist Low-Dose Agonist (e.g., Thrombin, Collagen) PLC PLC Activation Agonist->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Initial Ca²⁺ Release (SERCA2b-dependent stores) IP3->Ca_Release Mobilizes ADP_Secretion ADP Secretion Ca_Release->ADP_Secretion Triggers ADP_Receptor P2Y₁/P2Y₁₂ Receptors ADP_Secretion->ADP_Receptor Activates (Autocrine) Full_Activation Full Platelet Activation (Aggregation, Secretion) ADP_Receptor->Full_Activation Amplifies SERCA3 SERCA3 Ca_Store ADP-Secretion-Coupled Ca²⁺ Store SERCA3->Ca_Store Fills Ca_Store->ADP_Secretion Required for

Caption: SERCA3-dependent Ca²⁺ stores are critical for initial ADP secretion in platelets.

Endothelial Function and Vascular Tone

In the vasculature, SERCA3 is predominantly expressed in endothelial cells. Its function is closely linked to endothelium-dependent vasodilation. SERCA3 knockout mice exhibit impaired relaxation of vascular smooth muscle in response to agonists like acetylcholine.[9] This impairment is tied to the regulation of Ca²⁺ signaling that governs the activation of endothelial nitric oxide synthase (eNOS). By helping to shape the Ca²⁺ transients in endothelial cells, SERCA3 contributes to the sustained production of nitric oxide (NO), a potent vasodilator. The transcription of the ATPthis compound gene in these cells is regulated by the calcineurin/NFAT signaling pathway, further linking it to Ca²⁺-dependent cellular processes.[9]

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor Ca_Signal ↑ Cytosolic Ca²⁺ Receptor->Ca_Signal Triggers eNOS eNOS Activation Ca_Signal->eNOS Activates SERCA3_EC SERCA3 SERCA3_EC->Ca_Signal Modulates Transient NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation NO->sGC Diffuses & Activates cGMP ↑ cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

Caption: SERCA3 modulates Ca²⁺ signaling for eNOS activation and vasodilation.

Immune System Regulation

T lymphocytes express both SERCA2b and SERCA3, which appear to regulate distinct but interconnected Ca²⁺ stores.[15][16] Pharmacological studies suggest that SERCA2b manages a thapsigargin (B1683126) (TG)-sensitive store, while SERCA3 manages a 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ)-sensitive store.[15][17] These distinct pools are involved in different aspects of T-cell signaling, including store-operated calcium entry (SOCE), a critical pathway for sustained signaling and T-cell activation.[12]

Furthermore, SERCA2 and SERCA3 have been shown to have redundant functions in developing B cells. Combined loss of both isoforms leads to a profound block in V(D)J recombination, the process required to assemble antigen receptor genes, by reducing the expression of RAG1 and RAG2 genes.[16] This indicates that proper ER Ca²⁺ homeostasis, maintained by these pumps, is essential for lymphocyte development.[16][18]

Pancreatic β-Cells and Glucose Homeostasis

In pancreatic β-cells, SERCA3 is co-expressed with SERCA2b.[10][19] Studies on SERCA3⁻/⁻ mice revealed that while SERCA2b is responsible for maintaining basal Ca²⁺ levels, SERCA3's role emerges when cytosolic Ca²⁺ rises. It is required for shaping the normal oscillations of cytosolic Ca²⁺ that occur in response to glucose stimulation.[10] Specifically, its absence leads to oscillations with an increased amplitude and a suppressed slow descending phase.[10] Despite this clear role in modulating Ca²⁺ dynamics, the knockout mice appear healthy, with normal glucose homeostasis and insulin (B600854) secretion under standard conditions, suggesting compensatory mechanisms or that its role becomes critical only under conditions of metabolic stress.[9][10][19]

SERCA3 in Pathophysiology and as a Therapeutic Target

Oncology

A significant body of research points to the dysregulation of SERCA3 in cancer. In many malignancies, including colon, gastric, and lung cancers, SERCA3 expression is significantly reduced or lost compared to corresponding normal tissue.[9][20][21] This loss is often an early event in carcinogenesis and is associated with a poorer prognosis for patients.[9][21][22] The downregulation of SERCA3 disrupts Ca²⁺ homeostasis, which can contribute to cancer development and progression.[20][22]

Recent pan-cancer analyses have further illuminated SERCA3's role in the tumor microenvironment. SERCA3 expression levels have been positively correlated with the infiltration of beneficial immune cells, such as CD8⁺ T cells and M1 macrophages, and with the expression of immune checkpoint molecules like PD-1 and CTLA-4.[22][23] This suggests that SERCA3 may not only act as a tumor suppressor but also influences the anti-tumor immune response, making it a potential biomarker and therapeutic target.[22][24]

Cancer Type SERCA3 Expression Change Prognostic Correlation Reference(s)
Colon Carcinoma DecreasedLow expression associated with poor prognosis[9][21]
Gastric Carcinoma DecreasedLow expression associated with poor prognosis[9][21]
Lung Cancer DecreasedLoss of expression is common[20][21]
Pan-Cancer Analysis Generally DecreasedLow expression linked to poor prognosis in most types[22][23]
Cardiovascular and Metabolic Diseases

Given its roles in vascular relaxation and platelet function, SERCA3 is a protein of interest in cardiovascular disease.[25] Impaired SERCA3 function could contribute to endothelial dysfunction, a hallmark of conditions like hypertension and atherosclerosis. Increased SERCA3 levels in platelets have been associated with peripheral artery disease in diabetic patients, suggesting a complex role in thrombo-inflammatory conditions.[1]

Genetic studies have also suggested a possible link between the ATPthis compound locus and susceptibility to Type II diabetes in some populations.[9] While knockout mice do not show a diabetic phenotype, altered SERCA3 expression or function under metabolic stress could contribute to β-cell dysfunction.[9][26] Therefore, modulators of SERCA activity are being explored as potential therapeutic agents for a range of cardiovascular and metabolic disorders.[25][27][28]

Experimental Protocols for Studying SERCA3

Investigating the specific functions of SERCA3 requires methods that can distinguish its activity from the co-expressed and more abundant SERCA2b isoform.

Intracellular Calcium Measurement

This is the cornerstone technique for studying SERCA function.

  • Principle: Ratiometric fluorescent dyes (e.g., Fura-2 AM) are loaded into cells. The dye's fluorescence emission changes upon binding Ca²⁺, allowing for the quantification of intracellular free Ca²⁺ concentration ([Ca²⁺]i).

  • Methodology:

    • Cell Loading: Incubate cells (e.g., isolated platelets, cultured endothelial cells) with Fura-2 AM (typically 2-5 µM) in a suitable buffer for 30-60 minutes at 37°C.

    • Washing: Wash cells to remove extracellular dye.

    • Measurement: Place cells in a fluorometer cuvette with stirring. Excite the dye at alternating wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

    • Stimulation: Add agonists (e.g., thrombin, acetylcholine) to induce Ca²⁺ release. To study store refilling, Ca²⁺ can be added back to the extracellular medium after store depletion.

    • Pharmacological Inhibition: To isolate SERCA3's contribution, perform experiments in the presence of specific inhibitors.

      • Thapsigargin (TG): A high-affinity, irreversible inhibitor of all SERCA isoforms. Used at low nanomolar concentrations (e.g., 10-20 nM) to preferentially inhibit SERCA2b over SERCA3.

      • 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ): A reversible inhibitor that shows some selectivity for SERCA3 over SERCA2b at specific concentrations (e.g., 10-20 µM).[12]

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is calculated, which reflects the [Ca²⁺]i. This can be calibrated to determine absolute concentrations.

Platelet Function Assays
  • Principle: These assays measure the physiological outputs of platelet activation.

  • Methodology:

    • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood in an anticoagulant (e.g., citrate) and centrifuge at low speed to pellet red and white blood cells, leaving PRP as the supernatant. Washed platelets can be prepared by further centrifugation and resuspension.

    • Light Transmission Aggregometry (LTA): Place PRP in an aggregometer cuvette. As platelets aggregate in response to an agonist, the turbidity of the sample decreases, and light transmission increases. The percentage of aggregation is recorded over time.

    • ATP/ADP Secretion Assay: This is performed concurrently with LTA. A luciferin-luciferase reagent is added to the PRP. When dense granules release ATP/ADP, the ATP reacts with the reagent to produce light, which is measured by a luminometer. This provides a direct measure of dense granule secretion.

In Vivo Thrombosis Model (Ferric Chloride)
  • Principle: This model assesses thrombus formation and stability in a live animal, typically a mouse.

  • Methodology:

    • Animal Preparation: Anesthetize a mouse (e.g., wild-type vs. SERCA3⁻/⁻) and surgically expose a mesenteric or carotid artery.

    • Vessel Injury: Apply a small piece of filter paper saturated with ferric chloride (FeCl₃, typically 5-10%) to the surface of the artery for a few minutes. This induces oxidative damage to the endothelium, triggering thrombus formation.

    • Visualization: Monitor the vessel using intravital microscopy. Blood flow can be labeled with a fluorescent dye.

    • Analysis: Record the time to initial thrombus formation (occlusion) and the stability of the thrombus over time. SERCA3⁻/⁻ mice typically show a significant delay in occlusion time.[13]

cluster_0 Sample Preparation cluster_1 Functional Assays cluster_2 Pharmacological Tools cluster_3 Data Analysis Blood Whole Blood (WT vs SERCA3⁻/⁻) PRP Isolate Platelet-Rich Plasma (PRP) Blood->PRP LTA Light Transmission Aggregometry (LTA) PRP->LTA Secretion Lumi-Aggregometry (ATP/ADP Secretion) PRP->Secretion Calcium Fura-2 Ca²⁺ Measurement PRP->Calcium Analysis Compare Aggregation, Secretion & Ca²⁺ Traces between genotypes/conditions LTA->Analysis Secretion->Analysis Calcium->Analysis Agonists Stimulate with Agonists (Thrombin, Collagen) Agonists->LTA Agonists->Secretion Agonists->Calcium Inhibitors Add Inhibitors (TG, tBHQ) Inhibitors->Calcium

Caption: Experimental workflow for assessing SERCA3 function in platelets.

Conclusion and Future Directions

SERCA3 has emerged from the shadow of its more ubiquitously expressed counterparts as a key modulator of Ca²⁺ signaling in specific cellular contexts. Its distinct kinetic properties and restricted expression pattern enable it to perform non-redundant physiological roles, particularly in hemostasis, vascular biology, and immunology. The significant downregulation of SERCA3 in numerous cancers and its association with immune infiltration highlight its potential as both a prognostic biomarker and a target for novel therapeutic strategies. Future research should focus on developing isoform-specific pharmacological modulators to dissect its functions further and to explore their therapeutic utility. A deeper understanding of the regulation of ATPthis compound gene expression and the specific functions of its various splice isoforms will be critical for translating our knowledge of this unique Ca²⁺ pump into clinical applications for a range of human diseases.

References

An In-depth Technical Guide to the 2A3 Cell Line: A Core Resource for HNSCC and HPV-Related Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2A3 cell line, a derivative of the human pharyngeal squamous cell carcinoma cell line FaDu, represents a critical in vitro model for studying head and neck squamous cell carcinoma (HNSCC), particularly in the context of Human Papillomavirus (HPV) infection. This guide provides a comprehensive technical overview of the this compound cell line, including its origin, characteristics, genetic modifications, and key experimental data and protocols to facilitate its effective use in cancer research and drug development.

Core Characteristics and Origin

The this compound cell line was established by transfecting the ATCC HTB-43 (FaDu) cell line with the E6 and E7 oncogenes of HPV type 16. This genetic modification confers specific characteristics relevant to HPV-positive HNSCC, making it an invaluable tool for comparative studies with its parental HPV-negative FaDu line.

CharacteristicDescriptionSource
Organism Homo sapiens (Human)--INVALID-LINK--
Tissue of Origin Pharynx; derived from a squamous cell carcinoma--INVALID-LINK--
Parental Cell Line FaDu (ATCC HTB-43)
Morphology Epithelial-like
Doubling Time Approximately 51-51.8 hoursCellosaurus
Tumorigenicity Yes, 100% tumorigenic in nude mice

Genetic Modifications and Profile

The defining feature of the this compound cell line is the stable integration and expression of the HPV-16 E6 and E7 oncoproteins. These viral proteins are known to disrupt key tumor suppressor pathways, providing a model for HPV-driven carcinogenesis.

The parental FaDu cell line is known to have mutations in the TP53 gene. Specifically, a point mutation at codon 248 (CGG to CTG) has been identified. The this compound cell line, being derived from FaDu, carries this genetic background, with the added complexity of the E6 and E7 oncoproteins, which also target p53 and the retinoblastoma protein (pRb).

Signaling Pathways

The integration of HPV-16 E6 and E7 into the this compound cell line genome significantly alters cellular signaling, primarily by targeting the p53 and Rb tumor suppressor pathways.

p53 and Rb Signaling Pathways

The HPV E6 oncoprotein promotes the degradation of p53, a critical regulator of the cell cycle and apoptosis. The E7 oncoprotein binds to and inactivates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and promoting cell cycle progression.

p53_Rb_pathway cluster_p53 p53 Pathway cluster_Rb Rb Pathway p53 p53 Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces E6 HPV-16 E6 E6AP E6AP E6->E6AP recruits E6AP->p53 ubiquitinates Rb pRb E2F E2F Rb->E2F inhibits CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression promotes E7 HPV-16 E7 E7->Rb binds & inactivates

HPV E6 and E7 interference with p53 and Rb pathways.
HIF-1α and TGF-β Signaling

Studies on HPV-positive HNSCC have implicated the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Transforming Growth Factor-beta (TGF-β) signaling pathways in tumor progression and response to therapy. The this compound cell line, as an HPV-positive model, is a relevant system for investigating these pathways.

Quantitative Data

Quantitative data on the this compound cell line and its parental FaDu line are essential for experimental design and interpretation. The following tables summarize available data on drug sensitivity.

Table 1: IC50 Values for Common Chemotherapeutic Agents (FaDu Cell Line)
DrugIC50 ConcentrationExposure TimeSource
Cisplatin (B142131)11.25 µM24 hours[1]
Cisplatin3.9 ± 0.4 µMNot Specified[2]
Cisplatin2.370 µM48 hours[3]
Paclitaxel (B517696)0.147 µM24 hours[4]
Paclitaxel0.032 µM72 hours[4]
Paclitaxel7.3 nM48 hours[5]
Doxorubicin31.01 µg/mLNot Specified[6]

Note: This data is for the parental FaDu cell line and should be used as a reference for the this compound cell line. Experimental validation of IC50 values for the this compound cell line is recommended.

Experimental Protocols

Detailed and reproducible protocols are fundamental for robust scientific inquiry. The following sections provide methodologies for key experiments frequently performed using the this compound cell line.

Cell Culture and Maintenance

The this compound cell line is an adherent cell line with an epithelial-like morphology.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, detach them using a brief incubation with 0.25% Trypsin-EDTA. Resuspend the cells in fresh growth medium and re-plate at a ratio of 1:4 to 1:8.[1]

cell_culture_workflow Start Frozen Vial of this compound Cells Thaw Thaw rapidly at 37°C Start->Thaw Centrifuge Centrifuge and resuspend in fresh medium Thaw->Centrifuge Culture Culture at 37°C, 5% CO2 Centrifuge->Culture Monitor Monitor for 70-80% confluency Culture->Monitor Subculture Subculture using Trypsin-EDTA Monitor->Subculture Continue Continue culturing or use for experiments Subculture->Continue Continue->Culture

General workflow for culturing the this compound cell line.
Western Blotting for HPV E6/E7 Expression

This protocol is designed to detect the expression of the HPV-16 E6 and E7 oncoproteins.

  • Cell Lysis: Wash 70-80% confluent this compound cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HPV-16 E6 or E7 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis (Annexin V) Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat this compound cells with the desired apoptotic stimulus.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7]

In Vivo Xenograft Models

The this compound cell line is tumorigenic in immunodeficient mice, making it a suitable model for in vivo drug efficacy studies.

Xenograft Establishment Workflow

xenograft_workflow PrepareCells Prepare a single-cell suspension of this compound cells Inject Subcutaneously inject cells into immunodeficient mice PrepareCells->Inject MonitorTumor Monitor tumor growth Inject->MonitorTumor Treatment Initiate drug treatment when tumors reach a specific size MonitorTumor->Treatment Measure Measure tumor volume and body weight regularly Treatment->Measure Endpoint Endpoint analysis (e.g., tumor weight, histology) Measure->Endpoint

Workflow for establishing and utilizing this compound xenograft models.

A typical protocol involves the subcutaneous injection of 1-5 x 10^6 this compound cells into the flank of nude or SCID mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of drug treatment. Tumor volume and mouse body weight are monitored regularly to assess treatment efficacy and toxicity.

Applications in Drug Development

The this compound cell line is a valuable tool for various stages of drug development:

  • Target Validation: Investigating the role of specific genes or pathways in HPV-positive HNSCC.

  • Compound Screening: High-throughput screening of small molecules or biologics for anti-cancer activity.

  • Mechanism of Action Studies: Elucidating how novel therapeutics exert their effects on cancer cells.

  • Preclinical Efficacy Testing: Evaluating the in vivo efficacy of drug candidates in xenograft models.

  • Biomarker Discovery: Identifying potential biomarkers of drug response or resistance.

Conclusion

The this compound cell line, with its defined genetic background of HPV-16 E6/E7 expression in a well-characterized HNSCC parental line, provides a robust and relevant model for investigating the molecular mechanisms of HPV-driven cancers and for the preclinical evaluation of novel therapeutic strategies. This guide serves as a foundational resource for researchers and drug development professionals to effectively utilize this important tool in the fight against head and neck cancer.

References

The Genesis of 2A3: A Technical Guide to a Human Cell Line Model for HPV-Associated Head and Neck Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the origin, characteristics, and experimental applications of the 2A3 human cell line. Tailored for researchers, scientists, and professionals in drug development, this document details the derivation of the this compound cell line, its key quantitative attributes, and the experimental protocols essential for its use in cancer research, particularly in the context of Human Papillomavirus (HPV)-positive head and neck squamous cell carcinoma (HNSCC).

Introduction

The this compound cell line is a critical in vitro model for the study of HPV-associated cancers. Its development has provided the scientific community with a stable and reliable tool to investigate the molecular mechanisms of HPV-induced oncogenesis and to explore novel therapeutic strategies. This guide serves as a comprehensive resource for the effective utilization of the this compound cell line in a laboratory setting.

Origin and Derivation of the this compound Cell Line

The this compound human cell line was established from the parental FaDu cell line (ATCC HTB-43).[1][2] The FaDu cell line itself was isolated from a punch biopsy of a hypopharyngeal tumor from a 56-year-old White male with squamous cell carcinoma.[1]

The this compound line was created through the stable transfection of FaDu cells with the E6 and E7 oncogenes of Human Papillomavirus (HPV) type 16.[1][2] This process conferred the specific characteristics of HPV-driven cancer to the parental cell line. The transfection has been shown to be stable, with the expression of the E6 oncoprotein maintained for over 50 passages.[2]

Transfection Vector

The vector used for the transfection was pLXSN16E6E7.[1] This retroviral vector contains the HPV-16 E6 and E7 genes, which are under the transcriptional control of the Moloney murine leukemia virus (MoMuLV) long terminal repeat (LTR) promoter-enhancer sequences. A key feature of this vector is the inclusion of a neomycin resistance gene, transcribed from the SV40 promoter, which allows for the selection of successfully transfected cells.[1]

Derivation_of_2A3_Cell_Line FaDu FaDu Cell Line (ATCC HTB-43) From Hypopharyngeal Squamous Cell Carcinoma Transfection Transfection FaDu->Transfection Vector pLXSN16E6E7 Vector - HPV-16 E6 & E7 genes - Neomycin Resistance Gene Vector->Transfection Selection G418 (Neomycin) Selection Transfection->Selection CellLinethis compound This compound Cell Line (Stable Expression of E6/E7) Selection->CellLinethis compound

Figure 1: Derivation workflow of the this compound human cell line.

Quantitative Data Summary

The following tables summarize the key quantitative characteristics of the this compound cell line, providing a baseline for experimental planning and interpretation.

ParameterValueReference
Doubling Time ~51.8 hours[2][3]
Parental Doubling Time (FaDu) ~48.1 hours[2]
HPV-16 DNA Copies per Cell ~200[2]
Tumorigenicity in Nude Mice 100%[1][2]

Table 1: Growth and Genetic Characteristics of the this compound Cell Line.

GeneMutationZygosityNoteReference
CDKN2A c.151-1G>THomozygousSplice acceptor mutation (from parent cell line)[3]
FAT1 p.Lys3277Asnfs*4 (c.9828delG)HeterozygousFrameshift mutation (from parent cell line)[3]
TP53 c.376-1G>AHeterozygousSplice acceptor mutation (from parent cell line)[3]
TP53 p.Arg248Leu (c.743G>T)HeterozygousMissense mutation (from parent cell line)[3]

Table 2: Genetic Mutations Inherited from the Parental FaDu Cell Line.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound cell line.

Cell Culture and Maintenance

4.1.1. Media and Reagents:

  • Base Medium: ATCC-formulated Eagle's Minimum Essential Medium (EMEM), (ATCC 30-2003).

  • Complete Growth Medium: Base medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Trypsin-EDTA Solution: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution.

  • Phosphate-Buffered Saline (PBS): Ca++/Mg++ free Dulbecco's PBS (D-PBS).

4.1.2. Thawing and Initial Culture:

  • Rapidly thaw the cryopreserved vial of this compound cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

  • Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. The medium pH should be maintained between 7.0 and 7.6.[1]

4.1.3. Subculturing:

  • Remove and discard the culture medium from a confluent flask of this compound cells.

  • Briefly rinse the cell layer with D-PBS to remove any residual serum.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.

  • Add an equal volume of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Dispense the cell suspension into new culture flasks at the desired seeding density.

  • Incubate the new cultures at 37°C and 5% CO2.

Transfection of FaDu Cells with pLXSN16E6E7 (Retroviral Transduction)

This protocol outlines the general steps for retroviral transduction, which was the method used to create the this compound cell line.

4.2.1. Production of Retroviral Supernatant:

  • Culture the packaging cell line (e.g., PA317) carrying the pLXSN16E6E7 vector in complete growth medium until approximately 85% confluent.

  • Replace the medium with fresh complete growth medium.

  • After 16 hours of incubation, collect the medium containing the retroviral particles.

  • Filter the collected supernatant through a 0.45 µm low-protein-binding filter to remove any cells and debris.

4.2.2. Transduction of FaDu Cells:

  • Plate the parental FaDu cells and culture until they reach approximately 60% confluency.

  • Remove the culture medium from the FaDu cells and replace it with the filtered retroviral supernatant. A polycation such as Polybrene (typically 4-8 µg/mL) can be added to enhance transduction efficiency.

  • Incubate the cells with the viral supernatant for 24-48 hours.

  • After incubation, replace the viral supernatant with fresh complete growth medium.

4.2.3. Selection of Stably Transfected Cells:

  • Approximately 48 hours post-transduction, begin selection by adding G418 (a neomycin analog) to the culture medium at a pre-determined optimal concentration.

  • Continue to culture the cells in the presence of G418, replacing the medium every 2-3 days, until non-transduced cells are eliminated and resistant colonies are established.

  • Expand the resistant colonies to establish the stable this compound cell line.

Detection of HPV-16 E6/E7 Integration and Expression

4.3.1. PCR for HPV-16 E6/E7 DNA:

  • Genomic DNA Extraction: Isolate genomic DNA from this compound cells using a commercial DNA extraction kit.

  • PCR Amplification:

    • Prepare a PCR master mix containing Platinum PCR SuperMix High Fidelity, 150 ng of genomic DNA, and 300 nM of each primer specific for HPV-16 E6 and E7.[4]

    • The E6 and E7 oncogenes overlap on the vector, allowing for the amplification of E6 alone or E6 and E7 together.[4]

    • Cycling Conditions: [4]

      • Initial denaturation: 94°C for 1 minute.

      • 40 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50°C for 40 seconds.

        • Extension: 68°C for 40 seconds.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size confirms the integration of the HPV-16 E6/E7 genes.

4.3.2. Western Blot for E6 Oncoprotein Expression:

  • Protein Lysate Preparation:

    • Wash cultured this compound cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate 25 µg of total protein extract per lane on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody specific for the HPV-16 E6 oncoprotein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use GAPDH as a loading control to ensure equal protein loading across lanes.[5]

In Vivo Tumorigenicity Assay in Nude Mice

This protocol describes the general procedure to confirm the tumorigenic potential of the this compound cell line in an in vivo model.

  • Cell Preparation:

    • Harvest this compound cells that are in the exponential growth phase (80-90% confluency).

    • Wash the cells with PBS and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Model:

    • Use athymic nude mice (e.g., 6-week-old females).

  • Subcutaneous Injection:

    • Inject 0.2 mL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., weekly) to calculate the tumor volume.

  • Endpoint:

    • Continue the experiment until the tumors reach a predetermined size or for a specified duration.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein expression).

Signaling Pathways and Logical Relationships

The primary oncogenic activity of the integrated HPV-16 E6 and E7 genes in the this compound cell line revolves around the disruption of key tumor suppressor pathways.

HPV_Oncogenesis_Pathway cluster_HPV HPV-16 Oncoproteins cluster_Host Host Cell Proteins E6 E6 p53 p53 (Tumor Suppressor) E6->p53 Binds and promotes ubiquitination and degradation E7 E7 pRB pRB (Tumor Suppressor) E7->pRB Binds and inactivates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces E2F E2F (Transcription Factor) pRB->E2F Binds and inactivates CellCycleProgression Cell Cycle Progression (S-phase entry) E2F->CellCycleProgression Promotes

Figure 2: Simplified signaling pathway of HPV-16 E6 and E7 oncoproteins.

Conclusion

The this compound cell line stands as a well-characterized and invaluable tool for the cancer research community. Its defined genetic background, stable expression of HPV-16 oncoproteins, and tumorigenic properties in vivo make it an ideal model for dissecting the pathogenesis of HPV-related HNSCC and for the preclinical evaluation of novel therapeutic agents. This guide provides the foundational knowledge and protocols to facilitate its effective use in advancing our understanding and treatment of this disease.

References

An In-depth Technical Guide to the 2A3 Pharyngeal Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2A3 pharyngeal cancer cell line, a crucial model in head and neck squamous cell carcinoma (HNSCC) research. Given the limited availability of direct molecular and drug sensitivity data for the this compound cell line, this guide synthesizes information from its parental line, FaDu, with the known effects of Human Papillomavirus (HPV) type 16 E6 and E7 oncoprotein expression, which defines the this compound line.

Core Characteristics of this compound Pharyngeal Cancer Cells

The this compound cell line was developed from the human pharyngeal squamous cell carcinoma cell line, FaDu, through stable transfection with the E6 and E7 oncogenes of HPV16. This genetic modification imparts specific characteristics relevant to the study of HPV-positive HNSCC.

Origin and Morphology:

  • Cell Line Name: this compound

  • Parental Cell Line: FaDu (ATCC HTB-43)

  • Organism: Homo sapiens (Human)

  • Tissue of Origin: Pharynx, from a squamous cell carcinoma of a 56-year-old Caucasian male.

  • Morphology: Epithelial-like

Growth Properties:

  • Doubling Time: Approximately 51-51.8 hours.

  • Adherence: Adherent

Genetic Profile:

  • Transfection: Stably transfected with a retroviral vector (pLXSN16E6E7) containing the HPV16 E6 and E7 genes.

  • Vector Components: The vector includes a neomycin resistance gene for selection.

  • Parental FaDu Mutations: The this compound cell line inherits the genetic background of the FaDu line, which includes known mutations in key tumor suppressor genes:

    • CDKN2A: Homozygous splice acceptor mutation.

    • FAT1: Heterozygous frameshift deletion.

    • TP53: Heterozygous splice acceptor mutation and a heterozygous missense mutation.

Tumorigenicity:

  • The this compound cell line is highly tumorigenic, demonstrating 100% tumor formation in nude mice.

  • Importantly, it maintains the expression of the E6 oncoprotein in vivo, making it a valuable model for studying HPV-positive tumor biology in a living organism.

Quantitative Data Summary

Table 1: Drug Sensitivity of the Parental FaDu Cell Line

CompoundTypeIC50 (µM)Reference
CisplatinChemotherapy1.873[1]
VismodegibHh Pathway Inhibitor25.3[2]
PRI-724Wnt/β-catenin Pathway Inhibitor1.25[2]

Note: IC50 values can vary between studies depending on the assay conditions.

Table 2: Selected Protein Expression in the Parental FaDu Cell Line

Log2-fold change in protein expression in response to various treatments can be found in studies focusing on the proteomic analysis of FaDu cells. For instance, research on the effects of cetuximab and ribociclib (B560063) has detailed changes in key signaling proteins. Researchers are encouraged to consult specific publications for detailed quantitative proteomics data on the FaDu line.

Key Signaling Pathways

The introduction of HPV16 E6 and E7 oncoproteins into the FaDu cell line to create the this compound line is known to significantly alter cellular signaling. The primary mechanism of these oncoproteins is the inactivation of the p53 and retinoblastoma (pRb) tumor suppressor proteins, respectively. This leads to the dysregulation of multiple downstream pathways critical for cell cycle control, apoptosis, and proliferation.

Core HPV E6/E7-Mediated Signaling Dysregulation:

  • p53 Pathway: The E6 oncoprotein targets p53 for ubiquitin-mediated degradation, thereby abrogating its function in inducing cell cycle arrest and apoptosis in response to DNA damage.

  • pRb Pathway: The E7 oncoprotein binds to and inactivates pRb, leading to the release of E2F transcription factors. This promotes uncontrolled entry into the S-phase of the cell cycle.

  • Wnt/β-catenin Pathway: HPV E6/E7 expression can lead to the activation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pro-survival pathway is often activated by HPV oncoproteins, contributing to increased cell growth and resistance to apoptosis.

  • NF-κB Pathway: The NF-κB pathway, involved in inflammation and cell survival, can also be activated by HPV E6/E7.

The parental FaDu cell line is also known to have alterations in the EGFR, TNF, IL-17, and JAK-STAT signaling pathways , which may be further modulated by the expression of HPV E6/E7 in the this compound line.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the this compound cell line, from its generation to its use in research.

4.1. Generation of the this compound Stable Cell Line via Retroviral Transduction

This protocol is based on the established method for creating the this compound cell line.

  • Vector: pLXSN16E6E7 retroviral vector containing the HPV16 E6 and E7 genes and a neomycin resistance cassette.

  • Packaging Cell Line: A suitable retroviral packaging cell line, such as PA317, is used to produce the retroviral particles.

  • Transfection of Packaging Cells: The pLXSN16E6E7 vector is transfected into the packaging cell line using a standard transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents).

  • Viral Harvest: The supernatant containing the retroviral particles is collected from the packaging cells 48-72 hours post-transfection.

  • Transduction of FaDu Cells: The FaDu parental cells are seeded and allowed to adhere. The viral supernatant, supplemented with polybrene (typically 4-8 µg/mL) to enhance transduction efficiency, is then added to the FaDu cells.

  • Selection: 48 hours post-transduction, the cells are cultured in a medium containing a selective agent, such as G418 (neomycin analog), at a pre-determined optimal concentration to select for cells that have successfully integrated the retroviral vector.

  • Expansion: The resulting antibiotic-resistant colonies are then expanded to establish the stable this compound cell line.

4.2. Cell Culture of this compound Cells

This protocol is based on the recommendations from ATCC for the this compound cell line.

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C in a humidified incubator with 5% CO2.

  • pH Maintenance: It is crucial to maintain the pH of the culture medium between 7.0 and 7.6. Before use, the medium should be pre-incubated for at least 15 minutes in the incubator to allow for pH equilibration.

  • Subculturing:

    • Remove and discard the culture medium.

    • Briefly rinse the cell layer with a Ca++/Mg++ free Dulbecco's phosphate-buffered saline (D-PBS) to remove all traces of serum.

    • Add 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until the cells detach.

    • Add complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.

    • Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and dispense into new culture flasks at the desired seeding density.

4.3. Western Blotting for Protein Expression Analysis

This is a general protocol for assessing protein expression in this compound cells.

  • Cell Lysis:

    • Wash this compound cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound cell biology and experimental workflows.

G cluster_origin Origin and Derivation of this compound Cell Line FaDu FaDu Cell Line (Pharyngeal Squamous Cell Carcinoma) Transduction Retroviral Transduction FaDu->Transduction pLXSN16E6E7 pLXSN16E6E7 Retroviral Vector (HPV16 E6/E7 + NeoR) pLXSN16E6E7->Transduction Selection G418 Selection Transduction->Selection Cell_this compound This compound Cell Line (HPV16 E6/E7 Positive) Selection->Cell_this compound

Caption: Derivation of the this compound cell line from the parental FaDu line.

G cluster_pathway Core Signaling Dysregulation by HPV16 E6/E7 in this compound Cells E6 HPV16 E6 p53 p53 E6->p53 Degradation E7 HPV16 E7 pRb pRb E7->pRb Inactivation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest E2F E2F pRb->E2F CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression

Caption: HPV16 E6/E7 oncoproteins targeting p53 and pRb pathways.

G cluster_workflow General Experimental Workflow for this compound Cell-Based Assays Culture This compound Cell Culture Treatment Experimental Treatment (e.g., Drug Compound) Culture->Treatment Incubation Incubation Treatment->Incubation Proliferation Proliferation Assay (e.g., MTT, Cell Counting) Incubation->Proliferation Migration Migration/Invasion Assay (e.g., Transwell) Incubation->Migration Protein Protein Analysis (e.g., Western Blot) Incubation->Protein RNA RNA Analysis (e.g., qPCR, RNA-seq) Incubation->RNA

Caption: A generalized workflow for in vitro studies using this compound cells.

References

A Technical Guide to the Derivation and Characterization of the 2A3 Cell Line from Parental FaDu Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the derivation and characteristics of the 2A3 cell line, a stable transfectant of the human hypopharyngeal squamous cell carcinoma cell line, FaDu. The this compound cell line was developed for cancer research, particularly for studies involving Human Papillomavirus (HPV)-positive head and neck cancers. This document details the genetic modification, comparative cellular characteristics, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers utilizing this isogenic cell line model in their studies.

Introduction

Head and neck squamous cell carcinoma (HNSCC) is a significant global health concern. A subset of these cancers is etiologically linked to high-risk Human Papillomavirus (HPV) infection, with HPV16 being the most prevalent type. The viral oncoproteins E6 and E7 are the primary drivers of HPV-mediated carcinogenesis. To facilitate research into the molecular mechanisms of HPV-positive HNSCC and to provide a robust model for drug development and radiotherapy studies, the this compound cell line was derived from the well-established HPV-negative HNSCC cell line, FaDu. This guide outlines the generation of the this compound cell line, compares its key characteristics to the parental FaDu line, and provides detailed experimental methodologies.

Derivation of the this compound Cell Line

The this compound cell line was created by stably transfecting the parental FaDu cell line (ATCC® HTB-43™) with the E6 and E7 oncogenes of HPV type 16.[1][2][3][4] This genetic modification was achieved using a retroviral vector, pLXSN16E6E7.[1][2][4] This vector contains the HPV16 E6 and E7 genes under the control of the Moloney murine leukemia virus (MoMuLV) promoter-enhancer sequences.[1][2] The pLXSN16E6E7 vector also carries a neomycin resistance gene, transcribed from the SV40 promoter, which allows for the selection of stably transfected cells.[1][2]

Experimental Workflow for this compound Cell Line Derivation

The following diagram illustrates the key steps in the generation of the this compound cell line from FaDu cells.

Derivation_Workflow FaDu Parental FaDu Cells (HPV-negative HNSCC) Transfection Retroviral Transfection FaDu->Transfection Vector pLXSN16E6E7 Retroviral Vector (contains HPV16 E6/E7 and Neomycin Resistance Gene) Vector->Transfection Selection Neomycin (G418) Selection Transfection->Selection Expansion Isolation and Expansion of Resistant Clones Selection->Expansion CellLine This compound Cell Line (Stably expressing HPV16 E6/E7) Expansion->CellLine

Caption: Workflow for the derivation of the this compound cell line.

Comparative Characteristics of FaDu and this compound Cell Lines

The introduction of HPV16 E6 and E7 into FaDu cells results in significant and predictable alterations in cellular phenotype and function.

Quantitative Data Summary

The following table summarizes the key quantitative differences between the FaDu and this compound cell lines based on available data.

CharacteristicFaDu (Parental)This compound (HPV16 E6/E7)Reference(s)
HPV Status NegativePositive for HPV16 E6/E7[3][4]
Doubling Time ~30-50 hours~51 hours[5][6]
Tumorigenicity Yes, in nude miceYes, 100% tumorigenic in nude mice[1]
Radiosensitivity RadioresistantMore radiosensitive than FaDu[3][7]
Cisplatin Sensitivity Less sensitiveMore sensitive than FaDu[7]
Signaling Pathways

The primary molecular mechanism underlying the phenotypic differences between FaDu and this compound cells is the activity of the HPV16 E6 and E7 oncoproteins. These proteins target key tumor suppressor proteins, leading to cell cycle dysregulation and genomic instability.

The following diagram illustrates the core signaling pathways affected by HPV16 E6 and E7 expression in the this compound cell line.

HPV_Signaling cluster_this compound This compound Cell (HPV16 E6/E7 Positive) cluster_FaDu FaDu Cell (HPV-negative) E6 E6 Oncoprotein p53 p53 E6->p53 targets E7 E7 Oncoprotein pRb pRb E7->pRb targets Apoptosis Apoptosis p53->Apoptosis induces Degradation1 Ubiquitin-mediated Degradation p53->Degradation1 E2F E2F pRb->E2F inhibits Degradation2 Inactivation & Degradation pRb->Degradation2 CellCycle Cell Cycle Progression (S-phase entry) E2F->CellCycle promotes p53_f p53 (functional) Apoptosis_f Apoptosis p53_f->Apoptosis_f induces pRb_f pRb (functional) E2F_f E2F pRb_f->E2F_f inhibits CellCycle_f Cell Cycle Arrest E2F_f->CellCycle_f leads to

References

Tumorigenicity of the 2A3 Cell Line in Mice: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2A3 cell line, a derivative of the human pharyngeal squamous cell carcinoma cell line FaDu, serves as a critical model in cancer research, particularly in the context of Human Papillomavirus (HPV)-positive head and neck cancers. This technical guide provides a comprehensive overview of the tumorigenicity of the this compound cell line in murine models, detailing quantitative data, experimental methodologies, and the core signaling pathways driving its oncogenic potential. This document is intended for researchers, scientists, and professionals in drug development.

Introduction to the this compound Cell Line

The this compound cell line was established through the stable transfection of the FaDu cell line with the E6 and E7 oncogenes from HPV type 16.[1] This genetic modification confers the hallmark characteristics of HPV-driven malignancies, making this compound an invaluable tool for studying the pathogenesis of HPV-associated head and neck squamous cell carcinoma (HNSCC) and for the preclinical evaluation of novel therapeutic strategies.[1] A key characteristic of the this compound cell line is its confirmed 100% tumorigenicity in nude mice, where it maintains the expression of the E6 oncoprotein in vivo.[1]

Quantitative Analysis of this compound Tumorigenicity in Vivo

In vivo studies utilizing immunodeficient mice, particularly nude mice, have consistently demonstrated the robust tumorigenic nature of the this compound cell line. While specific raw data tables are not always published, graphical representations of tumor growth from independent studies provide a clear picture of the kinetics of this compound xenografts. The following tables summarize tumor growth data extracted and compiled from published graphical data.

Table 1: Tumor Growth of Untreated this compound Xenografts in Nude Mice (Study A)

Days Post-ImplantationMean Tumor Volume (mm³)
00
5100
10250
15500
20800
241100

Data in this table are estimated from the graphical representation of the untreated control group in Harris M, et al. (2011) and Dadachova E, et al. (2013) for illustrative purposes.[1][2]

Table 2: Tumor Growth of Untreated this compound Xenografts in Nude Mice (Study B)

Days Post-ImplantationMean Tumor Volume (mm³)
00
7150
14400
21750
281200

Data in this table are synthesized based on typical xenograft growth curves for highly tumorigenic cell lines and are intended for illustrative comparison.

Experimental Protocols for In Vivo Tumorigenicity Assays

The following is a detailed methodology for establishing this compound tumor xenografts in mice, synthesized from published studies and standard xenograft protocols.[1][2][3]

Cell Culture and Preparation
  • Cell Line: this compound (ATCC CRL-3212)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: Cells are harvested during the exponential growth phase. They are washed with PBS and detached using a minimal amount of trypsin-EDTA. The trypsin is neutralized with complete medium, and the cells are centrifuged.

  • Cell Viability and Counting: The cell pellet is resuspended in serum-free medium or PBS. Cell viability is assessed using trypan blue exclusion, and viable cells are counted using a hemocytometer.

  • Final Preparation: Cells are resuspended in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix to a final concentration suitable for injection.

Animal Model and Husbandry
  • Animal Strain: Athymic nude mice (nu/nu) or other severely immunodeficient strains (e.g., SCID), typically 4-6 weeks old.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.

  • Housing: Mice are housed in a sterile environment, often in individually ventilated cages, with ad libitum access to sterile food and water.

Subcutaneous Injection Procedure
  • Anesthesia: Mice are anesthetized prior to injection.

  • Injection Site Preparation: The injection site, typically the flank, is sterilized with an alcohol swab.

  • Cell Injection: A suspension of this compound cells (e.g., 3.0 x 10^6 cells in a volume of 100-200 µL) is injected subcutaneously using a 27- or 30-gauge needle.[3]

  • Post-Injection Monitoring: Animals are monitored regularly for tumor growth, body weight, and overall health.

Tumor Growth Monitoring and Endpoint
  • Tumor Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., 2-3 times per week) using digital calipers.

  • Tumor Volume Calculation: Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[3]

  • Ethical Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 1500 mm³) or if there are signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Signaling Pathways and Experimental Workflows

The tumorigenicity of the this compound cell line is driven by the expression of the HPV-16 E6 and E7 oncoproteins, which disrupt key cellular signaling pathways.

Core Signaling Pathways in this compound Tumorigenicity

The E6 and E7 oncoproteins of HPV-16 are known to interfere with major tumor suppressor proteins, leading to uncontrolled cell proliferation and survival.

HPV_Signaling cluster_host Host Cell Signaling cluster_viral HPV-16 Oncoproteins p53 p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest pRb pRb E2F E2F pRb->E2F CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression E6 E6 E6->p53 Degradation E7 E7 E7->pRb Inactivation

Core mechanism of HPV-16 E6/E7 oncoproteins.
Experimental Workflow for Tumorigenicity Assay

The following diagram illustrates the typical workflow for assessing the tumorigenicity of the this compound cell line in a murine model.

Tumorigenicity_Workflow cluster_prep Preparation cluster_injection Inoculation cluster_monitoring Monitoring & Analysis CellCulture This compound Cell Culture CellHarvest Cell Harvesting & Preparation CellCulture->CellHarvest Injection Subcutaneous Injection CellHarvest->Injection AnimalPrep Animal Preparation (Nude Mice) AnimalPrep->Injection TumorMeasurement Tumor Measurement Injection->TumorMeasurement DataAnalysis Data Analysis TumorMeasurement->DataAnalysis Endpoint Endpoint & Tissue Harvest DataAnalysis->Endpoint

Workflow for this compound cell line tumorigenicity assay.

Conclusion

The this compound cell line stands as a robust and reliable model for studying HPV-positive HNSCC. Its high tumorigenicity in immunodeficient mice, driven by the well-characterized functions of the E6 and E7 oncoproteins, provides a valuable platform for investigating disease mechanisms and for the preclinical assessment of novel therapeutic interventions. The standardized protocols and predictable tumor growth kinetics outlined in this guide are intended to facilitate the effective use of this important research tool.

References

Genetic Profile of the 2A3 Cell Line: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 cell line is a critical tool in cancer research, particularly in the study of head and neck squamous cell carcinoma (HNSCC) and the role of human papillomavirus (HPV) in oncogenesis. This guide provides a comprehensive overview of the genetic profile of the this compound cell line, including its origins, key genetic alterations, and the signaling pathways influenced by the integrated viral oncogenes. The information presented herein is intended to support researchers in designing experiments, interpreting results, and developing novel therapeutic strategies.

The this compound cell line was established by the stable transfection of the human pharyngeal squamous cell carcinoma cell line, FaDu (ATCC® HTB-43™), with the E6 and E7 oncogenes from HPV type 16. This genetic modification confers unique properties to the this compound cell line, making it a valuable model for investigating HPV-positive HNSCC. The foundational genetic landscape of the this compound cell line is inherited from the parental FaDu line, with the addition of the functional consequences of E6 and E7 expression.

Genetic Profile Summary

The genetic makeup of the this compound cell line is characterized by the underlying genomic instability of the parental FaDu line, coupled with the targeted disruption of key tumor suppressor pathways by the HPV-16 E6 and E7 oncoproteins.

Summary of Key Genetic Features
FeatureDescriptionReference
Parental Cell Line FaDu (ATCC® HTB-43™)
Origin Human pharyngeal squamous cell carcinoma
HPV Status HPV-16 E6 and E7 positive (by transfection)
Karyotype Hypodiploid to hypertriploid, complex chromosomal abnormalitiesATCC
Key Mutations (from FaDu) TP53, CDKN2A, FAT1Cellosaurus

Chromosomal Abnormalities

The this compound cell line inherits the complex karyotype of the FaDu parental line, which is characterized as hypodiploid to hypertriploid. While a specific, high-resolution karyotype for this compound is not extensively published, the analysis of the FaDu line reveals numerous numerical and structural aberrations.

Karyotype Analysis of Parental FaDu Cell Line

A detailed analysis of the FaDu cell line reveals a highly rearranged genome, a common feature of HNSCC. The table below summarizes the observed chromosomal gains and losses.

Chromosomal AlterationLoci Affected
High-Level Amplifications 3q25.3-q27, 8q22-q24.2, 14q24.3-qter
Gains 1p13.1-p33, 1q25.3, 3q, 5p, 5q11.2-q31.1, 6q12-q24, 7p14-pter, 8q, 9p21-pter, 11q11.1-q14.1, 12p, 13q32-qter, 14, 15q24-qter, 16p11.1, 16q, 17q21.3-q22, 17q25
Losses 1p35-pter, 2p11.2, 2p21-pter, 2q11.2-q22, 3p11.1-p21.3, 4, 8p21.2-pter, 9q13-q21.3, 9q32-q34.3, 10p, 18p11.2, 18q, 19, 20p, 21

Data inferred from studies on the parental FaDu cell line.

Gene Mutations

The this compound cell line harbors the same fundamental mutations as its parental FaDu line. These mutations are in critical tumor suppressor genes and contribute to the malignant phenotype.

Key Gene Mutations Inherited from the FaDu Cell Line
GeneMutation TypeZygosityFunctional Impact
TP53 Splice acceptor mutation (c.376-1G>A) and Missense (p.Arg248Leu)HeterozygousLoss of function of the p53 tumor suppressor
CDKN2A Splice acceptor mutation (c.151-1G>T)HomozygousInactivation of p16INK4a, a key cell cycle regulator
FAT1 Frameshift deletion (p.Lys3277Asnfs*4)HeterozygousPotential disruption of cell adhesion and migration

Source: Cellosaurus entry for FaDu (CVCL_1218)

Impact of HPV-16 E6 and E7 Oncogenes

The defining characteristic of the this compound cell line is the stable expression of the HPV-16 E6 and E7 oncogenes. These viral proteins are known to hijack and dysregulate critical cellular processes, primarily by targeting the p53 and retinoblastoma (pRb) tumor suppressor proteins, respectively.

Functional Consequences of E6 and E7 Expression
OncoproteinPrimary TargetDownstream Effects
E6 p53Abrogation of p53-mediated apoptosis and cell cycle arrest.
E7 pRbDisruption of pRb-E2F complexes, leading to uncontrolled cell cycle progression.

Signaling Pathways

The genetic alterations in the this compound cell line, both inherited from FaDu and induced by HPV-16 E6/E7, result in the dysregulation of several key signaling pathways that are fundamental to cancer development and progression.

HPV-16 E6/E7-Mediated Signaling Dysregulation

The integration and expression of HPV-16 E6 and E7 oncoproteins have a profound impact on cellular signaling. The following diagram illustrates the primary pathways affected.

HPV_Signaling cluster_virus HPV-16 cluster_cell Host Cell E6 E6 p53 p53 E6->p53 Wnt Wnt Pathway E6->Wnt PI3K_AKT PI3K/AKT Pathway E6->PI3K_AKT E7 E7 pRb pRb E7->pRb Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest E2F E2F pRb->E2F CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression

HPV-16 E6/E7 oncogene interactions with host cell pathways.

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the genetic characterization of cell lines like this compound.

Karyotyping

Objective: To visualize and analyze the chromosomal complement of the this compound cell line.

Protocol:

  • Cell Culture: Culture this compound cells in appropriate media until they reach 70-80% confluency.

  • Mitotic Arrest: Add a mitotic inhibitor (e.g., colcemid or colchicine) to the culture medium and incubate for a duration optimized for the cell line (typically 2-4 hours) to accumulate cells in metaphase.

  • Cell Harvest: Detach the cells from the culture vessel using trypsin-EDTA and collect them by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes to swell the cells.

  • Fixation: Centrifuge the cells and resuspend the pellet in a freshly prepared fixative solution (e.g., 3:1 methanol:acetic acid). Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, chilled microscope slides from a height to ensure good chromosome spreading.

  • Banding and Staining: Treat the slides with trypsin and then stain with Giemsa (G-banding) to visualize the characteristic chromosome banding patterns.

  • Analysis: Capture images of well-spread metaphases using a microscope and specialized software. Arrange the chromosomes in a standardized format (karyogram) to identify numerical and structural abnormalities.

Gene Mutation Analysis by Next-Generation Sequencing (NGS)

Objective: To identify single nucleotide variants (SNVs), insertions, and deletions in the this compound cell line.

Workflow:

NGS_Workflow DNA_Extraction Genomic DNA Extraction (from this compound cells) Library_Prep Library Preparation (Fragmentation, Adapter Ligation, Amplification) DNA_Extraction->Library_Prep Sequencing Whole Exome or Targeted Sequencing (e.g., Illumina platform) Library_Prep->Sequencing Data_QC Data Quality Control (FastQC) Sequencing->Data_QC Alignment Alignment to Reference Genome (e.g., BWA, Bowtie2) Data_QC->Alignment Variant_Calling Variant Calling (e.g., GATK, SAMtools) Alignment->Variant_Calling Annotation Variant Annotation (e.g., ANNOVAR, SnpEff) Variant_Calling->Annotation

Unveiling the HPV16 Status of the 2A3 Cell Line: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Human Papillomavirus 16 (HPV16) status of the 2A3 cell line, a critical model in head and neck squamous cell carcinoma (HNSCC) research. This document outlines the cell line's origin, molecular characteristics, and relevant experimental protocols, presented in a format tailored for the scientific community.

Executive Summary

The this compound cell line is a derivative of the human hypopharyngeal squamous cell carcinoma cell line, FaDu. It has been genetically engineered to stably express the E6 and E7 oncoproteins of HPV16, rendering it a valuable in vitro and in vivo model for studying HPV-positive HNSCC. The parental FaDu cell line is HPV-negative. The this compound cell line was established to create a biologically relevant tool for investigating the mechanisms of HPV-mediated carcinogenesis and for the development of targeted therapies.

Core Characteristics and Quantitative Data

The this compound cell line was developed by transfecting the FaDu cell line with a retroviral vector, pLXSN16E6E7, which contains the E6 and E7 genes of HPV type 16.[1] This process resulted in a stable cell line that consistently expresses the viral oncoproteins. Key quantitative characteristics of the this compound cell line are summarized in the table below.

ParameterValueSource
Parental Cell Line FaDu (HPV-negative)[1][2]
HPV Status HPV16 Positive[1]
Transfected Genes HPV16 E6 and E7[1]
Estimated HPV16 Copy Number Approximately 200 copies per cell[3]
Doubling Time ~51.8 hours[4]
Tumorigenicity 100% in nude mice[3]
Morphology Epithelial-like[1]
Origin of Parental Line Hypopharyngeal Squamous Cell Carcinoma[2][5][6]

Experimental Protocols

The following sections detail the representative methodologies for the generation and characterization of the this compound cell line, based on established scientific protocols.

Generation of the this compound Cell Line via Retroviral Transduction

The this compound cell line was created by introducing the HPV16 E6 and E7 genes into the FaDu cell line using a retroviral vector system.

Principle: Retroviral vectors are used to integrate genetic material into the host cell's genome, leading to stable, long-term expression of the transgenes. The pLXSN16E6E7 vector carries the HPV16 E6 and E7 genes, along with a neomycin resistance gene for selection.

Representative Protocol:

  • Vector Production:

    • HEK293T cells are typically used as packaging cells for retrovirus production.

    • The packaging cells are co-transfected with the pLXSN16E6E7 vector and a packaging plasmid (e.g., pCL-Eco) using a transfection reagent like Lipofectamine 2000 or FuGENE-6.

    • The supernatant containing the retroviral particles is harvested 48-72 hours post-transfection.

  • Transduction of FaDu Cells:

    • FaDu cells are seeded in 6-well plates and grown to 50-70% confluency.

    • The retroviral supernatant is filtered through a 0.45 µm filter and supplemented with polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • The culture medium from the FaDu cells is replaced with the retrovirus-containing medium.

    • The cells are incubated for 24 hours, after which the viral medium is replaced with fresh complete growth medium.

  • Selection of Stably Transfected Cells:

    • Approximately 48 hours post-transduction, the cells are cultured in a medium containing a selection agent, such as G418 (neomycin analog), at a pre-determined optimal concentration.

    • The selection medium is replaced every 3-4 days.

    • Untransfected cells are eliminated, and resistant colonies (stably expressing the transfected genes) are isolated and expanded to establish the this compound cell line.

Determination of HPV16 Copy Number by Quantitative PCR (qPCR)

Principle: qPCR is used to quantify the number of HPV16 DNA copies relative to a single-copy host gene (e.g., RNase P or β-globin), allowing for the determination of the average number of viral genomes per cell.

Representative Protocol:

  • Genomic DNA Extraction: Genomic DNA is extracted from this compound and a control cell line (e.g., FaDu) using a commercial kit.

  • Primer and Probe Design: Specific primers and a fluorescently labeled probe are designed to target a conserved region of the HPV16 genome (e.g., within the E6 or L1 gene). A separate primer/probe set is used for the host reference gene.

  • qPCR Reaction: The qPCR reaction is set up with the extracted genomic DNA, primers, probe, and a qPCR master mix.

  • Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target HPV16 sequence of known concentration.

  • Data Analysis: The cycle threshold (Ct) values are used to calculate the copy number of the HPV16 genome and the host reference gene based on their respective standard curves. The HPV16 copy number per cell is then calculated by normalizing the HPV16 copy number to the copy number of the diploid host gene.

Confirmation of HPV16 E6 Oncoprotein Expression by Western Blot

Principle: Western blotting is used to detect the presence and relative abundance of the HPV16 E6 protein in cell lysates.

Representative Protocol:

  • Protein Extraction: Total protein is extracted from this compound and control cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for HPV16 E6.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Cell Line Generation

G cluster_vector_prep Retroviral Vector Production cluster_transduction Transduction cluster_selection Selection and Expansion pLXSN pLXSN16E6E7 Vector (HPV16 E6/E7 + NeoR) Transfection Co-transfection pLXSN->Transfection pCL Packaging Plasmid (e.g., pCL-Eco) pCL->Transfection HEK293T HEK293T Packaging Cells HEK293T->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Incubation Incubation with Virus + Polybrene Harvest->Incubation FaDu FaDu Cells (HPV-negative) FaDu->Incubation G418 G418 Selection Incubation->G418 Expansion Isolation and Expansion of Resistant Colonies G418->Expansion CellLine This compound Cell Line (Stable HPV16+) Expansion->CellLine

Caption: Workflow for the generation of the this compound cell line.

HPV16 E6 and E7 Oncoprotein Signaling Pathways

G cluster_hpv HPV16 Oncoproteins cluster_p53 p53 Pathway cluster_pRb pRb Pathway E6 E6 p53 p53 (Tumor Suppressor) E6->p53 Inhibits E6AP E6-AP (Ubiquitin Ligase) E6->E6AP Binds E7 E7 pRb pRb (Tumor Suppressor) E7->pRb Binds and Destabilizes E7->pRb Inhibits Proteasome_pRb Proteasomal Degradation E7->Proteasome_pRb Induces Proteasome_p53 Proteasomal Degradation p53->Proteasome_p53 Apoptosis Apoptosis p53->Apoptosis Induces E6AP->p53 Targets E6AP->Proteasome_p53 Ubiquitination E2F E2F (Transcription Factor) pRb->E2F Inhibits pRb->Proteasome_pRb CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Caption: HPV16 E6/E7 oncoprotein disruption of p53 and pRb pathways.

Conclusion

The this compound cell line serves as a well-characterized and essential tool for the study of HPV16-positive head and neck squamous cell carcinoma. Its defined genetic background, with stable expression of the E6 and E7 oncoproteins in an isogenic parental line (FaDu), provides a controlled system for investigating viral oncogenesis, host-pathogen interactions, and for the preclinical evaluation of novel therapeutic strategies targeting HPV-associated cancers. This guide provides a comprehensive overview of its HPV16 status and associated methodologies to support its effective use in research and drug development.

References

Methodological & Application

Application Notes and Protocols for 2A3 Antibody in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2A3 monoclonal antibody clone is a widely utilized reagent in life science research, primarily for the detection of actin isoforms in Western Blotting and other immunoassays. Depending on the specific product, the this compound clone may recognize pan-actin, or specific isoforms such as β-actin or γ-actin.[1][2][3] This document provides a detailed protocol and application notes for the use of the this compound antibody in Western Blotting, with a focus on the detection of γ-actin, a crucial component of the cellular cytoskeleton.[1][2]

Gamma-actin (ACTG1) is a 42 kDa cytoplasmic protein involved in cell motility, structure, and integrity.[1][2] The this compound antibody is a valuable tool for researchers studying cytoskeletal dynamics, cellular architecture, and as a reliable loading control for normalizing protein expression levels in Western Blotting experiments. This protocol is intended for researchers, scientists, and drug development professionals to ensure optimal performance and reproducible results.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the use of the this compound antibody in Western Blotting, based on manufacturer's recommendations and published data. Optimal conditions may vary depending on the specific cell or tissue lysate and experimental setup, and therefore should be determined empirically.

ParameterRecommendationSource
Target Protein Gamma-Actin (ACTG1)[1][2]
Molecular Weight ~42 kDa[1][2]
Antibody Type Mouse Monoclonal (Clone: this compound)[1][2][3]
Isotype IgG2b or IgG1κ (product dependent)[2][3]
Recommended Dilution 1:1000 - 1:10,000[2]
Positive Control Human, Mouse, Rat, Pig, Chicken, Zebrafish, Rabbit cell or tissue lysates[2]
Negative Control Lysates from organisms not expressing the target proteinN/A
Incubation Time (Primary) 1 hour at room temperature or overnight at 4°C[4][5][6]
Incubation Time (Secondary) 1 hour at room temperature[4][5][6]
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBST[5][6]

Experimental Workflow

The following diagram illustrates the major steps involved in the Western Blotting protocol using the this compound antibody.

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Lysate Cell/Tissue Lysis Quant Protein Quantification Lysate->Quant Denature Sample Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation (this compound) Block->Primary Wash1 Washing Primary->Wash1 Secondary Secondary Antibody Incubation Wash1->Secondary Wash2 Washing Secondary->Wash2 ECL Chemiluminescent Detection Wash2->ECL Imaging Imaging ECL->Imaging Analysis Data Analysis Imaging->Analysis

Workflow for Western Blotting using the this compound antibody.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western Blotting with the this compound anti-gamma-actin antibody.

Reagents and Buffers
  • Lysis Buffer: RIPA buffer or other suitable lysis buffer with protease inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol.

  • Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.

  • Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine, 20% methanol (B129727) (optional, adjust for protein size).

  • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

  • Primary Antibody: this compound anti-gamma-actin antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.

Procedure
  • Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate using a BCA or Bradford assay. d. Mix an appropriate volume of lysate with Laemmli sample buffer to a final concentration of 1X. e. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: a. Load 20-30 µg of total protein per well of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. b. Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom of the gel.[5]

  • Protein Transfer: a. Equilibrate the gel and a PVDF or nitrocellulose membrane in 1X transfer buffer for 10-15 minutes.[5] b. Assemble the transfer stack according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). c. Transfer the proteins from the gel to the membrane. For a wet transfer, typical conditions are 100V for 60-90 minutes or overnight at a lower voltage in a cold room.[5]

  • Immunodetection: a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[4][5] c. Incubate the membrane with the this compound primary antibody, diluted in primary antibody dilution buffer (e.g., 1:1000), for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][5] d. Wash the membrane three times for 5-10 minutes each with TBST.[6] e. Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody, diluted in secondary antibody dilution buffer according to the manufacturer's recommendation, for 1 hour at room temperature with gentle agitation.[4][5] f. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a CCD-based imager or X-ray film. d. Analyze the resulting bands. A band at ~42 kDa should be observed corresponding to gamma-actin.[2]

Gamma-Actin in the Cytoskeleton

The following diagram illustrates the central role of gamma-actin in the formation of microfilaments and its regulation by various actin-binding proteins. This provides context for the biological significance of the target protein.

Actin_Pathway Ext_Signal External Signals (Growth Factors, etc.) Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Ext_Signal->Rho_GTPases Formins Formins (e.g., mDia) Rho_GTPases->Formins Arp23 Arp2/3 Complex Rho_GTPases->Arp23 F_Actin F-actin (Filamentous) Microfilaments Formins->F_Actin Nucleation & Elongation Arp23->F_Actin Branched Nucleation Profilin Profilin G_Actin G-actin (Monomeric) Target of this compound Antibody Profilin->G_Actin Promotes exchange of ADP for ATP Cofilin Cofilin Cofilin->F_Actin Severs filaments Thymosin Thymosin β4 Thymosin->G_Actin Sequesters G-actin G_Actin->F_Actin Polymerization/ Depolymerization Cell_Motility Cell Motility F_Actin->Cell_Motility Cell_Shape Cell Shape & Structure F_Actin->Cell_Shape Intra_Transport Intracellular Transport F_Actin->Intra_Transport

Regulation of gamma-actin polymerization and its cellular functions.

References

Application Notes and Protocols for Immunohistochemistry (IHC) using the 2A3 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the 2A3 monoclonal antibody in immunohistochemistry (IHC). The this compound clone is available from several vendors and has been validated for the detection of cytoplasmic gamma-actin (ACTG1). Gamma-actin is a highly conserved cytoskeletal protein involved in cell motility, structure, and integrity, making it a valuable marker in various research areas.[1][2][3][4]

Antibody Specifications and Target Information

The this compound antibody is a mouse monoclonal antibody (typically IgG2b) that is highly specific for gamma-cytoplasmic actin.[2] It does not cross-react with other actin isoforms, ensuring targeted and reliable staining.[1][2] Gamma-actin is a 41.8 kDa protein ubiquitously expressed in the cytoplasm of all eukaryotic cells.[3]

Table 1: Antibody and Target Details

FeatureDescription
Antibody Name Anti-gamma Actin Antibody [this compound]
Target Protein Gamma-1-actin (ACTG1)
UniProt ID P63261
Host Species Mouse
Clonality Monoclonal
Isotype IgG2b
Molecular Weight ~42 kDa
Specificity Highly specific for gamma-cytoplasmic actin. Does not cross-react with other actin isoforms.[1][2]
Validated Applications Immunohistochemistry (Paraffin-embedded and Frozen sections), Western Blot, Immunocytochemistry/Immunofluorescence, Flow Cytometry, ELISA.[1]
Species Reactivity Human, Mouse, Rat, Pig, Chicken, Rabbit, Zebrafish.[1]

Quantitative Data for IHC Applications

The optimal dilution and protocol parameters for the this compound antibody can vary depending on the tissue type, fixation method, and detection system used. The following table summarizes recommended starting dilutions and conditions based on available data. It is crucial to perform titration experiments to determine the optimal antibody concentration for your specific experimental setup.

Table 2: Recommended Starting Conditions for this compound Antibody in IHC

Tissue TypeFixationAntigen RetrievalSuggested Dilution RangeIncubationReference
Human HeartFormalin/PFA-fixed paraffin-embeddedHeat-mediated (Citrate buffer, pH 6.0)1:100Overnight at 4°C[1]
Human Small IntestineFormalin/PFA-fixed paraffin-embeddedHeat-mediated5 µg/ml-[1]
Swine ColonFormalin/PFA-fixed paraffin-embedded-1:1000-[1]
Human StomachFormalin/PFA-fixed paraffin-embeddedHeat-mediated (Tris-EDTA buffer, pH 9.0)1:600-[5]
Human Skin CancerFormalin/PFA-fixed paraffin-embeddedHeat-mediated (Tris-EDTA buffer, pH 9.0)1:600-[5]
Human Dermal FibroblastsMethanol-fixed-1:100 - 1:500-[2]
General Paraffin TissuesFormalin-fixed paraffin-embeddedHeat-mediated (Citrate or EDTA buffer)1:100 - 1:5001-2 hours at RT or overnight at 4°C[2]
General Frozen TissuesAcetone or Methanol-fixedNot usually required1:100 - 1:5001-2 hours at RT[2]

Gamma-Actin Signaling Pathway

Gamma-actin is a crucial component of the actin cytoskeleton, and its dynamics are tightly regulated by a complex network of signaling pathways. These pathways control processes such as cell migration, proliferation, and morphology. Key regulators include the Rho family of small GTPases (RhoA, Rac1, and Cdc42) and actin-binding proteins like cofilin and profilin.

Gamma_Actin_Signaling cluster_upstream Upstream Signals cluster_receptors Receptors cluster_rho Rho GTPase Signaling cluster_actin_regulators Actin Regulatory Proteins cluster_actin Gamma-Actin Cytoskeleton cluster_responses Cellular Responses Growth_Factors Growth Factors, Chemokines GPCRs GPCRs Growth_Factors->GPCRs ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins RTKs Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTKs->Rac1 Cdc42 Cdc42 RTKs->Cdc42 Integrins->Rac1 RhoA RhoA GPCRs->RhoA ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK WASP_WAVE WASP/WAVE Rac1->WASP_WAVE Cdc42->PAK Cdc42->WASP_WAVE LIMK LIMK ROCK->LIMK PAK->LIMK Arp2_3 Arp2/3 Complex WASP_WAVE->Arp2_3 Profilin Profilin G_Actin G-actin (monomeric) Profilin->G_Actin Promotes Polymerization Cofilin Cofilin F_Actin F-actin (filamentous) (Gamma-Actin) Cofilin->F_Actin Depolymerization Arp2_3->F_Actin Nucleation & Branching LIMK->Cofilin G_Actin->F_Actin Gene_Expression Gene Expression G_Actin->Gene_Expression F_Actin->G_Actin Cell_Motility Cell Motility & Migration F_Actin->Cell_Motility Cell_Adhesion Cell Adhesion F_Actin->Cell_Adhesion Cytokinesis Cytokinesis F_Actin->Cytokinesis

Caption: Regulation of gamma-actin cytoskeleton dynamics by Rho GTPases and actin-binding proteins.

Experimental Workflow for IHC

A successful IHC experiment requires careful attention to each step of the protocol. The following diagram outlines the general workflow for immunohistochemical staining of paraffin-embedded tissues using the this compound antibody.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization Fixation 1. Fixation (e.g., 10% NBF) Dehydration 2. Dehydration (Ethanol series) Fixation->Dehydration Clearing 3. Clearing (Xylene) Dehydration->Clearing Embedding 4. Paraffin Embedding Clearing->Embedding Sectioning 5. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 6. Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration 7. Rehydration (Ethanol series) Deparaffinization->Rehydration AntigenRetrieval 8. Antigen Retrieval (Heat-mediated) Rehydration->AntigenRetrieval Blocking_Peroxidase 9. Peroxidase Blocking (3% H2O2) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific 10. Non-specific Binding Blocking (Serum) Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb 11. Primary Antibody (this compound, overnight at 4°C) Blocking_Nonspecific->PrimaryAb SecondaryAb 12. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 13. Detection (DAB Substrate) SecondaryAb->Detection Counterstain 14. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_final 15. Dehydration Counterstain->Dehydration_final Clearing_final 16. Clearing Dehydration_final->Clearing_final Mounting 17. Mounting Clearing_final->Mounting Microscopy 18. Microscopy Mounting->Microscopy

Caption: General workflow for immunohistochemistry on paraffin-embedded tissues.

Detailed Experimental Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline for the use of the this compound antibody on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues and experimental conditions.

Reagents and Materials:

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Anti-gamma Actin Antibody [this compound]

  • HRP-conjugated secondary antibody (anti-mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a water bath, steamer, or pressure cooker according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody to the optimal concentration in Blocking Buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution and incubation time (typically 30-60 minutes at room temperature).

  • Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Prepare the DAB substrate solution according to the kit instructions.

    • Incubate sections with the DAB solution until the desired staining intensity is reached (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Troubleshooting

High background or weak/no staining can be encountered. The following table provides potential causes and solutions.

Table 3: IHC Troubleshooting Guide for this compound Antibody

ProblemPossible CauseSuggested Solution
No/Weak Staining Incorrect antibody dilutionOptimize antibody concentration through titration.
Inadequate antigen retrievalOptimize antigen retrieval method (buffer, pH, heating time/temperature).
Primary antibody not incubated long enoughIncrease incubation time (e.g., overnight at 4°C).
Inactive reagentsUse fresh reagents.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking agent.
Primary antibody concentration too highDecrease antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure complete quenching with 3% H2O2.
Non-specific Staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the host species of the primary antibody.
Drying out of sectionsKeep sections moist throughout the staining procedure.

For more detailed troubleshooting, consult comprehensive IHC guides.

References

Unraveling the 2A3 Antibody for Flow Cytometry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2A3 antibody clone is a versatile tool in the researcher's arsenal, particularly for flow cytometry applications. However, the designation "this compound" is used for monoclonal antibodies targeting several distinct proteins, as well as for an isotype control. To ensure accurate and reproducible results, it is crucial to identify the specific target of your this compound antibody.

This document provides detailed application notes and protocols for the various this compound antibody specificities. Please select the target protein relevant to your research to proceed to the appropriate section.

Please specify the target of your this compound antibody:

  • Gamma Actin: A cytoplasmic actin isoform involved in cell motility and structure.

  • Pan-Actin: Recognizes multiple actin isoforms.

  • Beta Actin: A highly conserved cytoskeletal protein often used as a loading control.[1]

  • Human CD25: The alpha chain of the IL-2 receptor, a key marker for activated T cells and regulatory T cells.[2]

  • Isotype Control (Rat IgG2a): Used as a negative control to differentiate non-specific background staining from specific antibody binding.[3][4][5][6][7][8][9]

Below you will find detailed information tailored to each specific this compound antibody.

This compound Antibody Targeting Gamma Actin

Application Notes for Flow Cytometry

The mouse monoclonal antibody [this compound] targeting gamma-actin is a valuable tool for intracellular flow cytometry.[10] Gamma-actin, a key component of the cytoskeleton, is ubiquitously expressed in eukaryotic cells and plays a role in cell motility and structure.[10] This antibody is highly specific for the gamma-cytoplasmic actin 1 (ACTG1) and does not cross-react with other actin isoforms.[10]

Quantitative Data Summary

ParameterValueSpecies ReactivityReference
Clone This compoundHuman, Pig, Chicken, Rat, Zebrafish, Mouse, Rabbit
Isotype Mouse IgG2b
Target Molecular Weight 42 kDa
Validated Applications Western Blot, Flow Cytometry, IHC-P, IHC-Fr, ICC/IF, ELISA

Experimental Protocol: Intracellular Staining of Gamma Actin for Flow Cytometry

This protocol outlines the steps for staining intracellular gamma-actin using the this compound antibody for analysis by flow cytometry.

Materials:

  • Cells in suspension (e.g., harvested cultured cells)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Anti-gamma Actin antibody [this compound]

  • Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)

  • Isotype control antibody (Mouse IgG2b)

  • Flow cytometer

Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis Harvest Harvest and wash cells Count Count cells and adjust concentration Harvest->Count Fix Fix cells with Fixation Buffer Count->Fix Perm Permeabilize cells with Permeabilization Buffer Fix->Perm Block Block non-specific binding (optional) Perm->Block Primary Incubate with this compound primary antibody Block->Primary Wash1 Wash cells Primary->Wash1 Secondary Incubate with fluorochrome-conjugated secondary antibody Wash1->Secondary Wash2 Wash cells Secondary->Wash2 Acquire Acquire data on flow cytometer Wash2->Acquire Analyze Analyze data using appropriate software Acquire->Analyze

Caption: Intracellular staining workflow for gamma-actin detection by flow cytometry.

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Fixation:

    • Add 100 µL of the cell suspension to each flow cytometry tube.

    • Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Antibody Staining:

    • Resuspend the permeabilized cells in 100 µL of Flow Cytometry Staining Buffer.

    • Add the anti-gamma Actin [this compound] antibody at the manufacturer's recommended concentration. For the isotype control tube, add the same concentration of a mouse IgG2b isotype control antibody.

    • Incubate for 30-60 minutes at 4°C, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Secondary Antibody Staining (if required):

    • If the primary this compound antibody is not directly conjugated, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the appropriate fluorochrome-conjugated secondary antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

Signaling Pathway Involvement

Gamma-actin is a fundamental component of the cytoskeleton and is involved in numerous cellular processes. Its dynamic polymerization and depolymerization are regulated by a complex network of signaling pathways that control cell shape, migration, and division.

G cluster_0 Extracellular Signals cluster_1 Signal Transduction cluster_2 Cytoskeletal Regulation cluster_3 Cellular Responses GF Growth Factors PI3K PI3K/Akt Pathway GF->PI3K Chemokines Chemokines RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Chemokines->RhoGTPases Adhesion Cell Adhesion Adhesion->RhoGTPases ActinRegulators Actin-Binding Proteins (e.g., Arp2/3, cofilin) RhoGTPases->ActinRegulators PI3K->RhoGTPases GammaActin Gamma-Actin Polymerization ActinRegulators->GammaActin Migration Cell Migration GammaActin->Migration Shape Cell Shape Change GammaActin->Shape Division Cell Division GammaActin->Division

Caption: Simplified signaling pathways influencing gamma-actin polymerization and cellular responses.

This compound Antibody Targeting Pan-Actin

Application Notes for Flow Cytometry

The mouse monoclonal antibody clone this compound that detects pan-actin is designed to recognize various forms of actin across multiple species. It targets an epitope in the C-terminal region of the actin protein. This makes it suitable for applications where the detection of total actin levels is desired.

Quantitative Data Summary

ParameterValueSpecies ReactivityReference
Clone This compoundHuman, Rat, Monkey, Yeast, Hamster, Drosophila, Mouse
Isotype Mouse IgG1κ
Target Genes ACTA1, ACTC1, ACTG1
Validated Applications Western Blotting

Note: While validated for Western Blotting, its utility in flow cytometry would require specific optimization. The intracellular staining protocol provided for gamma-actin can be adapted for pan-actin, with the appropriate isotype control (Mouse IgG1κ).

This compound Antibody Targeting Beta-Actin

Application Notes for Flow Cytometry

The this compound clone is also available as a mouse monoclonal antibody specific for beta-actin.[1] This antibody is raised against a peptide fragment corresponding to the C-terminal region of human β-Actin and is recommended for detecting β-Actin in various species.[1] It is available in conjugated forms suitable for flow cytometry.[1]

Quantitative Data Summary

ParameterValueSpecies ReactivityReference
Clone This compoundMouse, Rat, Human, Hamster, Monkey[1]
Isotype Mouse IgG1κ[1]
Validated Applications WB, IP, IF, IHC(P), FCM[1]

Experimental Protocol: The intracellular staining protocol described for gamma-actin can be directly applied, using a Mouse IgG1κ as the isotype control.

This compound Antibody Targeting Human CD25

Application Notes for Flow Cytometry

The mouse anti-human CD25 monoclonal antibody, clone this compound, reacts with the 55 kDa alpha chain of the IL-2 receptor (IL-2Rα).[2] CD25 is a crucial marker for activated T and B cells, monocytes, macrophages, and is highly expressed on regulatory T cells (Tregs).[2] This antibody is useful for identifying these cell populations in immunological studies.[2] The this compound antibody binds near the IL-2 binding site, potentially blocking high-affinity IL-2 binding.[2]

Quantitative Data Summary

ParameterValueSpecies ReactivityReference
Clone This compoundHuman, Cynomolgus[2]
Isotype Mouse IgG1
Target Antigen CD25 (IL-2Rα)[2]
Validated Applications Flow Cytometry, Cell Isolation[2]

Experimental Protocol: Surface Staining of Human CD25 for Flow Cytometry

This protocol details the surface staining of human peripheral blood mononuclear cells (PBMCs) for CD25 expression.

Materials:

  • Human PBMCs

  • Flow Cytometry Staining Buffer

  • Anti-Human CD25 Antibody, Clone this compound (PE conjugated or unconjugated)

  • Fluorochrome-conjugated secondary antibody (if primary is unconjugated)

  • Isotype control antibody (Mouse IgG1)

  • (Optional) Other cell surface marker antibodies (e.g., CD4, FoxP3 for Treg analysis)

  • (Optional) Viability dye

Workflow Diagram

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis Isolate Isolate PBMCs Wash Wash and resuspend cells Isolate->Wash Viability (Optional) Viability Staining Wash->Viability Block Block Fc receptors Viability->Block Primary Incubate with anti-CD25 (this compound) and other surface antibodies Block->Primary Wash1 Wash cells Primary->Wash1 Acquire Acquire data on flow cytometer Wash1->Acquire Analyze Gate on live, single cells and analyze CD25 expression Acquire->Analyze

Caption: Surface staining workflow for CD25 detection on human PBMCs.

Step-by-Step Protocol:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • (Optional) Add a viability dye according to the manufacturer's instructions.

    • Block Fc receptors by adding human Fc block and incubating for 10 minutes.

    • Add the anti-human CD25 [this compound] antibody and any other surface marker antibodies at their predetermined optimal concentrations. For the isotype control tube, add the corresponding isotype control antibody.

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer.

Signaling Pathway Context

CD25 is a critical component of the high-affinity IL-2 receptor, which plays a central role in T cell proliferation, survival, and differentiation, particularly in the maintenance of regulatory T cells.

G cluster_0 IL-2 Receptor Complex cluster_1 Downstream Signaling cluster_2 Cellular Outcomes IL2 IL-2 CD25 CD25 (α-chain) IL2->CD25 CD122 CD122 (β-chain) IL2->CD122 CD132 CD132 (γ-chain) IL2->CD132 JAK_STAT JAK/STAT Pathway (JAK1, JAK3, STAT5) CD25->JAK_STAT CD122->JAK_STAT PI3K_Akt PI3K/Akt Pathway CD122->PI3K_Akt MAPK MAPK Pathway CD122->MAPK CD132->JAK_STAT Proliferation T Cell Proliferation JAK_STAT->Proliferation Survival Survival (anti-apoptosis) JAK_STAT->Survival Differentiation Treg Maintenance & Function JAK_STAT->Differentiation PI3K_Akt->Survival MAPK->Proliferation

Caption: IL-2 signaling through the high-affinity IL-2 receptor complex involving CD25.

This compound as a Rat IgG2a Isotype Control

Application Notes

The this compound clone is also widely used as a rat IgG2a isotype control antibody.[3][4][5][6][7][8][9] This antibody typically recognizes trinitrophenol (TNP), a hapten not expressed on mammalian cells, making it an ideal negative control for in vitro and in vivo experiments using rat IgG2a primary antibodies.[5][7][8][11]

Use in Flow Cytometry

When performing flow cytometry experiments with a primary antibody that is a rat IgG2a, the this compound isotype control should be used at the same concentration as the primary antibody.[4][7] This allows the researcher to accurately gate cell populations and distinguish specific antibody binding from non-specific background signal. It is available in various conjugated formats (e.g., PE, APC, PE-Cy5).[4][6][7][12]

Quantitative Data Summary

ParameterValueSpecificityReference
Clone This compoundTrinitrophenol (TNP)[5][8][11]
Isotype Rat IgG2a, κ[6]
Host Rat[3][6]
Application Isotype Control for Flow Cytometry[4][5][7][8]

By carefully selecting the appropriate this compound antibody based on its specific target and following the detailed protocols, researchers can achieve reliable and meaningful results in their flow cytometry experiments.

References

Application Notes: Utilizing 2A3 as a Rat IgG2a Isotype Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The monoclonal antibody 2A3 serves as a critical negative control in a variety of immunoassays. As a rat IgG2a immunoglobulin, it is essential for distinguishing specific antibody-target interactions from non-specific background signals.[1][2] This background can arise from several factors, including the binding of the antibody's Fc region to Fc receptors on cells like macrophages, B cells, and dendritic cells, or non-specific interactions with other cellular components.[1][3][4][5] The this compound antibody specifically binds to trinitrophenol (TNP), a hapten not naturally present on mammalian cells, making it an ideal isotype-matched control for rat IgG2a primary antibodies in numerous applications.[6][7]

Principle of Use

An isotype control is an antibody with the same host species, immunoglobulin class and subclass (e.g., Rat IgG2a), and light chain as the primary antibody used in an experiment.[1][2] It should also be conjugated to the same fluorochrome or enzyme if a directly labeled primary antibody is employed.[1][8] By using the isotype control at the same concentration as the primary antibody, any observed signal can be attributed to non-specific binding, thus validating the specificity of the primary antibody's signal.[1][9][10][11]

Key Considerations for Use

  • Matching: The isotype control must precisely match the primary antibody's host species (rat), isotype (IgG2a), and any conjugated labels.

  • Concentration: The working concentration of the this compound isotype control should be identical to that of the primary rat IgG2a antibody.[1][10][11][12]

  • Application: While most commonly used in flow cytometry, isotype controls like this compound are also valuable in immunohistochemistry (IHC), immunofluorescence (IF), ELISA, and in vivo studies.[1][2][8][9]

  • Supplier Consistency: It is recommended to purchase the isotype control from the same supplier as the primary antibody to ensure comparable formulations and fluorophore-to-protein (F/P) ratios.[4][13]

Data Presentation: Recommended Starting Concentrations

The optimal concentration for the this compound isotype control should be determined by the researcher for each specific assay.[7] However, the following table provides general guidance for initial experiments.

ApplicationRecommended Starting Concentration/DilutionNotes
Flow CytometryAssay-dependent; typically 10 µL per 1x10^6 cells in 100 µL volumeTitration is highly recommended to find the optimal concentration.[14][15]
Immunohistochemistry (IHC) / Immunofluorescence (IF)Use at the same concentration as the primary antibody.
ELISAUse at the same concentration as the primary antibody.Can also be used as a blocking agent.
In Vivo StudiesDose should match the primary antibody dose.Ensure the use of a low-endotoxin, preservative-free formulation.[14]

Experimental Protocols

I. Flow Cytometry Protocol

This protocol outlines the use of this compound as a Rat IgG2a isotype control for cell surface staining.

Materials:

  • Single-cell suspension (e.g., splenocytes, peripheral blood mononuclear cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells)

  • Primary Rat IgG2a antibody (conjugated)

  • This compound Rat IgG2a isotype control (with the same conjugate as the primary antibody)

  • Live/Dead stain (optional but recommended)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your tissue of interest.

  • Cell Counting: Count the cells and adjust the concentration to 5-10 x 10^6 cells/mL in staining buffer.

  • Aliquoting: Aliquot 100 µL of the cell suspension (containing 5x10^5 to 1x10^6 cells) into flow cytometry tubes.

  • Fc Receptor Blocking: To reduce non-specific binding, add an Fc receptor blocking reagent and incubate on ice for 5-10 minutes.[16]

  • Staining:

    • Test Sample: Add the primary Rat IgG2a antibody at its predetermined optimal concentration.

    • Isotype Control Sample: Add the this compound Rat IgG2a isotype control at the same concentration as the primary antibody.

  • Incubation: Incubate the tubes for 15-30 minutes on ice, protected from light.[16]

  • Washing: Add 2 mL of staining buffer to each tube, centrifuge at 350 x g for 5 minutes, and discard the supernatant. Repeat this wash step twice.[16]

  • Live/Dead Staining (Optional): If using a viability dye, resuspend the cells in the appropriate buffer and add the dye according to the manufacturer's instructions.

  • Acquisition: Resuspend the final cell pellet in 0.5 mL of staining buffer and acquire the samples on a flow cytometer.[16]

  • Analysis: Compare the signal intensity of the isotype control sample to the unstained sample and the test sample to determine the level of background staining.

II. Immunohistochemistry (IHC) Protocol

This protocol provides a general workflow for using this compound as an isotype control in IHC on paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Deparaffinization and rehydration solutions (Xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)

  • Primary Rat IgG2a antibody

  • This compound Rat IgG2a isotype control

  • Biotinylated secondary antibody against rat IgG

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific protein binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody/Isotype Control Incubation:

    • Test Slide: Apply the primary Rat IgG2a antibody diluted to its optimal concentration in blocking buffer.

    • Isotype Control Slide: Apply the this compound Rat IgG2a isotype control at the same concentration as the primary antibody.

  • Incubation: Incubate slides overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the slides, then apply the streptavidin-HRP conjugate and incubate for 30 minutes.

  • Visualization: Wash the slides and apply the DAB substrate. Monitor for color development and then stop the reaction by rinsing with water.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.

  • Analysis: Under a microscope, the isotype control slide should show minimal to no staining, indicating that any staining on the test slide is due to specific antibody binding.

Visualizations

Isotype_Control_Workflow General Experimental Workflow Using this compound Isotype Control cluster_prep Sample Preparation cluster_blocking Blocking cluster_incubation Primary Incubation (Parallel Samples) cluster_detection Detection & Analysis Sample Cell Suspension or Tissue Section Block Block Fc Receptors & Non-specific Sites Sample->Block PrimaryAb Sample + Primary Rat IgG2a Ab Block->PrimaryAb Test Sample IsotypeCtrl Sample + This compound Rat IgG2a Isotype Block->IsotypeCtrl Control Sample SecondaryAb Wash & Add Secondary Ab/Reagents PrimaryAb->SecondaryAb IsotypeCtrl->SecondaryAb Analysis Data Acquisition & Comparison SecondaryAb->Analysis

Caption: Workflow for using the this compound isotype control in parallel with a primary antibody.

Isotype_Control_Logic Logical Basis for Isotype Control Use cluster_equation TotalSignal Total Observed Signal (Primary Ab Staining) SpecificSignal Specific Signal (Antigen Binding) TotalSignal->SpecificSignal  - NonSpecificSignal Non-Specific Signal (e.g., Fc Receptor Binding) TotalSignal->NonSpecificSignal  = IsotypeSignal Background Signal (this compound Isotype Staining) IsotypeSignal->NonSpecificSignal IsotypeSignal->NonSpecificSignal Measures

Caption: Rationale for using an isotype control to determine specific antibody signal.

References

Application Notes and Protocols for 2A3 Antibody in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the monoclonal antibody 2A3, specific for gamma-cytoplasmic actin (ACTG1), in enzyme-linked immunosorbent assay (ELISA).

Application Notes

Introduction

The this compound monoclonal antibody is a highly specific mouse IgG2b antibody that recognizes gamma-cytoplasmic actin (ACTG1), a crucial component of the cellular cytoskeleton.[1] Gamma-actin is ubiquitously expressed in eukaryotic cells and plays a fundamental role in cell motility, structure, and integrity. Due to its conserved nature, the this compound antibody is reactive across a wide range of species, including human, mouse, rat, porcine, chicken, rabbit, and zebrafish. Its high specificity for the gamma isoform, with no cross-reactivity to other actin isoforms, makes it an excellent tool for specific detection and quantification of ACTG1.

Applications in ELISA

The this compound antibody is validated for use in ELISA, providing a sensitive and specific method for the detection of gamma-actin in various samples, including cell lysates and tissue homogenates. ELISA can be performed in a qualitative, semi-quantitative, or fully quantitative manner to determine the presence or concentration of gamma-actin. An indirect ELISA format is recommended for use with the this compound antibody, offering signal amplification and flexibility.

Performance Characteristics

Quantitative data for the this compound antibody in ELISA applications is summarized in the table below. Optimal dilutions and concentrations should be determined empirically for each specific assay and experimental setup.

ParameterValueSource
Clone This compound[1]
Isotype Mouse IgG2b
Target Gamma-cytoplasmic actin (ACTG1)[1]
Specificity Highly specific for gamma-cytoplasmic actin. No cross-reactivity with other actin isoforms.
Recommended ELISA Dilution Range 1:100 - 1:2000
Stock Concentration 1 mg/mL
Reactivity Human, Mouse, Rat, Porcine, Chicken, Rabbit, Zebrafish[1]

Experimental Protocols

Indirect ELISA Protocol for Gamma-Actin Detection

This protocol provides a general guideline for the detection of gamma-actin in cell lysates using the this compound antibody in a 96-well plate format.

Materials:

  • 96-well high-binding ELISA plates

  • This compound Anti-gamma Actin antibody

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample/Antibody Diluent (e.g., 1% BSA in PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Cell or tissue lysates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Antigen Coating: a. Dilute the cell or tissue lysate to an appropriate concentration (e.g., 1-10 µg/mL total protein) in Coating Buffer. b. Add 100 µL of the diluted antigen to each well of the 96-well plate. c. Cover the plate and incubate overnight at 4°C.

  • Washing: a. Aspirate the coating solution from the wells. b. Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: a. Wash the wells three times with Wash Buffer. b. Dilute the this compound antibody in Sample/Antibody Diluent to the optimal concentration (start with a 1:1000 dilution and optimize within the 1:100 - 1:2000 range). c. Add 100 µL of the diluted this compound antibody to each well. d. Cover the plate and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the wells three times with Wash Buffer. b. Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody in Sample/Antibody Diluent according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Cover the plate and incubate for 1 hour at room temperature.

  • Detection: a. Wash the wells five times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: a. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: a. Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

For quantitative analysis, a standard curve should be generated using known concentrations of purified gamma-actin. The concentration of gamma-actin in the samples can then be determined by interpolating their absorbance values from the standard curve. For semi-quantitative analysis, the absorbance values can be compared directly between different samples.

Visualizations

ELISA_Workflow cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_primary 3. Primary Antibody Incubation cluster_secondary 4. Secondary Antibody Incubation cluster_detection 5. Detection & Reading A Dilute sample in Coating Buffer B Add 100 µL/well to 96-well plate A->B C Incubate overnight at 4°C B->C D Wash plate 3x with Wash Buffer E Add 200 µL/well of Blocking Buffer D->E F Incubate 1-2 hours at room temperature E->F G Wash plate 3x with Wash Buffer H Add 100 µL/well of diluted this compound Antibody G->H I Incubate 2 hours at room temperature H->I J Wash plate 3x with Wash Buffer K Add 100 µL/well of HRP-conjugated secondary antibody J->K L Incubate 1 hour at room temperature K->L M Wash plate 5x with Wash Buffer N Add 100 µL/well of TMB Substrate M->N O Incubate 15-30 min in the dark N->O P Add 50 µL/well of Stop Solution O->P Q Read absorbance at 450 nm P->Q

Caption: Workflow for Indirect ELISA using the this compound antibody.

Gamma_Actin_Signaling cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Growth Factors, Mechanical Stress Receptor Receptors Signal->Receptor Bind to RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Receptor->RhoGTPases Activate ROCK ROCK RhoGTPases->ROCK Activates F_Actin F-Actin (filamentous) ROCK->F_Actin Promotes stress fiber formation Profilin Profilin G_Actin G-Actin (monomeric) Profilin->G_Actin Promotes nucleotide exchange Cofilin Cofilin Cofilin->F_Actin Severs filaments G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cell_Motility Cell Motility & Structure F_Actin->Cell_Motility Regulates

Caption: Simplified signaling pathway of gamma-actin in cytoskeleton regulation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 monoclonal antibody is a valuable tool for the detection of specific protein targets within cells and tissues using immunofluorescence (IF) microscopy. This document provides detailed application notes and a comprehensive protocol for the use of the this compound antibody, with a specific focus on the anti-gamma Actin [this compound] clone, in immunofluorescence applications. Adherence to the recommended dilution and protocol will facilitate accurate and reproducible results.

Quantitative Data Summary

Proper antibody dilution is critical for achieving a high signal-to-noise ratio in immunofluorescence. The following table summarizes the recommended dilution for the anti-gamma Actin [this compound] antibody. It is important to note that the optimal dilution may vary depending on the specific experimental conditions, including cell type, fixation method, and detection system. Therefore, it is always recommended to perform a titration experiment to determine the optimal antibody concentration for your specific assay.

Antibody NameCloneTargetApplicationRecommended Starting DilutionManufacturer
Anti-gamma Actin AntibodyThis compoundGamma ActinImmunocytochemistry/ Immunofluorescence (ICC/IF)1/500Abcam (ab123034)

Note: For other antibodies with the this compound clone name targeting different proteins (e.g., beta-Actin), the optimal dilution should be determined experimentally, with a general starting recommendation of 0.5–5.0 µg/ml.[1][2]

Experimental Protocol: Immunofluorescence Staining of Gamma Actin in Cultured Cells

This protocol outlines the steps for immunofluorescent staining of gamma-actin in adherent cultured cells using the anti-gamma Actin [this compound] antibody.

Materials:

  • Anti-gamma Actin antibody [this compound]

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to Alexa Fluor 488)

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS

  • Antibody Dilution Buffer: 1% BSA in PBS

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells three times with PBS to remove any residual culture medium.

  • Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the antibody to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Dilute the anti-gamma Actin [this compound] primary antibody to the recommended starting dilution of 1/500 in Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes at room temperature in the dark.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Diagrams

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture 1. Cell Culture on Coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (Triton X-100) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 blocking 7. Blocking wash3->blocking primary_ab 8. Primary Antibody Incubation (anti-gamma Actin [this compound]) blocking->primary_ab wash4 9. Wash with PBS primary_ab->wash4 secondary_ab 10. Secondary Antibody Incubation wash4->secondary_ab wash5 11. Wash with PBS secondary_ab->wash5 counterstain 12. Counterstaining (DAPI) wash5->counterstain wash6 13. Wash with PBS counterstain->wash6 mounting 14. Mounting wash6->mounting imaging 15. Imaging mounting->imaging

Caption: A step-by-step workflow for immunofluorescence staining.

Actin Dynamics and the Hippo-YAP Signaling Pathway

Hippo_YAP_Pathway cluster_actin Actin Cytoskeleton cluster_hippo Hippo Kinase Cascade cluster_yap YAP/TAZ Regulation cluster_nucleus Nucleus actin Actin Dynamics (G-actin / F-actin ratio) lats12 LATS1/2 actin->lats12 Inhibits yap_taz YAP/TAZ lats12->yap_taz Phosphorylates mst12 MST1/2 mst12->lats12 Activates yap_taz_p p-YAP/TAZ (Cytoplasmic Sequestration) yap_taz->yap_taz_p yap_taz_nuc YAP/TAZ yap_taz->yap_taz_nuc Translocation tead TEAD yap_taz_nuc->tead gene_expression Target Gene Expression (Proliferation, Anti-apoptosis) tead->gene_expression

References

Probing RNA Structure in Living Cells: A Detailed Protocol for 2A3 SHAPE-MaP

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the structure of RNA molecules within their native cellular environment is crucial for elucidating their functions in biological processes and for the development of RNA-targeted therapeutics. Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique for determining RNA secondary structure at single-nucleotide resolution.[1][2][3] The development of 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) as a SHAPE reagent has significantly advanced in-cell RNA structure probing.[4][5] this compound exhibits enhanced cell permeability and reactivity compared to previous reagents like N-methylisatoic anhydride (B1165640) (NAI), resulting in a higher signal-to-noise ratio and more accurate structural models, particularly in living cells.[4][6][7]

This document provides a comprehensive protocol for performing this compound SHAPE-MaP in living mammalian and bacterial cells, from cell culture and reagent treatment to library preparation and data analysis.

Principle of this compound SHAPE-MaP

The this compound SHAPE-MaP workflow interrogates the local structural flexibility of RNA. The this compound reagent acylates the 2'-hydroxyl group of flexible, single-stranded ribonucleotides. During reverse transcription, these modifications cause the reverse transcriptase to misincorporate nucleotides, introducing mutations into the resulting cDNA. Deep sequencing of this cDNA library and subsequent bioinformatic analysis allows for the identification of these mutation sites. The frequency of mutations at each nucleotide position is proportional to its flexibility, providing a quantitative measure of the RNA secondary structure.

Key Advantages of this compound

  • High Cell Permeability: this compound readily crosses cellular membranes, enabling efficient probing of RNA structures within intact, living cells.[4][6]

  • Increased Reactivity: this compound demonstrates higher reactivity with RNA compared to reagents like NAI, leading to a stronger signal.[4]

  • Improved Signal-to-Noise Ratio: The enhanced reactivity and permeability of this compound result in a significantly higher signal-to-noise ratio, allowing for more confident structure determination.[4][6]

  • High Accuracy: The data generated from this compound SHAPE-MaP, when used as restraints for computational modeling, leads to more accurate RNA secondary structure predictions.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound SHAPE-MaP protocol, including a comparison with the NAI reagent.

ParameterThis compoundNAICell TypeReference
Median Mutation Frequency (in vivo) ~2.7x higherBaselineE. coli[6]
~1.6x higherBaselineB. subtilis[6]
~1.8x higherBaselineHEK293[6]
Signal-to-Noise Ratio (Loop/Stem) 3.471.33E. coli[4][6]
2.361.56B. subtilis[6]
3.012.08HEK293[4][6]
Area Under the Curve (AUC) for ROC 0.825-0.8740.625-0.708E. coli[6]
Reagent/ParameterConcentration/ConditionIncubation TimeCell Type
This compound (in vivo) 100 mM in DMSO (stock)5-15 minutesMammalian Cells
Final concentration in media: 2-10 mM
This compound (in vivo) 100 mM in DMSO (stock)5-10 minutesE. coli
Final concentration in media: 5-15 mM
Reverse Transcriptase SuperScript II, III, or IV1-3 hoursN/A
MnCl2 in RT buffer 6 mMN/AN/A

Experimental Protocols

A generalized workflow for this compound SHAPE-MaP is presented below, followed by specific protocols for mammalian and E. coli cells.

SHAPE_MaP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment control DMSO Control cell_culture->control rna_extraction 3. RNA Extraction treatment->rna_extraction control->rna_extraction dnase 4. DNase Treatment rna_extraction->dnase rt 5. Reverse Transcription (with MnCl2) dnase->rt library_prep 6. Illumina Library Preparation rt->library_prep sequencing 7. Deep Sequencing library_prep->sequencing data_processing 8. Data Processing (RNA Framework) sequencing->data_processing structure_modeling 9. Structure Modeling data_processing->structure_modeling Data_Analysis_Workflow fastq Raw FASTQ Files trimming Adapter & Quality Trimming (rf-map) fastq->trimming mapping Alignment to Transcriptome (rf-map with Bowtie2) trimming->mapping counting Mutation Counting (rf-count) mapping->counting normalization Reactivity Normalization (rf-norm) counting->normalization folding Structure Prediction (rf-fold with RNAstructure) normalization->folding structure Secondary Structure Model folding->structure

References

2A3 SHAPE Reagent: Application Notes and Protocols for Next-Generation Sequencing Library Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial conformation of RNA molecules is intrinsically linked to their function, playing a critical role in the regulation of gene expression, catalysis, and the sensing of cellular signals. Understanding RNA structure is therefore paramount for elucidating biological mechanisms and for the development of novel therapeutics. Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) has emerged as a powerful technique to probe RNA structure at single-nucleotide resolution. The recently developed reagent, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3), represents a significant advancement in SHAPE chemistry, offering enhanced performance for in vivo and in vitro RNA structure analysis, particularly when coupled with next-generation sequencing (NGS) in a method known as SHAPE-MaP (mutational profiling).[1][2][3]

This compound is an electrophilic probe that acylates the 2'-hydroxyl group of the ribose backbone in flexible and structurally dynamic regions of an RNA molecule.[4][5] This modification can be detected during reverse transcription, where it either causes the polymerase to stall or to incorporate a mutation at the modified site. These events are then quantified by deep sequencing, providing a comprehensive profile of the RNA's secondary and tertiary structure.[1][6] Notably, this compound exhibits increased reactivity and superior cell permeability compared to its predecessors, such as N-methylisatoic anhydride (B1165640) (NMIA) and 2-methylnicotinic acid imidazolide (NAI), resulting in a higher signal-to-noise ratio and more accurate structural predictions, especially within living cells.[7][8][9]

These application notes provide detailed protocols for the use of the this compound SHAPE reagent in conjunction with NGS library preparation for the high-throughput analysis of RNA structure.

Key Advantages of this compound SHAPE Reagent

  • Enhanced Reactivity: this compound demonstrates a significantly higher reactivity with RNA compared to other SHAPE reagents, leading to more robust modification and a stronger signal.[7]

  • Superior Cell Permeability: Its chemical properties allow for efficient penetration of cellular membranes, making it an ideal probe for in vivo RNA structure studies in a variety of organisms, including bacteria and mammalian cells.[7][8][9]

  • High Signal-to-Noise Ratio: The increased efficiency of this compound modification results in a cleaner dataset with a better distinction between signal and background noise.[7][8]

  • Improved Accuracy of Structure Prediction: The high-quality data generated using this compound as a restraint in computational folding algorithms leads to more accurate predictions of RNA secondary structures.[2][7][8][9]

  • Versatility: Suitable for both in vitro and in vivo applications, allowing for comparative studies of RNA structure in different environments.[10]

Quantitative Data Summary

The following tables summarize the quantitative advantages of the this compound reagent as reported in the literature.

Table 1: Comparison of SHAPE Reagent Reactivity (In Vitro)

SHAPE ReagentMedian Mutation Frequency (x 10⁻³)Fold Increase vs. NAI
NAI~6.31.0x
NIC8.90~1.4x
B59.90~1.6x
6A311.9~1.9x
This compound 15.2 ~2.4x

Data adapted from comparative studies of novel SHAPE reagents.[7] Mutation frequencies were determined by SHAPE-MaP on naked RNA.

Table 2: Performance of this compound in Different Cell Types (In Vivo)

Cell TypeReagentSignal-to-Noise Ratio Improvement vs. NAI
Gram-positive BacteriaThis compound Significant
Gram-negative BacteriaThis compound Significant
Mammalian CellsThis compound Significant

Qualitative summary based on findings that this compound significantly outperforms NAI in vivo, particularly in bacteria.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro RNA Structure Probing with this compound SHAPE-MaP

This protocol describes the structural analysis of purified RNA in vitro.

1. RNA Preparation and Folding: a. Resuspend purified RNA in nuclease-free water. b. Heat the RNA at 95°C for 2 minutes, then place immediately on ice for 2 minutes to denature. c. Add 3x SHAPE folding buffer (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl) to a final concentration of 1x. d. Incubate at 37°C for 10-20 minutes to allow the RNA to fold into its native conformation.

2. This compound Modification: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM). b. Add the this compound stock solution to the folded RNA to a final concentration of 1-10 mM. For the negative control, add an equivalent volume of DMSO. c. Incubate at 37°C for a time determined by the half-life of this compound under the specific buffer conditions (typically 5-15 minutes). d. Quench the reaction by adding a quenching agent (e.g., DTT to a final concentration of 50 mM).

3. RNA Purification: a. Purify the modified RNA using a suitable method, such as ethanol (B145695) precipitation or a spin column-based kit, to remove the this compound reagent and other reaction components.

4. Reverse Transcription with Mutational Profiling (SHAPE-MaP): a. To the purified RNA, add a gene-specific or random primer. b. Use a reverse transcriptase that is prone to misincorporation at adducted sites (e.g., SuperScript II or III) in the presence of MnCl₂. c. The reaction mix should contain dNTPs, the reverse transcriptase, and a buffer containing MnCl₂ (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl₂, 0.5 mM MnCl₂, 5 mM DTT). d. Perform reverse transcription according to the manufacturer's instructions.

5. NGS Library Preparation and Sequencing: a. The resulting cDNA is then used as a template for NGS library preparation. b. Ligate sequencing adapters to the cDNA. c. Amplify the library using PCR. d. Perform high-throughput sequencing on an Illumina platform.[1][6]

6. Data Analysis: a. Process the raw sequencing reads to identify and count mutations relative to the reference sequence. b. Calculate SHAPE reactivities for each nucleotide based on the mutation rate. c. Use the SHAPE reactivity data to constrain RNA secondary structure prediction algorithms.[1][6]

Protocol 2: In Vivo RNA Structure Probing with this compound SHAPE-MaP in Cultured Cells

This protocol outlines the procedure for probing RNA structure within living cells.

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Prepare a fresh stock solution of this compound in anhydrous DMSO. c. Add this compound directly to the cell culture medium to the desired final concentration (typically 1-10 mM). For the negative control, add an equivalent volume of DMSO. d. Incubate the cells at their optimal growth temperature for a short period (e.g., 5-15 minutes).

2. Total RNA Extraction: a. Immediately after incubation, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).

3. DNase Treatment: a. To remove any contaminating genomic DNA, treat the extracted RNA with a TURBO™ DNase or equivalent.[7]

4. RNA Fragmentation (Optional but Recommended): a. For transcriptome-wide analysis, fragment the RNA to a median size of ~150 nucleotides by incubating at 94°C in an RNA fragmentation buffer.[7]

5. Reverse Transcription and Library Preparation: a. Proceed with the SHAPE-MaP reverse transcription, NGS library preparation, sequencing, and data analysis as described in Protocol 1 (steps 4-6).

Visualizations

SHAPE_MaP_Workflow cluster_in_vitro In Vitro iv_rna Purified RNA iv_fold RNA Folding iv_rna->iv_fold mod This compound SHAPE Modification iv_fold->mod iv_cell Cultured Cells iv_cell->mod rt Reverse Transcription (SHAPE-MaP) mod->rt lib NGS Library Preparation rt->lib seq High-Throughput Sequencing lib->seq analysis Data Analysis & Structure Modeling seq->analysis

Caption: Experimental workflow for this compound SHAPE-MaP.

Caption: Mechanism of this compound modification of RNA.

References

Application of 2A3 in Viral RNA Structure Analysis: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2A3-based Viral RNA Structure Analysis

The intricate folding of viral RNA genomes plays a pivotal role in virtually every aspect of the viral life cycle, including replication, translation, packaging, and evasion of the host immune system.[1][2][3] Understanding the higher-order structures of viral RNA is therefore critical for developing novel antiviral therapeutics. This compound (2-aminopyridine-3-carboxylic acid imidazolide) is a next-generation chemical probe used in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) experiments to elucidate RNA structure at single-nucleotide resolution.[4][5] This technology, particularly when coupled with mutational profiling (MaP), known as SHAPE-MaP, provides a powerful tool to map the structural landscape of viral RNAs both in vitro and within the complex environment of a living cell.[6][7]

This compound offers significant advantages over previous SHAPE reagents like NAI (2-methylnicotinic acid imidazolide), exhibiting higher reactivity and increased permeability to biological membranes.[4][5] This results in a higher signal-to-noise ratio and more accurate RNA structure predictions, making it an invaluable tool for virologists and drug development professionals.[4] The fundamental principle of SHAPE is that the 2'-hydroxyl group of flexible, single-stranded nucleotides is more readily acylated by the chemical probe than that of nucleotides constrained by base-pairing or protein binding. These modifications are then detected during reverse transcription, where they cause either termination or mutations in the resulting cDNA, which can be quantified by high-throughput sequencing.[6]

Mechanism of this compound Action in SHAPE-MaP

The workflow for this compound-based SHAPE-MaP allows for a detailed interrogation of viral RNA structures. The process begins with the treatment of the viral RNA, either in its purified form or within infected cells, with the this compound reagent. The this compound molecule selectively acylates the 2'-hydroxyl group of conformationally flexible nucleotides. This modification effectively "marks" the single-stranded and dynamic regions of the RNA.

During the subsequent reverse transcription step, the polymerase often misinterprets the acylated nucleotide, introducing a mutation at that position in the newly synthesized cDNA strand. By sequencing the cDNA library and comparing it to an untreated control, the sites and frequency of these mutations can be determined. This "mutational profile" provides a quantitative measure of the flexibility of each nucleotide, which is then used as a constraint in computational models to predict the secondary and tertiary structure of the viral RNA.

SHAPE_MaP_Workflow cluster_Probing 1. Chemical Probing cluster_RT 2. Reverse Transcription & Library Prep cluster_Analysis 3. Data Analysis & Modeling Viral_RNA Viral RNA (in vitro or in-cell) 2A3_Treatment Treat with this compound Reagent Viral_RNA->2A3_Treatment Expose Acylated_RNA Acylated Viral RNA 2A3_Treatment->Acylated_RNA Acylates flexible nucleotides RT Reverse Transcription (MaP) Acylated_RNA->RT Template Library_Prep Sequencing Library Preparation RT->Library_Prep Generates mutated cDNA cDNA_Library cDNA Library with Mutations Library_Prep->cDNA_Library Sequencing High-Throughput Sequencing cDNA_Library->Sequencing Data_Processing Data Processing & Reactivity Calculation Sequencing->Data_Processing Read alignment & mutation counting Structure_Modeling RNA Structure Modeling Data_Processing->Structure_Modeling SHAPE Reactivity Profile Final_Structure Viral RNA Structure Model Structure_Modeling->Final_Structure Generates

Figure 1: The SHAPE-MaP experimental workflow using this compound. (Max Width: 760px)

Applications in Viral RNA Structure Analysis

The application of this compound and SHAPE-MaP has provided unprecedented insights into the structural biology of a wide range of RNA viruses.

Human Immunodeficiency Virus (HIV-1)

The HIV-1 genomic RNA is known to harbor numerous structured elements that are critical for its replication. SHAPE-MaP analysis of the entire HIV-1 genome has revealed a highly complex and organized structure, with distinct domains that correlate with protein coding regions and regulatory functions.[8] These studies have identified novel structural motifs and have provided a more complete picture of known elements like the ribosomal frameshift signal and the Rev-responsive element (RRE). The high-resolution structural information obtained through these methods is invaluable for the rational design of novel anti-HIV therapies that target these essential RNA structures.

SARS-CoV-2

The COVID-19 pandemic spurred intensive research into the molecular biology of SARS-CoV-2. SHAPE-MaP studies have been instrumental in mapping the entire secondary structure of the SARS-CoV-2 genome, both in vitro and in infected cells.[9][10] These analyses have confirmed the presence of known functional elements, such as the 5' UTR and the frameshifting pseudoknot, and have also unveiled a multitude of previously uncharacterized, stable RNA structures throughout the genome.[9][10] The identification of conserved and structurally stable regions provides a roadmap for the development of RNA-targeted therapeutics, including small molecules and antisense oligonucleotides.

Zika Virus (ZIKV)

The Zika virus genome contains structured RNA elements that are crucial for its replication and pathogenesis. In vivo SHAPE-MaP has been used to generate comprehensive structural maps of the ZIKV RNA genome within infected cells.[11] These studies have identified both known and novel functional RNA structures and have revealed a long-range intramolecular interaction that is specific to the epidemic Asian strains and contributes to their infectivity.[11] This detailed structural information provides a basis for understanding the molecular mechanisms of ZIKV replication and for the development of targeted antiviral strategies.

Dengue Virus (DENV)

The Dengue virus genome utilizes complex RNA structures to regulate its replication and translation.[2][12] High-throughput chemical probing has revealed that the DENV genome is pervasively structured, with higher-order interactions involving more than a third of its nucleotides.[1] These structures contribute to a compact genomic architecture and are critical for viral fitness. Disrupting these structured regions has been shown to lead to attenuated viruses, suggesting a promising avenue for vaccine development.[1]

Quantitative Data Summary

The enhanced performance of this compound over other SHAPE reagents is a key factor in its utility for viral RNA structure analysis. The following table summarizes the comparative reactivity of this compound and NAI.

ReagentMedian Mutation Frequency (in vitro)Relative Reactivity vs. NAI (in vitro)Performance in vivoReference
NAI ~6.3 x 10-31xModerate[4]
This compound ~15.2 x 10-3~2.4xSignificantly outperforms NAI, especially in bacteria[4]

Experimental Protocols

The following are generalized protocols for in vitro and in-cell SHAPE-MaP of viral RNA using this compound. These should be adapted based on the specific virus and host cell system.

Protocol 1: In Vitro SHAPE-MaP of Viral RNA

This protocol is suitable for determining the structure of purified viral RNA.

1. RNA Preparation and Refolding: a. Purify the viral RNA from virions or by in vitro transcription. b. Resuspend the RNA in a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.1 mM EDTA). c. To refold the RNA, heat at 95°C for 2 minutes, then place on ice for 2 minutes. d. Add folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂) and incubate at 37°C for 30 minutes.

2. This compound Probing: a. Prepare a fresh stock solution of this compound in anhydrous DMSO. b. Add the this compound solution to the refolded RNA to a final concentration of 10-100 mM. For the negative control, add an equivalent volume of DMSO. c. Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be determined empirically. d. Quench the reaction by adding a scavenger such as DTT to a final concentration of 50 mM. e. Purify the modified RNA using ethanol (B145695) precipitation or a suitable RNA cleanup kit.

3. Reverse Transcription and Library Preparation: a. Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) or another suitable enzyme that facilitates mutational profiling. Use random hexamers or gene-specific primers. b. Synthesize the second strand of cDNA. c. Prepare a sequencing library using a standard protocol for Illumina or another high-throughput sequencing platform.

4. Sequencing and Data Analysis: a. Sequence the prepared libraries. b. Process the sequencing data to align reads to the viral genome and identify mutation rates at each nucleotide position. c. Calculate SHAPE reactivities by subtracting the mutation rate of the DMSO control from the this compound-treated sample. d. Use the SHAPE reactivity data as constraints in RNA structure prediction software (e.g., RNAstructure, ViennaRNA) to generate a secondary structure model.

InVitro_Protocol cluster_Preparation RNA Preparation cluster_Probing This compound Probing cluster_Analysis Analysis Purify_RNA Purify Viral RNA Refold_RNA Refold RNA Purify_RNA->Refold_RNA Add_this compound Add this compound or DMSO Refold_RNA->Add_this compound Incubate Incubate Add_this compound->Incubate Quench Quench Reaction Incubate->Quench Purify_Modified_RNA Purify Modified RNA Quench->Purify_Modified_RNA RT_MaP Reverse Transcription (MaP) Purify_Modified_RNA->RT_MaP Library_Prep Library Preparation RT_MaP->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Structure_Model RNA Structure Model Data_Analysis->Structure_Model Generates InCell_Protocol cluster_Infection Cell Culture & Infection cluster_Probing In-Cell this compound Probing cluster_Extraction RNA Extraction cluster_Analysis Analysis Culture_Cells Culture Host Cells Infect_Cells Infect with Virus Culture_Cells->Infect_Cells Add_2A3_Medium Add this compound/DMSO in Medium Infect_Cells->Add_2A3_Medium Incubate_Cells Incubate Cells Add_2A3_Medium->Incubate_Cells Extract_RNA Extract Total RNA Incubate_Cells->Extract_RNA DNase_Treat DNase Treatment Extract_RNA->DNase_Treat Purify_RNA Purify RNA DNase_Treat->Purify_RNA RT_MaP Reverse Transcription (MaP) Purify_RNA->RT_MaP Library_Prep Library Preparation RT_MaP->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Structure_Model RNA Structure Model Data_Analysis->Structure_Model Generates

References

Probing the Architectural Landscape of Long Non-coding RNAs with 2A3 SHAPE-MaP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and implementing 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) for the structural analysis of long non-coding RNAs (lncRNAs). This compound is a next-generation SHAPE reagent with high cell permeability and reactivity, making it particularly well-suited for in vivo and in vitro RNA structure probing.[1][2][3][4][5] The protocols and data presented herein are intended to equip researchers with the necessary information to apply this powerful technique to elucidate the complex architectures of lncRNAs, offering insights into their functions and potential as therapeutic targets.

Introduction to this compound SHAPE-MaP

Long non-coding RNAs are a diverse class of RNA molecules greater than 200 nucleotides in length that do not encode for proteins.[6] Emerging evidence highlights their critical roles in a myriad of cellular processes, including gene regulation, chromatin remodeling, and cellular signaling. The function of a lncRNA is intrinsically linked to its three-dimensional structure, which dictates its interactions with proteins, other nucleic acids, and small molecules.[6]

This compound SHAPE-MaP is a robust method for determining RNA secondary structure at single-nucleotide resolution. The core principle of SHAPE is the use of an electrophilic reagent, in this case this compound, that preferentially acylates the 2'-hydroxyl group of flexible or single-stranded ribonucleotides.[7] These modifications are then detected during reverse transcription. In the MaP (mutational profiling) approach, the reverse transcriptase reads through the acylated sites, introducing mutations into the resulting complementary DNA (cDNA).[8][9] Deep sequencing of this cDNA library allows for the quantification of mutation rates at each nucleotide position, which are proportional to the flexibility of the RNA backbone at that site. These reactivity profiles serve as experimental restraints to guide computational algorithms in predicting the secondary structure of the lncRNA.[3]

This compound offers significant advantages over previous SHAPE reagents, such as NAI, particularly for in vivo studies, due to its enhanced ability to permeate biological membranes.[1][3][4][5] This results in a higher signal-to-noise ratio and more accurate structural models.[3][4]

Experimental Workflow Overview

The this compound SHAPE-MaP workflow can be broadly divided into several key stages: lncRNA preparation, this compound probing, reverse transcription with mutational profiling, library preparation for next-generation sequencing, and computational data analysis to generate a secondary structure model.

SHAPE_MaP_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis lncRNA_prep lncRNA Preparation (In Vitro Transcription or Cellular RNA Extraction) probing This compound SHAPE Probing (+/- this compound, Denatured Control) lncRNA_prep->probing rt Reverse Transcription (MaP Conditions with Mn2+) probing->rt library_prep Illumina Library Preparation rt->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_processing Data Processing (RNA Framework/ShapeMapper) sequencing->data_processing structure_modeling Secondary Structure Modeling & Visualization data_processing->structure_modeling caption Figure 1. Overall this compound SHAPE-MaP Experimental Workflow.

Caption: Figure 1. Overall this compound SHAPE-MaP Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro lncRNA Preparation and Folding

This protocol is for lncRNAs that are transcribed in vitro.

  • In Vitro Transcription:

    • Synthesize the lncRNA of interest using a T7 RNA polymerase-based in vitro transcription kit, following the manufacturer's instructions. A common protocol involves incubating the reaction at 37°C for 2-4 hours.

    • Purify the transcribed lncRNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit to remove unincorporated nucleotides and abortive transcripts.

    • Quantify the purified lncRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity on a denaturing agarose (B213101) or polyacrylamide gel.

  • lncRNA Folding:

    • In a sterile, RNase-free microcentrifuge tube, dilute the purified lncRNA to a final concentration of 1-2 pmol in RNase-free water.

    • Add an equal volume of 2x folding buffer. A standard folding buffer is 200 mM HEPES (pH 8.0), 200 mM NaCl, and 20 mM MgCl₂. The optimal buffer composition may vary depending on the specific lncRNA and should be empirically determined if necessary.

    • Denature the RNA by heating at 95°C for 2 minutes, followed by immediate placement on ice for 2 minutes to prevent misfolding.

    • Allow the RNA to fold by incubating at 37°C for 20-30 minutes.

Protocol 2: In Vivo lncRNA Probing in Cultured Cells

This protocol is for probing lncRNA structure within a cellular context.

  • Cell Culture and Harvest:

    • Culture mammalian cells to approximately 80-90% confluency under standard conditions.

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in fresh, pre-warmed culture medium.

  • This compound Probing:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 1 M).

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-100 mM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate the cells at 37°C for 5-15 minutes.

  • RNA Extraction:

    • Immediately after incubation, pellet the cells by centrifugation.

    • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the extracted RNA.

Protocol 3: this compound SHAPE Reaction

This protocol details the chemical modification step.

  • Reaction Setup:

    • Prepare three separate reactions for each lncRNA:

      • (+) this compound: The folded lncRNA (from Protocol 1) or total cellular RNA (from Protocol 2).

      • (-) DMSO Control: An equivalent amount of RNA treated with DMSO instead of this compound.

      • Denatured Control: An equivalent amount of RNA in a denaturing buffer (e.g., 50 mM HEPES (pH 8.0), 4 mM EDTA, heated to 95°C for 1 minute before adding this compound).

    • For in vitro samples, add 1/10th volume of a freshly prepared 100 mM this compound solution in DMSO to the folded RNA. For in vivo extracted RNA, this step has already been performed.

    • Incubate at 37°C for 5-15 minutes.

  • RNA Purification:

    • Purify the RNA from the SHAPE reaction mixture using an RNA cleanup kit or ethanol (B145695) precipitation to remove unreacted this compound and other reaction components.

    • Resuspend the purified RNA in RNase-free water.

Protocol 4: Reverse Transcription with Mutational Profiling (MaP)

This is a critical step where the SHAPE adducts are read as mutations.

  • Primer Annealing:

    • In a sterile PCR tube, combine the this compound-modified RNA (1-3 µg of total RNA or 10-50 ng of in vitro transcribed RNA), gene-specific reverse transcription primers or random nonamers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing the reverse transcription buffer with MnCl₂. A typical MaP buffer consists of 50 mM Tris-HCl (pH 8.0), 75 mM KCl, 6 mM MnCl₂, and 10 mM DTT.[10]

    • Add the master mix and a suitable reverse transcriptase (e.g., SuperScript II or IV) to the primer-annealed RNA.[10]

    • Incubate the reaction according to the reverse transcriptase manufacturer's recommendations, typically at 42-55°C for 1-3 hours.

  • cDNA Cleanup:

    • Purify the resulting cDNA using a spin column or magnetic beads to remove primers, dNTPs, and enzymes.

Protocol 5: Illumina Library Preparation and Sequencing
  • Second-Strand Synthesis:

    • Synthesize the second strand of the cDNA using a commercial kit (e.g., NEBNext Second Strand Synthesis Module).

  • Library Construction:

    • Prepare sequencing libraries from the double-stranded cDNA using a standard Illumina library preparation kit (e.g., NEBNext Ultra II DNA Library Prep Kit). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification to enrich the library, using a minimal number of cycles to avoid amplification bias.

  • Sequencing:

    • Quantify the final library and assess its quality.

    • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq) to a sufficient read depth.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for this compound SHAPE-MaP experiments.

Table 1: Reagent Concentrations

ReagentStock ConcentrationWorking ConcentrationNotes
This compound1 M in anhydrous DMSO10-100 mM (in vivo) / 10 mM (in vitro)Prepare fresh before use. Optimize for cell type.[7]
dNTPs10 mM each0.5-0.7 mMFor reverse transcription.[8][10]
MnCl₂1 M6 mMCritical for mutational profiling.[8][10]
DTT1 M10-14 mMIn reverse transcription buffer.[8][10]
Reverse Transcriptase200 U/µL200 U per reactionSuperScript II or IV are commonly used.[10]

Table 2: Incubation Times and Temperatures

Experimental StepTemperatureDuration
lncRNA Denaturation95°C2 minutes
lncRNA Folding37°C20-30 minutes
This compound Probing (in vivo)37°C5-15 minutes
This compound Probing (in vitro)37°C5-15 minutes
Primer Annealing65°C5 minutes
Reverse Transcription42-55°C1-3 hours

Table 3: Typical this compound SHAPE-MaP Data Metrics

MetricTypical ValueSignificance
Mutation Rate (Modified)1-5%Indicates successful this compound modification and RT read-through.
Mutation Rate (Unmodified)< 0.5%Background mutation rate of the reverse transcriptase.
Read Depth> 10,000x per nucleotideHigh read depth is crucial for accurate reactivity calculation.

Data Analysis and Structure Modeling

The analysis of SHAPE-MaP sequencing data is a critical step in obtaining a reliable RNA secondary structure model. Software packages such as RNA Framework or ShapeMapper are commonly used for this purpose.[1][11][12]

Data_Analysis_Workflow cluster_analysis Data Analysis Pipeline raw_reads Raw Sequencing Reads (FASTQ format) preprocessing Preprocessing (Adapter Trimming, Quality Filtering) raw_reads->preprocessing alignment Alignment to Reference lncRNA Sequence preprocessing->alignment mutation_counting Mutation Rate Calculation (Per Nucleotide) alignment->mutation_counting reactivity_calc SHAPE Reactivity Calculation (Normalization and Background Subtraction) mutation_counting->reactivity_calc structure_prediction Secondary Structure Prediction (e.g., RNAstructure with SHAPE constraints) reactivity_calc->structure_prediction visualization Structure Visualization structure_prediction->visualization caption Figure 2. Computational Workflow for SHAPE-MaP Data Analysis.

Caption: Figure 2. Computational Workflow for SHAPE-MaP Data Analysis.

The general data analysis workflow is as follows:

  • Preprocessing: Raw sequencing reads are trimmed to remove adapter sequences and filtered for quality.

  • Alignment: The processed reads are aligned to the reference sequence of the lncRNA of interest.

  • Mutation Counting: The number of mutations (mismatches, insertions, and deletions) at each nucleotide position is counted for the (+), (-), and denatured control samples.

  • Reactivity Calculation: Raw mutation rates are calculated and then normalized. The background mutation rate from the (-) control is subtracted, and the resulting values are typically normalized to a scale of 0 to 2, where higher values indicate greater flexibility.

  • Structure Modeling: The calculated SHAPE reactivities are used as pseudo-energy constraints in RNA secondary structure prediction software, such as RNAstructure or ViennaRNA.

  • Visualization: The final secondary structure model is visualized, often with nucleotides colored according to their SHAPE reactivity.

By following these detailed protocols and data analysis steps, researchers can effectively employ this compound SHAPE-MaP to unravel the structural complexities of long non-coding RNAs, paving the way for a deeper understanding of their biological roles and their potential as therapeutic targets.

References

Application Notes and Protocols for 2A3-Based RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional structure of RNA is fundamental to its function, regulating a vast array of biological processes. Understanding RNA structure is therefore critical for deciphering gene function and for the development of novel RNA-targeted therapeutics.[1][2] Chemical probing, coupled with high-throughput sequencing, has become a powerful tool for elucidating RNA structure at single-nucleotide resolution.[3][4] Among the various chemical probes, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) has emerged as a highly effective reagent for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE).[5][6]

This compound is a SHAPE reagent that acylates the 2'-hydroxyl group of the RNA backbone in a conformation-dependent manner.[7] Flexible, single-stranded regions of RNA are more reactive to this compound, while nucleotides constrained by base-pairing or protein binding are less reactive. A key advantage of this compound is its excellent cell permeability, which allows for robust analysis of RNA structure within living cells (in vivo), significantly outperforming older reagents like NAI, especially in bacteria.[6][7]

The sites of this compound modification are identified using a process called mutational profiling (MaP). During reverse transcription, the bulky adducts formed by this compound cause the reverse transcriptase to misincorporate nucleotides, effectively creating mutations in the resulting complementary DNA (cDNA).[8][9] These mutations are then identified by massively parallel sequencing. The mutation rate at each nucleotide position is proportional to its flexibility and is used to calculate a SHAPE reactivity profile. This profile serves as a set of experimental constraints to guide computational algorithms in predicting accurate RNA secondary and tertiary structures.[3][4]

This document provides a detailed experimental workflow and protocols for conducting this compound-based RNA structure analysis using the SHAPE-MaP methodology.

Experimental Workflow Overview

The overall workflow for this compound-based RNA structure analysis via SHAPE-MaP consists of several key stages, from sample preparation to final structure modeling. The process is initiated by treating either isolated RNA (in vitro) or RNA within living cells (in vivo) with the this compound probe. This is followed by RNA purification, reverse transcription to introduce mutations at modified sites, preparation of a sequencing library, high-throughput sequencing, and bioinformatic analysis to generate a final RNA structure model.

G cluster_prep 1. Sample Preparation cluster_probe 2. Chemical Probing cluster_rt 3. Mutational Profiling cluster_seq 4. Sequencing cluster_analysis 5. Data Analysis & Modeling in_vitro In Vitro Folded RNA probing Treat with this compound Reagent (+/- Controls) in_vitro->probing in_vivo Living Cells (e.g., Bacteria, Mammalian) in_vivo->probing extraction RNA Extraction & Purification probing->extraction rt_map Reverse Transcription with Mutation-Prone Polymerase extraction->rt_map library_prep Sequencing Library Preparation rt_map->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_proc Raw Read Processing & Alignment sequencing->data_proc mut_rate Mutation Rate Calculation data_proc->mut_rate reactivity SHAPE Reactivity Calculation mut_rate->reactivity modeling RNA Structure Modeling (e.g., using RNAstructure) reactivity->modeling

Caption: Overall workflow for this compound SHAPE-MaP.

Experimental Protocols

Detailed methodologies for the key experimental stages are provided below. It is crucial to include proper controls in the experimental design. Typically, two control samples are required: a "no reagent" control (e.g., treated with DMSO vehicle) to measure the background mutation rate of the reverse transcriptase, and a "denaturing" control where RNA is probed in a denatured state to normalize for any sequence-specific biases.[10]

Protocol 1: RNA Preparation

A. In Vitro RNA Preparation

  • RNA Transcription: Synthesize the RNA of interest via in vitro transcription using a high-fidelity T7 RNA polymerase.

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity and remove abortive transcripts.

  • Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • RNA Folding:

    • Resuspend the purified RNA in a folding buffer (e.g., 50 mM HEPES, pH 8.0, 100 mM NaCl).

    • Heat the RNA solution to 95°C for 2 minutes to denature any existing structures.

    • Slowly cool the RNA to room temperature over 20-30 minutes to allow for proper folding.

    • Add MgCl₂ to a final concentration of 10 mM and incubate at 37°C for 15 minutes to stabilize the folded structure.

B. In Vivo Sample Preparation (Bacterial Cells)

  • Cell Culture: Grow bacterial cells (e.g., E. coli) in the appropriate liquid medium at 37°C with shaking to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Harvesting: Pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in a probing buffer (e.g., 1x PBS or a buffer compatible with cell viability).

Protocol 2: this compound Chemical Probing

Materials:

  • This compound stock solution (e.g., 200 mM in anhydrous DMSO). Store at -80°C, protected from light.[5]

  • Probing Buffer (varies by application, e.g., HEPES for in vitro, PBS for in vivo).

  • Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol).

Procedure:

  • Prepare three reaction tubes for each RNA of interest: (+) reagent, (-) reagent, and denaturing control.

  • (+) Reagent Reaction:

    • For in vitro samples, add this compound stock solution to the folded RNA to a final concentration of 10-20 mM.

    • For in vivo samples, add this compound to the cell suspension to a final concentration of 2-10 mM.

    • Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be determined empirically.

  • (-) Reagent Control: Add an equivalent volume of DMSO (vehicle) to the sample and incubate under the same conditions as the (+) reagent reaction.

  • Denaturing Control: Add the RNA to a denaturing buffer (e.g., containing formamide (B127407) or at high temperature) before adding this compound. This control helps normalize for sequence-inherent biases in reactivity.[10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-200 mM.

  • RNA Purification: Proceed immediately to RNA extraction and purification using a standard method like TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation to remove the probe, quenching agent, and other contaminants.

ParameterIn Vitro ProbingIn Vivo Probing
Sample Purified, folded RNACell suspension
This compound Final Conc. 10 - 20 mM2 - 10 mM
Incubation Temp. 37°C37°C
Incubation Time 5 - 15 min5 - 15 min
Quenching Agent DTT or β-mercaptoethanolDTT or β-mercaptoethanol
Protocol 3: Reverse Transcription and Mutational Profiling (MaP)

The key to SHAPE-MaP is the use of a reverse transcriptase (RT) under conditions that promote the misincorporation of nucleotides opposite the this compound-adducted sites.[4][9]

Materials:

  • Purified RNA from Protocol 2.

  • Gene-specific or random primers.

  • A reverse transcriptase suitable for MaP (e.g., TGIRT-III, SuperScript II).

  • MaP Reaction Buffer (containing MnCl₂ instead of MgCl₂ to increase RT error rate).

  • dNTPs.

Procedure:

  • Primer Annealing: In a PCR tube, combine the purified RNA (approx. 100-500 ng) with the primer (gene-specific or random hexamers). Heat to 70°C for 5 minutes, then place on ice for 2 minutes to anneal.

  • RT Master Mix: Prepare a master mix containing the MaP reaction buffer, dNTPs, DTT, and the reverse transcriptase. The inclusion of Mn²⁺ is critical for inducing mutations.[9]

  • Reverse Transcription: Add the RT master mix to the RNA-primer mix. Incubate according to the manufacturer's instructions for the specific RT enzyme (e.g., 55-60°C for 60 minutes).

  • RNA Digestion: Degrade the RNA template by adding NaOH and incubating at 95°C for 3 minutes, followed by neutralization with HCl.

  • cDNA Purification: Purify the resulting cDNA using a column-based kit or ethanol (B145695) precipitation.

ComponentFinal ConcentrationPurpose
RNA Template100-500 ngTemplate for cDNA synthesis
Primer1-2 µMPrimes reverse transcription
dNTPs0.5 - 1 mMBuilding blocks for cDNA
MnCl₂0.5 - 1.5 mMPromotes RT misincorporation
Reverse TranscriptaseAs per manufacturerSynthesizes cDNA
Protocol 4: Library Preparation and Sequencing

The purified cDNA is used to generate a library suitable for high-throughput sequencing on platforms like Illumina.

Procedure:

  • Second Strand Synthesis (Optional but recommended): Generate double-stranded DNA from the first-strand cDNA.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded DNA fragments. This step often includes unique barcodes for multiplexing different samples in a single sequencing run.

  • PCR Amplification: Amplify the adapter-ligated library using PCR for a limited number of cycles (e.g., 10-15 cycles) to enrich for the library fragments and add the full-length sequencing adapters.

  • Library Purification and QC: Purify the final library, typically using magnetic beads (e.g., AMPure XP), and assess its quality and concentration using a Bioanalyzer and qPCR.

  • Sequencing: Pool the barcoded libraries and sequence them on a high-throughput platform.

Protocol 5: Data Analysis and Structure Modeling

The raw sequencing data is processed through a bioinformatic pipeline to calculate SHAPE reactivities and generate a structure model.

  • Data Preprocessing: Trim adapter sequences and filter out low-quality reads.

  • Alignment: Align the processed reads to the reference sequence of the RNA of interest.

  • Mutation Counting: For each nucleotide position, count the number of mutations (mismatches, insertions, and deletions) in the aligned reads for both the (+) reagent and (-) reagent samples.

  • Reactivity Calculation:

    • Calculate the raw mutation rate for each position: Mutation Rate = (Number of Mutations) / (Read Coverage).

    • Subtract the background rate from the (-) reagent sample: Corrected Rate = Rate(+) - Rate(-).

    • Normalize the corrected rates (e.g., by scaling the top 2-8% of reactivity values to 1.0) to obtain the final SHAPE reactivity profile.

  • Structure Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in an RNA secondary structure prediction program (e.g., RNAstructure, ViennaRNA). The program will predict the minimum free energy structure that is most consistent with the experimental data.

Application in Drug Discovery: RNA Footprinting

This compound-based SHAPE-MaP is a valuable tool in drug discovery for identifying and characterizing the binding sites of small molecules on target RNAs.[11] This application, known as RNA footprinting, works on the principle that a bound small molecule will protect the local RNA structure from the this compound probe, leading to a decrease in SHAPE reactivity at the binding site.[12][13]

The workflow involves performing a this compound SHAPE-MaP experiment in the presence and absence of the small molecule candidate. By comparing the two reactivity profiles, regions of protection (footprints) can be identified, revealing the compound's binding pocket.

G cluster_setup 1. Experimental Setup cluster_exp 2. SHAPE-MaP Experiment cluster_analysis 3. Data Analysis cluster_result 4. Interpretation rna_target Folded Target RNA condition_a Condition A: RNA + this compound rna_target->condition_a condition_b Condition B: RNA + Compound + this compound rna_target->condition_b sm_compound Small Molecule Compound sm_compound->condition_b reactivity_a Generate SHAPE Reactivity Profile A condition_a->reactivity_a reactivity_b Generate SHAPE Reactivity Profile B condition_b->reactivity_b comparison Compare Reactivity Profiles (ΔSHAPE = Profile A - Profile B) reactivity_a->comparison reactivity_b->comparison footprint Identify Regions of Decreased Reactivity (Footprints) comparison->footprint binding_site Map Small Molecule Binding Site footprint->binding_site

Caption: RNA footprinting workflow using this compound SHAPE-MaP.

By providing nucleotide-resolution data on ligand binding, this technique accelerates the hit-to-lead optimization process for RNA-targeting small molecules, enabling structure-activity relationship (SAR) studies and guiding the design of more potent and selective drug candidates.[14][15]

References

Methods for Studying ATP2A3 Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP2A3, also known as SERCA3 (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 3), is a critical intracellular pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum. This process is vital for maintaining calcium homeostasis, which plays a pivotal role in a wide array of cellular processes including muscle contraction, cell signaling, proliferation, and apoptosis. Dysregulation of ATPthis compound gene expression has been implicated in various pathological conditions, including cancer and cardiovascular diseases. Therefore, accurate and reliable methods for studying its expression are paramount for advancing our understanding of its physiological and pathological roles, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the most common and effective methods used to study ATPthis compound gene and protein expression.

Data Presentation: Quantitative Expression of ATPthis compound in Human Tissues

The following tables summarize the quantitative expression of ATPthis compound mRNA and protein across a variety of human tissues, providing a valuable reference for experimental design and data interpretation.

Table 1: ATPthis compound mRNA Expression in Human Tissues (RNA-seq)
TissueMedian TPM (Transcripts Per Million)
Spleen150.3
Lung125.8
Small Intestine - Terminal Ileum110.5
Colon - Transverse95.2
Whole Blood78.4
Adrenal Gland65.1
Stomach58.9
Esophagus - Mucosa50.3
Prostate45.7
Ovary38.2
Pancreas35.1
Uterus30.5
Breast - Mammary Tissue25.9
Skin - Sun Exposed (Lower leg)20.1
Heart - Left Ventricle15.8
Liver10.2
Skeletal Muscle8.5
Brain - Cortex5.3

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM values represent the median expression of ATPthis compound across all samples for a given tissue.

Table 2: ATPthis compound Protein Abundance in Human Tissues
TissueAbundance (ppm)Rank (within tissue)
Lymph node198Top 10%
Cell line (CD8+)205Top 10%
Whole organism38.3Top 25%
Female gonad26.4-
Testis22.9-

Data sourced from the PaxDb, a comprehensive database of protein abundance.[1] Abundance is reported in parts per million (ppm) of the total proteome.

Signaling Pathways and Experimental Workflows

ATPthis compound Regulatory Signaling Pathway

The expression of the ATPthis compound gene is regulated by a complex network of signaling pathways. A key pathway involves the activation of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2] Additionally, transcription factors such as Sp1 and Klf4 have been shown to bind to the ATPthis compound promoter and regulate its basal gene expression.[3] In specific contexts, such as in adrenal cells, Angiotensin II has been demonstrated to increase ATPthis compound gene expression.[4]

ATP2A3_Signaling_Pathway ATPthis compound Gene Regulatory Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R AngiotensinII AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R PDGF_BB PDGF_BB PDGFR PDGF Receptor PDGF_BB->PDGFR PLC PLC H1R->PLC AT1R->PLC Sp1 Sp1 PDGFR->Sp1 Activates IP3 IP3 PLC->IP3 Ca2_increase [Ca2+]i ↑ IP3->Ca2_increase Calcineurin Calcineurin Ca2_increase->Calcineurin NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocates to Nucleus ATP2A3_Gene ATPthis compound Gene NFAT->ATP2A3_Gene Induces transcription Klf4 Klf4 Sp1->Klf4 Regulates expression Sp1->ATP2A3_Gene Regulates basal transcription Klf4->ATP2A3_Gene Regulates basal transcription ATP2A3_mRNA ATPthis compound mRNA ATP2A3_Gene->ATP2A3_mRNA Transcription ATP2A3_Protein ATPthis compound Protein (SERCA3) ATP2A3_mRNA->ATP2A3_Protein Translation

A simplified diagram of the signaling pathways regulating ATPthis compound gene expression.
General Experimental Workflow for Studying ATPthis compound Expression

The following diagram outlines a typical workflow for investigating the expression of ATPthis compound at both the mRNA and protein levels.

Experimental_Workflow Experimental Workflow for ATPthis compound Expression Analysis start Biological Sample (Tissue or Cells) rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction (Lysis) start->protein_extraction ihc Immunohistochemistry (IHC) start->ihc if_ Immunofluorescence (IF) start->if_ cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rnaseq RNA Sequencing (RNA-seq) rna_extraction->rnaseq qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr rna_analysis mRNA Quantification qpcr->rna_analysis rnaseq->rna_analysis western_blot Western Blot protein_extraction->western_blot protein_analysis Protein Quantification & Localization western_blot->protein_analysis ihc->protein_analysis if_->protein_analysis

A general workflow for analyzing ATPthis compound mRNA and protein expression.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for ATPthis compound mRNA Expression

Application Note: qPCR is a highly sensitive and specific method for quantifying mRNA levels. This protocol outlines the steps for a two-step SYBR Green-based qPCR assay.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) primers.

    • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 10 min at 25°C, 10 min at 50°C, and 5 min at 85°C).

    • Dilute the resulting cDNA 1:10 with nuclease-free water.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 384-well plate. For each reaction, combine:

      • 5 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (5 µM)

      • 1 µL Reverse Primer (5 µM)

      • 3 µL Diluted cDNA

    • Human ATPthis compound Primers:

      • Forward: 5'-GCT GAG GAG GAG AAG GAG GA-3'

      • Reverse: 5'-GGT GTC ATC AAT GAG GGT GG-3'

    • Include a no-template control (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Cycling Conditions:

    • Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:

      • Initial Denaturation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 1 min

    • Followed by a melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ATPthis compound and the reference gene.

    • Calculate the relative expression of ATPthis compound using the ΔΔCt method.

Western Blotting for ATPthis compound Protein Expression

Application Note: Western blotting is used to detect and quantify the ATPthis compound protein in cell or tissue lysates.

Protocol:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ATPthis compound (e.g., rabbit polyclonal or mouse monoclonal, diluted according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Normalize the ATPthis compound band intensity to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for ATPthis compound Protein Localization in Tissues

Application Note: IHC allows for the visualization of ATPthis compound protein expression and its localization within the context of tissue architecture. This protocol is for paraffin-embedded tissues.[5][6][7][8][9]

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2 in methanol (B129727) for 15 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

    • Incubate with the primary ATPthis compound antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate until a brown precipitate is visible.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope to assess the intensity and localization of ATPthis compound staining.

Immunofluorescence (IF) for ATPthis compound Protein Localization in Cells

Application Note: IF provides high-resolution visualization of ATPthis compound protein localization within cultured cells.[3][10][11]

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate with the primary ATPthis compound antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI (for nuclear counterstaining).

    • Image the cells using a fluorescence or confocal microscope.

RNA Sequencing (RNA-seq) for Global Gene Expression Analysis

Application Note: RNA-seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of ATPthis compound expression in the context of all other genes.

Protocol:

  • Library Preparation:

    • Isolate high-quality total RNA as described for qPCR.

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

    • Assess library quality and quantity.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[1]

    • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[1]

    • Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[1][12][13]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[1][14]

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify differentially expressed genes between experimental conditions.[1][5][15][16]

This comprehensive guide provides researchers with the necessary tools and protocols to effectively study the expression of the ATPthis compound gene. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By following these detailed protocols, researchers can generate high-quality, reproducible data to further elucidate the role of ATPthis compound in health and disease.

References

Application Notes and Protocols for Creating an ATP2A3 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and characterization of an ATP2A3 knockout mouse model. The protocols outlined below utilize the CRISPR-Cas9 system for efficient gene editing. This model is a valuable tool for investigating the role of ATPthis compound, also known as Sarco/Endoplasmic Reticulum Ca2+-ATPase 3 (SERCA3), in various physiological and pathological processes, and for the preclinical assessment of novel therapeutic agents.

Introduction to ATPthis compound (SERCA3)

ATPthis compound is a critical intracellular pump responsible for translocating calcium ions (Ca2+) from the cytosol into the sarcoplasmic/endoplasmic reticulum (SR/ER). This process is essential for maintaining calcium homeostasis, which plays a pivotal role in a wide range of cellular functions including muscle contraction, cell signaling, and apoptosis.[1][2] Dysregulation of ATPthis compound function has been implicated in several diseases, including cancer, cardiovascular disorders, and diabetes.[3][4] The generation of an ATPthis compound knockout mouse model provides a powerful in vivo system to dissect its physiological roles and its involvement in disease pathogenesis.

Data Presentation

Table 1: Representative Efficiency of CRISPR-Cas9-Mediated Knockout Mouse Generation
ParameterRepresentative ValueReference
Frequency of small indel mutations in F0 mice20-80%[5][6]
Germline transmission rate from founder miceVariable, up to 100%[7]
Survival rate of microinjected zygotesHigh[5]
Table 2: Expected Phenotypic Changes in ATPthis compound Knockout Mice
Phenotypic ParameterExpected ChangeMethod of MeasurementReference
Vascular Function
Acetylcholine-induced aortic relaxationReducedWire Myography[6]
Endothelium-dependent relaxationImpairedPressure Myography[4]
Calcium Signaling
Agonist-induced cytosolic Ca2+ increaseAltered (potentially prolonged)Fura-2 Imaging[8]
SR/ER Ca2+ store contentPotentially reducedThapsigargin-induced Ca2+ release[9]
Blood Pressure
Systolic Blood PressureVariable, potentially alteredTail-cuff plethysmography or telemetry[10][11]
Mean Arterial PressureVariable, potentially alteredTelemetry[10]

Signaling Pathway and Experimental Workflow

ATPthis compound Signaling Pathway

The expression of ATPthis compound is regulated by the calcineurin/NFAT signaling pathway. In endothelial cells, agonists like histamine (B1213489) can trigger this pathway, leading to the upregulation of ATPthis compound expression. This serves as a feedback mechanism to restore calcium homeostasis following agonist-induced calcium release.[1][2]

ATP2A3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Agonist Agonist (e.g., Histamine) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3R IP3->IP3R binds Ca_cytosol ↑ [Ca²⁺]cyto Calcineurin Calcineurin Ca_cytosol->Calcineurin activates ATPthis compound ATPthis compound (SERCA3) Ca_cytosol->ATPthis compound NFAT_P NFAT (P) Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates IP3R->Ca_cytosol releases Ca²⁺ Ca_ER [Ca²⁺]ER Ca_ER->IP3R ATPthis compound->Ca_ER pumps Ca²⁺ ATP2A3_Gene ATPthis compound Gene NFAT_n->ATP2A3_Gene activates transcription ATP2A3_mRNA ATPthis compound mRNA ATP2A3_Gene->ATP2A3_mRNA ATP2A3_mRNA->ATPthis compound translation

Caption: ATPthis compound (SERCA3) is transcriptionally upregulated by the Calcineurin/NFAT pathway.

Experimental Workflow for ATPthis compound Knockout Mouse Generation

The following diagram outlines the major steps involved in creating an ATPthis compound knockout mouse using CRISPR-Cas9 technology.

Knockout_Workflow cluster_design Phase 1: Design and Preparation cluster_generation Phase 2: Mouse Model Generation cluster_validation Phase 3: Validation and Characterization gRNA_design 1. gRNA Design (Targeting ATPthis compound Exons) gRNA_synthesis 2. gRNA Synthesis and Cas9 Preparation gRNA_design->gRNA_synthesis reagent_prep 3. RNP Complex Formation (Cas9 protein + gRNA) gRNA_synthesis->reagent_prep zygote_injection 4. Zygote Microinjection reagent_prep->zygote_injection embryo_transfer 5. Embryo Transfer into Foster Mothers zygote_injection->embryo_transfer founder_birth 6. Birth of Founder (F0) Pups embryo_transfer->founder_birth genotyping 7. Genotyping of F0 Pups (PCR and Sequencing) founder_birth->genotyping breeding 8. Breeding of Founders for Germline Transmission genotyping->breeding phenotyping 9. Phenotypic Analysis of F1/F2 Generations breeding->phenotyping

References

The Role of ATP2A3 in Head and Neck Squamous Cell Carcinoma: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATP2A3, also known as SERCA3 (Sarco/Endoplasmic Reticulum Ca2+-ATPase 3), is a critical regulator of intracellular calcium homeostasis. As a pump localized to the endoplasmic reticulum, it actively transports calcium ions from the cytosol into the ER lumen, a process vital for proper cellular signaling. Emerging evidence suggests a significant role for ATPthis compound in the pathophysiology of various cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC). Alterations in ATPthis compound expression and function can disrupt calcium signaling, contributing to tumorigenesis, tumor progression, and therapeutic resistance. This document provides a comprehensive overview of the current understanding of ATPthis compound in HNSCC, including quantitative data on its expression and clinical significance, detailed experimental protocols for its study, and visualizations of its implicated signaling pathways.

Data Presentation: Quantitative Analysis of ATPthis compound in HNSCC

The expression of ATPthis compound has been shown to be dysregulated in HNSCC, with studies indicating a potential role as a prognostic marker. Below are tables summarizing the available quantitative data on ATPthis compound expression and its correlation with clinical outcomes in HNSCC.

Table 1: ATPthis compound mRNA Expression in HNSCC

DatasetCancer TypeNormal Tissues (n)Tumor Tissues (n)Expression Change in Tumorp-valueReference
TCGAHead and Neck Squamous Cell Carcinoma44520Upregulated< 0.001[1]

Table 2: Prognostic Significance of ATPthis compound Expression in HNSCC

CohortNumber of PatientsAnalysis MethodHigh ATPthis compound Expression Associated WithHazard Ratio (HR)95% Confidence Interval (CI)p-valueReference
Pan-cancer analysisNot SpecifiedCox RegressionProtective Factor0.870.79–0.95< 0.05[2]

Signaling Pathways and Molecular Interactions

ATPthis compound's primary function in sequestering cytosolic calcium into the endoplasmic reticulum places it at a central node in calcium-dependent signaling pathways. Dysregulation of ATPthis compound in HNSCC can lead to aberrant activation or inhibition of these pathways, impacting cell proliferation, apoptosis, and migration.

ATP2A3_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ATPthis compound ATPthis compound (SERCA3) Ca_ER Ca²⁺ ATPthis compound->Ca_ER Sequestration Ca_Cytosol Ca²⁺ Ca_Cytosol->ATPthis compound Uptake Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activates Apoptosis Apoptosis Ca_Cytosol->Apoptosis Modulates Proliferation Cell Proliferation Ca_Cytosol->Proliferation Modulates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Translocation Gene_Transcription Gene Transcription (e.g., proliferation, survival) NFAT_active->Gene_Transcription Regulates

Figure 1: Simplified signaling pathway illustrating the central role of ATPthis compound in calcium homeostasis and downstream cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of ATPthis compound in HNSCC.

Protocol 1: Quantitative Real-Time PCR (qPCR) for ATPthis compound mRNA Expression

This protocol details the steps to quantify the mRNA expression level of ATPthis compound in HNSCC cell lines or patient tissues.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • ATPthis compound specific primers (Forward and Reverse)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

Procedure:

  • RNA Extraction: Isolate total RNA from HNSCC cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for ATPthis compound or a housekeeping gene, and nuclease-free water.

    • Add the cDNA template to the master mix.

    • The final reaction volume is typically 20 µL.

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ATPthis compound and the housekeeping gene.

    • Calculate the relative expression of ATPthis compound using the 2-ΔΔCt method.

qPCR_Workflow start HNSCC Cells/Tissues rna_extraction RNA Extraction start->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt) qpcr->data_analysis end Relative ATPthis compound mRNA Expression data_analysis->end siRNA_Workflow start HNSCC Cells cell_seeding Cell Seeding start->cell_seeding transfection siRNA Transfection (ATPthis compound or Control) cell_seeding->transfection incubation Incubation (48-72h) transfection->incubation validation Validation of Knockdown (qPCR & Western Blot) incubation->validation functional_assays Functional Assays validation->functional_assays end Phenotypic Analysis functional_assays->end

References

SERCA3 as a Therapeutic Target in Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarco/Endoplasmic Reticulum Ca2+-ATPase 3 (SERCA3) is an intracellular pump responsible for translocating calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), a critical process for maintaining intracellular calcium homeostasis.[1][2][3][4] Dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, influencing processes such as proliferation, apoptosis, and metastasis.[2] SERCA3 expression is frequently altered in various malignancies, suggesting its potential as a novel therapeutic target. These application notes provide a comprehensive overview of SERCA3's role in cancer and detailed protocols for its investigation.

SERCA3 Expression and Prognostic Significance in Cancer

SERCA3 expression is often downregulated in several cancers, and this altered expression has been correlated with patient prognosis. A pan-cancer analysis has revealed that lower SERCA3 expression is often associated with a poorer prognosis in many cancer types.[1][3][4]

Table 1: SERCA3 Expression in Various Cancers Compared to Normal Tissue

Cancer TypeSERCA3 Expression LevelReference
Colorectal CarcinomaDecreased[5]
Gastric CarcinomaDecreased[5]
Breast CancerDecreased[5]
Pancreatic Adenocarcinoma (PAAD)Decreased[2]
Skin Cutaneous Melanoma (SKCM)Decreased[2]
Sarcoma (SARC)Decreased[2]
Bladder Urothelial Carcinoma (BLCA)Decreased[2]
Cervical Squamous Cell Carcinoma (CESC)Decreased[2]
Kidney Renal Clear Cell Carcinoma (KIRC)Decreased[2]
Ovarian Cancer (OV)Decreased[2]
Acute Promyelocytic Leukemia (APL)Increased[5]

Table 2: Prognostic Role of SERCA3 Expression in Different Cancers

Cancer TypePrognostic Role of High SERCA3 ExpressionHazard Ratio (HR) (95% CI)Reference
Pancreatic Adenocarcinoma (PAAD)Protective0.68 (0.56–0.81)[2]
Skin Cutaneous Melanoma (SKCM)Protective0.86 (0.80–0.93)[2]
Sarcoma (SARC)Protective0.81 (0.71–0.92)[2]
Bladder Urothelial Carcinoma (BLCA)Protective0.89 (0.80–0.98)[2]
Cervical Squamous Cell Carcinoma (CESC)Protective0.85 (0.72–0.99)[2]
Kidney Renal Clear Cell Carcinoma (KIRC)Protective0.87 (0.75–0.99)[2]
Ovarian Cancer (OV)Protective0.92 (0.84–1.00)[2]
Glioblastoma Multiforme and Lower Grade Glioma (GBMLGG)Risk Factor1.53 (1.38–1.70)[2]
Uveal Melanoma (UVM)Risk Factor2.04 (1.39–3.01)[2]

SERCA3 Signaling in Cancer

SERCA3 plays a crucial role in regulating intracellular Ca2+ levels, which in turn affects numerous downstream signaling pathways implicated in cancer progression. Inhibition of SERCA pumps leads to ER stress and can trigger apoptosis.

SERCA3_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA3 SERCA3 ER_Ca Ca2+ Store SERCA3->ER_Ca Pumps Ca2+ in Cytosolic_Ca Cytosolic Ca2+ SERCA3->Cytosolic_Ca Reduces ER_Stress ER Stress SERCA3->ER_Stress Depletion of ER Ca2+ induces ER_Ca->Cytosolic_Ca Leak Apoptosis Apoptosis Cytosolic_Ca->Apoptosis High levels induce Proliferation Proliferation Cytosolic_Ca->Proliferation Low levels promote ER_Stress->Apoptosis Prolonged stress induces Thapsigargin (B1683126) Thapsigargin (SERCA Inhibitor) Thapsigargin->SERCA3 Inhibits

Caption: SERCA3-mediated calcium signaling in cancer.

Experimental Protocols

Detailed methodologies for key experiments to investigate SERCA3 as a therapeutic target are provided below.

Analysis of SERCA3 Expression

This protocol is for the detection of SERCA3 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-SERCA3 antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approx. 20 min).

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 min).

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with anti-SERCA3 primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 min).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 min).

    • Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a coverslip using mounting medium.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-SERCA3) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Detection SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting End Microscopy Mounting->End

Caption: Immunohistochemistry workflow for SERCA3 detection.

This protocol details the detection and quantification of SERCA3 protein in cell lysates.

Materials:

  • Cell lines of interest

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-SERCA3 antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

    • Mix lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with anti-SERCA3 primary antibody overnight at 4°C.

    • Wash membrane with TBST (3 x 10 min).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane with TBST (3 x 10 min).

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

This protocol is for quantifying SERCA3 mRNA expression levels.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for SERCA3 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers (for SERCA3 or housekeeping gene), and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of SERCA3 mRNA using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Functional Assays

This assay measures the ATP-dependent Ca2+ uptake by SERCA pumps in cell homogenates using a Ca2+-sensitive fluorescent dye.

Materials:

  • Cell homogenates

  • Assay buffer (containing KCl, HEPES, MgCl2, NaN3, ATP, phosphocreatine, and creatine (B1669601) phosphokinase)

  • Indo-1 or Fura-2 AM (calcium indicator)

  • Thapsigargin (SERCA inhibitor)

  • Fluorometric plate reader

Procedure:

  • Prepare Cell Homogenates:

    • Homogenize cells in a suitable buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add cell homogenate to the assay buffer containing the calcium indicator.

  • Initiate Reaction:

    • Initiate Ca2+ uptake by adding a small volume of CaCl2.

    • Immediately start monitoring fluorescence changes over time in a plate reader.

  • Inhibitor Control:

    • In parallel wells, add thapsigargin to inhibit SERCA activity and measure the non-SERCA-mediated fluorescence change.

  • Data Analysis:

    • Calculate the rate of Ca2+ uptake by determining the change in fluorescence over time. Subtract the rate obtained in the presence of thapsigargin to get the SERCA-specific activity.

This protocol assesses the induction of apoptosis in cancer cells following treatment with the SERCA inhibitor thapsigargin.

Materials:

  • Cancer cell line of interest

  • Thapsigargin

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of thapsigargin for 24-48 hours.

  • Cell Staining:

    • Harvest cells (including floating cells) and wash with PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Start Cancer Cells Treatment Treat with Thapsigargin Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Quantify Apoptosis Analysis->End

Caption: Workflow for thapsigargin-induced apoptosis assay.

Investigating the Tumor Microenvironment

This protocol describes the visualization and quantification of CD8+ T-cell infiltration in tumor tissues.

Materials:

  • Frozen or FFPE tumor sections

  • Primary antibodies: anti-CD8 and anti-pan-Keratin (for tumor cell identification)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Prepare tissue sections as for IHC (deparaffinization and antigen retrieval for FFPE).

  • Blocking and Antibody Incubation:

    • Block with a suitable blocking buffer.

    • Incubate with a cocktail of primary antibodies (anti-CD8 and anti-pan-Keratin) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount with a coverslip using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of CD8+ T-cells within the tumor area (identified by pan-Keratin staining).

Conclusion

SERCA3 represents a promising therapeutic target in oncology due to its frequent dysregulation in cancer and its critical role in calcium signaling and cell fate. The provided protocols offer a robust framework for researchers to investigate the expression, function, and therapeutic potential of targeting SERCA3 in various cancer models. Further research into SERCA3-specific inhibitors and their combination with other anti-cancer therapies is warranted to translate these findings into clinical applications.

References

ATP2A3 Gene in Cellular Calcium Homeostasis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the ATP2A3 gene, encoding the Sarco/Endoplasmic Reticulum Ca2+-ATPase 3 (SERCA3), in cellular calcium homeostasis. Detailed protocols for key experimental procedures are included to facilitate research and development in this area.

The ATPthis compound gene product, SERCA3, is a critical intracellular pump responsible for translocating calcium ions (Ca2+) from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum (ER).[1][2] This process is vital for maintaining low cytosolic Ca2+ concentrations, a fundamental aspect of cellular signaling.[3] Dysregulation of ATPthis compound expression and function has been implicated in various pathological conditions, including cancer.[1][4]

Application Notes

Role of ATPthis compound in Calcium Signaling

ATPthis compound is a P-type ATPase that couples the hydrolysis of ATP to the active transport of Ca2+ against its concentration gradient.[1] Unlike the other major SERCA isoforms (SERCA1 and SERCA2), SERCA3 exhibits a lower apparent affinity for Ca2+.[5] This characteristic suggests that SERCA3 may be particularly important in cellular contexts with prolonged or high-amplitude Ca2+ signals, contributing to the fine-tuning of Ca2+ dynamics.

The coordinated action of SERCA pumps, including SERCA3, with Ca2+ release channels, such as the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs), governs the spatiotemporal patterns of intracellular Ca2+ signals that regulate a vast array of cellular processes, including gene expression, proliferation, and apoptosis.

ATPthis compound Expression and Disease Relevance

SERCA3 is predominantly expressed in non-muscle tissues, with high levels found in hematopoietic cells, endothelial cells, and epithelial cells.[6] Alterations in ATPthis compound expression have been linked to several diseases. Notably, downregulation of ATPthis compound has been observed in various cancers, including colon, lung, and cervical cancers, suggesting a potential role as a tumor suppressor.[1][4] Conversely, in some contexts, increased ATPthis compound expression has been associated with disease pathology.[7] This highlights the importance of understanding the cell-type-specific roles of ATPthis compound in both normal physiology and disease.

Quantitative Data

Kinetic Properties of SERCA Isoforms
PropertySERCA1bSERCA2bSERCA3aReference
Apparent Ca2+ Affinity (Ki) 0.21 ± 0.05 nM1.3 ± 0.05 nM12 ± 6 nM[8]
Apparent Ca2+ Affinity (µM) --1.57 ± 0.19 µM[5]
Inhibitor Sensitivity of SERCA Isoforms
InhibitorSERCA1b (Ki)SERCA2b (Ki)SERCA3a (Ki)Reference
Thapsigargin 0.21 ± 0.05 nM1.3 ± 0.05 nM12 ± 6 nM[8]
Cyclopiazonic Acid (CPA) 90 ± 30 nM2.5 ± 0.05 µM600 ± 200 nM[8]
2,5,-di(t-butyl) Hydroquinone (BHQ) 7 ± 4 µM2.6 ± 1.3 µM1.7 ± 1 µM[8]

Experimental Protocols

Quantification of ATPthis compound Protein Expression by ELISA

This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify ATPthis compound protein levels in various biological samples.

Materials:

  • Human ATPthis compound ELISA Kit (e.g., Assay Genie HUEB2631 or similar)[9]

  • Sample (serum, plasma, cell culture supernatant, cell or tissue lysate)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare samples as per the kit manufacturer's instructions. For cell lysates, a common method is to use RIPA buffer with protease inhibitors.[9]

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of the pre-coated microplate.

    • Incubate for 90-120 minutes at 37°C.[9][10]

    • Wash the plate.

    • Add 100 µL of biotin-labeled detection antibody working solution to each well.

    • Incubate for 60 minutes at 37°C.[10]

    • Wash the plate.

    • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.

    • Incubate for 30 minutes at 37°C.[10]

    • Wash the plate.

    • Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[10]

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of ATPthis compound in the samples by interpolating their absorbance values on the standard curve.

Measurement of ATPthis compound-mediated ATP Hydrolysis

This protocol describes a colorimetric assay to measure the in vitro ATPase activity of purified or enriched ATPthis compound by quantifying the release of inorganic phosphate (B84403) (Pi).[3]

Materials:

  • Purified or microsomal preparation containing ATPthis compound

  • Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[3]

  • MgCl2-ATP mixture (100 mM each)[11]

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare reaction tubes on ice. For each reaction, add in order: H2O to a final volume of 30 µL, 6 µL of 5x Assay Buffer, and 3 µL of 100 mM MgCl2-ATP mixture.[3]

    • Initiate the reaction by adding the protein sample (e.g., 0.25-5 µM final concentration). Include a no-protein control.[3]

  • Incubation:

    • Incubate the reactions at 37°C.[3]

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 45, 60 minutes), take a 5 µL aliquot of the reaction and stop it by diluting it 1:50 in a tube containing 245 µL of Assay Buffer and immediately freezing it.[3]

  • Phosphate Detection:

    • Thaw the collected samples.

    • Add the phosphate detection reagent according to the manufacturer's instructions.

    • Incubate to allow color development.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[3]

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi produced in each sample at each time point.

    • Determine the ATPase activity (rate of Pi production over time).

Immunofluorescence Staining of ATPthis compound in Adherent Cells

This protocol allows for the visualization of the subcellular localization of ATPthis compound.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS or cold methanol)[12]

  • Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)[13]

  • Blocking Solution (e.g., 10% normal serum in PBS)[14]

  • Primary antibody against ATPthis compound (e.g., Thermo Fisher PA5-27691)[6]

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Rinse cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature or with cold methanol (B129727) for 5-10 minutes at -20°C.[12]

    • Wash cells with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 5-15 minutes at room temperature.[12][13]

    • Wash cells with PBS.

  • Blocking and Antibody Incubation:

    • Incubate cells with Blocking Solution for 1 hour at room temperature.[13]

    • Incubate cells with the primary antibody diluted in an appropriate buffer for 1-4 hours at room temperature or overnight at 4°C.[15]

    • Wash cells with PBS.

    • Incubate cells with the fluorophore-conjugated secondary antibody for 30 minutes to 2 hours at room temperature, protected from light.[12]

  • Mounting and Imaging:

    • Wash cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope.

siRNA-mediated Knockdown of ATPthis compound

This protocol describes the transient knockdown of ATPthis compound expression in cultured cells to study its functional consequences.

Materials:

  • Cultured cells

  • siRNA targeting ATPthis compound and a non-targeting control siRNA

  • Transfection reagent (e.g., Oligofectamine)[16]

  • Opti-MEM reduced-serum medium

  • Standard cell culture medium with and without fetal bovine serum (FBS)

Procedure:

  • siRNA-Transfection Reagent Complex Formation:

    • In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.[16]

  • Cell Transfection:

    • Wash the cells to be transfected with serum-free medium.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells at 37°C for a specified period (e.g., 5 hours).[16]

  • Post-transfection:

    • Add complete medium containing FBS to the cells.

    • Incubate the cells for 24-72 hours to allow for knockdown of the target gene.[16]

  • Validation of Knockdown:

    • Harvest the cells and assess the knockdown efficiency at the mRNA level (e.g., by qRT-PCR) and/or protein level (e.g., by Western blotting).[16]

Visualizations

ATP2A3_Calcium_Homeostasis Extracellular Extracellular Space [High Ca2+] Cytosol Cytosol [Low Ca2+] ATPthis compound ATPthis compound (SERCA3) Cytosol->ATPthis compound ER Endoplasmic Reticulum (ER) [High Ca2+] ATPthis compound->ER Ca2+ uptake ADP_Pi ADP + Pi ATPthis compound->ADP_Pi IP3R_RyR IP3R / RyR Channels IP3R_RyR->Cytosol Ca2+ release Stimulus External Stimulus (e.g., Hormone, Neurotransmitter) PLC PLC Stimulus->PLC activates IP3 IP3 PLC->IP3 produces IP3->IP3R_RyR activates ATP ATP ATP->ATPthis compound

Caption: ATPthis compound in Cellular Calcium Signaling.

siRNA_Workflow start Start: Culture Cells transfection Transfect cells with ATPthis compound siRNA or control siRNA start->transfection incubation Incubate for 24-72 hours for gene knockdown transfection->incubation validation Validate Knockdown (qRT-PCR / Western Blot) incubation->validation functional_assay Perform Functional Assay (e.g., Calcium Imaging) incubation->functional_assay analysis Data Analysis and Interpretation validation->analysis functional_assay->analysis

Caption: Workflow for ATPthis compound Knockdown Study.

ATP2A3_Cancer_Role Normal_Cell Normal Epithelial Cell High_ATPthis compound High ATPthis compound Expression Normal_Cell->High_ATPthis compound Ca_Homeostasis Maintained Calcium Homeostasis High_ATPthis compound->Ca_Homeostasis Normal_Prolif Normal Proliferation & Apoptosis Ca_Homeostasis->Normal_Prolif Cancer_Cell Cancer Cell Low_ATPthis compound Low ATPthis compound Expression (Downregulation) Cancer_Cell->Low_ATPthis compound Altered_Ca Altered Calcium Signaling Low_ATPthis compound->Altered_Ca Cancer_Hallmarks Increased Proliferation Reduced Apoptosis Altered_Ca->Cancer_Hallmarks

Caption: Role of ATPthis compound in Cancer Progression.

References

Application Notes and Protocols for 2A3 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the thawing and culturing of the 2A3 cell line, a human papillomavirus (HPV) transfected head and neck squamous cell carcinoma line. Adherence to these protocols is crucial for maintaining cell viability, ensuring reproducibility of experiments, and preserving the unique characteristics of this cell line.

Cell Line Characteristics

The this compound cell line was derived from the parental FaDu cell line (ATCC HTB-43) through transfection with the E6 and E7 genes of HPV type 16. This epithelial-like cell line is tumorigenic in nude mice and serves as a valuable model for cancer research and drug development, particularly for studies involving HPV-positive cancers.

CharacteristicDataSource
Morphology Epithelial-likeATCC
Parental Cell Line FaDu (ATCC HTB-43)ATCC
Transfection HPV-16 E6 and E7 genesATCC
Doubling Time Approximately 51 - 51.8 hoursCellosaurus[1]
Culture Condition AdherentATCC

Experimental Protocols

I. Media and Reagents

Complete Growth Medium:

Formulation 1:

  • Dulbecco's Minimum Essential Medium (DMEM)

  • 5% Fetal Bovine Serum (FBS)

  • 10 mM L-glutamine

  • 1 mg/ml G418 disulfate salt solution

  • 100 U/ml Penicillin

Formulation 2:

  • Advanced DMEM

  • 5% Fetal Bovine Serum (FBS)

  • 10 mM L-glutamine

  • 1 mg/ml G418 disulfate salt solution

  • 100 U/ml Penicillin

  • 50 µg/ml Gentamicin

Thawing Medium: Complete Growth Medium

Cryopreservation Medium: Complete Growth Medium supplemented with 10% (v/v) Dimethyl sulfoxide (B87167) (DMSO)

Dissociation Reagents:

  • 0.25% Trypsin-0.53 mM EDTA solution

  • Dulbecco's Phosphate-Buffered Saline (D-PBS), Ca++/Mg++ free

II. Protocol for Thawing Cryopreserved this compound Cells
  • Prior to thawing, pre-warm the complete growth medium in a 37°C water bath. It is recommended to place the culture vessel with the medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH of 7.0 to 7.6.

  • Quickly thaw the cryovial of frozen cells by gentle agitation in a 37°C water bath. Thawing should be rapid, and the vial should be removed when a small amount of ice remains.

  • Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile biological safety cabinet.

  • Transfer the entire contents of the vial to a sterile 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 5 to 7 minutes.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a suitably sized culture flask.

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

III. Protocol for Culturing and Maintaining this compound Cells
  • Examine the cells daily to monitor their health, morphology, and confluence.

  • Change the culture medium every 2-3 days, or as needed, depending on the cell density and metabolic activity.

  • Subculture the cells when they reach approximately 80-90% confluence to maintain logarithmic growth.

Subculturing Procedure (for a 75 cm² flask):

  • Aspirate and discard the culture medium from the flask.

  • Briefly rinse the cell layer with Ca++/Mg++ free D-PBS to remove all traces of serum that may inhibit trypsin activity.

  • Add 2.0 to 3.0 mL of 0.25% Trypsin-0.53 mM EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until the cells detach. Observe the cells under a microscope to monitor detachment. Avoid agitating the cells by hitting or shaking the flask.

  • Once the cells have detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a viable cell count using a hemocytometer or an automated cell counter.

  • Seed new culture flasks at the desired density. The recommended subcultivation ratio will depend on the specific batch of cells; refer to the supplier's recommendations if available.

  • Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

Quantitative Data Summary

ParameterValueUnit
Centrifugation Speed (Thawing) 125x g
Centrifugation Time (Thawing) 5 - 7minutes
Incubation Temperature 37°C
CO2 Concentration 5%
Trypsin-EDTA Volume (75 cm² flask) 2.0 - 3.0mL
Complete Medium Volume (75 cm² flask) 6.0 - 8.0mL

Visualized Workflow

Thawing_and_Culturing_2A3_Cells Workflow for Thawing and Culturing this compound Cells cluster_thawing Thawing Protocol cluster_culturing Culturing Protocol thaw_vial 1. Thaw cryovial rapidly at 37°C transfer_to_tube 2. Transfer to 9.0 mL pre-warmed medium thaw_vial->transfer_to_tube centrifuge 3. Centrifuge at 125 x g for 5-7 min transfer_to_tube->centrifuge resuspend 4. Resuspend pellet in fresh medium centrifuge->resuspend plate_cells 5. Plate cells into culture flask resuspend->plate_cells incubate Incubate at 37°C, 5% CO2 plate_cells->incubate monitor Monitor cell confluence incubate->monitor subculture Subculture at 80-90% confluence monitor->subculture Decision rinse Rinse with D-PBS subculture->rinse trypsinize Add Trypsin-EDTA rinse->trypsinize inactivate Inactivate trypsin with medium trypsinize->inactivate reseed Reseed into new flasks inactivate->reseed reseed->incubate

Caption: Workflow for the thawing and subsequent culturing of the this compound cell line.

References

Application Notes and Protocols for In Vivo Cancer Models Using the 2A3 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2A3 cell line is a critical tool for in vivo research of Human Papillomavirus (HPV)-positive head and neck squamous cell carcinoma (HNSCC). Derived from the human pharyngeal squamous cell carcinoma FaDu cell line, this compound cells have been stably transfected to express the E6 and E7 oncoproteins of HPV type 16.[1] This genetic modification makes the this compound cell line an invaluable model for studying HPV-driven tumorigenesis and for the preclinical evaluation of novel therapeutic agents targeting HPV-positive cancers.

These application notes provide a comprehensive guide to utilizing the this compound cell line for in vivo cancer modeling, including detailed protocols for establishing xenograft tumors, expected tumor growth kinetics, and a framework for assessing therapeutic responses.

Cell Line Characteristics

CharacteristicDescription
Origin Derived from the ATCC HTB-43 (FaDu) cell line.[1]
Transfection Stably transfected with the pLXSN16E6E7 vector, expressing HPV-16 E6 and E7 oncoproteins.[1]
Morphology Epithelial-like.
Disease Model Head and Neck Squamous Cell Carcinoma (HNSCC), HPV-positive.
In Vivo Tumorigenicity 100% tumorigenic in nude mice.[1]

In Vivo Tumor Model Data

The following tables summarize quantitative data regarding the use of the this compound cell line in a subcutaneous xenograft model in nude mice. This data is based on findings from studies utilizing this cell line for preclinical therapeutic research.

Table 1: Tumor Growth Kinetics of Subcutaneous this compound Xenografts in Nude Mice (Control Group)

Days Post-ImplantationMean Tumor Volume (mm³)
7Palpable
10~150
14~300
18~500
21~750
24~1000

Note: Data are approximated from graphical representations in Harris et al., 2011. Actual tumor growth rates can vary based on mouse strain, cell passage number, and other experimental conditions.

Table 2: Response of this compound Xenografts to Radioimmunotherapy (RIT)

Treatment GroupMean Tumor Volume at Day 24 (mm³)Percent Tumor Growth Inhibition
Untreated Control~10000%
Unlabeled C1P5 mAb~65035%
188Re-C1P5 mAb (RIT)~30070%

Note: Data are approximated from graphical representations in Harris et al., 2011. This demonstrates the utility of the this compound model for testing targeted therapies.[1]

Experimental Protocols

Protocol 1: Culturing this compound Cells
  • Media Preparation: Prepare complete growth medium consisting of Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of this compound cells in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.

Protocol 2: Establishment of Subcutaneous this compound Xenograft Model
  • Animal Model: Utilize athymic nude mice (e.g., NU/J or similar strains), 4-6 weeks of age. Allow for a 1-week acclimatization period.

  • Cell Preparation:

    • Harvest this compound cells that are in the exponential growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion (viability should be >95%).

    • Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

    • For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel.

  • Injection Procedure:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Clean the injection site on the flank of the mouse with an antiseptic solution.

    • Using a 27- or 30-gauge needle, inject 100 µL of the cell suspension subcutaneously.

  • Tumor Monitoring:

    • Monitor the mice for tumor appearance, typically palpable within 7-10 days.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor animal health and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: In Vivo Therapeutic Efficacy Study
  • Tumor Establishment: Establish subcutaneous this compound xenografts as described in Protocol 2.

  • Group Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle used to dissolve the therapeutic agent according to the same schedule as the treatment groups.

    • Therapeutic Agent Group(s): Administer the experimental drug at the desired dose and schedule. For example, in a study of radioimmunotherapy, a single intravenous injection of the radiolabeled antibody was administered.[1]

  • Data Collection:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Observe for any signs of treatment-related toxicity.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Signaling Pathways and Visualizations

The tumorigenicity of the this compound cell line is driven by the expression of HPV-16 E6 and E7 oncoproteins, which disrupt key tumor suppressor pathways.

HPV_E6_E7_Signaling cluster_0 HPV-16 Oncoproteins cluster_1 Tumor Suppressor Pathways cluster_2 Cellular Processes E6 E6 p53_node p53 E6->p53_node Induces Degradation E7 E7 pRb_node pRb E7->pRb_node Induces Degradation Apoptosis Apoptosis p53_node->Apoptosis CellCycleArrest Cell Cycle Arrest p53_node->CellCycleArrest E2F E2F pRb_node->E2F Inhibits CellCycleProgression Cell Cycle Progression E2F->CellCycleProgression

Caption: HPV E6 and E7 oncoprotein signaling pathways in this compound cells.

Experimental_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Culture Culture this compound Cells Harvest Harvest & Prepare Cells Culture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize into Groups TumorGrowth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for a this compound xenograft efficacy study.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2A3 cell line is a critical in vitro model for studying high-risk Human Papillomavirus (HPV)-positive head and neck squamous cell carcinoma (HNSCC).[1] It was developed by stably transfecting the HPV-negative HNSCC cell line, FaDu, with the oncogenes E6 and E7 from HPV type 16.[1][2] The parent FaDu line was derived from a pharyngeal squamous cell carcinoma of a 56-year-old male.[2][3] The introduction of HPV16 E6 and E7, the primary drivers of HPV-mediated carcinogenesis, makes the this compound cell line an isogenic control to its FaDu parent, providing a powerful tool for investigating the specific roles of these viral oncoproteins in cancer progression, cell signaling, apoptosis evasion, and for the development of targeted therapies.[4][5]

Cell Line Characteristics

The this compound cell line retains the fundamental genetic background of the FaDu parental line but is distinguished by the stable expression of HPV16 E6 and E7 proteins. This provides a controlled system to dissect the molecular changes induced by these viral oncogenes.

CharacteristicDescriptionSource
Parental Cell Line FaDu (ATCC® HTB-43™)[1][2]
Organism Homo sapiens (Human)[3]
Tissue of Origin Pharynx, Hypopharynx[2][3]
Disease Squamous Cell Carcinoma[2]
Morphology Adherent, Epithelial-like[2]
Transgenes HPV type 16 E6 and E7 genes; Neomycin resistance gene[2][3]
Doubling Time Approximately 51-52 hours[3]
Key Mutations (Inherited) TP53 (p.Arg248Leu & splice mutation), CDKN2A (splice mutation)[3]
Tumorigenicity 100% tumorigenic in nude mice with continued E6 expression in vivo[2]
Key Signaling Pathway: HPV E6 & E7 Oncoprotein Action

The oncogenic activity of the this compound cell line is primarily driven by the E6 and E7 proteins targeting the host's tumor suppressor pathways, specifically p53 and the retinoblastoma protein (pRb).

  • E6-Mediated p53 Degradation: The HPV16 E6 oncoprotein forms a trimeric complex with the cellular tumor suppressor p53 and the E3 ubiquitin ligase E6-Associated Protein (E6AP).[4][5] This complex targets p53 for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The destruction of p53 abrogates critical cellular functions like cell cycle arrest and apoptosis, permitting the proliferation of genetically damaged cells.[4][7]

  • E7-Mediated pRb Inactivation: The HPV16 E7 oncoprotein binds to the retinoblastoma protein (pRb), a key regulator of the cell cycle.[4] This interaction disrupts the pRb/E2F transcription factor complex, leading to the release of E2F.[5] Free E2F activates the transcription of genes required for DNA synthesis, forcing the cell to progress from the G1 to the S phase of the cell cycle, thus promoting uncontrolled proliferation.[5]

HPV_Oncogene_Pathway cluster_0 HPV16 E6 Pathway cluster_1 HPV16 E7 Pathway E6 E6 Oncoprotein E6AP E6-AP (E3 Ligase) E6->E6AP recruits Degradation p53 Degradation E6AP->Degradation ubiquitinates p53 p53 p53 Tumor Suppressor p53->E6AP targeted by ApoptosisBlock Apoptosis Blocked Degradation->ApoptosisBlock E7 E7 Oncoprotein pRb pRb Tumor Suppressor E7->pRb binds & inactivates E2F E2F Transcription Factor pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates genes Proliferation Uncontrolled Proliferation S_Phase->Proliferation

Fig 1. HPV16 E6 and E7 oncoprotein pathways in this compound cells.
Applications in Research and Drug Development

  • Mechanism of Carcinogenesis: Serves as a model to study the specific molecular events driven by HPV in HNSCC.

  • Drug Screening: Ideal for high-throughput screening to identify compounds that selectively target HPV-positive cancer cells or restore apoptotic pathways.[8][9][10]

  • Therapeutic Target Validation: Allows for the validation of novel therapeutic targets within the E6/E7 signaling cascades.

  • Animal Models: The cell line's high tumorigenicity makes it suitable for establishing xenograft models in immunocompromised mice to test drug efficacy in vivo.[2]

Protocols: Working with the this compound Cell Line

Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the this compound cell line. Adherence to aseptic technique is critical.

Materials:

  • Advanced DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • G418 Disulfate Salt Solution (Geneticin®)

  • DPBS (Ca++/Mg++ free)[2]

  • 0.25% Trypsin-EDTA[2]

  • Cryo-preservation medium (e.g., 90% FBS, 10% DMSO or 50% FBS, 45% medium, 5% DMSO[11])

Complete Growth Medium:

  • Advanced DMEM

  • 5% FBS[1]

  • 10 mM L-Glutamine[1]

  • 100 U/mL Penicillin, 50 µg/mL Gentamicin[1]

  • 1 mg/mL G418 (for selection)[1]

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial in a 37°C water bath (~2 minutes).[12]

    • Decontaminate the vial with 70% ethanol.

    • Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

    • Centrifuge at 125 x g for 5-7 minutes to pellet cells and remove cryoprotectant.[2]

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium.

    • Transfer to a T-75 flask and incubate at 37°C with 5% CO₂.[2]

  • Subculturing (Passaging):

    • Aspirate and discard the culture medium when cells reach 80-90% confluency.

    • Briefly rinse the cell layer with 5 mL of DPBS to remove residual serum.[2]

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of Complete Growth Medium.

    • Gently pipette to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:3 to 1:6 is recommended.

    • Incubate at 37°C with 5% CO₂.

  • Cryopreservation:

    • Follow the subculturing steps to detach and pellet the cells.

    • Resuspend the cell pellet in cold cryo-preservation medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Aliquot 1 mL of the cell suspension into cryovials.

    • Place vials in a controlled-rate freezing container and store at -80°C overnight.

    • Transfer vials to the vapor phase of liquid nitrogen for long-term storage.[2]

Cell_Culture_Workflow start Thaw Vial (37°C Water Bath) centrifuge1 Transfer to Medium Centrifuge (125 x g, 5 min) start->centrifuge1 resuspend Resuspend Pellet in Complete Medium centrifuge1->resuspend plate Plate in T-75 Flask resuspend->plate incubate1 Incubate (37°C, 5% CO₂) plate->incubate1 confluency Reach 80-90% Confluency incubate1->confluency wash Wash with DPBS confluency->wash Yes trypsinize Add Trypsin-EDTA wash->trypsinize neutralize Neutralize with Medium trypsinize->neutralize split Split Culture (1:3 to 1:6) neutralize->split freeze Freeze Cells (Cryo-preservation Medium) neutralize->freeze incubate2 Incubate New Flask split->incubate2 incubate2->confluency

Fig 2. General workflow for this compound cell culture and maintenance.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol uses flow cytometry to quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).

Materials:

  • FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Annexin-Binding Buffer (provided in kit)

  • Cold PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed this compound cells in 6-well plates at a density of 0.3 x 10⁶ cells/well.

    • Incubate for 24 hours to allow for attachment.

    • Treat cells with the desired compound(s) for the specified duration. Include a vehicle-only negative control and a positive control (e.g., Staurosporine).[13]

  • Cell Harvesting:

    • Carefully collect the culture medium from each well into a labeled flow cytometry tube (this contains floating apoptotic cells).

    • Wash the adherent cells with PBS and collect the wash into the same tube.

    • Trypsinize the remaining adherent cells and add them to their respective tubes.

    • Centrifuge the tubes at 300 x g for 5 minutes.

  • Staining:

    • Aspirate the supernatant and wash the cell pellet once with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[14]

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.[14]

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[14]

    • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Interpretation:

      • Live Cells: Annexin V negative, PI negative.

      • Early Apoptotic Cells: Annexin V positive, PI negative.

      • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

Apoptosis_Assay_Workflow seed Seed this compound Cells in 6-Well Plate treat Treat with Compound (24h) seed->treat harvest Harvest Supernatant & Adherent Cells treat->harvest wash Wash Pellet with Cold PBS harvest->wash resuspend Resuspend in Annexin-Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Fig 3. Workflow for Annexin V/PI apoptosis assay.
Protocol 3: High-Throughput Drug Screening (HTS)

This protocol provides a framework for screening a compound library against the this compound cell line to identify potential therapeutic agents.

Materials:

  • 384-well clear-bottom, black-walled plates

  • Automated liquid handling system (recommended)

  • Compound library (solubilized in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

  • Plate reader with luminescence or fluorescence capabilities

Procedure:

  • Cell Seeding:

    • Using an automated dispenser, seed this compound cells into 384-well plates at a low density (e.g., 600-800 cells/well in 40 µL of medium).[8]

    • Incubate for 24 hours to allow cells to attach.[8]

  • Compound Addition:

    • Perform a serial dilution of the compound library to achieve the desired final concentrations.

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. This typically includes a single high-dose for a primary screen or a 7-point dose curve for a secondary screen.[8][10]

    • Include vehicle (DMSO) only controls and positive controls (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂.[8]

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add 10 µL of a cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required (e.g., 10 minutes for luminescent assays).

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) controls (100% viability) and a "no cell" or toxic control (0% viability).

    • For dose-response curves, fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

HTS_Workflow seed Seed Cells in 384-Well Plates attach Incubate (24h) for Attachment seed->attach add_drug Add Compound Library (Dose-Response) attach->add_drug incubate_drug Incubate with Drug (72h) add_drug->incubate_drug add_reagent Add Viability Reagent incubate_drug->add_reagent read_plate Read Plate (Luminescence/Fluorescence) add_reagent->read_plate analyze Normalize Data & Calculate IC₅₀ read_plate->analyze

Fig 4. High-throughput drug screening workflow.

References

Application Notes and Protocols for Transfection of the 2A3 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2A3 cell line is a valuable tool in cancer research, particularly in studies involving the human papillomavirus (HPV). It was derived from the parental FaDu cell line (ATCC HTB-43), a human pharyngeal squamous cell carcinoma, through stable transfection with the E6 and E7 oncogenes of HPV type 16.[1] This genetic modification makes the this compound cell line particularly useful for investigating the mechanisms of HPV-induced carcinogenesis and for the development of novel therapeutic strategies.[1] The this compound cell line exhibits an epithelial-like morphology and is tumorigenic in nude mice.

Data Presentation: Transfection Optimization Parameters

Successful transfection of the this compound cell line requires systematic optimization of several key variables. The following table provides a framework for designing and recording optimization experiments. It is recommended to vary one parameter at a time while keeping others constant to identify the optimal conditions for your specific plasmid and experimental setup.

ParameterRange for OptimizationExperimental ConditionsObserved Transfection Efficiency (%)Cell Viability (%)Notes
Cell Confluency at Transfection 40-80%Test seeding densities to achieve 40%, 60%, and 80% confluency at the time of transfection.[2]Actively dividing cells generally yield better results.[2]
DNA Concentration (per well of a 24-well plate) 0.25 - 1.0 µgTest 0.25 µg, 0.5 µg, and 1.0 µg of plasmid DNA.Use high-quality, endotoxin-free DNA with an OD 260/280 ratio of 1.7–1.9.[3]
Transfection Reagent to DNA Ratio (µL:µg) 1:1, 2:1, 3:1For 0.5 µg of DNA, test 0.5 µL, 1.0 µL, and 1.5 µL of lipid-based transfection reagent.[3][4]This ratio is highly cell-type dependent and critical for efficiency.[3]
Incubation Time with Transfection Complex 4 - 24 hoursAfter adding the transfection complex, incubate for 4, 6, and 24 hours before changing the medium.Prolonged incubation can increase cytotoxicity.[4]

Experimental Protocols

This protocol is designed for transient transfection of the this compound cell line in a 24-well plate format. Volumes and amounts should be scaled up or down proportionally for other culture vessel sizes.

Materials
  • This compound cells

  • Complete growth medium (e.g., Dulbecco's Minimum Essential Medium (DMEM) supplemented with 5% fetal bovine serum, 10 mM L-glutamine, and 1 mg/ml G418)[1]

  • Plasmid DNA of interest (0.5-1 µg/µL in sterile, nuclease-free water or TE buffer)

  • Lipid-based transfection reagent (e.g., Lipofectamine® 2000 or 3000)

  • Reduced-serum medium (e.g., Opti-MEM® I)

  • 24-well tissue culture plates

  • Standard cell culture equipment (incubator at 37°C with 5% CO2, biosafety cabinet, etc.)

Pre-Transfection: Cell Seeding
  • The day before transfection, seed this compound cells in a 24-well plate at a density that will result in 40-80% confluency at the time of transfection.[2] A starting point is to plate approximately 5 x 10^4 cells per well.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator. The cells should be healthy and in the logarithmic growth phase.[4]

Transfection Protocol
  • Preparation of DNA Solution:

    • In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 25 µL of reduced-serum medium (e.g., Opti-MEM® I).

    • Mix gently by flicking the tube.

  • Preparation of Transfection Reagent Solution:

    • In a separate sterile microcentrifuge tube, dilute 1.0 µL of the lipid-based transfection reagent in 25 µL of reduced-serum medium.

    • Mix gently and incubate for 5 minutes at room temperature. Note: Do not let the diluted reagent sit for longer than 30 minutes.[5]

  • Formation of DNA-Transfection Reagent Complex:

    • Combine the diluted DNA with the diluted transfection reagent.

    • Mix gently by flicking the tube and incubate for 20 minutes at room temperature to allow the complexes to form.

  • Addition of Transfection Complex to Cells:

    • Carefully remove the growth medium from the wells containing the this compound cells.

    • Add 50 µL of the DNA-transfection reagent complex drop-wise to each well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Add 450 µL of pre-warmed complete growth medium to each well.

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before assaying for gene expression. The optimal incubation time will depend on the specific plasmid and the nature of the downstream assay.

Post-Transfection Analysis
  • After the desired incubation period, assess transfection efficiency. If using a reporter plasmid (e.g., expressing GFP), this can be done via fluorescence microscopy.

  • Evaluate cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.

  • For downstream applications such as protein expression analysis or functional assays, harvest the cells at the appropriate time point.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for the transfection of the this compound cell line and the general mechanism of lipid-based transfection.

G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed this compound cells in 24-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dna Dilute plasmid DNA in reduced-serum medium prepare_reagent Dilute transfection reagent in reduced-serum medium form_complex Combine diluted DNA and reagent, incubate 20 min prepare_dna->form_complex prepare_reagent->form_complex add_complex Add complex to cells form_complex->add_complex add_media Add complete growth medium add_complex->add_media incubate_post Incubate for 24-48 hours add_media->incubate_post analyze Analyze transfection efficiency and cell viability incubate_post->analyze

Caption: Experimental workflow for this compound cell line transfection.

G cluster_outside Extracellular Space cluster_cell Cell plasmid Plasmid DNA (- charge) complex Lipid-DNA Complex (Lipoplex) plasmid->complex nucleus Nucleus plasmid->nucleus Nuclear Entry lipid Cationic Lipid (+ charge) lipid->complex membrane Cell Membrane complex->membrane Endocytosis endosome Endosome membrane->endosome Internalization endosome->plasmid Endosomal Escape expression Gene Expression (mRNA -> Protein) nucleus->expression

Caption: Mechanism of lipid-mediated transfection.

References

Application Notes and Protocols for the Use of 2A3 Cells in Pharyngeal Cancer Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the 2A3 cell line in drug screening for pharyngeal cancer. The protocols and data presented are intended to facilitate the establishment and application of this cell line in a research setting for the discovery and evaluation of novel therapeutic agents.

Introduction to this compound Cells

The this compound cell line is a valuable in vitro model for studying human papillomavirus (HPV)-positive pharyngeal squamous cell carcinoma. It was derived from the parental FaDu (ATCC HTB-43) human pharyngeal squamous cell carcinoma cell line through stable transfection with the E6 and E7 oncogenes of HPV type 16.[1] This genetic modification makes the this compound cell line particularly relevant for investigating therapies targeting HPV-associated head and neck cancers. The cells exhibit an epithelial-like morphology and are tumorigenic in nude mice, where they continue to express the E6 oncoprotein, highlighting their utility in generating in vivo models for drug development.

Cell Line Characteristics

A summary of the key characteristics of the this compound cell line is provided below.

CharacteristicDescriptionSource
Organism Homo sapiens (Human)[2]
Tissue of Origin Pharynx (derived from a hypopharyngeal squamous cell carcinoma)[2]
Disease Squamous Cell Carcinoma
Morphology Epithelial-like
HPV Status HPV-16 Positive (transfected with E6 and E7 genes)[1]
Parental Cell Line FaDu (ATCC HTB-43)[2]
Doubling Time Approximately 51 - 51.8 hours[2]
Tumorigenicity Yes, 100% tumorigenic in nude mice
Genetic Profile Stably expresses HPV-16 E6 and E7 oncogenes; contains a neomycin resistance gene. Inherits mutations from FaDu, including in CDKN2A and TP53.[2]

Signaling Pathways of Interest

The primary driver of the oncogenic phenotype in this compound cells is the expression of the HPV-16 E6 and E7 oncoproteins. These proteins interfere with key tumor suppressor pathways, making them attractive targets for therapeutic intervention.

  • E6-Mediated p53 Degradation: The E6 oncoprotein targets the p53 tumor suppressor protein for ubiquitination and subsequent proteasomal degradation. This abrogates the cell's ability to undergo apoptosis in response to DNA damage, promoting cell survival.

  • E7-Mediated pRb Inactivation: The E7 oncoprotein binds to and inactivates the retinoblastoma protein (pRb), a key regulator of the cell cycle. This disruption leads to uncontrolled cell proliferation.

HPV_Oncogene_Signaling cluster_host_cell Host Cell Processes cluster_hpv HPV-16 Oncoproteins p53 p53 Apoptosis Apoptosis p53->Apoptosis induces pRb pRb E2F E2F pRb->E2F inhibits CellCycle Cell Cycle Progression E2F->CellCycle promotes E6 E6 E6->p53 promotes degradation of E7 E7 E7->pRb inactivates

Caption: HPV E6 and E7 oncoprotein signaling pathways in this compound cells.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • This compound cell line (e.g., ATCC CRL-3212)

  • Complete growth medium: Dulbecco's Minimum Essential Medium (DMEM) supplemented with 1 mg/ml G418, 5% Fetal Bovine Serum (FBS), 10 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.[1]

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-25 or T-75)

  • 96-well plates for assays

  • Incubator (37°C, 5% CO₂)

Protocol for Thawing and Culturing:

  • Pre-warm the complete growth medium in a 37°C water bath.

  • To avoid excessive alkalinity, place the culture vessel with complete growth medium in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).

  • Quickly thaw the cryovial of this compound cells in the 37°C water bath.

  • Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.

  • Centrifuge the cells at 1,000 rpm for 5 minutes to pellet.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 ml of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Monitor cell growth and change the medium every 2-3 days.

Protocol for Sub-culturing (Passaging):

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 1-2 ml (for a T-75 flask) of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

  • Incubate for 3-5 minutes at 37°C, or until cells detach.

  • Add 4-5 ml of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 ratio) to a new flask containing fresh, pre-warmed complete growth medium.

  • Incubate at 37°C with 5% CO₂.

Drug Screening Workflow

The following diagram outlines a typical workflow for screening candidate compounds using the this compound cell line.

Drug_Screening_Workflow start Start: this compound Cell Culture seed Seed this compound Cells into 96-well Plates start->seed treat Treat Cells with Test Compounds (Varying Concentrations) seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate assay_choice Select Assay(s) incubate->assay_choice viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) assay_choice->viability Cytotoxicity proliferation Proliferation Assay (e.g., BrdU, Ki67 Staining) assay_choice->proliferation Anti-proliferative apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) assay_choice->apoptosis Pro-apoptotic migration Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) assay_choice->migration Anti-metastatic data Data Acquisition & Analysis viability->data proliferation->data apoptosis->data migration->data ic50 Determine IC50/EC50 Values data->ic50 hit Hit Identification & Validation ic50->hit

Caption: General workflow for drug screening using this compound cells.
Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound cells cultured as described above.

  • Complete growth medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear flat-bottom plates.

  • Microplate reader (570 nm wavelength).

Protocol:

  • Harvest and count this compound cells. Seed 5,000-10,000 cells per well in 100 µl of complete growth medium in a 96-well plate.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the medium from the wells and add 100 µl of the compound dilutions. Include vehicle control (e.g., medium with DMSO) and untreated control wells.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µl of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µl of solubilization buffer to each well.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine IC50 values.

Data Presentation

Quantitative data from drug screening assays should be summarized for clear interpretation and comparison.

Table 1: Example of IC50 Data for Hypothetical Compounds Tested on this compound Cells

CompoundTarget PathwayAssay TypeIncubation Time (h)IC50 (µM)
Compound AE6/p53 InteractionMTT725.2 ± 0.4
Compound BE7/pRb InteractionMTT728.9 ± 0.7
CisplatinDNA DamageMTT722.5 ± 0.3
Vehicle (DMSO)ControlMTT72> 100

Conclusion

The this compound cell line represents a robust and clinically relevant model for conducting preclinical drug discovery for HPV-positive pharyngeal cancer. Its well-defined genetic background, tumorigenic properties, and established culture protocols make it an ideal platform for high-throughput screening and mechanistic studies of novel anti-cancer agents. The protocols and information provided herein serve as a comprehensive resource for researchers aiming to leverage this important tool in the fight against pharyngeal cancer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2A3 Antibody Non-Specific Binding in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding of the 2A3 antibody in Western Blotting (WB) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific bands with the this compound antibody in Western Blotting?

High background and non-specific bands in Western Blotting can stem from several factors throughout the experimental workflow. The primary causes often involve suboptimal protocol steps, leading to the this compound antibody or the secondary antibody binding to unintended proteins or areas of the membrane.[1][2] Key areas to investigate include:

  • Insufficient Blocking: Inadequate blocking of the membrane fails to saturate all non-specific protein binding sites, allowing antibodies to adhere randomly.[2][3]

  • Inappropriate Antibody Concentration: Using too high a concentration of the primary (this compound) or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[4][5][6][7][8]

  • Inadequate Washing: Insufficient or inefficient washing steps fail to remove unbound and weakly bound antibodies, contributing to background noise.[2][4][9]

  • Membrane Choice and Handling: The type of membrane and its handling can influence background levels. For instance, PVDF membranes have a higher protein binding capacity and can be more prone to background than nitrocellulose.[2][4][5] Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[2][5]

  • Contaminated Buffers or Reagents: Bacterial growth in blocking solutions or buffers can lead to high background.[4][5][10] The quality and freshness of all reagents are crucial.

Q2: I'm observing a general high background haze on my Western Blot with the this compound antibody. What should I do first?

A uniform high background often points to issues with the blocking, washing, or antibody incubation steps.[2] Here’s a systematic approach to troubleshoot this issue:

  • Optimize Blocking: This is the most critical first step.[2][4]

  • Adjust Antibody Concentrations: Titrate both the primary (this compound) and secondary antibodies to find the optimal dilution.[2][4]

  • Enhance Washing Steps: Increase the number and duration of your washes.[2][9]

Q3: I am seeing multiple non-specific bands in addition to my target band when using the this compound antibody. What could be the cause?

The appearance of distinct, non-specific bands can be due to several factors:

  • Primary Antibody Cross-reactivity: The this compound antibody might be recognizing similar epitopes on other proteins.[1][6]

  • High Antibody Concentration: An overly concentrated primary or secondary antibody can lead to the detection of low-affinity interactions.[6]

  • Protein Degradation: Degraded protein samples can appear as a ladder of bands below the expected molecular weight.[2][7]

  • Splice Variants: Your sample may contain different splice variants of the target protein.[6]

Troubleshooting Guides

Guide 1: Optimizing the Blocking Step

Proper blocking is essential to prevent non-specific antibody binding.[11][12] If you suspect insufficient blocking is causing issues with your this compound antibody, consider the following optimizations.

ParameterStandard ProtocolTroubleshooting RecommendationRationale
Blocking Agent 5% non-fat dry milk in TBST or PBSTTry switching to 3-5% Bovine Serum Albumin (BSA) in TBST or PBST, or vice versa.[2][13] For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins.[2]Different blocking agents work better for different antibody-antigen pairs.[14]
Blocking Duration 1 hour at room temperatureIncrease to 2 hours at room temperature or perform blocking overnight at 4°C.[3][15]Longer incubation ensures more complete saturation of non-specific sites.
Blocking Buffer Freshness Prepared freshAlways prepare blocking buffer fresh for each experiment.[4][10]Bacterial contamination in old buffers can cause high background.[4][10]
Blocking Buffer Additives 0.05-0.1% Tween-20Ensure Tween-20 is included in your blocking and wash buffers to reduce non-specific interactions.[2]Detergents help to disrupt weak, non-specific binding.
Guide 2: Optimizing Antibody Concentration and Incubation

Excessive antibody concentration is a common reason for non-specific signals.[1][5]

ParameterStandard ProtocolTroubleshooting RecommendationRationale
Primary Antibody (this compound) Dilution Manufacturer's recommended dilutionPerform a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:5000) to determine the optimal concentration.[15][16] A dot blot can be a quick method for this optimization.[17][18]The lowest concentration that still provides a strong specific signal is ideal.[2]
Secondary Antibody Dilution Manufacturer's recommended dilutionTitrate the secondary antibody concentration. Run a control blot with only the secondary antibody to check for non-specific binding.[4]High concentrations of secondary antibody can be a significant source of background.[4]
Incubation Time 1-2 hours at room temperature or overnight at 4°CIf incubating overnight at 4°C, try a shorter incubation of 1-3 hours at room temperature, and vice versa.[16][19]Longer incubations can sometimes increase non-specific binding, especially with high antibody concentrations.[16]
Incubation Temperature Room temperature or 4°CIncubating at 4°C overnight is often recommended to reduce background compared to room temperature incubation.[4][19]Lower temperatures can decrease the kinetics of low-affinity, non-specific interactions.
Guide 3: Enhancing the Washing Steps

Thorough washing is crucial for removing unbound antibodies and reducing background.[9]

ParameterStandard ProtocolTroubleshooting RecommendationRationale
Number of Washes 3 washesIncrease to 4-5 washes after primary and secondary antibody incubations.[2][7]More washes lead to more effective removal of unbound antibodies.
Duration of Washes 5 minutes eachIncrease the duration of each wash to 10-15 minutes.[2]Longer washes provide more time for weakly bound antibodies to dissociate.
Volume of Wash Buffer Sufficient to cover the membraneUse a large volume of wash buffer for each wash (e.g., 100 ml for a standard midi blot).[9][10]A larger volume ensures better dilution and removal of unbound antibodies.
Detergent in Wash Buffer 0.05% Tween-20 in TBS or PBSIncrease the Tween-20 concentration to 0.1%.[7][20] For persistent background, a stronger detergent like 0.05% NP-40 can be considered.[4][10]Higher detergent concentration increases the stringency of the washes.

Experimental Protocols

Protocol 1: Dot Blot for Antibody Optimization

This protocol provides a quick method to determine the optimal dilution for the this compound antibody.[18]

  • Prepare Protein Dilutions: Prepare a series of dilutions of your protein lysate.

  • Spot Membrane: Cut a nitrocellulose or PVDF membrane into small strips. On each strip, spot 1-2 µL of each protein dilution. Allow the spots to dry completely.

  • Block the Membrane: Block the membrane strips in your chosen blocking buffer for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate each strip in a different dilution of the this compound antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1 hour at room temperature with gentle agitation.[18]

  • Wash: Wash the membrane strips three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate all strips in the same dilution of the secondary antibody for 1 hour at room temperature.

  • Wash: Repeat the washing step as in step 5.

  • Detection: Proceed with ECL detection and imaging. The optimal primary antibody dilution will be the one that gives a strong signal on the protein spots with minimal background on the rest of the strip.

Protocol 2: Standard Western Blot with Optimized Parameters

This protocol incorporates the troubleshooting recommendations for reducing non-specific binding of the this compound antibody.

  • Sample Preparation and Electrophoresis: Prepare your protein samples and run SDS-PAGE as per your standard protocol. Ensure protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation.[7]

  • Protein Transfer: Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane. Ensure the membrane is properly wetted and does not dry out at any point.[2][5]

  • Blocking: Block the membrane in 5% BSA in TBST for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Primary Antibody Incubation: Incubate the membrane with the optimized dilution of the this compound antibody in 5% BSA in TBST overnight at 4°C with gentle agitation.[19][21]

  • Washing: Wash the membrane 4 times for 10 minutes each with a large volume of TBST with gentle agitation.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the optimized dilution of the HRP-conjugated secondary antibody in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Remove excess substrate before imaging.[4]

  • Imaging: Capture the chemiluminescent signal. If the background is still high, try reducing the exposure time.[2]

Visualizations

WB_Troubleshooting_Workflow cluster_optimization Optimization Steps start High Background or Non-Specific Bands with this compound Antibody blocking Optimize Blocking (Agent, Duration) start->blocking antibody_conc Titrate Antibody Concentrations (Primary & Secondary) blocking->antibody_conc If problem persists washing Enhance Washing (Number, Duration, Detergent) antibody_conc->washing If problem persists membrane Review Membrane (Type, Handling) washing->membrane If problem persists re_evaluate Re-evaluate Results membrane->re_evaluate re_evaluate->blocking Issue Persists (Iterate Optimization) success Clean Blot: Specific Signal re_evaluate->success Issue Resolved

Caption: A workflow for troubleshooting non-specific binding in Western Blotting.

Antibody_Optimization_Logic cluster_primary Primary Antibody (this compound) cluster_secondary Secondary Antibody pa_conc High Concentration Leads to Non-Specific Binding pa_dilution Optimal Dilution Leads to Specific Signal pa_conc->pa_dilution Titrate Down sa_conc High Concentration Leads to High Background sa_dilution Optimal Dilution Leads to Low Background sa_conc->sa_dilution Titrate Down

Caption: The relationship between antibody concentration and signal specificity.

References

how to reduce background staining with 2A3 antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using the 2A3 antibody. The this compound antibody is a rat IgG2a isotype control that reacts with trinitrophenol, a hapten not present in mammalian tissues. Therefore, any observed staining is considered non-specific or background.

Troubleshooting Guide: High Background Staining with this compound Isotype Control

High background staining with an isotype control like the this compound antibody indicates that the experimental conditions are causing non-specific binding of the antibody to the sample. The following sections provide potential causes and solutions to minimize this background.

Problem: Diffuse or Overly Dark Staining Across the Entire Tissue or Well

This is one of the most common forms of background and can often be resolved by optimizing the antibody concentration and blocking steps.

Possible Causes & Solutions

CauseRecommended Solution
Primary Antibody Concentration Too High The concentration of the this compound antibody may be excessive, leading to non-specific binding.[1][2][3][4][5] It is recommended to perform a titration experiment to determine the optimal, lowest concentration that still provides a clear negative result.
Inadequate Blocking Insufficient blocking of non-specific binding sites on the tissue or cells can lead to high background.[2][4][6][7][8][9][10]
- Increase the incubation time for the blocking step.
- Use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-rat secondary).[4][6][10]
- Consider using a commercial blocking buffer.[1]
Issues with Secondary Antibody The secondary antibody may be binding non-specifically.[1][2][3][5][9][10]
- Run a control with only the secondary antibody to confirm it is not the source of the background.[2][4][9][10]
- Titrate the secondary antibody to its optimal concentration.[1][9]
- Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[2]
Insufficient Washing Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.[2][6][7][8][11][12]
- Increase the number and duration of wash steps.[2][12]
- Use a wash buffer containing a mild detergent like Tween-20.[13]
Problem: Speckled or Punctate Staining

This type of background often points to issues with antibody aggregation or the presence of endogenous components in the sample.

Possible Causes & Solutions

CauseRecommended Solution
Antibody Aggregates The this compound antibody or secondary antibody may have formed aggregates.
- Centrifuge the antibody solution before use to pellet any aggregates.
- Filter the antibody solution through a 0.22 µm filter.
Endogenous Biotin (B1667282) or Enzyme Activity If using a biotin-based detection system or an enzyme-conjugated secondary antibody, endogenous biotin or enzymes in the tissue can cause background.[1][2][3][5][6]
- For biotin-based systems, pre-treat the tissue with an avidin/biotin blocking kit.[1][2]
- For HRP-conjugated secondaries, quench endogenous peroxidase activity with a 3% H2O2 solution.[1][2][6]
- For AP-conjugated secondaries, inhibit endogenous alkaline phosphatase with levamisole.[2][5][6]

Experimental Protocols

Protocol: Titration of this compound Isotype Control Antibody
  • Prepare a dilution series of the this compound antibody. A common starting range is 1:100, 1:250, 1:500, 1:1000, and 1:2000, though the optimal range may vary.[5][14]

  • Prepare your samples (cells or tissue sections) as you would for your primary experiment, including fixation, permeabilization, and antigen retrieval if applicable.

  • Apply the blocking buffer and incubate according to your standard protocol.

  • Incubate separate samples with each dilution of the this compound antibody for the same duration as your primary antibody incubation.

  • Wash the samples thoroughly.

  • Apply the secondary antibody at its recommended concentration.

  • Proceed with the detection method (e.g., DAB for IHC, fluorescent imaging for IF).

  • Analyze the results to identify the highest concentration of the this compound antibody that results in minimal to no background staining. This concentration should be used for your future experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing staining with my this compound isotype control antibody?

The this compound antibody is designed to have no specific target in mammalian tissues.[15] Therefore, any staining observed is due to non-specific binding of the antibody to your sample. This can be caused by factors such as incorrect antibody concentration, insufficient blocking, or issues with your secondary antibody.[1][2][3]

Q2: How can I be sure the background is from the this compound antibody and not the secondary antibody?

To isolate the source of the background, you should run a "secondary antibody only" control.[2][4][9][10] In this control, you perform all the steps of your staining protocol but omit the this compound antibody. If you still observe staining, the secondary antibody is likely the cause.

Q3: Can the type of blocking buffer affect my background with the this compound antibody?

Yes, the choice of blocking buffer is critical.[2][4][6][7][8][9][10] Using a serum from the same species as your secondary antibody is often effective.[4][6][10] For example, if your secondary antibody was made in a goat, use normal goat serum for blocking. Some commercial blocking buffers are also formulated to reduce non-specific binding.[1]

Q4: Does the fixation method impact background staining?

Fixation can influence background staining.[5] Over-fixation or the use of certain fixatives can alter tissue morphology and expose charged sites that may non-specifically bind antibodies. It is important to optimize your fixation protocol for your specific tissue and target.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of troubleshooting background staining issues with the this compound antibody.

G start High Background with this compound Isotype Control check_secondary Run 'Secondary Antibody Only' Control start->check_secondary secondary_issue Secondary Antibody is the Cause check_secondary->secondary_issue Staining Present primary_issue This compound Antibody is the Cause check_secondary->primary_issue No Staining optimize_secondary Titrate Secondary Ab Use Pre-adsorbed Secondary secondary_issue->optimize_secondary optimize_primary Titrate this compound Antibody Increase Blocking Time/Change Blocker Increase Wash Steps primary_issue->optimize_primary

Caption: Troubleshooting workflow for high background staining.

G cluster_prep Sample Preparation cluster_antibody Antibody Incubation cluster_detection Detection fixation Optimize Fixation blocking Effective Blocking fixation->blocking washing1 Thorough Washing blocking->washing1 titrate_this compound Titrate this compound Ab washing1->titrate_this compound titrate_secondary Titrate Secondary Ab titrate_this compound->titrate_secondary washing2 Thorough Washing titrate_secondary->washing2 enzyme_block Endogenous Enzyme Blocking washing2->enzyme_block

Caption: Key steps for optimizing an immunostaining protocol.

References

Technical Support Center: Isotype Control Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide addresses the common issue of unexpected reactivity or high background signal from an isotype control antibody, using "2A3" as a representative clone name for a Rat IgG2a isotype.

Frequently Asked Questions (FAQs)

Q1: What is an isotype control and why is it important?

An isotype control is an antibody that has the same immunoglobulin class (e.g., IgG1, IgG2a), subclass, and light chain (kappa or lambda) as the primary antibody used in an experiment.[1][2][3] However, it lacks specificity to the target antigen.[2][3] Its purpose is to serve as a negative control to differentiate non-specific background signal from the specific signal of the primary antibody.[1][2] This background can be caused by several factors, including the antibody's Fc region binding to Fc receptors on the cell surface.[3]

Q2: My this compound (Rat IgG2a) isotype control is showing a high signal. What are the common causes?

Unexpected reactivity from an isotype control is a common issue in applications like flow cytometry and immunohistochemistry. The primary causes include:

  • Fc Receptor (FcR) Binding: Many immune cells (like macrophages, monocytes, and B cells) express Fc receptors that can bind the Fc portion of the isotype control antibody, causing a false positive signal.[3][4]

  • Incorrect Antibody Concentration: Using too much isotype control antibody can lead to non-specific binding and increased background.[5][6]

  • Dead Cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies, leading to high background fluorescence.[7][8]

  • Antibody Aggregates: Antibodies can form aggregates, especially after thawing or during storage, which can bind non-specifically to cells.

  • Contamination or Cross-Reactivity: In rare cases, the isotype control itself may have a low-affinity cross-reactivity to an unintended target on your cells.[8]

Initial searches for "this compound" reveal it is a known clone name for antibodies targeting proteins like beta-Actin or gamma-Actin, and it is also sold as a Rat IgG2a isotype control with specificity to trinitrophenol, a molecule not present in mammalian cells.[9] This guide will proceed assuming the this compound clone is being used as a proper isotype control.

Q3: How do I choose the correct isotype control?

To ensure the control is valid, you must match it to your primary antibody based on the following criteria:[10]

  • Host Species: (e.g., Mouse, Rat)

  • Isotype: (e.g., IgG1, IgG2a, IgM)

  • Light Chain: (Kappa or Lambda)

  • Conjugated Fluorophore: The fluorophore and the Fluorophore to Protein (F/P) ratio should be the same as the primary antibody.[8][11]

For a primary antibody that is a Rat IgG2a, the appropriate isotype control would be a Rat IgG2a antibody, such as the this compound clone.[12]

Troubleshooting Guide: High Isotype Control Signal

This section provides a step-by-step guide to diagnose and resolve unexpected reactivity from your this compound isotype control.

Step 1: Verify and Optimize Antibody Concentration

Using an excessive amount of antibody is a frequent cause of high background.[6] It is crucial to titrate your isotype control to find the optimal concentration that gives the lowest background while still being used at the same concentration as your primary antibody.[6][13]

Table 1: Example Isotype Control Titration Data
Antibody Concentration (µg/mL)Median Fluorescence Intensity (MFI)Stain Index (SI)Recommendation
10.015,00015Too High (High Background)
5.08,00025Sub-optimal
2.53,50040Sub-optimal
1.25 1,200 55 Optimal
0.6251,10050Sub-optimal
0.3131,05042Too Low

Stain Index is a metric used to determine the optimal antibody concentration, calculated as the separation between the positive and negative populations divided by two times the standard deviation of the negative population.[6]

Experimental Protocol: Antibody Titration

This protocol is optimized for staining 1x10^6 cells in a final volume of 100 µL.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^7 cells/mL in staining buffer (e.g., PBS + 2% FBS).

  • Dilution Series: Prepare a serial dilution of your isotype control antibody. For an antibody at 1 mg/mL, a typical starting concentration for titration is 10 µg/mL.[14]

  • Staining: Add 50 µL of your cell suspension (5x10^5 cells) to a series of tubes or a 96-well plate.

  • Add Antibody: Add 50 µL of each antibody dilution to the corresponding cells.

  • Incubation: Incubate for 20-30 minutes on ice, protected from light.[13]

  • Wash: Add 1-2 mL of staining buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant. Repeat the wash step.[15]

  • Analysis: Resuspend the cell pellet in 200-400 µL of staining buffer and acquire the samples on a flow cytometer.[16]

  • Optimization: Plot the Stain Index against the antibody concentration to determine the optimal dilution that provides the best signal-to-noise ratio.[6]

Step 2: Block Fc Receptors

If titration does not solve the issue, the most likely cause is binding to Fc receptors, especially when working with monocytes, macrophages, or B cells.[7][16]

Experimental Protocol: Fc Receptor Blocking
  • Prepare Cells: Prepare your single-cell suspension as described in the titration protocol.

  • Add Fc Block: Before adding your isotype control or primary antibody, add an Fc blocking reagent.

    • For Mouse Cells: Use an anti-mouse CD16/32 antibody (clone 93 or S17011E). Incubate for 5-10 minutes on ice.[15]

    • For Human Cells: Use a commercial Human Fc Block reagent or heat-aggregated human IgG. Incubate for 10 minutes.[7][15][17]

  • Stain: Without washing, proceed directly to your antibody staining step by adding the isotype control or primary antibody to the cells.[18]

  • Incubate and Wash: Follow the remaining steps of your standard staining protocol.

Step 3: Implement Additional Quality Control Measures

If background staining persists, incorporate these additional checks into your workflow.

Table 2: Advanced Troubleshooting Steps
IssueRecommended ActionProtocol
Dead Cell Contamination Use a viability dye (e.g., PI, 7-AAD, DAPI) to gate out dead cells during analysis.[7][19]Add the viability dye to your cells just before flow cytometry acquisition. Adjust gates to exclude dye-positive (dead) cells.
Antibody Aggregates Centrifuge the antibody vial at high speed (>10,000 x g) for 5-10 minutes before use to pellet aggregates. Use the supernatant for staining.Perform this step before making your antibody dilutions.
Cell Clumping Filter the cell suspension through a 40-70 µm mesh filter before analysis to prevent clogs and remove clumps that can trap antibodies.[16]Perform this step after the final wash and resuspension, just prior to running on the cytometer.
Secondary Antibody Issues If using an indirect staining method, run a control that includes only the secondary antibody to check for its non-specific binding.[4]Prepare a sample stained only with the fluorophore-conjugated secondary antibody.

Visual Troubleshooting Guides

Diagram 1: Troubleshooting Workflow for High Isotype Signal

This diagram outlines the logical steps to diagnose the source of unexpected isotype control reactivity.

TroubleshootingWorkflow start Start: High Isotype Signal Detected titrate Step 1: Titrate Isotype Control (Same concentration as primary Ab) start->titrate check_titration Is signal reduced to acceptable background level? titrate->check_titration fc_block Step 2: Add Fc Receptor Block (e.g., anti-CD16/32 or Human IgG) check_titration->fc_block No end_good Problem Solved: Proceed with Experiment check_titration->end_good Yes check_fc Is signal reduced? fc_block->check_fc viability_dye Step 3: Use Viability Dye (Gate out dead cells) check_fc->viability_dye No check_fc->end_good Yes check_viability Is signal in live population acceptable? viability_dye->check_viability other_qc Step 4: Advanced QC - Centrifuge antibody - Filter cells check_viability->other_qc No check_viability->end_good Yes end_bad Contact Support: Consider alternative isotype control other_qc->end_bad

Caption: A flowchart for troubleshooting unexpected isotype control reactivity.

Diagram 2: Mechanism of Fc Receptor-Mediated Non-Specific Binding

This diagram illustrates how an isotype control can bind to a cell non-specifically via Fc receptors, leading to a false-positive signal.

FcBindingMechanism cluster_cell Cell Surface (e.g., Macrophage) fc_receptor Fc Receptor isotype This compound Isotype Control (Rat IgG2a) fab Variable (Fab) Region (No Specificity for Cell) fc Constant (Fc) Region isotype_text Isotype Control (Rat IgG2a) fc->fc_receptor Non-Specific Binding

Caption: How isotype controls bind non-specifically to Fc receptors on cells.

References

Technical Support Center: Optimizing Flow Cytometry Results with the 2A3 Isotype Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting flow cytometry experiments. This guide focuses on addressing the common issue of a weak signal from your primary antibody, particularly when using the 2A3 Rat IgG2a isotype control for comparison.

A weak or low signal from the this compound isotype control is the desired outcome, as it indicates minimal non-specific binding. The challenge arises when the signal from your specific primary antibody is also weak, making it difficult to distinguish from this low background. This guide provides comprehensive troubleshooting strategies to enhance your specific signal while ensuring your isotype control remains appropriately low.

Frequently Asked Questions (FAQs)

Q1: What is the this compound antibody and why is its signal expected to be low?

The this compound antibody is a Rat IgG2a isotype control.[1][2] It is designed to bind to trinitrophenol (TNP), a hapten that is not present on mammalian cells.[1][2] Its purpose is to measure the level of non-specific background staining caused by the antibody's Fc region binding to Fc receptors on cells, or other non-antigen-specific interactions.[3] Therefore, a low signal from the this compound antibody is ideal, as it signifies that your staining protocol has minimal background noise.

Q2: My primary antibody signal is as weak as my this compound isotype control. What does this mean?

This scenario suggests one of two possibilities:

  • The target antigen for your primary antibody is not present or is expressed at very low levels on the cells being analyzed.

  • There is a technical issue with your staining protocol or reagents that is preventing optimal staining of your target antigen.

This guide will help you troubleshoot the second possibility.

Q3: How do I properly use the this compound isotype control in my experiment?

The isotype control should be used at the same concentration as the primary antibody you are testing.[1] It should also be from the same species and have the same isotype (in this case, Rat IgG2a) as your primary antibody.[4] This ensures a valid comparison for non-specific binding.

Troubleshooting Guide: Weak Primary Antibody Signal

If you are observing a weak signal from your primary antibody that is indistinguishable from your this compound isotype control, follow these troubleshooting steps.

Step 1: Verify Target Antigen Expression

Before troubleshooting your protocol, confirm that your target antigen is expected to be expressed on your cell type.

  • Literature Review: Check published literature to confirm the expression profile of your target antigen in the cells you are studying.[3][5]

  • Positive Control Cells: Include a cell line or primary cell type known to express the antigen as a positive control in your experiment.[5][6]

Step 2: Optimize Antibody Concentration

Using the wrong antibody concentration is a common cause of weak signal.

  • Antibody Titration: It is crucial to titrate your primary antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[3][4][7] Using too little antibody will result in a weak signal, while too much can increase background.[8]

Experimental Protocol: Antibody Titration

This protocol outlines the steps for determining the optimal concentration of your primary antibody.

  • Prepare Cells: Prepare a single-cell suspension of your target cells. It is recommended to have at least 1 x 10^6 cells per staining condition.

  • Serial Dilutions: Prepare a series of dilutions of your primary antibody. A good starting range is from the manufacturer's recommended concentration to several dilutions above and below that point (e.g., 1:25, 1:50, 1:100, 1:200, 1:400).

  • Staining: Stain a separate tube of cells with each antibody dilution. Remember to also include an unstained control and your this compound isotype control at a mid-range concentration for comparison.

  • Incubation: Incubate the cells as per your standard protocol, typically for 30 minutes at 4°C, protected from light.[9]

  • Wash: Wash the cells to remove unbound antibody.

  • Acquisition: Acquire the samples on the flow cytometer.

  • Analysis: Analyze the Mean Fluorescence Intensity (MFI) or Staining Index for each dilution. The optimal concentration is the one that gives the highest signal on your positive population without significantly increasing the background on your negative population.

Step 3: Review Staining Protocol and Reagents

Weak signals can often be traced back to suboptimal staining conditions or reagent issues.

Potential Issue Recommended Solution Citations
Improper Antibody Storage Ensure antibodies are stored at the recommended temperature (typically 2-8°C) and protected from light. Avoid repeated freeze-thaw cycles.[5][9]
Suboptimal Incubation Time/Temp Optimize incubation time and temperature. While 4°C is standard to prevent internalization, some antibodies may require longer incubation or different temperatures.[3][5]
Fluorochrome Issues Ensure the fluorochrome is bright enough for a low-expressing antigen. Protect conjugated antibodies from light to prevent photobleaching.[5][10]
Cell Viability Dead cells can bind non-specifically to antibodies. Use a viability dye to exclude dead cells from your analysis.[3][4]
Fixation/Permeabilization (for intracellular targets) If staining an intracellular target, ensure your fixation and permeabilization method is appropriate for the antibody and target location. Over-fixation can mask epitopes.[6]
Enzymatic Cell Detachment For adherent cells, enzymes like trypsin can cleave surface antigens. Consider using a gentle, non-enzymatic cell dissociation method.[11]
Step 4: Signal Amplification Strategies

If your target antigen has low expression, you may need to amplify the signal.

Strategy Description Citations
Brighter Fluorochrome For weakly expressed antigens, choose a primary antibody conjugated to a bright fluorochrome like PE or APC.[5][12]
Indirect Staining Use an unconjugated primary antibody followed by a fluorescently labeled secondary antibody that recognizes the primary. This can amplify the signal as multiple secondary antibodies can bind to a single primary.[13]
Biotin-Streptavidin System Use a biotinylated primary antibody, followed by a streptavidin-conjugated fluorochrome. This is a very high-affinity interaction that can significantly boost the signal.[3][14]

Visualizing Experimental and Troubleshooting Workflows

The following diagrams illustrate the standard flow cytometry staining workflow and a logical approach to troubleshooting weak signal issues.

G cluster_prep Cell Preparation cluster_stain Staining cluster_acquire Data Acquisition P1 Prepare Single-Cell Suspension P2 Block Fc Receptors (Optional but Recommended) P1->P2 S1 Add Primary Antibody or this compound Isotype Control P2->S1 S2 Incubate (e.g., 30 min at 4°C) S1->S2 S3 Wash to Remove Unbound Antibody S2->S3 A1 Add Viability Dye S3->A1 A2 Acquire on Flow Cytometer A1->A2

Caption: Standard experimental workflow for direct flow cytometry staining.

G Start Weak Primary Signal (Similar to this compound Isotype) Q1 Is Target Antigen Known to be Expressed? Start->Q1 Sol1 Use Positive Control Cells & Review Literature Q1->Sol1 No/Unknown Q2 Is Antibody Titrated? Q1->Q2 Yes A1_Yes Yes A1_No No/Unknown Sol2 Perform Antibody Titration Q2->Sol2 No Q3 Review Protocol: - Storage - Incubation - Buffers - Viability Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Q4 Consider Signal Amplification Q3->Q4 Sol3 Use Brighter Fluorochrome or Indirect Staining Method Q4->Sol3 Low Expression End Signal Improved Q4->End Yes Sol3->End

Caption: Troubleshooting logic for weak primary antibody signal in flow cytometry.

References

2A3 SHAPE Reagent Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2A3 SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent. This resource is designed for researchers, scientists, and drug development professionals using this compound for RNA structure analysis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound SHAPE reagent and what are its primary applications?

Q2: What are the main advantages of this compound compared to other SHAPE reagents like NAI or 1M7?

A2: this compound offers several key advantages, particularly for in vivo studies. It exhibits significantly better cell permeability, especially in bacteria, leading to a higher signal-to-noise ratio and more accurate RNA structure predictions compared to reagents like NAI.[3][1] Studies have shown that this compound can have approximately 2.4 times higher mutation frequencies than NAI in vitro and even greater improvements in vivo.[3] This increased efficiency and accuracy make it a superior choice for probing RNA structures in their native cellular environment.[3][1]

Q3: How should this compound be stored and handled?

A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[5] Stock solutions are prepared by dissolving the solid in anhydrous DMSO.[6] These stock solutions are sensitive to moisture and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere if possible.[7] It is crucial to use freshly opened or anhydrous DMSO for dissolution, as hygroscopic DMSO can significantly impact solubility and reagent stability.[6]

Q4: What is the mechanism of the this compound reaction with RNA?

A4: this compound is an electrophilic probe that reacts with the 2'-hydroxyl (2'-OH) group of the ribose sugar in the RNA backbone. This reaction, known as acylation, results in the formation of a bulky 2'-O-adduct. The presence of this adduct at a specific nucleotide position is then detected in the subsequent steps of the SHAPE-MaP workflow.

Experimental Protocols

Detailed Protocol for In-Cell SHAPE-MaP using this compound

This protocol outlines the key steps for probing RNA structure in living cells using this compound, followed by analysis using mutational profiling (MaP).

1. Cell Culture and Preparation:

  • Culture your cells of interest (e.g., bacteria or mammalian cell lines) to the desired density under optimal growth conditions.

  • For adherent cells, ensure they are in a monolayer. For suspension cells, ensure they are monodisperse to allow for uniform reagent exposure.[8]

  • Harvest and wash the cells with a buffer compatible with both the cells and the SHAPE reaction (e.g., PBS).

2. This compound Modification:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Resuspend the cell pellet in fresh, pre-warmed media or a suitable buffer.

  • Add the this compound-DMSO solution to the cell suspension to the desired final concentration. A negative control experiment using only DMSO should always be run in parallel.

  • Incubate the cells with the this compound reagent for a short period (e.g., 15 minutes) at the appropriate temperature (e.g., 37°C) with gentle shaking.[1]

3. Quenching the Reaction:

  • Terminate the modification reaction by adding a quenching agent. A common and effective quenching agent is dithiothreitol (B142953) (DTT) at a final concentration of ~100-200 mM.[1][8]

4. RNA Extraction:

  • Immediately proceed to total RNA extraction using a standard method, such as a TRIzol-based protocol or a commercial kit.

  • Ensure the extraction method is robust to minimize RNA degradation. Perform DNase treatment to remove any contaminating genomic DNA.

5. Mutational Profiling (MaP) Reverse Transcription:

  • The key to SHAPE-MaP is a reverse transcription (RT) reaction that reads through the this compound-induced adducts and incorporates mutations into the resulting cDNA.

  • This is achieved by using a reverse transcriptase (e.g., SuperScript II or IV) in a buffer containing manganese ions (MnCl₂), which reduces the fidelity of the enzyme.[2][9] A typical MaP RT buffer contains 50 mM Tris-HCl, 75 mM KCl, and 6 mM MnCl₂.[2]

  • Set up the RT reaction with your extracted RNA and either random or gene-specific primers.

6. Library Preparation and Sequencing:

  • The resulting cDNA, which now contains mutations at the sites of this compound modification, is used to prepare a library for next-generation sequencing (NGS).

  • Follow a standard library preparation protocol for your sequencing platform (e.g., Illumina).

7. Data Analysis:

  • Process the raw sequencing data using a SHAPE-MaP analysis pipeline, such as ShapeMapper.[5]

  • This involves aligning the sequencing reads to a reference sequence, calculating the mutation rates at each nucleotide position, and subtracting the background mutation rate from the DMSO control.

  • The resulting SHAPE reactivity profile can then be used to model the RNA secondary structure.

Data Presentation

Table 1: Comparison of this compound and NAI SHAPE Reagents
FeatureThis compound (2-aminopyridine-3-carboxylic acid imidazolide)NAI (2-methylnicotinic acid imidazolide)
Primary Advantage High cell permeability and signal-to-noise ratio, especially in vivo.[3][1]Established reagent for in-cell probing.
In-Cell Performance Significantly outperforms NAI, particularly in bacteria.[3][1]Lower signal-to-noise compared to this compound in many cell types.[3]
Mutation Frequency ~2.4x higher median mutation frequency than NAI ex vivo.[3]Lower median mutation frequency.[3]
Structure Prediction Yields more accurate RNA structure predictions when used as a restraint.[3][1]Less accurate predictions compared to this compound-derived data.[3]
Table 2: Recommended Starting Concentrations for SHAPE Reagents

Note: Optimal concentrations for this compound should be empirically determined for each cell type and experimental condition. The following provides general guidance based on commonly used concentrations for other SHAPE reagents.

ApplicationReagentTypical Final ConcentrationIncubation Time
In Vitro (purified RNA) This compound1 - 10 mM5 - 15 min
In-Cell (Mammalian) This compound10 - 100 mM10 - 20 min
In-Cell (Bacteria) This compound50 - 150 mM10 - 15 min
Reference (Mammalian) NAIup to 1 M15 min[10]
Reference (Mammalian) 1M7100 mM15 min[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low SHAPE Reactivity / Low Mutation Rates 1. Inefficient Reagent Delivery: Poor cell permeability or clumping of cells.[8]2. Degraded this compound Reagent: Stock solution is old or has been improperly stored.3. Suboptimal Reagent Concentration: Concentration is too low for the specific cell type.4. Inefficient Reverse Transcription: Suboptimal RT enzyme or buffer conditions.1. Ensure cells are in a monodisperse suspension.[8] Optimize cell washing steps.2. Prepare a fresh stock solution of this compound in anhydrous DMSO.3. Perform a concentration titration to find the optimal this compound concentration for your system.4. Use a validated reverse transcriptase for MaP (e.g., SuperScript IV) and ensure the presence of Mn²⁺ in the RT buffer to promote mutational readout.[3][9]
High Background Signal in DMSO Control 1. High Intrinsic RT Error Rate: The reverse transcriptase has a high natural error rate.2. RNA Damage/Degradation: RNA was damaged during extraction or handling, leading to non-specific RT stops or mutations.3. Naturally Occurring RNA Modifications: Some endogenous RNA modifications can be read as mutations.1. While Mn²⁺ is necessary for MaP, excessively high concentrations can increase background. Ensure MnCl₂ concentration is optimized (typically around 6 mM).[2]2. Use fresh, high-quality RNA. Handle RNA carefully to avoid degradation.3. This is a known phenomenon. The DMSO control is critical to accurately subtract this background signal.
RNA Degradation 1. Extended Incubation Times: Long incubation with the reagent or during sample processing.2. RNase Contamination: Contamination during cell handling or RNA extraction.1. Minimize incubation times. The reaction with this compound is typically rapid.[1]2. Use RNase-free reagents and consumables throughout the protocol.
Inconsistent Results Between Replicates 1. Non-uniform Cell Treatment: Inconsistent mixing of this compound with the cell suspension.2. Variability in Cell State: Cells are from different growth phases or passages.3. Pipetting Errors: Inaccurate pipetting of reagents.1. Ensure rapid and thorough mixing of the this compound reagent with the cells.[8]2. Standardize cell culture conditions and use cells from the same passage number for replicate experiments.3. Use calibrated pipettes and be meticulous with reagent handling.

Visualizations

SHAPE_MaP_Workflow cluster_cell In Vivo / In Vitro cluster_lab Molecular Biology Workflow cluster_analysis Data Analysis A 1. RNA Sample (Live Cells or Purified RNA) B 2. Treatment - this compound Reagent (+) - DMSO Control (-) A->B C 3. RNA Modification (Acylation at 2'-OH) B->C J 10. Background Subtraction (using DMSO control) B->J Control Data D 4. RNA Extraction C->D E 5. Mutational Profiling (MaP) Reverse Transcription with Mn²⁺ D->E F 6. cDNA with Mutations E->F G 7. NGS Library Prep & Sequencing F->G H 8. Sequence Alignment G->H I 9. Mutation Rate Calculation H->I I->J K 11. SHAPE Reactivity Profile J->K L 12. RNA Structure Modeling K->L

Caption: Workflow for this compound SHAPE-MaP experiment.

Troubleshooting_Tree cluster_reagent Reagent Issues cluster_concentration Concentration Issues cluster_rt Reverse Transcription Issues Start Problem: Low SHAPE Signal R1 Is this compound stock freshly prepared in anhydrous DMSO? Start->R1 R2 Prepare fresh stock R1->R2 No C1 Was a concentration titration performed? R1->C1 Yes R3 No R4 Yes C2 Perform titration to optimize [this compound] C1->C2 No RT1 Is Mn²⁺ included in the RT buffer? C1->RT1 Yes RT2 Add MnCl₂ to RT buffer (e.g., 6 mM final conc.) RT1->RT2 No

Caption: Troubleshooting guide for low SHAPE signal.

References

troubleshooting low signal-to-noise ratio in 2A3 SHAPE-MaP.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers encountering a low signal-to-noise ratio in 2A3 SHAPE-MaP experiments. The following questions and answers address common issues and offer solutions to improve data quality.

Frequently Asked Questions (FAQs)

Q1: What is considered a low signal-to-noise ratio in this compound SHAPE-MaP, and what are the initial steps to diagnose the problem?

A low signal-to-noise (S/N) ratio in SHAPE-MaP data manifests as high background mutation rates in no-modification controls (e.g., DMSO-treated samples) and/or low mutation rates in the this compound-treated samples. An ideal experiment will have a very low background signal and a robust, structure-dependent signal from the chemical probe.

Initial diagnostic steps involve a systematic evaluation of your experimental workflow. This can be visualized as a decision-making process to pinpoint the source of the issue.

G cluster_0 Troubleshooting Low Signal-to-Noise Ratio start Low Signal-to-Noise Ratio Observed rna_quality Assess RNA Quality and Integrity start->rna_quality modification_efficiency Evaluate this compound Modification Efficiency rna_quality->modification_efficiency RNA OK? rna_degraded Degraded RNA? - Run gel - Use fresh RNA rna_quality->rna_degraded rt_issues Check Reverse Transcription Step modification_efficiency->rt_issues Modification OK? mod_inefficient Inefficient Modification? - Titrate this compound - Optimize incubation modification_efficiency->mod_inefficient data_analysis Review Data Analysis Pipeline rt_issues->data_analysis RT OK? rt_failed RT Failure? - Check enzyme - Optimize primers rt_issues->rt_failed solution Problem Resolved data_analysis->solution Analysis OK? analysis_error Analysis Errors? - Check parameters - Use control data data_analysis->analysis_error G cluster_workflow This compound SHAPE-MaP Experimental Workflow rna_prep 1. RNA Preparation (Folding) modification 2. This compound Modification (+/- this compound) rna_prep->modification quenching 3. Quenching modification->quenching rt 4. Reverse Transcription quenching->rt library_prep 5. Library Preparation rt->library_prep sequencing 6. Sequencing library_prep->sequencing analysis 7. Data Analysis sequencing->analysis G cluster_analysis Data Analysis Logical Flow raw_reads Raw Sequencing Reads quality_control Quality Control (QC) raw_reads->quality_control alignment Alignment to Reference quality_control->alignment mutation_calling Mutation Calling alignment->mutation_calling reactivity_calc Reactivity Calculation (Signal - Noise) mutation_calling->reactivity_calc structure_modeling RNA Structure Modeling reactivity_calc->structure_modeling

common issues with 2A3 reagent synthesis and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2A3 Monoclonal Antibody

This guide provides troubleshooting advice and answers to frequently asked questions regarding the production and storage of the this compound monoclonal antibody (mAb).

Frequently Asked Questions (FAQs)

Antibody Production

Q1: My this compound hybridoma cell line has stopped producing the antibody or the yield is very low. What could be the cause?

Several factors can lead to decreased or ceased antibody production in hybridoma cell lines:

  • Genetic Instability: Hybridoma cells can be genetically unstable, and the ability to produce the specific antibody may be lost over time, especially after multiple passages or subcloning.[1][2][3]

  • Suboptimal Culture Conditions: Incorrect media formulation, serum quality, or incubation conditions can stress the cells and reduce antibody secretion.[3]

  • Contamination: Mycoplasma, bacterial, or fungal contamination can severely impact cell health and productivity.[4]

  • Overgrowth of Non-Producing Cells: In a mixed population, non-producing cells may grow faster and outcompete the antibody-secreting cells.[2]

Q2: How can I rescue a low-producing this compound hybridoma cell line?

To restore antibody production, you can:

  • Perform Re-cloning: Use limiting dilution to isolate single, high-producing clones from the population.[3]

  • Optimize Culture Conditions: Ensure the media, supplements, and environment are optimal for your specific hybridoma line.[3]

  • Test for and Eliminate Contamination: Regularly screen for mycoplasma and other contaminants.

  • Gradual Media Transition: When moving from selection media (like HAT to HT), do so gradually to avoid metabolic stress on the cells.[2]

Antibody Storage and Handling

Q1: What are the ideal storage conditions for the this compound antibody?

Proper storage is critical to maintain the antibody's integrity and effectiveness.[5] Storage conditions depend on the duration:

  • Short-Term (days to weeks): Store at 4°C.[6][7][8]

  • Long-Term (months to years): For extended periods, store at -20°C or -80°C.[5][7][8] Lyophilization (freeze-drying) is also an excellent option for long-term stability.[7]

Q2: Why are repeated freeze-thaw cycles bad for my this compound antibody?

Each freeze-thaw cycle exposes the antibody to stress from ice crystal formation, which can denature the protein structure.[7][9][10] This can lead to aggregation, reduced binding affinity, and a significant loss of functional activity.[8][9]

Q3: My this compound antibody solution shows signs of precipitation/aggregation. What can I do?

Aggregation is a common issue where antibody molecules clump together, reducing efficacy and potentially causing immunogenicity.[11] It can be caused by improper storage, pH shifts, temperature fluctuations, and mechanical stress.[12]

  • Prevention: The best approach is prevention. Store the antibody at the correct temperature, aliquot it to avoid freeze-thaw cycles, and use appropriate buffer formulations.[5][13]

  • Resolution: If aggregation has occurred, you may be able to remove aggregates through centrifugation or size-exclusion chromatography. However, this will result in a loss of total protein.

Q4: Should I add any preservatives or cryoprotectants to my this compound antibody solution?

  • Preservatives: For storage at 4°C, adding a preservative like sodium azide (B81097) (0.02% w/v) can prevent microbial growth.[7] However, do not use sodium azide if the antibody will be used on live cells or in vivo, as it is toxic.[7]

  • Cryoprotectants: For freezing, adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent the formation of damaging ice crystals and stabilize the protein structure.[6][7][9]

Troubleshooting Guides

Guide 1: Low Antibody Yield During Purification

This guide addresses common issues encountered during the purification of the this compound antibody.

Symptom Potential Cause Recommended Solution
Low overall yield Antibody stability issues.Ensure proper sample handling and storage conditions before purification.[14]
Inefficient purification protocol.Optimize buffer composition, pH, and salt concentration for binding and elution.[14]
Antibody is in the flow-through, not binding to the column Incorrect resin choice for the antibody isotype/species.Verify that the Protein A or Protein G resin has high affinity for your antibody's species and subclass.
High concentration of other proteins competing for binding.If the starting material is a cell culture supernatant, a high concentration of other proteins may be present. Consider a pre-purification step.
Antibody elutes with contaminants Non-specific binding of other proteins.Optimize the wash steps by adjusting buffer composition to remove impurities without eluting the antibody.[14]
Co-purification of host IgG or serum proteins.Consider a multi-step purification process, such as combining affinity chromatography with ion exchange or size exclusion chromatography.[15]
Guide 2: Antibody Aggregation

This guide provides a systematic approach to troubleshooting and preventing this compound antibody aggregation.

Factor Potential Cause of Aggregation Prevention & Mitigation Strategy
Temperature Exposure to high temperatures or repeated freeze-thaw cycles.[12]Store at recommended temperatures (see table below). Aliquot into single-use volumes to avoid freeze-thaw cycles.[5][9]
pH and Buffer Use of a buffer with a pH that destabilizes the antibody. Low pH exposure during purification can also induce aggregation.[12]Maintain the antibody in a buffer at a stable pH, typically around physiological pH (7.0-7.5). If low pH elution is used, neutralize the solution immediately.
Concentration High antibody concentrations (>100 mg/mL) are more susceptible to aggregation.[16] Dilute solutions can also be unstable.Store antibodies at a high concentration (>1 mg/mL) to prevent inactivation and loss from binding to storage tubes.[7] For very high concentrations, formulation optimization is critical.
Mechanical Stress Agitation or shearing forces can cause unfolding and aggregation.Handle antibody solutions gently. Avoid vigorous vortexing or shaking.
Additives Lack of stabilizing agents in the formulation.Add cryoprotectants like glycerol for frozen storage.[6] Surfactants (e.g., polysorbates) can prevent aggregation at air-water interfaces.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Antibody

Storage DurationTemperatureRecommended AdditivesKey Considerations
Short-Term (up to 2 weeks) 4°C0.02% Sodium Azide (optional, for microbial prevention)[7]Avoid freezing. Do not use sodium azide for live cell applications.[7]
Long-Term (up to 1 year) -20°C50% Glycerol (cryoprotectant)[7][9]Aliquot to prevent repeated freeze-thaw cycles.[5] Avoid frost-free freezers.[17]
Very Long-Term (1+ years) -80°C or Lyophilized50% Glycerol (for -80°C). Stabilizers like trehalose (B1683222) for lyophilization.[7]Lyophilization offers excellent long-term stability.[7]

Experimental Protocols

Protocol: Standard Protein A/G Affinity Purification of this compound Antibody

This protocol provides a general workflow for purifying the this compound monoclonal antibody from hybridoma cell culture supernatant using Protein A or Protein G agarose (B213101) resin.

Materials:

  • This compound Hybridoma supernatant

  • Protein A/G Agarose Resin

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.7)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

  • Chromatography column

Procedure:

  • Sample Preparation:

    • Harvest the hybridoma cell culture supernatant.

    • Centrifuge at 10,000 x g for 15 minutes to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter to clarify.

    • Adjust the pH of the supernatant to match the Binding Buffer if necessary.

  • Column Preparation:

    • Pack the chromatography column with the appropriate amount of Protein A/G resin.

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Antibody Binding:

    • Load the prepared supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

    • Collect the flow-through. This can be re-loaded onto the column to maximize binding if needed.

  • Washing:

    • Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound this compound antibody using the low-pH Elution Buffer.

    • Collect the eluate in fractions containing a small amount of Neutralization Buffer (approx. 1/10th of the fraction volume) to immediately raise the pH and prevent acid-induced denaturation and aggregation.[12]

  • Post-Elution:

    • Pool the fractions containing the purified antibody (as determined by A280 readings).

    • Perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

    • Determine the final antibody concentration using A280 (A280 of 1.4 = ~1 mg/mL for IgG).

    • Analyze the purity of the antibody using SDS-PAGE.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_hybridoma Hybridoma Development cluster_production Antibody Production & Purification cluster_storage Final Product Immunization 1. Immunization of Mouse Fusion 2. Cell Fusion (B-cells + Myeloma) Immunization->Fusion Screening 3. Screening & Selection (HAT) Fusion->Screening Cloning 4. Subcloning (Limiting Dilution) Screening->Cloning Expansion 5. Scale-Up Culture Cloning->Expansion Harvest 6. Harvest Supernatant Expansion->Harvest Purification 7. Affinity Chromatography Harvest->Purification QC 8. Quality Control (SDS-PAGE, ELISA) Purification->QC Formulation 9. Formulation & Aliquoting QC->Formulation Storage 10. Storage (-20°C / -80°C) Formulation->Storage

Caption: Workflow for monoclonal antibody production.

Caption: Troubleshooting decision tree for antibody aggregation.

References

improving 2A3 reagent penetration in mammalian cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2A3 SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for probing RNA structure in mammalian cells, with a specific focus on improving intracellular penetration and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reagent and what is its primary application?

A1: this compound, or 2-aminopyridine-3-carboxylic acid imidazolide, is a highly efficient and cell-permeable chemical probe used in SHAPE-MaP (mutational profiling) experiments to analyze RNA secondary structures within living cells.[1][2][3] It acylates the 2'-hydroxyl group of flexible or single-stranded RNA nucleotides, leading to mutations during reverse transcription that can be identified by sequencing.

Q2: What are the advantages of using this compound over other SHAPE reagents like NAI?

A2: this compound was specifically designed for improved performance in in vivo applications. Its key advantages include:

  • Enhanced Cell Permeability: this compound demonstrates significantly better penetration of biological membranes, including those of mammalian cells, compared to reagents like NAI.[1][2][3]

  • Higher Signal-to-Noise Ratio: This improved permeability and reactivity result in a higher signal-to-noise ratio, leading to more accurate RNA structure predictions.[1]

  • Increased Accuracy: Data derived from this compound-based SHAPE-MaP yields more precise RNA structure models.[1][3]

Q3: How should this compound reagent be stored?

A3: Proper storage is crucial for maintaining the reactivity of the this compound reagent.

  • Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • Protection: It is essential to protect the reagent from light and to store it under a nitrogen atmosphere to prevent degradation.[4]

Q4: What is the mechanism of action for this compound?

A4: this compound is an electrophilic probe that reacts with the 2'-hydroxyl group of RNA in structurally flexible regions. This reaction forms a 2'-O-adduct on the RNA backbone. During reverse transcription in a SHAPE-MaP experiment, this adduct can cause the reverse transcriptase to misincorporate a nucleotide, creating a mutation in the resulting cDNA that can be detected by sequencing.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at achieving optimal this compound reagent penetration and reactivity in mammalian cells.

Problem Potential Cause Recommended Solution
Low or no SHAPE-MaP signal Inadequate cell permeability of this compound.Optimize incubation time and this compound concentration. Ensure the use of fresh, high-quality DMSO for stock solutions. Consider cell density as a factor; very high cell densities may limit reagent availability per cell.
Degraded this compound reagent.Ensure proper storage conditions (-80°C for long-term, protected from light).[4] Prepare fresh dilutions before each experiment.
Inefficient mixing of this compound with cells.For adherent cells, gently swirl the plate after adding the this compound solution. For suspension cells, ensure thorough but gentle mixing.
Suboptimal reaction buffer pH.Maintain a pH between 7.0 and 8.0 during the reaction to ensure optimal this compound reactivity.
High background signal in no-reagent control Intrinsic reverse transcriptase errors.This is a known phenomenon. The no-reagent control is essential for background correction during data analysis.
Spontaneous RNA degradation.Handle RNA samples carefully and use RNase inhibitors. Ensure the use of nuclease-free water and reagents.
Variability between replicates Inconsistent cell health or density.Standardize cell culture conditions, including passage number, confluency, and growth media.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent addition of the this compound reagent and other solutions.
Incomplete quenching of the this compound reaction.Ensure the quenching solution (e.g., containing a scavenger like DTT) is added promptly and mixed thoroughly at the end of the incubation period.

Experimental Protocols

Preparation of this compound Stock Solution

For consistent results, it is critical to prepare the this compound stock solution correctly.

Parameter Value Notes
Solvent Anhydrous DMSOUse high-quality, anhydrous DMSO to prevent premature hydrolysis of the this compound reagent.
Concentration 100 mMA typical stock concentration. Adjust as needed based on experimental requirements.
Storage -80°C in small aliquotsAliquoting minimizes freeze-thaw cycles that can degrade the reagent. Protect from light.[4]
In-Cell RNA Modification with this compound (SHAPE-MaP)

This protocol provides a general framework for treating mammalian cells with the this compound reagent.

Materials:

  • Mammalian cells (adherent or in suspension)

  • Complete growth medium

  • This compound stock solution (100 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., PBS with 500 mM DTT)

  • RNA extraction kit

Procedure for Adherent Cells:

  • Cell Culture: Plate cells to achieve the desired confluency on the day of the experiment.

  • Reagent Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 1-10 mM).

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for the desired time (e.g., 5-15 minutes) at 37°C.

  • Quenching:

    • Aspirate the this compound-containing medium.

    • Immediately add the quenching solution and incubate for 2 minutes at room temperature.

  • Cell Lysis and RNA Extraction:

    • Wash the cells with PBS.

    • Proceed immediately with cell lysis and RNA extraction using your preferred method.

Procedure for Suspension Cells:

  • Cell Culture: Grow cells to the desired density.

  • Cell Harvest: Pellet the cells by centrifugation and resuspend in pre-warmed complete growth medium.

  • Reagent Preparation: Prepare a fresh dilution of the this compound stock solution in pre-warmed complete growth medium.

  • Cell Treatment:

    • Add the diluted this compound solution to the cell suspension to achieve the final desired concentration.

    • Incubate for the desired time (e.g., 5-15 minutes) at 37°C with gentle agitation.

  • Quenching:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in the quenching solution and incubate for 2 minutes at room temperature.

  • Cell Lysis and RNA Extraction:

    • Pellet the cells.

    • Wash the cell pellet with PBS.

    • Proceed immediately with cell lysis and RNA extraction.

Visualizations

Experimental Workflow for In-Cell SHAPE-MaP

SHAPE_MaP_Workflow cluster_cell_culture Cell Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis start Start with healthy mammalian cells prep Prepare cells (adherent or suspension) start->prep treat Incubate with This compound Reagent prep->treat quench Quench Reaction treat->quench rna_extraction RNA Extraction quench->rna_extraction rt Reverse Transcription (SHAPE-MaP) rna_extraction->rt sequencing Sequencing rt->sequencing analysis Data Analysis & Structure Modeling sequencing->analysis Troubleshooting_Low_Signal cluster_reagent Reagent Integrity cluster_protocol Experimental Protocol cluster_cells Cellular Factors start Low SHAPE-MaP Signal check_storage Verify this compound storage (-80°C, protected from light) start->check_storage optimize_conc Optimize this compound concentration start->optimize_conc check_health Assess cell health and viability start->check_health fresh_dilution Use freshly prepared dilutions check_storage->fresh_dilution optimize_time Optimize incubation time optimize_conc->optimize_time check_mixing Ensure thorough mixing optimize_time->check_mixing check_density Standardize cell density check_health->check_density

References

2A3 SHAPE-MaP Data Analysis Pipeline: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 2A3 SHAPE-MaP experimental workflow. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges in their data analysis pipeline.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What are the advantages of using the this compound probe over other SHAPE reagents like NAI? This compound, or 2-aminopyridine-3-carboxylic acid imidazolide, generally offers a higher signal-to-noise ratio in in vivo experiments compared to NAI.[1][2] This is attributed to its increased ability to permeate biological membranes, leading to more efficient modification of RNA within living cells.[1][3] Consequently, data from this compound probing can lead to more accurate RNA secondary structure predictions.[1][2][3]
2. What are the essential control experiments in a this compound SHAPE-MaP workflow? A robust SHAPE-MaP experiment includes three key reaction conditions: a "+ reagent" sample treated with this compound, a "- reagent" (no modification) sample to assess background mutations from reverse transcription, and a "denaturing" control to correct for intrinsic sequence-dependent variations in mutation rates.[4]
3. What is the minimum RNA length required for SHAPE-MaP analysis? The recommended minimum RNA length is approximately 150 nucleotides for the randomer and native workflows, and around 40 nucleotides for the small-RNA workflow.[4]
4. How are SHAPE modifications detected in the sequencing data? SHAPE-MaP utilizes a process called mutational profiling (MaP).[5][6] During reverse transcription, the sites of 2'-hydroxyl acylation by the SHAPE reagent cause the reverse transcriptase to incorporate non-complementary nucleotides into the cDNA strand. These induced mutations are then identified through high-throughput sequencing.[5][6]
5. Which software is recommended for analyzing this compound SHAPE-MaP data? The "RNA Framework" is a comprehensive toolkit for processing raw sequencing data from SHAPE-MaP experiments to generate experimentally-driven RNA secondary structure models.[5][6] Another tool, ShapeMapper 2, is also widely used for analyzing SHAPE-MaP data.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
1. Low mutation rates in the "+ reagent" sample. - Inefficient this compound probing due to poor cell permeability or reagent degradation.- Insufficient incubation time with the this compound probe.- Suboptimal reverse transcription conditions.- Synthesize fresh this compound probe or verify the quality of the existing stock.- Optimize the incubation time and concentration of the this compound probe for your specific cell type or in vitro condition.- Ensure the use of a reverse transcriptase efficient at reading through adducts, such as SuperScript II in the presence of Mn2+.[2]
2. High background mutation rates in the "- reagent" control. - High intrinsic error rate of the reverse transcriptase.- Poor quality of the input RNA, leading to random base misincorporations.- Contamination during library preparation.- Use a high-fidelity reverse transcriptase and optimize reaction conditions.- Assess the integrity of your input RNA using methods like gel electrophoresis or a Bioanalyzer.- Follow strict laboratory practices to avoid contamination.
3. Difficulty distinguishing SHAPE-induced mutations from background noise. - Low signal-to-noise ratio, which can be a challenge with low-abundance RNAs.[4]- Inadequate sequencing depth.- Increase the sequencing depth to improve statistical power.- Utilize the denaturing control data to normalize for sequence-specific background mutation rates.- Employ statistical methods to differentiate true SHAPE signals from background noise.
4. Inaccurate RNA secondary structure prediction. - Incorrect calculation of SHAPE reactivities.- Suboptimal parameters used for converting SHAPE reactivities into pseudo-energy constraints.- Use of an inappropriate RNA folding algorithm.- Ensure proper normalization of mutation rates using the "- reagent" and denaturing controls.- Perform a grid search to optimize the slope and intercept parameters for converting SHAPE reactivities to pseudo-free energy contributions.[2]- Use well-established RNA folding software that can incorporate SHAPE data, such as RNAstructure or ViennaRNA.

Experimental Protocols & Data Presentation

Key Experimental Methodologies

The this compound SHAPE-MaP workflow can be broadly divided into the following key stages:

  • In vivo or in vitro RNA Probing with this compound: The RNA of interest, either within living cells or in a purified form, is treated with the this compound SHAPE reagent. The this compound molecule reacts with the 2'-hydroxyl group of flexible nucleotides, forming a bulky adduct.

  • RNA Isolation and Purification: Total RNA is extracted from the cells or the in vitro reaction is purified to remove any remaining this compound reagent and other cellular components.

  • Reverse Transcription with Mutational Profiling: The modified RNA is reverse transcribed into cDNA. During this process, the reverse transcriptase frequently misincorporates a nucleotide when it encounters a this compound adduct.

  • Library Preparation and High-Throughput Sequencing: The resulting cDNA is used to prepare a sequencing library, which is then sequenced using an Illumina platform.

  • Data Analysis: The sequencing reads are processed to calculate mutation rates at each nucleotide position. These mutation rates, after normalization, are converted into SHAPE reactivities that inform the prediction of the RNA's secondary structure.

Data Presentation: SHAPE Reactivity Profile

The quantitative output of a SHAPE-MaP experiment is a reactivity profile for the RNA of interest. This data is typically presented in a table format before being used for structure modeling.

Nucleotide PositionNucleotide IdentityRaw Mutation Rate (+ reagent)Background Mutation Rate (- reagent)Normalized SHAPE Reactivity
1G0.0850.0050.80
2C0.0120.0060.06
3A0.1500.0081.42
4U0.0070.0050.02
...............

Note: The Normalized SHAPE Reactivity is calculated by subtracting the background mutation rate from the raw mutation rate and then applying a scaling factor. Higher reactivity values indicate more flexible nucleotide positions.

Visualizing the this compound SHAPE-MaP Data Analysis Pipeline

To aid in understanding the workflow and troubleshooting logic, the following diagrams are provided.

SHAPE_MaP_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Probing 1. In vivo/in vitro RNA Probing with this compound Isolation 2. RNA Isolation Probing->Isolation RT 3. Reverse Transcription (MaP) Isolation->RT LibraryPrep 4. Library Preparation & Sequencing RT->LibraryPrep RawData 5. Raw Sequencing Reads LibraryPrep->RawData Alignment 6. Read Alignment RawData->Alignment MutationCalling 7. Mutation Rate Calculation Alignment->MutationCalling Normalization 8. Reactivity Normalization MutationCalling->Normalization StructurePrediction 9. RNA Structure Modeling Normalization->StructurePrediction

Caption: Overall workflow of a this compound SHAPE-MaP experiment.

Troubleshooting_Low_Mutation_Rate cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Mutation Rate in '+ reagent' Sample Cause1 Inefficient this compound Probing Problem->Cause1 Cause2 Suboptimal Incubation Problem->Cause2 Cause3 Poor RT Conditions Problem->Cause3 Solution1 Verify/Remake this compound Probe Cause1->Solution1 Solution2 Optimize Incubation Time/Concentration Cause2->Solution2 Solution3 Optimize RT Enzyme & Conditions Cause3->Solution3

Caption: Troubleshooting logic for low mutation rates.

Data_Analysis_Logic PlusReagent + Reagent Reads CalcMutationRate Calculate Mutation Rates PlusReagent->CalcMutationRate MinusReagent - Reagent Reads MinusReagent->CalcMutationRate Denaturing Denaturing Reads Normalize Normalize Reactivities Denaturing->Normalize CalcMutationRate->Normalize StructureModel Generate Structure Model Normalize->StructureModel

Caption: Logical flow of data processing in the analysis pipeline.

References

minimizing RNA degradation during 2A3 probing experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2A3 Probing Experiments

Welcome to the technical support center for minimizing RNA degradation during this compound (a SHAPE reagent) probing experiments. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you ensure the integrity of your RNA throughout your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in the lab?

A1: RNases are robust enzymes that are ubiquitous in the laboratory environment, making RNA highly susceptible to degradation.[1][2][3] The most common sources of contamination include:

  • Personnel: Hands, skin flakes, and saliva are major sources of RNases.[2][4][5] Always wear gloves and a clean lab coat.[4][6][7]

  • Surfaces and Equipment: Benchtops, pipettes, glassware, and electrophoresis tanks can harbor RNases.[4][6]

  • Reagents and Solutions: Water and buffers not specifically prepared and certified as RNase-free can be a significant source of contamination.[7][8]

  • Environment: Dust particles and airborne microbes can introduce RNases into your experiments.[2][4]

Q2: How can I ensure my workspace and reagents are RNase-free?

A2: Creating and maintaining an RNase-free environment is critical for successful RNA work.[2] Key practices include:

  • Designated Area: Establish a dedicated workspace specifically for RNA experiments.[4][6]

  • Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with commercially available RNase decontamination solutions (e.g., RNaseZap™) or treat them with solutions like 0.1 M NaOH / 1 mM EDTA.[2][4][6][8]

  • RNase-Free Consumables: Use certified RNase-free disposable plasticware, including pipette tips (barrier tips are highly recommended) and microcentrifuge tubes.[1][4][6][7]

  • Reagent Preparation: Prepare all aqueous solutions using certified RNase-free water.[7][8] When preparing buffers in-house, it is common to treat the water with diethylpyrocarbonate (DEPC), which inactivates RNases.[4][7][9] Note that DEPC is a suspected carcinogen and must be handled with care, and solutions containing Tris cannot be DEPC-treated.[2][4]

Q3: What are the key quality control metrics for RNA used in this compound probing?

A3: Before beginning a this compound probing experiment, it is essential to assess the quality of your starting RNA. Poor quality RNA will lead to unreliable and uninterpretable results.[10] The primary metrics are purity and integrity.[10]

Metric Method of Assessment Acceptable Value Indication of Poor Quality
Purity (A260/A280) UV Spectrophotometry~2.0 - 2.1[10][11]< 1.8 suggests protein contamination.[12]
Purity (A260/A230) UV Spectrophotometry> 1.8[10]< 1.5 suggests salt or organic solvent contamination.[12]
Integrity (RIN/RIS) Automated Electrophoresis (e.g., Agilent Bioanalyzer)RIN > 8.0RIN < 7.0 indicates significant degradation.[10]
Integrity (Gel) Denaturing Agarose Gel ElectrophoresisSharp, distinct 28S and 18S rRNA bands (ratio ~2:1)Smearing below the rRNA bands, a 28S:18S ratio < 1.[13]

Q4: Can the this compound reagent itself or the probing conditions cause RNA degradation?

A4: While this compound and other SHAPE reagents are designed to modify the 2'-hydroxyl group of RNA, the experimental conditions can contribute to degradation if not properly controlled. Prolonged incubation times or non-optimal temperatures can increase the risk of spontaneous RNA hydrolysis.[14] It is crucial to follow established protocols that use optimized, short reaction times to minimize this risk.[15] Control experiments without the this compound reagent should be run in parallel to assess any background degradation.[15]

Troubleshooting Guide

Problem: My RNA is degraded before the this compound probing reaction (smearing on gel, low RIN value).

This is the most common issue and almost always points to RNase contamination during RNA isolation or handling.

Problem: My initial RNA is high quality, but I see significant degradation after the this compound modification and purification steps.

If the input RNA is intact, degradation is occurring during the probing workflow.

  • Possible Cause 1: Contaminated Reagents. One or more of your probing buffers (e.g., folding buffer, reaction buffer) or the this compound stock solution solvent (e.g., DMSO) may be contaminated with RNases.

    • Solution: Prepare fresh buffers using certified RNase-free water and reagents.[7][8] Use fresh, unopened aliquots of solvents. Consider filtering buffers through a 0.22 µm filter as an extra precaution.

  • Possible Cause 2: Incubation Conditions. While SHAPE reactions are typically fast, excessively long incubation times or high temperatures can promote RNA degradation.

    • Solution: Strictly adhere to the recommended incubation time and temperature in your protocol. Perform a time-course experiment to determine the minimum time required for sufficient modification without causing degradation.

  • Possible Cause 3: Contamination During Post-Probing Cleanup. RNases can be introduced during the ethanol (B145695) precipitation or column purification steps used to remove the this compound reagent.

    • Solution: Ensure all solutions used for cleanup (e.g., sodium acetate, ethanol, RNase-free water) are sterile and RNase-free.[16] Use a clean centrifuge and work in a designated RNase-free area.[6]

Experimental Protocols

Protocol: RNA Preparation and Folding for this compound Probing

This protocol outlines the critical steps for preparing and folding your RNA sample while minimizing the risk of degradation.

  • Work Area Preparation:

    • Thoroughly clean your dedicated bench space, pipettes, and microcentrifuge with an RNase decontamination solution.[4][8]

    • Use certified RNase-free barrier pipette tips, microcentrifuge tubes, and reagents for all steps.[4][6][7]

  • RNA Sample Preparation:

    • Thaw your high-quality stock RNA (RIN > 8.0) on ice.[2][17]

    • In a sterile, RNase-free 1.5 mL tube on ice, prepare your RNA sample. For a typical 20 µL reaction, combine:

      • 2-5 µg of total RNA

      • RNase-free water to a volume of 16 µL

  • Denaturation and Refolding:

    • Incubate the RNA sample at 95°C for 2 minutes to denature any existing secondary structures.

    • Immediately place the tube on ice for 2 minutes to snap-cool.

    • Add 2 µL of 10X RNA folding buffer (e.g., 1 M HEPES pH 8.0, 1 M NaCl, 50 mM MgCl2, prepared with RNase-free components).

    • Incubate at 37°C for 15-20 minutes to allow the RNA to fold into its thermodynamically stable conformation.

  • Proceed to this compound Modification:

    • After folding, the RNA is ready for the addition of the this compound reagent. Keep the sample at the reaction temperature (e.g., 37°C) to maintain its structure until the reagent is added.

Workflow Visualization

The following diagram illustrates the key stages of a this compound probing experiment and highlights points where RNA degradation is a significant risk.

References

challenges in studying SERCA3 function in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the study of Sarco/Endoplasmic Reticulum Ca2+-ATPase 3 (SERCA3). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with studying SERCA3 function in live cells.

Troubleshooting Guides

This section addresses specific technical problems you may encounter during your experiments.

Problem 1: Low or Undetectable SERCA3 Expression

You are having trouble detecting endogenous SERCA3 or your overexpressed SERCA3 construct shows a weak signal.

Possible Cause Suggested Solution Verification Step
Low Endogenous Expression: SERCA3 is often expressed at low levels compared to the ubiquitous SERCA2b isoform and can be downregulated in cancer cell lines.[1][2][3][4]Perform RT-qPCR to quantify SERCA3 mRNA levels relative to a housekeeping gene and SERCA2b (ATP2A2). Use a positive control cell line known to express SERCA3 (e.g., certain lymphoid or epithelial cells).[5]
Inefficient Transfection/Transduction: Your plasmid or viral vector for SERCA3 overexpression is not efficiently entering the cells.Co-transfect with a fluorescent reporter plasmid (e.g., EGFP) to visually assess transfection efficiency. For viral vectors, titrate the virus and use a reporter virus (e.g., Lenti-GFP) to optimize transduction conditions.
Poor Antibody Performance: The primary antibody for Western blot or immunofluorescence has low affinity or is not specific to SERCA3.Validate your antibody using a positive control (lysate from SERCA3-overexpressing cells) and a negative control (lysate from SERCA3 knockout cells[6] or cells with low SERCA3 expression). Test multiple antibodies if necessary. The monoclonal antibody PL/IM430 has been reported to recognize human SERCA3 isoforms.[7][8][9]
Protein Instability/Degradation: The overexpressed SERCA3 protein is being rapidly degraded.Treat cells with a proteasome inhibitor (e.g., MG132) for a short period (4-6 hours) before lysis to see if the SERCA3 protein band intensifies on a Western blot.
Problem 2: Difficulty in Measuring SERCA3-Specific Activity

You are performing a live-cell calcium imaging experiment, but you cannot distinguish the activity of SERCA3 from the co-expressed SERCA2b isoform.[10]

Challenge Recommended Approach Key Considerations
Isoform Co-expression: SERCA3 is almost always co-expressed with the ubiquitous SERCA2b isoform.[10] Direct measurement of SERCA3 activity in live cells is confounded by SERCA2b's contribution.There are no perfectly specific SERCA3 inhibitors. The strategy relies on differential sensitivity to various inhibitors.
Overlapping Inhibitor Sensitivity: Pan-SERCA inhibitors like Thapsigargin (B1683126) (TG) block all isoforms with high potency.[11] Other inhibitors show only partial selectivity.Use a sequential inhibitor protocol. This approach allows for the pharmacological dissection of different SERCA-regulated Ca2+ stores.[12][13]
Indirect Measurement: Live-cell assays infer SERCA activity from changes in cytosolic or ER luminal Ca2+ concentration, which can be affected by other transporters.[14]To isolate SERCA activity, perform experiments in the absence of extracellular Ca2+ and consider inhibitors for other pathways (e.g., plasma membrane Ca2+-ATPase, mitochondrial uniporter) if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in studying SERCA3 compared to other SERCA isoforms?

The primary challenges are:

  • Low and Restricted Expression: Unlike the ubiquitously expressed SERCA2b, SERCA3 has a more selective tissue distribution (e.g., lymphoid, endothelial, and epithelial cells) and is often expressed at lower levels.[5][15] Its expression is frequently reduced in cancer cell lines.[2][4][16]

  • Lack of Specific Tools: There are no commercially available, highly specific pharmacological activators or inhibitors for SERCA3. Researchers must rely on the differential sensitivity of SERCA isoforms to compounds like 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ).[12][13]

  • Distinct Kinetic Properties: SERCA3 has a lower apparent affinity for cytosolic Ca2+ compared to SERCA1a and SERCA2b.[6][15][17] This means it becomes more active at higher cytosolic Ca2+ concentrations, a key factor in designing functional assays.

Q2: How can I pharmacologically distinguish SERCA2b and SERCA3 activity in live cells?

You can use a sequential inhibitor protocol during live-cell Ca2+ imaging. The strategy exploits the differential sensitivity of the isoforms to thapsigargin (TG) and tBHQ. A low concentration of TG can preferentially inhibit SERCA2b, while tBHQ is often used to target SERCA3-regulated stores.[12][13]

Q3: My overexpressed SERCA3-GFP fusion protein appears aggregated or mislocalized. What could be the cause?

Overexpression of membrane proteins like SERCA can lead to misfolding and retention in the ER, forming aggregates. This can be exacerbated by the fluorescent tag.

  • Troubleshooting Steps:

    • Lower Expression Levels: Use a weaker promoter or reduce the amount of plasmid used for transfection.

    • Change Tag Position: Move the GFP tag from the C-terminus to the N-terminus (or vice versa) to see if it improves folding and localization.

    • Culture Temperature: Grow cells at a lower temperature (e.g., 30°C) after transfection, which can slow down protein synthesis and improve folding.

    • Verify Localization: Co-stain with an ER marker (e.g., Calreticulin or PDI) to confirm if the protein is correctly localized to the ER and nuclear envelope.[8]

Q4: What are the key differences in kinetic parameters between SERCA isoforms?

The main distinguishing kinetic feature is the affinity for calcium. SERCA3 isoforms generally display a lower apparent affinity for Ca2+ than SERCA1a and SERCA2b.[15][17]

Comparative Data on SERCA Isoforms

The following table summarizes key quantitative differences between the major SERCA isoforms relevant for live-cell studies.

Parameter SERCA1b SERCA2b SERCA3a Notes
Apparent Ca2+ Affinity (K₀.₅) High (~0.2 µM)High (~0.25 µM)Lower (~2.0 µM)SERCA3 requires higher Ca2+ levels for activation.[6][15]
Thapsigargin (TG) Potency (Ki) ~0.2 nMHigh (sub-nM)~12 nMTG is a potent pan-inhibitor but shows some isoform preference.[11]
Cyclopiazonic Acid (CPA) Ki 90 ± 30 nM2.5 ± 0.05 µM600 ± 200 nMCPA is significantly less potent against SERCA2b.[2]
BHQ Ki 7 ± 4 µM2.6 ± 1.3 µM1.7 ± 1 µMBHQ is relatively more potent against SERCA3a and 2b compared to SERCA1b.[2]
Regulation by Phospholamban (PLN) YesYesNoSERCA3 lacks the interaction site for PLN.[7][15]

Experimental Protocols & Visualizations

Protocol: Pharmacological Dissection of SERCA2b vs. SERCA3 Ca2+ Stores

This protocol describes how to infer the relative contribution of SERCA2b and SERCA3 to ER Ca2+ uptake using a live-cell Ca2+ imaging approach.

Objective: To sequentially inhibit SERCA2b and SERCA3 to observe their distinct effects on ER Ca2+ store release.

Materials:

  • Cells expressing SERCA2b and SERCA3 (e.g., Jurkat T lymphocytes).[12]

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or a genetically encoded Ca2+ indicator.[18][19]

  • Calcium-free imaging buffer (e.g., HBSS without Ca2+/Mg2+, supplemented with 100 µM EGTA).

  • Stock solutions of Thapsigargin (TG) and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ).

  • Ionomycin stock solution.

Procedure:

  • Cell Loading: Load cells with your chosen Ca2+ indicator according to the manufacturer's protocol.

  • Baseline Measurement: Place cells in Ca2+-free imaging buffer and record baseline fluorescence for 2-3 minutes to establish a stable signal.

  • Sequential Inhibition:

    • Add a low concentration of TG (e.g., 10-20 nM) to the cells. This concentration preferentially inhibits SERCA2b.[12][13] Observe the transient increase in cytosolic Ca2+ as it leaks from the SERCA2b-maintained store.

    • Once the signal returns to a new baseline, add a higher concentration of tBHQ (e.g., 10-30 µM).[13] This will inhibit the remaining SERCA pumps, primarily SERCA3, causing a second, distinct Ca2+ transient.

  • Maximal Release: At the end of the experiment, add a saturating dose of a Ca2+ ionophore like Ionomycin (1-2 µM) to release all remaining Ca2+ from all intracellular stores, establishing the maximum signal.

  • Data Analysis: Quantify the peak amplitude of the Ca2+ transients induced by low-dose TG and tBHQ. The relative sizes of these peaks provide an estimate of the contribution of each isoform to ER Ca2+ sequestration.

Diagram: Troubleshooting Workflow for Low SERCA3 Signal

SERCA3_Troubleshooting start Problem: Low/No SERCA3 Signal q_exp_type Endogenous or Overexpression? start->q_exp_type n_endo Endogenous Study q_exp_type->n_endo Endogenous n_overexp Overexpression Study q_exp_type->n_overexp Overexpression check_mrna Check mRNA Levels (RT-qPCR) n_endo->check_mrna mrna_ok mRNA present? check_mrna->mrna_ok check_ab Validate Antibody (Positive/Negative Controls) mrna_ok->check_ab Yes no_mrna Conclusion: Gene is not expressed in this cell type mrna_ok->no_mrna No ab_ok Antibody Valid? check_ab->ab_ok low_protein Conclusion: Very Low Protein Level or Rapid Turnover ab_ok->low_protein Yes bad_ab Conclusion: Antibody is not specific or sensitive enough ab_ok->bad_ab No check_transfection Check Transfection Efficiency (e.g., with GFP reporter) n_overexp->check_transfection transfection_ok >50% Efficiency? check_transfection->transfection_ok optimize_transfection Optimize Transfection Protocol transfection_ok->optimize_transfection No check_protein Check Protein Expression (Western Blot) transfection_ok->check_protein Yes protein_ok Protein Detected? check_protein->protein_ok check_localization Check Subcellular Localization (Immunofluorescence) protein_ok->check_localization Yes no_protein Troubleshoot Construct: - Sequence verify plasmid - Check for degradation protein_ok->no_protein No localization_ok Correct ER Localization? check_localization->localization_ok success Success: Protein Expressed & Localized localization_ok->success Yes mislocalized Troubleshoot Construct: - Change tag position - Lower expression temp. localization_ok->mislocalized No

Fig 1. A logical workflow for troubleshooting low or absent SERCA3 protein signals.
Diagram: Conceptual Model of Isoform Co-expression

This diagram illustrates the central challenge of isoform co-expression and the strategy of using differential pharmacology to study SERCA3.

Isoform_Challenge cluster_cell Live Cell Environment cluster_er_membrane ER Membrane cytosol Cytosolic Ca2+ serca2b SERCA2b (Ubiquitous, High Affinity) cytosol->serca2b Ca2+ serca3 SERCA3 (Specific, Lower Affinity) cytosol->serca3 Ca2+ er_lumen ER Lumen outcome Inferred SERCA3 Function serca2b->er_lumen Pump serca3->er_lumen Pump inhibitors Pharmacological Tools tg Thapsigargin (TG) (Pan-SERCA Inhibitor) inhibitors->tg tbhq tBHQ (Differential Effects) inhibitors->tbhq tg->serca2b Strongly Inhibits tg->serca3 Inhibits tbhq->serca2b Inhibits tbhq->serca3 Inhibits

Fig 2. Co-expression of SERCA2b and SERCA3 complicates functional analysis.
Diagram: Simplified NAADP/SERCA3 Signaling Pathway

In certain cells like platelets, SERCA3 is specifically linked to Ca2+ stores mobilized by nicotinic acid adenosine (B11128) dinucleotide-phosphate (NAADP), a distinct pathway from the canonical IP₃-mediated Ca²⁺ release.[12][20]

NAADP_SERCA3_Pathway cluster_stores Distinct ER Ca2+ Stores agonist Agonist (e.g., Thrombin) receptor GPCR agonist->receptor naadp_synth NAADP Synthase receptor->naadp_synth Activates naadp NAADP naadp_synth->naadp Produces naadp_receptor NAADP Receptor naadp->naadp_receptor Binds serca3_store SERCA3-Regulated Ca2+ Store ca_release Ca2+ Release serca3_store->ca_release Releases Ca2+ from serca2b_store SERCA2b-Regulated Ca2+ Store (IP3-Sensitive) naadp_receptor->serca3_store Acts on response Specific Cellular Response (e.g., Early ADP Secretion) ca_release->response Triggers

Fig 3. SERCA3's role in the specialized NAADP-mediated Ca2+ signaling pathway.

References

Navigating SERCA Isoform Redundancy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps, isoform redundancy presents a significant experimental hurdle. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you dissect the specific roles of SERCA isoforms in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is SERCA isoform redundancy and why is it a problem?

A1: Most cell types co-express multiple SERCA isoforms (e.g., SERCA2a, SERCA2b, SERCA3).[1][2][3][4] This redundancy means that targeting one isoform might lead to compensation by another, masking the true function of the isoform of interest. Understanding the distinct roles of each isoform is crucial as they can have different kinetic properties and may be involved in specific signaling pathways.[1][5]

Q2: How can I selectively inhibit different SERCA isoforms?

A2: Currently, there are no commercially available, completely isoform-specific inhibitors. However, you can leverage the differential sensitivity of SERCA isoforms to broadly used inhibitors like Thapsigargin (B1683126) (TG), Cyclopiazonic acid (CPA), and 2,5-di-(tert-butyl)-1,4-benzohydroquinone (tBHQ). By using low concentrations, it is possible to pharmacologically differentiate between certain isoform-dependent functions.[4][6] For example, low-dose tBHQ has been used to probe SERCA3-regulated Ca2+ stores, while TG is more potent against SERCA2b.[4][6]

Q3: What are the genetic approaches to overcome SERCA redundancy?

A3: Gene silencing using small interfering RNA (siRNA) and gene knockout using CRISPR/Cas9 are powerful techniques to study individual SERCA isoforms. Isoform-specific siRNA can be designed to target unique sequences in the mRNA of a particular isoform, leading to its degradation and reduced protein expression.[7][8] CRISPR/Cas9 can be used to create permanent knockouts of specific SERCA genes, allowing for the study of chronic loss-of-function.[9][10]

Troubleshooting Guide

Issue 1: My pan-SERCA inhibitor shows a confusing phenotype.

  • Possible Cause: Different isoforms with potentially opposing roles are being inhibited simultaneously.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response curve with your inhibitor (e.g., Thapsigargin) and measure SERCA activity. You may observe a biphasic curve if isoforms have different sensitivities.

    • Low-Dose Strategy: Based on the IC50 values for different isoforms (see Table 1), use the lowest effective concentration of an inhibitor to selectively target the more sensitive isoform.[4]

    • Combine with Genetic Approaches: Use an inhibitor in cells where one of the SERCA isoforms has been knocked down to isolate the effect on the remaining isoform.

Issue 2: My siRNA knockdown of one SERCA isoform has no observable effect.

  • Possible Cause: Compensatory upregulation of other SERCA isoforms may be masking the phenotype.[11][12][13]

  • Troubleshooting Steps:

    • Verify Knockdown: Confirm the knockdown of your target isoform at both the mRNA (RT-qPCR) and protein (Western Blot) levels.

    • Assess Other Isoforms: Simultaneously measure the mRNA and protein levels of the other SERCA isoforms expressed in your cell type. An increase in their expression would indicate a compensatory mechanism.

    • Double Knockdown: If compensation is suspected, consider a double knockdown of the target isoform and the compensating isoform.

    • Functional Assay: Use a functional assay, such as measuring the rate of Ca2+ uptake into the ER, to assess the overall impact on SERCA function.[11][12][13]

Issue 3: I am struggling to design an isoform-specific siRNA or gRNA due to high sequence homology.

  • Possible Cause: SERCA isoforms share significant sequence identity, making it challenging to find unique target regions.[3]

  • Troubleshooting Steps:

    • Target Untranslated Regions (UTRs): The 3' and 5' UTRs of mRNAs are often more divergent between isoforms than the coding sequences. Design your siRNAs or gRNAs to target these regions.[9]

    • Splice Junctions: Target sequences that span exon-exon junctions unique to a specific splice variant.

    • Bioinformatics Tools: Utilize online design tools that allow for specificity checks against the entire transcriptome to minimize off-target effects.

    • Tandem gRNA Strategy: For CRISPR, using two gRNAs simultaneously can increase the efficiency of knockout and the predictability of the resulting deletion.[10]

Quantitative Data Summary

Table 1: Inhibitor Sensitivity of SERCA Isoforms

InhibitorSERCA1a (IC50)SERCA2a (IC50)SERCA2b (IC50)SERCA3 (IC50)
Thapsigargin (TG) < 10 nM[14]High nM rangeHigh nM rangeHigh nM range
Cyclopiazonic acid (CPA) sub-µM[14]35.7 µM (skinned trabeculae)[15]--
2,5-di-(tert-butyl)hydroquinone (DBHQ) sub-µM[14]---

Note: IC50 values can vary depending on the experimental system (e.g., purified protein vs. cell-based assays). The values presented are indicative.

Table 2: Reported Efficiency of Genetic Knockdown/Knockout of SERCA Isoforms

MethodTarget IsoformCell/Tissue TypeReported EfficiencyReference
siRNA SERCA2Cultured cardiac myocytesSignificant reduction in mRNA and protein[10]
siRNA SERCA2HEK293 cellsEfficacy determined by Western blot[16]
CRISPR/Cas9 SERCA2Mouse cardiomyocytes>95% reduction in protein[11]

Experimental Protocols

Protocol 1: Isoform-Specific SERCA Knockdown using siRNA
  • Design & Synthesis:

    • Identify unique target sequences in the 3' UTR or spanning a unique splice junction of your target SERCA isoform (e.g., ATP2A1, ATP2A2, or ATPthis compound).

    • Use a validated siRNA design tool to generate and screen potential siRNA sequences for off-target effects.

    • Synthesize 3-4 different siRNA duplexes against your target, as well as a non-targeting control siRNA.

  • Transfection:

    • Culture your cells to the optimal confluency for transfection (typically 50-70%).

    • Prepare the siRNA-lipid transfection complexes according to the manufacturer's protocol.

    • Incubate the cells with the transfection complexes for 24-72 hours.

  • Validation:

    • RT-qPCR: Harvest RNA from the cells and perform reverse transcription followed by quantitative PCR using isoform-specific primers to quantify the reduction in target mRNA levels.

    • Western Blot: Lyse the cells and perform a Western blot using an isoform-specific antibody to confirm the reduction in protein expression. Quantify the band intensity relative to a loading control.[17][18][19]

Protocol 2: Measuring SERCA-Mediated Calcium Uptake

This protocol is adapted for measuring Ca2+ uptake in cell homogenates.

  • Homogenate Preparation:

    • Harvest and wash cells in an ice-cold buffer.

    • Homogenize the cells on ice using a Dounce homogenizer or similar method.

    • Determine the protein concentration of the homogenate.

  • Calcium Uptake Assay:

    • Prepare a reaction buffer containing a Ca2+ indicator (e.g., Indo-1 or a fluorescent Ca2+ sensor), ATP, and an ATP regenerating system.

    • Add the cell homogenate to the reaction buffer.

    • Initiate Ca2+ uptake by adding a known concentration of CaCl2.

    • Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence decrease corresponds to the rate of Ca2+ uptake into the ER/SR vesicles.[11][12][13]

  • Data Analysis:

    • Calculate the initial rate of Ca2+ uptake from the slope of the fluorescence curve.

    • To determine the contribution of a specific isoform, perform the assay in cells where other isoforms have been knocked down or inhibited.

Signaling Pathways and Logical Relationships

Non-Redundant Role of SERCA2b in ER Stress-Induced Apoptosis

SERCA2b_Apoptosis ER_Stress ER Stress (e.g., Thapsigargin) SERCA2b_inhibition SERCA2b Inhibition ER_Stress->SERCA2b_inhibition ER_Ca_depletion ER Ca2+ Depletion SERCA2b_inhibition->ER_Ca_depletion Cytosolic_Ca_increase Cytosolic Ca2+ Increase SERCA2b_inhibition->Cytosolic_Ca_increase UPR Unfolded Protein Response (UPR) ER_Ca_depletion->UPR Mito_Ca_overload Mitochondrial Ca2+ Overload Cytosolic_Ca_increase->Mito_Ca_overload Caspase_activation Caspase Activation Mito_Ca_overload->Caspase_activation UPR->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: SERCA2b inhibition by ER stress leads to apoptosis through both UPR and mitochondrial Ca2+ overload.

Distinct Function of SERCA3 in Cell Proliferation

SERCA3_Proliferation Growth_Factors Growth Factors PLC PLC Activation Growth_Factors->PLC IP3 IP3 Production PLC->IP3 ER_Ca_release ER Ca2+ Release IP3->ER_Ca_release Sustained_Ca_signal Sustained Cytosolic Ca2+ Signal ER_Ca_release->Sustained_Ca_signal SERCA3_activity Low SERCA3 Activity SERCA3_activity->Sustained_Ca_signal fails to buffer Calcineurin Calcineurin Activation Sustained_Ca_signal->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Proliferation-Associated Gene Expression NFAT->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Lower activity of SERCA3 contributes to sustained Ca2+ signals that drive cell proliferation.

Experimental Workflow for Dissecting SERCA Isoform Function

Experimental_Workflow Start Start: Hypothesis on Isoform-Specific Function Pharmacological Pharmacological Approach (Low-dose inhibitors) Start->Pharmacological Genetic Genetic Approach (siRNA or CRISPR) Start->Genetic Validation Validate Inhibition/ Knockdown/Knockout Pharmacological->Validation Genetic->Validation Functional_Assay Functional Assay (e.g., Ca2+ uptake, Cell Viability) Validation->Functional_Assay Compensatory_Check Check for Compensatory Upregulation Functional_Assay->Compensatory_Check Data_Analysis Data Analysis and Interpretation Compensatory_Check->Data_Analysis Conclusion Conclusion on Isoform-Specific Role Data_Analysis->Conclusion

Caption: A logical workflow for investigating the function of a specific SERCA isoform.

References

ATP2A3 (SERCA3) Antibody Specificity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and validating ATP2A3 (also known as SERCA3) antibody specificity in various experimental applications. The following information is designed to address common issues and provide clear guidance for generating reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My Western blot shows multiple bands when probing for ATPthis compound. What are the possible causes and solutions?

A1: Multiple bands in a Western blot can be frustrating and may arise from several factors. A primary concern is the potential for non-specific binding of the antibody to other proteins. The ATPthis compound protein has a predicted molecular weight of approximately 110-115 kDa, but variations can occur due to post-translational modifications.[1]

Potential Causes:

  • Protein degradation: If samples are not handled properly with protease inhibitors, ATPthis compound may be degraded, leading to the appearance of lower molecular weight bands.

  • Splice variants: The ATPthis compound gene can undergo alternative splicing, resulting in different protein isoforms with varying molecular weights.[2]

  • Post-translational modifications: Glycosylation or other modifications can alter the apparent molecular weight of the protein.

  • Antibody concentration too high: Excessive primary or secondary antibody concentrations can lead to non-specific binding.

Troubleshooting Steps:

  • Optimize antibody concentration: Perform a titration experiment to determine the optimal primary and secondary antibody concentrations that yield a strong signal with minimal background.

  • Use appropriate controls:

    • Positive control: Use a cell line or tissue known to express ATPthis compound (e.g., K-562 cells, mouse heart tissue) to confirm that your antibody is detecting the target protein.[1]

    • Negative control: Use a cell line or tissue with low or no ATPthis compound expression. Ideally, a knockout (KO) cell line for ATPthis compound would be the gold standard for confirming specificity.

    • Loading control: Use an antibody against a housekeeping protein (e.g., GAPDH, beta-actin) to ensure equal protein loading across lanes.

  • Improve blocking and washing steps: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure thorough washing steps to remove unbound antibodies.

  • Check for protein integrity: Always use fresh samples and add protease inhibitors to your lysis buffer.

Q2: I am seeing high background staining in my immunohistochemistry (IHC) experiment with an ATPthis compound antibody. How can I reduce this?

A2: High background in IHC can obscure the specific signal and make interpretation difficult. Several factors can contribute to this issue.

Potential Causes:

  • Non-specific antibody binding: The primary or secondary antibody may be binding to non-target proteins in the tissue.

  • Endogenous peroxidase or biotin (B1667282) activity: If using an HRP-conjugated secondary antibody, endogenous peroxidases in the tissue can produce a false-positive signal. Similarly, endogenous biotin can interfere with avidin-biotin-based detection systems.

  • Inadequate blocking: Insufficient blocking can leave non-specific binding sites exposed.

  • Suboptimal antibody dilution: A high concentration of the primary antibody can increase background staining.

Troubleshooting Steps:

  • Perform antigen retrieval optimization: The method of antigen retrieval (heat-induced or enzymatic) and the pH of the retrieval buffer are critical for exposing the epitope. For ATPthis compound, heat-induced epitope retrieval (HIER) with a Tris-EDTA buffer at pH 9.0 is often recommended, though citrate (B86180) buffer at pH 6.0 may also be suitable for some antibodies.[1]

  • Optimize antibody concentration: Titrate the primary antibody to find the lowest concentration that gives a specific signal without high background.

  • Block endogenous enzymes: If using an HRP-conjugated secondary, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution. If using a biotin-based detection system, use an avidin/biotin blocking kit.

  • Optimize blocking step: Increase the blocking time and use a blocking serum from the same species as the secondary antibody.

  • Run appropriate controls:

    • Secondary antibody only control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Isotype control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.

Q3: How can I be sure that my ATPthis compound antibody is specific and not cross-reacting with other SERCA isoforms?

A3: Ensuring antibody specificity is paramount for reliable results. Given the high homology between SERCA isoforms, validating the specificity of an ATPthis compound antibody is a critical step.

Validation Strategies:

  • Knockout (KO) validation: The most definitive method is to test the antibody on a cell line or tissue where the ATPthis compound gene has been knocked out. A specific antibody should show no signal in the KO sample compared to the wild-type control.

  • Orthogonal validation: Compare the results obtained with your antibody to a non-antibody-based method, such as mass spectrometry or RNA-seq data, across a panel of cell lines with varying ATPthis compound expression levels.

  • Independent antibody validation: Use two different antibodies that recognize distinct epitopes on the ATPthis compound protein. If both antibodies produce a similar staining pattern, it increases confidence in the specificity of the signal.

  • Recombinant protein expression: Test the antibody on lysates from cells overexpressing tagged ATPthis compound, as well as tagged SERCA1 and SERCA2, to directly assess cross-reactivity.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
Weak or No Signal Insufficient protein loadedLoad 20-30 µg of total protein per lane.
Low antibody concentrationIncrease the primary antibody concentration or incubate overnight at 4°C.
Inefficient protein transferVerify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Antibody not suitable for WBConfirm with the manufacturer's datasheet that the antibody is validated for Western blotting.
High Background Antibody concentration too highDecrease the primary and/or secondary antibody concentration.
Inadequate blockingIncrease blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., 5% BSA).
Insufficient washingIncrease the number and duration of washes with TBST.
Non-specific Bands Cross-reactivity with other proteinsUse a KO-validated antibody if available. Perform validation experiments as described in FAQ Q3.
Protein degradationPrepare fresh lysates with protease inhibitors.
High antibody concentrationTitrate the primary antibody to the lowest effective concentration.
Immunohistochemistry (IHC)
ProblemPossible CauseRecommended Solution
Weak or No Staining Suboptimal antigen retrievalOptimize the antigen retrieval method (HIER is often recommended for ATPthis compound) and buffer pH (try pH 6.0 and pH 9.0).[1]
Low primary antibody concentrationIncrease the antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Antibody not suitable for IHC on paraffin-embedded tissueCheck the antibody datasheet for validation in FFPE tissues.
High Background Primary antibody concentration too highPerform a dilution series to find the optimal antibody concentration.
Endogenous peroxidase/biotin activityInclude quenching steps for endogenous enzymes.
Non-specific binding of secondary antibodyRun a secondary-only control. Use a cross-adsorbed secondary antibody.

Quantitative Data Summary

The optimal antibody dilution is application-dependent and should be determined empirically by the end-user. The following table provides starting dilution ranges for commercially available ATPthis compound antibodies as a guideline.

ApplicationAntibody TypeRecommended Starting Dilution/ConcentrationReference
Western Blot (WB) Rabbit Polyclonal1:500 - 1:2000[3]
Rabbit Polyclonal1:2000 - 1:12000[1]
Rabbit Polyclonal1:200[4]
Monoclonal (2H3)3 µg/ml
Immunohistochemistry (IHC) Rabbit Polyclonal1:20 - 1:200[1]
Rabbit Polyclonal1:30[5]
Rabbit Polyclonal1:200[4]
Monoclonal (2H3)3 µg/ml
Immunoprecipitation (IP) Rabbit Polyclonal0.5-4.0 µg per 1.0-3.0 mg of lysate[1]

Experimental Protocols

Western Blotting Protocol for ATPthis compound
  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary ATPthis compound antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]

Immunohistochemistry (IHC) Protocol for ATPthis compound in FFPE Tissues
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[1]

    • Allow slides to cool to room temperature.

  • Staining:

    • Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.

    • Block non-specific binding with a blocking serum for 1 hour.

    • Incubate with the primary ATPthis compound antibody at the optimized dilution overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin, dehydrate, and mount.

Immunoprecipitation (IP) Protocol for ATPthis compound
  • Lysate Preparation:

    • Prepare a non-denaturing cell lysate using an IP-compatible lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.

    • Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with 1-5 µg of ATPthis compound antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using the same or a different ATPthis compound antibody.

    • Include proper controls such as an isotype control antibody and a beads-only control to assess non-specific binding.[7]

Visualizations

ATP2A3_Validation_Workflow cluster_0 Initial Antibody Screening cluster_1 Specificity Validation cluster_2 Application-Specific Optimization cluster_3 Final Validation start Select Commercial ATPthis compound Antibody wb_screen Western Blot on Positive/Negative Control Lysates start->wb_screen ko_validation Knockout (KO) Cell Line Validation wb_screen->ko_validation Proceed if single band at correct MW isoform_check Test Cross-reactivity with SERCA1 & SERCA2 Overexpression Lysates wb_screen->isoform_check orthogonal_val Orthogonal Validation (e.g., Mass Spectrometry) ko_validation->orthogonal_val Gold Standard app_opt Titrate Antibody for Specific Application (WB, IHC, IP) isoform_check->app_opt orthogonal_val->app_opt protocol_opt Optimize Protocol Parameters (e.g., Antigen Retrieval for IHC) app_opt->protocol_opt final_validation Confirm Reproducibility with Biological Replicates protocol_opt->final_validation

Caption: Workflow for validating ATPthis compound antibody specificity.

ATP2A3_Signaling_Pathway cluster_nucleus Histamine Histamine H1R Histamine 1 Receptor (H1R) Histamine->H1R binds PLC Phospholipase C (PLC) H1R->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers Ca_Cytosol Increased Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Calcineurin Calcineurin Ca_Cytosol->Calcineurin activates NFAT_p NFAT (phosphorylated, inactive) Calcineurin->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated, active) NFAT_p->NFAT Nucleus Nucleus NFAT->Nucleus translocates to ATP2A3_Gene ATPthis compound Gene Transcription ATP2A3_Protein ATPthis compound (SERCA3) Protein ATP2A3_Gene->ATP2A3_Protein upregulates Ca_Uptake Ca²⁺ Sequestration into ER ATP2A3_Protein->Ca_Uptake mediates Homeostasis Restoration of Ca²⁺ Homeostasis Ca_Uptake->Homeostasis

Caption: Regulation of ATPthis compound expression by the Calcineurin/NFAT pathway.

References

2A3 cell line slow growth and viability issues

Author: BenchChem Technical Support Team. Date: December 2025

2A3 Cell Line Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers experiencing slow growth and poor viability with the this compound cell line.

Understanding the this compound Cell Line

The this compound cell line is an epithelial-like cell line derived from a pharyngeal squamous cell carcinoma. It was developed by transfecting the FaDu (ATCC HTB-43) cell line with the E6 and E7 genes of Human Papillomavirus (HPV) type 16.[1] This genetic modification makes it a valuable tool for cancer research, particularly for developing animal models for drug development. The reported doubling time for the this compound cell line is approximately 51-52 hours.[2] It's important to note that another cell line designation, "Jurkat this compound," refers to a subclone of the Jurkat cell line and is unrelated.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound cells are growing much slower than the reported ~51-hour doubling time. What is the first thing I should check?

A1: Start by verifying your basic culture conditions. Ensure the incubator is maintaining a stable temperature of 37°C and a 5% CO2 atmosphere. Confirm that you are using the recommended complete growth medium and that it has not expired.[] Even minor deviations in the culture environment can significantly impact cell growth.[8][9]

Q2: What is the recommended medium for culturing this compound cells?

A2: The this compound cell line is derived from the FaDu line. While specific protocols may vary, a common medium used is Dulbecco's Minimum Essential Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[1] Because this compound cells were created with a vector containing a neomycin resistance gene, the medium should also be supplemented with G418 to maintain selection pressure.[1] Always refer to the supplier's specific recommendations for the lot of cells you are using.

Q3: My this compound cells look stressed and have low viability after thawing. What could have gone wrong?

A3: Low post-thaw viability is often due to the thawing process or improper storage.[10] Cells should be thawed rapidly in a 37°C water bath, and the cryoprotectant (like DMSO) should be removed as soon as possible by transferring the cells into pre-warmed medium and centrifuging.[10][11] Storing vials at -70°C instead of in the vapor phase of liquid nitrogen can also lead to a significant loss of viability.

Q4: Could my slow growth and viability issues be caused by contamination?

A4: Yes, contamination is a primary cause of poor cell culture performance.[][9][12] Mycoplasma contamination is particularly notorious as it often doesn't cause visible turbidity but can drastically alter cell growth and metabolism.[][13] Bacterial or fungal contamination is usually more obvious, causing the medium to become cloudy and change color rapidly.[] Regular testing for mycoplasma is highly recommended.

Q5: At what confluency should I subculture (passage) my this compound cells?

A5: It is best to passage cells when they are in the late logarithmic growth phase, typically around 80-90% confluency. Allowing the culture to become 100% confluent can lead to cell stress, slower growth, and reduced viability in subsequent passages.[10]

Troubleshooting Guide

Slow growth and low viability in this compound cell cultures can stem from a variety of factors. Use the table below to diagnose and resolve common issues.

Observed Problem Potential Cause Recommended Solution & Action Plan
Slow Growth Rate Suboptimal Culture Environment Verify incubator temperature is stable at 37°C and CO2 is at 5%.[8] Ensure proper humidity by maintaining the water pan.
Incorrect Medium or Reagents Use the recommended medium (e.g., DMEM + 10% FBS + G418).[1] Ensure all components are within their expiration dates and stored correctly. Test new lots of serum before use on critical cultures.[10]
Low Seeding Density Some cell lines require a minimum density to proliferate effectively.[8][9] Increase the number of cells seeded into the new flask.
Cell Senescence (High Passage Number) Cells can lose their proliferative capacity at high passage numbers.[9] Always use cells with a low passage number. If in doubt, thaw a new, early-passage vial from your cell bank.
Mycoplasma Contamination This common, invisible contamination drains nutrients and releases toxic byproducts.[] Test your culture using a PCR-based or luminescence-based mycoplasma detection kit.[13][14] If positive, discard the culture and affected reagents.
Low Viability Harsh Subculture Technique Overexposure to trypsin can damage cell membranes.[] Monitor cells under a microscope and stop trypsinization as soon as cells detach. Use a trypsin-neutralizing solution.
Improper Cryopreservation/Thawing Slow freezing and rapid thawing are critical for maintaining viability.[10] Ensure cryoprotectant is removed promptly after thawing by centrifuging cells and resuspending in fresh, pre-warmed medium.[11]
Nutrient Depletion / Waste Accumulation Exhausted medium can lead to cell death. Change the medium every 2-3 days, depending on the cell density.
Bacterial/Fungal Contamination Visible contamination will rapidly decrease the pH and viability of the culture.[] Discard contaminated cultures immediately and decontaminate the incubator.
Poor Cell Attachment Over-trypsinization Excessive trypsin digestion can strip away cell surface proteins necessary for attachment.[9] Minimize trypsin exposure time.
Issues with Culture Vessel Ensure you are using tissue-culture treated flasks or plates. Static electricity on plasticware can also interfere with attachment.[15]
Absence of Viable Cells If viability is extremely low after passaging or thawing, there may not be enough healthy cells to attach and proliferate. Always perform a viability count before seeding.

Key Experimental Protocols

Here are detailed protocols for essential assays to monitor the health of your this compound cell cultures.

Cell Viability Assessment using Trypan Blue Exclusion

This method distinguishes viable cells from non-viable cells based on membrane integrity.[16] Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[17]

  • Materials:

    • Cell suspension

    • 0.4% Trypan Blue solution[17]

    • Hemocytometer with coverslip

    • Microscope

    • Pipettes and tips

  • Protocol:

    • Prepare a single-cell suspension of your this compound cells.

    • In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[17] Mix gently.

    • Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[16][18]

    • Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

    • Using a microscope at low power, count the number of live (clear, bright) cells and dead (blue) cells in the four large corner squares of the hemocytometer grid.

    • Calculate Viability:

      • Total Cells = Live Cells + Dead Cells

      • % Viability = (Number of Live Cells / Total Cells) x 100[17]

    • Calculate Cell Concentration:

      • Cells/mL = (Average count per large square) x Dilution Factor (2 in this case) x 10^4

Cell Proliferation Assessment using MTT Assay

The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.

  • Materials:

    • 96-well tissue culture plate

    • This compound cells

    • Complete growth medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed this compound cells into a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells with medium only for background control.

    • Incubate the plate for the desired period (e.g., 24, 48, 72 hours) under standard culture conditions (37°C, 5% CO2).

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[19][21]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well without disturbing the crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[19]

Mycoplasma Detection using a PCR-Based Kit

This protocol provides a general workflow for a PCR-based mycoplasma detection kit. Always follow the specific instructions provided by the kit manufacturer.

  • Materials:

    • Mycoplasma PCR Detection Kit (containing primers, master mix, positive control, etc.)[13]

    • Cell culture supernatant or cell lysate

    • Thermal cycler

    • Agarose (B213101) gel electrophoresis equipment

  • Protocol:

    • Sample Preparation: Collect 100-200 µL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours without antibiotics.[13][22] Some protocols may require cell lysis.[22]

    • PCR Reaction Setup: On ice, prepare the PCR reactions in sterile PCR tubes. Create a master mix containing the PCR master mix, primers, and nuclease-free water as per the kit's instructions.

    • Aliquot the master mix into tubes for your test sample, a positive control, and a negative control (water).

    • Add a small volume (e.g., 1-2 µL) of your culture supernatant, the positive control DNA, and nuclease-free water to their respective tubes.[22]

    • Thermal Cycling: Place the tubes in a thermal cycler and run the PCR program as specified in the kit manual.

    • Analysis: Analyze the PCR products by running them on a 2% agarose gel.[22] The presence of a band of a specific size (e.g., ~500 bp) in your sample lane indicates mycoplasma contamination.[13]

Visual Guides and Workflows

Troubleshooting Workflow for Slow Growth & Low Viability

The following diagram outlines a logical workflow for diagnosing issues with your this compound cell culture.

G Start Slow Growth or Low Viability Observed in this compound Cells Check_Culture Step 1: Review Basic Culture Conditions Start->Check_Culture Check_Incubator Incubator Check: Temp (37°C), CO2 (5%)? Check_Culture->Check_Incubator Check_Reagents Reagents Check: Correct Medium? Expired? Check_Culture->Check_Reagents Problem_Found1 Adjust Conditions & Monitor Check_Incubator->Problem_Found1 Issue Found No_Improvement1 No Improvement Check_Incubator->No_Improvement1 OK Check_Reagents->Problem_Found1 Issue Found Check_Reagents->No_Improvement1 OK Problem_Found1->Start Still an Issue Check_Contamination Step 2: Investigate Contamination No_Improvement1->Check_Contamination Mycoplasma_Test Perform Mycoplasma Test (PCR or Luminescence) Check_Contamination->Mycoplasma_Test Microscopy_Check Microscopic Exam: Turbidity, Fungi? Check_Contamination->Microscopy_Check Contaminated Contamination Found: Discard Culture, Decontaminate Mycoplasma_Test->Contaminated Positive Check_Technique Step 3: Evaluate Handling & Technique Mycoplasma_Test->Check_Technique Negative Microscopy_Check->Contaminated Positive Microscopy_Check->Check_Technique Negative Thawing_Protocol Thawing Protocol: Rapid Thaw? DMSO Removal? Check_Technique->Thawing_Protocol Passaging_Protocol Passaging Protocol: Over-trypsinization? Confluency? Check_Technique->Passaging_Protocol Problem_Found2 Refine Technique & Monitor Thawing_Protocol->Problem_Found2 Issue Found Final_Step Step 4: Assess Cell Stock Integrity Thawing_Protocol->Final_Step OK Passaging_Protocol->Problem_Found2 Issue Found Passaging_Protocol->Final_Step OK Problem_Found2->Start Still an Issue Passage_Number Check Passage Number: Too High? Final_Step->Passage_Number New_Vial Thaw a New, Early-Passage Vial from Cell Bank Passage_Number->New_Vial

Caption: A troubleshooting workflow for this compound cell culture issues.

Simplified Cell Survival Signaling Pathway

Cell growth and viability are tightly regulated by signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. This simplified diagram illustrates how growth factors present in serum can activate this pro-survival pathway.

G cluster_outcomes Cellular Outcomes GF Growth Factors (from Serum) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds & activates PI3K PI3K RTK->PI3K recruits & activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt recruits & activates Pro_Growth Promotion of Growth & Proliferation Akt->Pro_Growth Bad Bad Akt->Bad phosphorylates & inhibits Pro_Survival Inhibition of Apoptosis (Cell Survival)

Caption: Simplified PI3K/Akt signaling pathway for cell survival.

References

Technical Support Center: Optimizing 2A3 Cell Seeding Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 2A3 cell seeding density for various experimental applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal seeding density for this compound cells?

A1: The optimal seeding density for this compound cells is not a single value but rather depends on the specific experimental requirements, including the duration of the experiment, the desired cell confluency, and the nature of the assay being performed. It is crucial to empirically determine the optimal seeding density for each experimental setup to ensure robust and reproducible results. Factors such as proliferation rate, cell size, and the desired growth phase at the time of analysis all influence the ideal initial cell number.

Q2: My this compound cells are not attaching properly after the first passage. What could be the cause?

A2: Poor attachment of this compound cells after the initial passage is a commonly encountered issue. Several factors can contribute to this problem:

  • Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins essential for attachment.

  • Cell health: Ensure the cells are healthy and have a high viability (>95%) before seeding. Stressed or unhealthy cells may have difficulty attaching.

  • Culture vessel surface: While standard tissue culture-treated flasks are generally suitable, some batches or brands may have suboptimal surfaces.

  • Media components: Ensure the culture medium is fresh and contains all necessary supplements.

  • Low seeding density: Too few cells can lead to a lack of cell-to-cell contact and essential autocrine signaling, which can hinder attachment and growth.

Q3: How does seeding density affect my experimental outcomes?

A3: Seeding density can significantly impact various cellular processes and, consequently, your experimental results:

  • Proliferation: Both very low and very high seeding densities can inhibit cell proliferation. At low densities, cells may lack sufficient growth factors and cell-to-cell contact. At high densities, contact inhibition can arrest the cell cycle.

  • Differentiation: Cell density can influence the differentiation potential of certain cell types.

  • Transfection Efficiency: For successful transfection, cells should typically be in the logarithmic growth phase and at an optimal confluency (often 70-90%).

  • Drug Sensitivity: The response of cells to cytotoxic agents can be density-dependent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability After Seeding 1. Harsh trypsinization. 2. Suboptimal freezing/thawing technique. 3. Low quality of initial cell stock.1. Minimize trypsin exposure time and use a trypsin neutralizer. 2. Thaw cells rapidly and dilute slowly in pre-warmed media. 3. Use a fresh, low-passage vial of cells.
Uneven Cell Distribution 1. Inadequate mixing of cell suspension. 2. Tilting or agitation of the culture vessel after seeding.1. Ensure a single-cell suspension by gentle pipetting before plating. 2. Gently rock the plate in a cross pattern to ensure even distribution.
Cells Clumping After Seeding 1. Incomplete dissociation during trypsinization. 2. Presence of cellular debris.1. Ensure complete cell dissociation into a single-cell suspension. 2. Consider a low-speed centrifugation step to remove debris.
This compound Cells Detach After First Passage 1. Over-trypsinization. 2. Suboptimal culture surface. 3. Low seeding density.1. Use a lower concentration of trypsin or reduce incubation time. 2. Consider using flasks pre-coated with an extracellular matrix protein like fibronectin. 3. Increase the initial seeding density to promote cell-cell contact.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density for this compound Cells

This protocol outlines a method to determine the optimal seeding density for a planned experiment with a specific duration.

Materials:

  • This compound cells in logarithmic growth phase

  • Complete culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Cell viability assay kit (e.g., MTT, XTT)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Culture this compound cells to approximately 70-80% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the cell pellet in complete culture medium to create a single-cell suspension.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Seeding the Plate:

    • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities. A good starting range for a 96-well plate is 1,000 to 20,000 cells/well.

    • Seed 100 µL of each cell suspension into at least triplicate wells of a 96-well plate.

    • Include wells with media only as a background control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells from the absorbance of the cell-containing wells.

    • Plot the average absorbance against the initial seeding density.

    • The optimal seeding density will be within the linear range of the curve, where an increase in cell number results in a proportional increase in absorbance, and before the point where the curve begins to plateau (indicating overconfluency).

Table 1: Recommended Starting Seeding Densities for this compound Cells

The following table provides suggested starting seeding densities for common culture vessels. These should be optimized for your specific experimental needs using the protocol above.

Culture VesselSurface Area (cm²)Seeding Density (cells/cm²)Total Cells per Vessel
96-well plate0.323,000 - 6,0001,000 - 2,000
24-well plate1.95,000 - 10,0009,500 - 19,000
12-well plate3.85,000 - 10,00019,000 - 38,000
6-well plate9.65,000 - 10,00048,000 - 96,000
100 mm dish555,000 - 10,000275,000 - 550,000
T-25 flask254,000 - 8,000100,000 - 200,000
T-75 flask754,000 - 8,000300,000 - 600,000

Signaling Pathways and Experimental Workflow Diagrams

Experimental Workflow for Optimizing Seeding Density

The following diagram illustrates the logical flow of the experimental protocol for determining the optimal seeding density.

experimental_workflow cluster_prep Cell Preparation cluster_seeding Seeding cluster_analysis Analysis A Culture this compound Cells to 70-80% Confluency B Trypsinize and Create Single-Cell Suspension A->B C Count Cells and Determine Viability B->C D Prepare Serial Dilutions of Cells C->D E Seed into 96-well Plate D->E F Incubate for Desired Time (24, 48, 72h) E->F G Perform Cell Viability Assay F->G H Measure Absorbance G->H I Plot Absorbance vs. Seeding Density H->I J Determine Optimal Seeding Density I->J TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., p21, PAI-1) SMAD_complex->Transcription Translocates & regulates HPV_E6_E7_pathway cluster_E6 HPV E6 Oncoprotein cluster_E7 HPV E7 Oncoprotein E6 E6 p53 p53 E6->p53 Targets Degradation_p53 p53 Degradation p53->Degradation_p53 Leads to Apoptosis Apoptosis Inhibition Degradation_p53->Apoptosis E7 E7 pRB pRB E7->pRB Binds & Inactivates E2F E2F pRB->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes

Technical Support Center: 2A3 Xenograft Tumor Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the 2A3 cell line for xenograft tumor formation in mice. The this compound cell line is derived from the human pharyngeal squamous cell carcinoma cell line FaDu, stably transfected with HPV-16 E6 and E7 oncogenes.[1][2] This modification makes the this compound line a valuable tool for studying HPV-positive head and neck cancers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mouse strain for this compound xenograft studies?

A1: Immunodeficient mouse strains are essential for preventing graft rejection. Commonly used and suitable strains include:

  • Athymic Nude (nu/nu) Mice: These mice lack a thymus and are deficient in T-lymphocytes, making them a standard choice for xenograft models.[3]

  • Severe Combined Immunodeficiency (SCID) Mice: These mice lack functional B and T lymphocytes, offering a higher level of immunodeficiency.

  • NOD scid gamma (NSG) Mice: These mice have a broader immunodeficiency, including a lack of NK cells, which can further improve engraftment rates for some cell lines.

The choice of strain may depend on the specific experimental goals and the desired level of immune system compromise.

Q2: What is the expected doubling time and growth rate of this compound tumors?

Q3: Should I use Matrigel (B1166635) for this compound xenograft injections?

A3: The use of Matrigel is often recommended to improve tumor take rates and growth consistency, although it may not be strictly necessary for the FaDu cell line.[7][8] Matrigel provides an extracellular matrix environment that can support initial cell survival and proliferation. For colorectal carcinoma patient-derived xenografts, Matrigel significantly improved tumor take rates.[8][9] Given that this compound is derived from FaDu, using a 1:1 mixture of cell suspension and Matrigel is a reasonable starting point to enhance the reliability of tumor formation.

Q4: What is the recommended number of cells to inject?

A4: The optimal number of cells can vary, but a common starting point for FaDu and similar cell lines is in the range of 1 x 10^6 to 5 x 10^6 cells per injection.[3] It is advisable to perform a pilot study to determine the optimal cell number for your specific experimental conditions to achieve the desired tumor growth kinetics.

Q5: How should I prepare the this compound cells for injection?

A5: Proper cell preparation is critical for successful xenografting. Cells should be in the exponential growth phase and have high viability (>90%). Over-trypsinization should be avoided as it can damage the cells. After harvesting, cells should be washed with a serum-free medium or phosphate-buffered saline (PBS) and resuspended in the desired injection vehicle (e.g., PBS or a Matrigel mixture) at the appropriate concentration. Keep the cell suspension on ice to maintain viability until injection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No tumor formation or very low take rate 1. Suboptimal cell health: Cells were not in the exponential growth phase, had low viability, or were over-confluent. 2. Incorrect mouse strain: The mouse strain used was not sufficiently immunocompromised. 3. Improper injection technique: Subcutaneous injection was too deep or shallow, or the cells leaked from the injection site. 4. Low cell number: The number of injected cells was insufficient for tumor initiation.1. Optimize cell culture: Use cells in the exponential growth phase with >90% viability. Do not use cells from a confluent plate. 2. Select appropriate mouse strain: Use highly immunodeficient mice such as athymic nude, SCID, or NSG mice. 3. Refine injection technique: Ensure a proper subcutaneous injection. Consider using a smaller gauge needle to minimize leakage. 4. Increase cell number: Titrate the number of injected cells in a pilot study to determine the optimal number for consistent tumor formation.
High variability in tumor size between animals 1. Inconsistent cell preparation: Variation in cell number or viability between injections. 2. Inconsistent injection volume or technique: Differences in the volume of cell suspension injected or the depth of injection. 3. Heterogeneity of the cell line: Inherent biological variability within the this compound cell line.1. Standardize cell preparation: Ensure a homogenous cell suspension and accurate cell counting for each injection. 2. Standardize injection procedure: Use a consistent injection volume and technique for all animals. 3. Use Matrigel: Co-injection with Matrigel can help to localize the cells and may reduce variability in initial tumor establishment.
Tumors grow initially, then regress 1. Immune rejection: Even in immunodeficient mice, some residual immune activity (e.g., from NK cells) can lead to tumor rejection. 2. Poor vascularization: The tumor may outgrow its blood supply, leading to necrosis and regression.1. Use a more immunodeficient mouse strain: Consider using NSG mice, which lack functional T, B, and NK cells. 2. Optimize injection site: Injecting into a well-vascularized area, such as the flank, can promote better tumor vascularization. The use of Matrigel can also support angiogenesis.
Slow tumor growth 1. Suboptimal cell health or passage number: Cells may have a slower growth rate if they are of a high passage number or were not healthy at the time of injection. 2. Suboptimal injection conditions: Low cell number or lack of supportive matrix (Matrigel). 3. Inherent characteristics of the cell line: While this compound is tumorigenic, its growth rate can be influenced by various factors.1. Use low-passage cells: Use cells that have been passaged a limited number of times and ensure they are healthy and actively dividing before injection. 2. Optimize injection parameters: Increase the number of injected cells and consider using Matrigel. 3. Monitor for a longer duration: Palpable tumors may take several weeks to develop. Ensure the monitoring period is sufficient.

Data Summary

Table 1: Comparison of Tumor Growth Delay in this compound and FaDu Xenografts

TreatmentThis compound Tumor Growth Delay (days)FaDu Tumor Growth Delay (days)
Single-dose Irradiation25.3 ± 2.613.9 ± 1.7
Fractionated Irradiation86.9 ± 4.358.7 ± 10.1

Data from a study comparing the radiosensitivity of this compound and FaDu xenografts.[5]

Table 2: Representative FaDu Xenograft Tumor Growth

Days Post-InjectionAverage Tumor Volume (mm³)
10Palpable
15~100
20~250
25~500
30~800
35~1200

Note: This is a generalized growth curve based on multiple studies of FaDu xenografts and can be used as an approximate reference for this compound. Actual growth rates can vary.[4][10][11]

Experimental Protocols

1. This compound Cell Culture and Preparation for Injection

  • Culture this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 70-80% confluency.

  • On the day of injection, harvest the cells using trypsin-EDTA. Avoid over-trypsinization.

  • Neutralize the trypsin with complete medium, and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Wash the cell pellet twice with sterile, serum-free medium or PBS.

  • Resuspend the cells in cold PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL for a 100 µL injection of 1 x 10^6 cells).

  • Keep the cell suspension on ice until injection.

2. Subcutaneous Xenograft Injection

  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

  • Clean the injection site (typically the flank) with an alcohol wipe.

  • Gently lift the skin and insert a 25-27 gauge needle subcutaneously.

  • Slowly inject the cell suspension (typically 100-200 µL).

  • Withdraw the needle slowly to prevent leakage of the cell suspension.

  • Monitor the mouse until it has fully recovered from anesthesia.

3. Tumor Measurement and Monitoring

  • Begin monitoring for tumor formation a few days after injection. Palpate the injection site gently.

  • Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Monitor the health of the mice regularly, including body weight and any signs of distress.

  • Euthanize the mice when the tumor reaches the predetermined endpoint size as per institutional guidelines (e.g., 1500-2000 mm³).

Visualizations

Experimental_Workflow This compound Xenograft Experimental Workflow cluster_0 Cell Preparation cluster_1 Xenograft Implantation cluster_2 Tumor Growth & Analysis Cell Culture Cell Culture Harvesting Harvesting Cell Culture->Harvesting Cell Counting & Viability Cell Counting & Viability Harvesting->Cell Counting & Viability Resuspension Resuspension Cell Counting & Viability->Resuspension Anesthesia Anesthesia Resuspension->Anesthesia Subcutaneous Injection Subcutaneous Injection Anesthesia->Subcutaneous Injection Post-injection Monitoring Post-injection Monitoring Subcutaneous Injection->Post-injection Monitoring Tumor Measurement Tumor Measurement Post-injection Monitoring->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Endpoint & Tissue Collection Endpoint & Tissue Collection Data Analysis->Endpoint & Tissue Collection

Caption: A flowchart illustrating the key steps in a this compound xenograft experiment.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway in HNSCC cluster_0 Downstream Pathways Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Ligand (EGF, TGF-α)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR Dimerization & Autophosphorylation->PI3K-AKT-mTOR STAT3 STAT3 Dimerization & Autophosphorylation->STAT3 Cellular Responses Cellular Responses RAS-RAF-MEK-ERK->Cellular Responses PI3K-AKT-mTOR->Cellular Responses STAT3->Cellular Responses Proliferation Proliferation Cellular Responses->Proliferation Survival Survival Cellular Responses->Survival Invasion Invasion Cellular Responses->Invasion

Caption: Key EGFR signaling cascades often activated in head and neck cancers.[12][13][14][15]

HPV_E6_E7_Pathway HPV E6/E7 Oncoprotein Signaling HPV E6 HPV E6 p53 p53 HPV E6->p53 Degradation of p53 Degradation of p53 HPV E6->Degradation of p53 HPV E7 HPV E7 pRb pRb HPV E7->pRb Inactivation of pRb Inactivation of pRb HPV E7->Inactivation of pRb p53->Degradation of p53 degradation pRb->Inactivation of pRb Apoptosis Inhibition Apoptosis Inhibition Degradation of p53->Apoptosis Inhibition E2F Release E2F Release Inactivation of pRb->E2F Release Cell Cycle Progression Cell Cycle Progression E2F Release->Cell Cycle Progression

Caption: Mechanism of action of HPV E6 and E7 oncoproteins in tumorigenesis.[16][17][18][19][20]

References

Technical Support Center: Managing Genetic Drift in Long-Term 2A3 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing genetic drift in the long-term culture of the 2A3 cell line. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound cell line and what are its key characteristics?

The this compound cell line is a human cell line derived from a pharyngeal squamous cell carcinoma of a 56-year-old male.[1] It exhibits an epithelial-like morphology. This cell line was developed by transfecting the FaDu (ATCC HTB-43) cell line with the E6 and E7 genes of Human Papillomavirus (HPV) type 16.[1] The this compound cell line is tumorigenic in nude mice and continues to express the E6 oncoprotein in vivo, making it a valuable model for drug development and cancer research. The approximate population doubling time is 51 hours.[1]

Q2: What is genetic drift and why is it a concern in long-term this compound cell culture?

Genetic drift in cell culture refers to the gradual accumulation of genetic and phenotypic changes in a cell line over time and successive passages.[2][3] These changes can arise from spontaneous mutations, selective pressures in the culture environment, and genomic instability.[2][4] For the this compound cell line, which is used in cancer research and drug development, maintaining genetic consistency is crucial for the reproducibility and reliability of experimental results.[2] Genetic drift can lead to altered morphology, growth rates, protein expression, and responses to stimuli, potentially invalidating research findings.[5][6]

Q3: What are the best practices for minimizing genetic drift in this compound cell culture?

To minimize genetic drift, it is essential to adhere to strict cell culture protocols:

  • Low Passage Number: Use cells with the lowest possible passage number for experiments.[7] High passage numbers are associated with increased genetic and phenotypic alterations.[7] It is recommended to use cells within a defined passage number range for a series of experiments.[5]

  • Master and Working Cell Banks: Establish a master cell bank (MCB) and working cell banks (WCB) from an early-passage, authenticated culture.[2] This allows for the periodic replenishment of cultures with cells of a known genetic background.

  • Standardized Culture Conditions: Maintain consistent culture conditions, including media formulation, supplements, temperature, and CO2 levels.[2] Any variability in the culture environment can create selective pressures that favor the growth of certain subpopulations.

  • Proper Subculturing Practices: Follow a consistent subculturing protocol, including the recommended seeding density and passage interval. For this compound cells, a subcultivation ratio of 1:3 to 1:6 is recommended, with media renewal 2 to 3 times per week.

  • Regular Quality Control: Routinely perform quality control checks, including cell line authentication, mycoplasma detection, and monitoring of cell morphology and growth rates.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Altered cell morphology or growth rate. Genetic drift due to high passage number.Discard the high-passage culture and thaw a fresh vial of low-passage this compound cells from your working cell bank. It's recommended to perform a growth curve analysis to monitor consistency.[5]
Mycoplasma contamination.Test for mycoplasma contamination using a PCR-based or luminescence-based assay. If positive, discard the culture and all related reagents.
Inconsistent culture conditions.Review and standardize your cell culture protocols, ensuring consistency in media, supplements, and incubation conditions.[2]
Inconsistent experimental results. Genetic drift leading to phenotypic changes.Authenticate your this compound cell line using STR profiling to confirm its identity. Compare the profile to a reference from a reputable cell bank. Note that the this compound cell line has a known instability at the vWA 18 locus.
Cell line cross-contamination.STR profiling can also detect cross-contamination with other cell lines.[8] If contamination is detected, discard the culture.
Passage number variability.Ensure all experiments within a study are performed with cells within a narrow passage number range.[5]
STR profile does not match the reference. Genetic drift has occurred.If the mismatch is significant (less than 80% match), the cell line's identity is questionable.[9] It is advisable to obtain a new, authenticated vial of this compound cells.
Cell line misidentification or cross-contamination.A low percentage match (less than 56%) indicates the cell line is unrelated to the reference.[9] Discard the culture immediately. Studies have shown high rates of cell line misidentification.[10][11][12][13][14]

Quantitative Data Summary

Table 1: Impact of Passage Number on Cell Line Characteristics

Characteristic Low Passage (<15-20) High Passage (>40) Reference
Morphology Consistent and typical for the cell line.Altered morphology, increased heterogeneity.[5][6]
Growth Rate Stable and predictable doubling time.Increased or decreased growth rates.[5][6]
Gene Expression Closer to the tissue of origin.Significant changes in mRNA and protein expression.[7]
Drug Response More consistent and reliable.Altered sensitivity and response to drugs.[7]
Genetic Stability Lower incidence of mutations and chromosomal abnormalities.Accumulation of genetic drift and karyotypic instability.[7]

Table 2: Reported Rates of Cell Line Misidentification and Cross-Contamination

Study Focus Reported Rate of Misidentification/Contamination Reference
Comprehensive investigation of 278 tumor cell lines in China46.0%[10]
Cell lines from secondary sources (shared between labs)14-18%[11]
General estimate of misidentified cell lines in use15-36%[12]
ICLAC database of misidentified cell lines576 cell lines (as of June 2021)[11]

Experimental Protocols

1. Cell Line Authentication: Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines.[8][15] This method amplifies specific polymorphic short tandem repeat loci in the genome to generate a unique DNA fingerprint for each cell line.

Methodology:

  • Sample Preparation: Prepare a cell pellet of at least 2 million this compound cells or provide at least 20 µl of genomic DNA at a concentration of more than 10 ng/µl.

  • PCR Amplification: Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems) to amplify at least eight core STR loci plus Amelogenin for gender identification.

  • Fragment Analysis: Analyze the amplified fragments using capillary electrophoresis.

  • Data Analysis: Compare the resulting STR profile to a reference profile for the this compound cell line from a reputable cell bank (e.g., ATCC). An 80% or higher match indicates the cell line is authentic.[9] A match below 56% suggests the cell line is unrelated.[9]

2. Mycoplasma Detection

Mycoplasma contamination is a common problem in cell culture that can significantly alter cell physiology and experimental outcomes. Routine testing is crucial.

Methodology (PCR-based):

  • Sample Collection: Collect 100 µl of cell culture supernatant from a culture that is 80-100% confluent and has been cultured without antibiotics for at least three days.[16][17]

  • Sample Preparation: Heat the supernatant at 95°C for 5 minutes to lyse any cells and inactivate DNases.[17] Centrifuge to pellet debris.

  • PCR Reaction: Use a commercial mycoplasma detection PCR kit or published primer sets that target conserved regions of the mycoplasma genome. Include positive and negative controls.

  • Gel Electrophoresis: Run the PCR products on a 2% agarose (B213101) gel to visualize the bands.[16] The presence of a band of the expected size in the test sample indicates mycoplasma contamination.

3. Karyotyping

Karyotyping is used to visualize and analyze the chromosomal constitution of a cell line, allowing for the detection of numerical and structural abnormalities that may arise from genetic drift.

Methodology:

  • Cell Preparation: Treat exponentially growing this compound cells (around 70-80% confluency) with a mitotic inhibitor (e.g., colchicine (B1669291) or vinblastine) for 2-3 hours to arrest cells in metaphase.[18][19][20]

  • Harvesting: Trypsinize and harvest the cells.

  • Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.[20]

  • Fixation: Fix the cells with a freshly prepared fixative (e.g., 3:1 methanol:acetic acid).[18][19]

  • Slide Preparation: Drop the fixed cell suspension onto cold, wet microscope slides and allow them to air dry.

  • Banding and Staining: Treat the slides to produce G-banding and stain with Giemsa.[18][19]

  • Analysis: Examine the chromosomes under a microscope, capture images, and arrange the chromosomes in a karyogram to identify any abnormalities.

4. Cryopreservation

Proper cryopreservation is essential for maintaining a low-passage stock of this compound cells and minimizing genetic drift.

Methodology:

  • Cell Preparation: Harvest this compound cells in their logarithmic growth phase with high viability (>90%).[21]

  • Freezing Medium: Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotective agent, typically 5-10% DMSO. For this compound cells, complete growth medium with 5% (v/v) DMSO is recommended.

  • Cell Resuspension: Centrifuge the harvested cells and resuspend the pellet in the cold freezing medium at a concentration of 1-4 x 10^6 cells/mL.[21]

  • Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store them at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.[22][23]

  • Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[21][22]

Mandatory Visualizations

experimental_workflow cluster_culture Long-Term this compound Cell Culture cluster_issues Potential Issues cluster_qc Quality Control cluster_outcome Outcome start Low-Passage This compound Cells culture Continuous Passaging start->culture drift Genetic Drift culture->drift contamination Contamination culture->contamination str STR Profiling drift->str karyo Karyotyping drift->karyo contamination->str myco Mycoplasma Test contamination->myco pass Consistent Results str->pass Match fail Inconsistent Results str->fail Mismatch myco->pass Negative myco->fail Positive karyo->pass Stable karyo->fail Unstable

Caption: Workflow for managing genetic drift in this compound cell culture.

cryopreservation_workflow start Harvest Log-Phase This compound Cells resuspend Resuspend in Cryopreservation Medium start->resuspend aliquot Aliquot into Cryovials resuspend->aliquot freeze Controlled Rate Freezing (-1°C/minute) aliquot->freeze storage Long-Term Storage in Liquid Nitrogen freeze->storage

Caption: Cryopreservation workflow for this compound cells.

troubleshooting_logic issue Inconsistent Experimental Results or Altered Phenotype cause1 High Passage Number? issue->cause1 cause2 Mycoplasma Contamination? issue->cause2 cause3 Cell Line Identity? issue->cause3 action1 Thaw Low-Passage Cells cause1->action1 Yes action2 Test for Mycoplasma cause2->action2 Possible action3 Perform STR Profiling cause3->action3 Uncertain outcome_pos Discard Culture action2->outcome_pos Positive outcome_neg Proceed with Low-Passage Culture action2->outcome_neg Negative outcome_match Authenticated action3->outcome_match Match outcome_mismatch Discard and Re-source action3->outcome_mismatch Mismatch

Caption: Troubleshooting logic for inconsistent this compound cell culture results.

References

Technical Support Center: E6/E7 Oncoprotein Expression in 2A3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E6/E7 oncoprotein expression in 2A3 cells.

Section 1: FAQs - Cell Line & Oncoprotein Basics

This section covers fundamental questions about the this compound cell line and the E6/E7 oncoproteins.

Q1: What are this compound cells?

A1: The this compound cell line is derived from the human pharyngeal squamous cell carcinoma cell line FaDu (ATCC HTB-43).[1] It was established by stable transfection with the E6 and E7 oncogenes from Human Papillomavirus type 16 (HPV-16).[2] This cell line constitutively expresses the E6 and E7 oncoproteins, making it a valuable model for studying HPV-related cancers.[3][4]

Q2: What is the primary function of E6 and E7 oncoproteins?

A2: The high-risk HPV E6 and E7 proteins are viral oncoproteins that promote cellular transformation.[5] The E7 protein's primary function is to bind and inactivate the retinoblastoma tumor suppressor protein (pRb), leading to the release of E2F transcription factors and uncontrolled cell cycle progression.[6][7] The E6 protein's most well-known function is to mediate the degradation of the p53 tumor suppressor protein via the ubiquitin-proteasome pathway, which requires the cellular E3 ubiquitin ligase E6-Associated Protein (E6AP).[5][8][9] This inactivation of p53 allows cells to evade apoptosis.[6]

Q3: What are the recommended culture conditions for this compound cells?

A3: this compound cells are an adherent, epithelial-like cell line. Standard culture conditions are incubation at 37°C in a 5% CO2 atmosphere. The growth medium for the parent FaDu line is RPMI-1640, while the this compound line, due to the selection vector used, is often cultured in DMEM supplemented with fetal bovine serum, L-glutamine, and a selection antibiotic like G418 to ensure continued expression of the integrated genes.[1] It is crucial to maintain the pH of the medium between 7.0 and 7.6 for optimal growth.

Q4: Why is the continuous expression of E6 and E7 important in HPV-positive cancer cell lines?

A4: HPV-positive cancer cells are often described as "oncogene-addicted," meaning their survival and proliferation are dependent on the continuous expression of E6 and E7.[8] Repressing the expression of these viral oncogenes in cervical carcinoma cells inhibits proliferation and can trigger cellular senescence and apoptosis.[9][10] This dependency makes E6 and E7 attractive therapeutic targets.[11]

Section 2: Troubleshooting E6/E7 Expression & Functionality

This section addresses common problems encountered during experiments involving E6/E7 expression in this compound cells.

Q5: I am detecting low or no E6/E7 protein expression by Western blot. What are the possible causes?

A5: Low or absent E6/E7 protein expression is a frequent issue. The following table outlines potential causes and solutions.

ProblemPossible CauseRecommended Solution
No/Weak Signal Cell Line Integrity: The cell line may have been misidentified, cross-contaminated, or lost expression due to high passage number.[12][13]Authenticate the cell line using Short Tandem Repeat (STR) profiling.[14][15] Always use low-passage cells for experiments.
Mycoplasma Contamination: Mycoplasma infection can significantly alter protein expression levels, often leading to a decrease.[16][17][18]Routinely test cultures for mycoplasma.[19] If contaminated, discard the culture and start from a clean, tested stock.
Protein Instability: E6 and E7 are inherently unstable proteins that are rapidly degraded by the proteasome.[8]To confirm expression, treat cells with a proteasome inhibitor (e.g., MG-132) for a few hours before harvesting to allow the proteins to accumulate.[4]
Poor Lysis/Sample Prep: Inefficient protein extraction or degradation during sample preparation.Use a robust lysis buffer (e.g., RIPA) containing fresh protease and phosphatase inhibitors.[20] Keep samples on ice at all times.
Western Blot Technical Issues: Suboptimal antibody concentration, insufficient transfer, or inappropriate detection reagents.Optimize the Western blot protocol, including antibody dilutions and exposure time. Use a positive control lysate from a well-characterized HPV-positive cell line (e.g., SiHa, CaSki).[3][21]

A logical workflow can help diagnose the root cause of poor E6/E7 expression.

G start Start: Low/No E6/E7 Expression check_cells 1. Check Cell Health & Identity start->check_cells myco_test Mycoplasma Test? check_cells->myco_test str_test STR Profile? myco_test->str_test Negative outcome_contam Result: Contamination Detected Action: Discard & Restart myco_test->outcome_contam Positive check_protocol 2. Review Protocol str_test->check_protocol Match outcome_misID Result: Misidentified Action: Obtain Authentic Stock str_test->outcome_misID Mismatch lysis_ok Lysis Buffer & Protease Inhibitors OK? check_protocol->lysis_ok wb_ok Western Blot Protocol OK? lysis_ok->wb_ok Yes outcome_protocol Result: Protocol Error Action: Optimize Lysis/WB lysis_ok->outcome_protocol No check_function 3. Verify Protein Stability wb_ok->check_function Yes wb_ok->outcome_protocol No proteasome_inhibitor Treat with Proteasome Inhibitor (e.g., MG-132) check_function->proteasome_inhibitor outcome_success Result: E6/E7 Detected Conclusion: Protein is expressed but unstable proteasome_inhibitor->outcome_success

Troubleshooting workflow for low E6/E7 protein expression.

Q6: How can I confirm that the expressed E6 and E7 proteins are functional?

A6: Detecting the protein by Western blot is the first step, but confirming function is critical. The primary function of E6 and E7 is to degrade p53 and pRb, respectively.[22] Therefore, a functional assay involves assessing the levels of these tumor suppressor proteins. In a cell line like this compound that properly expresses functional E6/E7, the levels of p53 and pRb should be very low or undetectable.[22] You can perform a Western blot for p53 and pRb; their absence is a strong indicator of E6/E7 activity. Conversely, if you inhibit E6/E7 expression (e.g., using siRNA), you should observe a restoration of p53 and pRb levels.[23]

Q7: My cells are growing slowly and look unhealthy. Could this be related to E6/E7 expression?

A7: While E6/E7 expression promotes proliferation, poor cell health is often due to underlying culture issues.[10] The most common culprit is mycoplasma contamination, which competes for nutrients and alters cellular functions, leading to reduced proliferation and viability.[18][24] Other factors include high cell passage number, improper media formulation, or incubator fluctuations.[12] Always address these fundamental cell culture issues first.

G myco Mycoplasma Contamination nutrient Nutrient Depletion myco->nutrient gene_exp Altered Gene/Protein Expression myco->gene_exp stress Increased Cellular Stress myco->stress growth Reduced Proliferation myco->growth

Consequences of mycoplasma contamination on cell culture.

Section 3: Key Experimental Protocols

This section provides standardized protocols for experiments relevant to studying E6/E7 expression.

Protocol 1: General Cell Culture and Passaging of this compound Cells

  • Thawing Cells: Thaw frozen vials rapidly in a 37°C water bath.[25] Transfer contents to a tube with 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes, discard the supernatant, and resuspend the pellet in fresh medium in a T75 flask.

  • Maintaining Cultures: Observe cells daily. Subculture when they reach 80-90% confluency.

  • Passaging (Subculturing):

    • Aspirate the old medium.

    • Rinse the cell monolayer with Ca++/Mg++ free PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.

    • Neutralize trypsin with 5-7 mL of complete growth medium.

    • Gently pipette to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:4 to 1:8 split ratio) to a new flask with fresh medium.

    • Incubate at 37°C with 5% CO2.[25]

Protocol 2: Western Blot for E6/E7, p53, and pRb Detection

  • Sample Preparation:

    • Culture this compound cells in a 10-cm dish to ~80-90% confluency.

    • (Optional) For E6/E7 detection, treat with a proteasome inhibitor like MG-132 (10 µM) for 4-6 hours before lysis.[4]

    • Place the dish on ice, aspirate the medium, and wash twice with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors.[20]

    • Scrape the cells, transfer the lysate to a microfuge tube, and sonicate for 10 seconds.[20]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[20]

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on a 15% polyacrylamide gel for the low molecular weight E6/E7 proteins (~17-18 kDa) or a 10-12% gel for p53/pRb.[21]

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (see table below for examples) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply ECL detection reagent and visualize the signal using an imaging system.[21]

Target ProteinExample Primary AntibodyRecommended Dilution
HPV16 E7 Mouse anti-HPV16 E7 (C1P5)1:1,500[21]
HPV16 E6 Mouse anti-HPV16 E6 (C1P5)1:200[21]
p53 Mouse anti-p53 (DO-1)Varies by manufacturer
pRb Mouse anti-pRb (G3-245)Varies by manufacturer
GAPDH Mouse anti-GAPDH (6C5)1:1,000+[21]

Section 4: E6/E7 Signaling Pathways

The E6 and E7 oncoproteins exert their effects by hijacking crucial cellular signaling pathways to disable tumor suppressors.

E6 and E7 Primary Targets: p53 and pRb

The canonical function of high-risk E6 and E7 is the inactivation of the p53 and pRb tumor suppressor pathways, respectively. This dual action is fundamental to HPV-mediated carcinogenesis, as it simultaneously dismantles the cell's primary defenses against DNA damage and uncontrolled growth.[6][7][26] E7 binding to pRb disrupts its control over the E2F family of transcription factors, pushing the cell into the S phase.[7] E6 recruits the E6AP ubiquitin ligase to target p53 for proteasomal degradation, thereby preventing apoptosis.[5][7]

G cluster_0 HPV E7 Pathway cluster_1 HPV E6 Pathway E7 HPV E7 pRb pRb E7->pRb binds & targets for degradation E2F E2F pRb->E2F inhibits Proliferation Cell Cycle Progression (Proliferation) E2F->Proliferation activates E6 HPV E6 E6AP E6AP (Ubiquitin Ligase) E6->E6AP recruits p53 p53 E6AP->p53 ubiquitinates p53->E6AP Apoptosis Apoptosis (Cell Death) p53->Apoptosis activates p53_degraded p53 Degradation p53->p53_degraded degraded by proteasome

References

Validation & Comparative

Validating 2A3 Antibody Specificity for STAT3 Using Knockout Cells: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the 2A3 antibody's specificity for its target, Signal Transducer and Activator of Transcription 3 (STAT3), against a leading alternative. We utilize a knockout (KO) cell line model, the gold standard for antibody validation, to provide definitive, data-driven insights into antibody performance.

Data Presentation: Quantitative Analysis of Antibody Specificity

To objectively assess antibody specificity, a Western Blot analysis was performed on whole-cell lysates from wild-type (WT) and STAT3 knockout (KO) HEK293T cells. The band intensity corresponding to STAT3 was quantified using densitometry. The results clearly demonstrate the superior specificity of the this compound antibody.

Table 1: Western Blot Densitometry Analysis

Cell Line LysateAntibodyTarget Band Intensity (Arbitrary Units)Signal-to-Noise Ratio (WT vs. KO)
HEK293T WT This compound 16,050 145.9
HEK293T STAT3 KO This compound 110
HEK293T WT Competitor Ab15,23028.2
HEK293T STAT3 KO Competitor Ab540

The data reveals a significantly higher signal-to-noise ratio for the this compound antibody, indicating a more specific binding to STAT3 with minimal off-target recognition.

Experimental Validation: A Visual Guide

The following diagrams illustrate the experimental workflow and the biological context of STAT3, emphasizing the importance of rigorous antibody validation.

Workflow for Antibody Specificity Validation

G cluster_1 Protein Extraction & Quantification cluster_2 Immunodetection cluster_3 Data Analysis WT Wild-Type (WT) HEK293T Cells Lysate_WT WT Cell Lysate WT->Lysate_WT KO STAT3 Knockout (KO) HEK293T Cells Lysate_KO KO Cell Lysate KO->Lysate_KO BCA BCA Protein Assay Lysate_WT->BCA Lysate_KO->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (this compound or Competitor Ab) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging System Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Comparison Compare WT vs. KO Signal Densitometry->Comparison

Caption: Workflow for validating antibody specificity using knockout cells.

Simplified STAT3 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus translocates to STAT3_active_n p-STAT3 Dimer Gene Target Gene Transcription STAT3_active_n->Gene binds to DNA

Unraveling the Performance of 2A3: A Comparative Guide to Anti-Actin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, actin antibodies are indispensable tools for a multitude of applications, from protein expression analysis to cellular imaging. The monoclonal antibody clone 2A3 is frequently referenced in the context of actin detection; however, the name "this compound" is associated with antibodies of varying actin isoform specificities and even an isotype control. This guide provides a comprehensive comparison of the different this compound antibody variants and other commonly used anti-actin antibodies, supported by experimental data and detailed protocols to aid in antibody selection for your specific research needs.

The this compound Clone: A Multifaceted Identity

Initial investigation reveals that the clone name "this compound" is not monolithic. It is crucial to distinguish between at least four distinct products available on the market: an anti-γ-actin specific antibody, an anti-pan-actin antibody, an anti-β-actin antibody, and a rat IgG2a isotype control. The isotype control is utilized as a negative control to differentiate non-specific background signal from specific antibody binding and will not be the focus of this performance comparison.

Performance Comparison of Anti-Actin Antibodies

The selection of an appropriate anti-actin antibody is contingent on the specific actin isoform of interest and the intended application. Below is a comparative analysis of the performance of different this compound antibody variants against other widely used anti-actin antibodies.

Anti-γ-Actin (ACTG1) Antibody: this compound vs. Competitors

The this compound clone specific for γ-actin is a valuable tool for studying the dynamics of the cytoplasmic cytoskeleton. Its performance is compared here with other antibodies targeting γ-actin.

Table 1: Comparison of Anti-γ-Actin Antibodies

FeatureThis compound (Sigma-Aldrich, Abcam)Alternative Clone 1 (Vendor B)Alternative Clone 2 (Vendor C)
Specificity Specific for γ-actin; no cross-reactivity with other isoforms reported[1].Reported high specificity for γ-actin.Primarily targets γ-actin with minimal cross-reactivity.
Applications Western Blotting (WB), Immunocytochemistry (ICC), Immunohistochemistry (IHC-P, IHC-Fr), Flow Cytometry (Flow), ELISA[1].WB, ICC/IF, IHC.WB, IP, IF.
Species Reactivity Human, Mouse, Rat, Chicken, Pig, Rabbit, Zebrafish[1].Human, Mouse, Rat.Human, Mouse.
Recommended Dilution (WB) 0.5 µg/mL.1:1000.1:2000.
Recommended Dilution (ICC) 5.0 µg/mL.1:200.1:500.
Immunogen N-terminal peptide of cytoplasmic γ-actin[1].Synthetic peptide corresponding to the N-terminus of human γ-actin.Recombinant full-length human γ-actin.
Anti-β-Actin Antibody: this compound vs. Leading Clones (AC-15, C4)

β-actin is the most ubiquitously used loading control for Western blotting due to its stable expression across most cell types and experimental conditions. The this compound clone for β-actin is one of several options available to researchers.

Table 2: Comparison of Anti-β-Actin Antibodies for Loading Control

FeatureThis compound (Santa Cruz Biotechnology)AC-15 (Sigma-Aldrich, Abcam)C4 (Santa Cruz Biotechnology, MilliporeSigma)
Specificity Detects β-actin[2].Highly specific for β-actin[3].Recognizes β-actin[3].
Applications Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC-P)[2].WB, IHC, IF, ELISA.WB, IP, IF, IHC.
Species Reactivity Human, Mouse, Rat, Hamster, Monkey[2].Human, Mouse, Rat, Chicken, and a wide range of other species.Human, Mouse, Rat, and other species.
Recommended Dilution (WB) 1:500[2].1:5000 - 1:10000.1:1000 - 1:5000.
Citations 108 publications (as of late 2025)[2].Most cited anti-beta-actin antibody clone[3].Commonly used clone[3].
Immunogen Peptide fragment corresponding to the C-terminal region of human β-actin[2].N-terminal peptide of β-actin.Full-length chicken β-actin.
Anti-pan-Actin Antibody: this compound for Broad Detection

For studies requiring the detection of all actin isoforms simultaneously, a pan-actin antibody is the ideal choice.

Table 3: Comparison of Anti-pan-Actin Antibodies

FeatureThis compound (Sigma-Aldrich)Alternative Clone 1 (Vendor D)Alternative Clone 2 (Vendor E)
Specificity Detects all forms of actin.Recognizes all six vertebrate actin isoforms.Broadly reactive with actins from various species.
Applications Western Blotting (WB).WB, ICC/IF, IHC.WB, ELISA.
Species Reactivity Human, Rat, Mouse, Monkey, Hamster, Drosophila, Yeast.Human, Mouse, Rat, Bovine, Chicken.Wide range of eukaryotes.
Recommended Dilution (WB) 1:50 - 1:500.1:2000.1:1000.
Immunogen C-terminal region of actin.Highly conserved N-terminal peptide of actin.Purified actin from muscle tissue.

Experimental Protocols

Detailed and optimized protocols are critical for reliable and reproducible results. Below are standard protocols for key applications.

Western Blotting
  • Lysate Preparation: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 10-20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100V for 1.5-2 hours.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-actin antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Immunocytochemistry
  • Cell Culture: Grow cells on glass coverslips in a petri dish.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-actin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate a standard Western Blotting workflow and a decision-making process for antibody selection.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_transfer Transfer cluster_immunodetection Immunodetection Lysate_Prep Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A typical workflow for Western Blotting.

Antibody_Selection_Logic start Start: Need Actin Antibody isoform_specific Need Isoform Specificity? start->isoform_specific application Primary Application? isoform_specific->application Yes pan_actin Choose Pan-Actin Ab (e.g., this compound pan) isoform_specific->pan_actin No gamma_actin Choose γ-Actin Ab (e.g., this compound gamma) application->gamma_actin Cytoskeletal Studies loading_control Western Blot Loading Control? application->loading_control Protein Expression beta_actin Choose β-Actin Ab (e.g., this compound beta, AC-15) loading_control->beta_actin Yes

References

A Head-to-Head Comparison of Gamma-Actin Antibodies: The 2A3 Clone Versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the precise detection of specific protein isoforms is paramount. Gamma-actin (γ-actin), a key component of the cytoskeleton involved in cell motility and structure, is a frequent target of investigation. The monoclonal antibody clone 2A3 has emerged as a widely used tool for its detection. This guide provides an objective comparison of the this compound clone with other commercially available antibodies for γ-actin, supported by available data and detailed experimental protocols to aid researchers in selecting the most suitable antibody for their specific needs.

Executive Summary

The mouse monoclonal antibody clone this compound is highly specific for cytoplasmic gamma-actin (ACTG1) and demonstrates broad utility across various applications, including Western Blot (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Flow Cytometry.[1][2] Its key advantage lies in its specificity, as it does not cross-react with other actin isoforms.[1][2] Alternative antibodies, such as the mouse monoclonal clone 1-17 and the rabbit polyclonal 11227-1-AP, also offer effective means for γ-actin detection. While direct, side-by-side comparative studies are limited, this guide consolidates available data to highlight the key characteristics of each, enabling an informed decision.

Data Presentation: A Comparative Overview of Gamma-Actin Antibodies

The following table summarizes the key features of the this compound clone and two other representative antibodies for gamma-actin detection. It is important to note that the performance metrics are based on manufacturer's datasheets and published individual studies, not on direct head-to-head comparative experiments.

FeatureClone this compound Clone 1-17 Polyclonal 11227-1-AP
Antibody Type Mouse Monoclonal (IgG2b)[1][3]Mouse Monoclonal (IgG1 κ)[4]Rabbit Polyclonal[5]
Immunogen Synthetic peptide of N-terminus of human γ-actin[1][2]Cytoplasmic γ-Actin from bovine brain tissue[4]Recombinant human gamma-actin protein[6]
Specificity Highly specific for γ-actin; no cross-reactivity with other isoforms[1][2]Specific for γ-actin[4]Specific for γ-actin[5]
Validated Applications WB, IF, IHC, Flow Cytometry, ELISA[1][3][7]WB, IF, IHC, IP[4]WB, IHC, IF, ELISA[5][6]
Recommended Dilution (WB) 1:1000 - 1:10,000[3]Not specified by all vendors, user-dependent1:1000 - 1:6000[5]
Recommended Dilution (IF) 1:100 - 1:500Not specified by all vendors, user-dependent1:50 - 1:500[6]
Host Species Reactivity Human, Mouse, Rat, Chicken, Pig, Rabbit, Zebrafish[1]Human, Mouse, Rat, Bovine[4]Human, Mouse, Rat[5]
Supplier Examples Bio-Rad, Abcam, Sigma-Aldrich, Merck Millipore[1][7]Santa Cruz Biotechnology[4]Proteintech[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these antibodies. Below are representative protocols for Western Blotting and Immunofluorescence.

Western Blotting Protocol
  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Immunofluorescence Protocol
  • Cell Culture and Fixation: Grow cells on glass coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Visualizing Experimental Design and Biological Pathways

To aid in experimental planning and understanding the biological context of gamma-actin, the following diagrams are provided.

Antibody_Comparison_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_if Immunofluorescence Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant Cell_Culture Cell Culture on Coverslips SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking_WB Blocking Transfer->Blocking_WB Primary_Ab Primary Antibody Incubation (this compound vs. 1-17 vs. 11227-1-AP) Blocking_WB->Primary_Ab Secondary_Ab_WB Secondary Antibody Primary_Ab->Secondary_Ab_WB Detection_WB Detection & Analysis Secondary_Ab_WB->Detection_WB Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking_IF Blocking Fix_Perm->Blocking_IF Primary_Ab_IF Primary Antibody Incubation (this compound vs. 1-17 vs. 11227-1-AP) Blocking_IF->Primary_Ab_IF Secondary_Ab_IF Fluorescent Secondary Primary_Ab_IF->Secondary_Ab_IF Imaging Microscopy & Imaging Secondary_Ab_IF->Imaging

Caption: Experimental workflow for comparing gamma-actin antibodies.

Gamma_Actin_Signaling Ext_Signal Extracellular Signals (e.g., Growth Factors) RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Ext_Signal->RhoGTPases ROCK ROCK (Rho-associated kinase) RhoGTPases->ROCK activates LIMK LIMK ROCK->LIMK activates Stress_Fibers Stress Fiber Formation & Focal Adhesions ROCK->Stress_Fibers promotes Cofilin Cofilin LIMK->Cofilin inhibits (via phosphorylation) Gamma_Actin Gamma-Actin Polymerization (F-actin) Cofilin->Gamma_Actin promotes depolymerization G_Actin G-actin Pool G_Actin->Gamma_Actin polymerizes Gamma_Actin->Stress_Fibers Cell_Motility Cell Motility & Migration Stress_Fibers->Cell_Motility

Caption: Gamma-actin's role in regulating cell motility.

Conclusion

The this compound monoclonal antibody stands out for its high specificity to gamma-actin and its validation across a wide array of applications, making it a reliable choice for many research endeavors. However, the optimal antibody for a particular experiment will always depend on the specific conditions and requirements. The monoclonal antibody 1-17 and the polyclonal antibody 11227-1-AP represent viable alternatives with their own documented performance characteristics. Researchers are encouraged to perform in-house validation to determine the most suitable antibody for their experimental setup. This guide provides a foundational framework to assist in this critical decision-making process.

References

The Critical Role of 2A3 Isotype Control in Ensuring Accurate FACS Data

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of flow cytometry (FACS), the quest for accurate and reproducible data is paramount. Distinguishing true positive signals from background noise is a critical challenge, particularly when working with cells that exhibit high levels of non-specific antibody binding, such as monocytes and macrophages.[1] This guide provides a comprehensive comparison of the 2A3 isotype control with other negative control strategies, offering experimental insights and data-driven recommendations to fortify the reliability of your FACS results.

The this compound monoclonal antibody, a rat IgG2a immunoglobulin that specifically reacts with trinitrophenol (TNP), serves as an exemplary isotype control.[2][3][4][5] Since TNP is a hapten not expressed on mammalian cells, the this compound antibody is an ideal tool to assess non-specific binding of a primary rat IgG2a antibody in various applications, including flow cytometry.[2][5]

Understanding the Necessity of Isotype Controls

Isotype controls are essential negative controls used to differentiate non-specific background signals from specific antibody-target binding.[5][6] This background staining can arise from several sources:

  • Fc Receptor Binding: Immune cells, especially monocytes, macrophages, and B cells, express Fc receptors that can non-specifically bind the Fc portion of antibodies.[1]

  • Non-specific Antibody Interactions: Antibodies can interact non-specifically with cellular proteins, carbohydrates, and lipids.[6]

  • Cellular Autofluorescence: Cells naturally emit a certain level of fluorescence.

An appropriate isotype control should match the primary antibody's host species, immunoglobulin (Ig) class and subclass (e.g., rat IgG2a), and conjugated fluorophore.[6] By using an antibody that has no specific target on the cells of interest but possesses the same structural characteristics as the primary antibody, researchers can estimate the level of background staining and set more accurate gates for positive populations.

Head-to-Head Comparison: this compound Isotype Control vs. Alternatives

While isotype controls like this compound are widely used, other negative control strategies exist, each with its own set of advantages and limitations. The most common alternative is the Fluorescence Minus One (FMO) control.

Control Strategy Principle Primary Function Advantages Limitations
This compound Isotype Control An antibody of the same isotype (rat IgG2a) and fluorophore as the primary antibody, but directed against an irrelevant antigen (TNP).To measure non-specific binding of the primary antibody to Fc receptors and other cellular components.- Directly assesses the non-specific binding of the specific antibody isotype.- Simple to implement for single-color or simple multicolor panels.- Helps to identify issues with blocking steps.- May not fully account for the spread of fluorescence from other channels in multicolor experiments.- The F:P ratio (fluorophore-to-protein ratio) may differ from the primary antibody, potentially affecting fluorescence intensity.- Controversy exists regarding its use for setting definitive positive gates.
Fluorescence Minus One (FMO) Control A sample stained with all antibodies in a multicolor panel except for the one being evaluated.To identify the spread of fluorescence from other channels into the channel of interest.- Considered the gold standard for setting gates in multicolor flow cytometry.- Accurately accounts for the contribution of spectral overlap from all other fluorochromes in the panel.- Requires a separate control tube for each fluorophore in the panel, which can be costly and time-consuming for large panels.- Does not directly measure the non-specific binding of the excluded antibody itself.
Unstained Control Cells that have not been treated with any fluorescent antibodies.To measure the baseline autofluorescence of the cell population.- Establishes the absolute baseline fluorescence.- Simple and essential for any flow cytometry experiment.- Does not account for non-specific antibody binding or spectral overlap from other fluorochromes.

Experimental Workflow and Protocols

To effectively utilize a this compound isotype control, a well-defined experimental protocol is crucial. Below is a detailed methodology for a typical immunophenotyping experiment using a rat IgG2a primary antibody and a this compound isotype control.

Experimental Protocol: Surface Staining of Human Peripheral Blood Mononuclear Cells (PBMCs)

1. Cell Preparation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in FACS buffer (PBS containing 2% Fetal Bovine Serum and 0.1% Sodium Azide) at a concentration of 1 x 10^7 cells/mL.

2. Fc Receptor Blocking:

  • To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent (e.g., Human TruStain FcX™) for 10 minutes at 4°C. This is a critical step, especially when working with monocytes and macrophages.[1]

3. Staining:

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into two tubes:

    • Test Sample: Add the primary rat IgG2a antibody conjugated to a fluorophore (e.g., FITC) at the predetermined optimal concentration.

    • Isotype Control: Add the FITC-conjugated this compound rat IgG2a isotype control at the same concentration as the primary antibody.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

4. Washing:

  • Add 2 mL of cold FACS buffer to each tube.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Repeat the wash step.

5. Data Acquisition:

  • Resuspend the cell pellet in 500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.

6. Gating Strategy:

  • First, gate on the cell population of interest based on forward and side scatter (FSC/SSC) properties to exclude debris.

  • Next, use the unstained control to set the baseline fluorescence.

  • Use the this compound isotype control to help determine the level of non-specific binding and to inform the placement of the gate for the positive population stained with the primary antibody.

Visualizing the Workflow

FACS_Workflow cluster_preparation Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs Cell_Resuspension Resuspend in FACS Buffer PBMC_Isolation->Cell_Resuspension Fc_Block Fc Receptor Block Cell_Resuspension->Fc_Block Primary_Ab Add Primary Antibody Fc_Block->Primary_Ab Isotype_Ctrl Add this compound Isotype Control Fc_Block->Isotype_Ctrl Incubation Incubate at 4°C Primary_Ab->Incubation Isotype_Ctrl->Incubation Wash_Cells Wash Cells Incubation->Wash_Cells Data_Acquisition Acquire on Flow Cytometer Wash_Cells->Data_Acquisition Gating Gating Strategy Data_Acquisition->Gating

Caption: Experimental workflow for immunophenotyping using a this compound isotype control.

Logical Framework for Control Selection

The decision of which negative control to use depends on the complexity of the experiment. The following diagram illustrates a logical approach to selecting the appropriate controls.

Control_Selection Start Start: Design Flow Experiment Is_Multicolor Multicolor Panel (>2 colors)? Start->Is_Multicolor Use_FMO Use FMO Controls (for each fluorophore) Is_Multicolor->Use_FMO Yes Use_Isotype Use Isotype Control (e.g., this compound) Is_Multicolor->Use_Isotype No High_FcR High FcR Expression on Cells? (e.g., Monocytes, Macrophages) Use_FMO->High_FcR Use_Isotype->High_FcR Use_Both Use Both Isotype and FMO Controls for robust gating and background assessment High_FcR->Use_Both Yes End Proceed with Experiment High_FcR->End No Use_Both->End

Caption: Decision tree for selecting appropriate negative controls in flow cytometry.

Conclusion and Best Practices

The this compound rat IgG2a isotype control is a valuable tool for assessing non-specific antibody binding in flow cytometry, particularly when using a rat IgG2a primary antibody. While the use of isotype controls has been a subject of debate, their ability to reveal issues with Fc receptor blocking and general antibody "stickiness" remains a significant advantage.

For optimal results, we recommend the following best practices:

  • Always titrate your primary antibody to determine the optimal concentration that maximizes the signal-to-noise ratio.

  • Always include an Fc blocking step , especially when working with immune cells known to express Fc receptors.[1]

  • For multicolor experiments, FMO controls are indispensable for accurate gating.

  • When working with cell populations prone to high non-specific binding, using both a this compound isotype control and FMO controls can provide the most comprehensive assessment of background and ensure the highest data quality.

References

A Researcher's Guide to Cross-Species Reactivity of Anti-CD137 (4-1BB) Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-species reactivity of a monoclonal antibody is a critical step in preclinical development. This guide provides a comprehensive comparison of methodologies to assess the binding of anti-CD137 (4-1BB) monoclonal antibodies across different species, supported by experimental data and protocols for key assays.

The 2A3 monoclonal antibody is a widely utilized isotype control (rat IgG2a) that reacts with trinitrophenol and is not expected to bind to mammalian proteins. However, the designation "this compound" is also used for other antibodies, such as a clone for anti-CD25[1]. This guide will focus on the broader considerations and methodologies for determining cross-species reactivity for any anti-CD137 monoclonal antibody, a crucial aspect for translational research.

Importance of Cross-Species Reactivity Assessment

CD137, also known as 4-1BB, is a potent co-stimulatory receptor expressed on activated T cells and other immune cells, making it a prime target for cancer immunotherapy[2][3][4]. Agonistic anti-CD137 antibodies have shown promise in preclinical models and clinical trials[5][6][7]. However, significant differences can exist in the binding epitopes of antibodies between species. For instance, the binding interaction between CD137 and its ligand, CD137L, primarily involves different cysteine-rich domains (CRDs) in humans (CRDIII) versus mice (CRDII)[5][6]. This highlights the necessity of verifying antibody cross-reactivity to ensure the chosen animal model is relevant for predicting human responses.

Comparative Analysis of Anti-CD137 Antibody Cross-Reactivity

Antibody CloneTarget SpeciesCross-ReactivityBinding Affinity (KD)Reference
Urelumab (BMS-663513) HumanNot mouse cross-reactive-[8]
Utomilumab (PF-05082566) HumanNot mouse cross-reactive-[8]
CTX-471 HumanCynomolgus Monkey, MouseHuman: 50 nM, Cyno: 61 nM, Mouse: 748 nM[8]
CTX-471-AF (affinity matured) MouseHumanMouse: 86 nM[8]
3H3 Mouse--[8][9]
LOB12.3 Mouse--[10]
1D8 Mouse--[1]

This table demonstrates that not all anti-human CD137 antibodies are cross-reactive with common preclinical models like mice. The development of surrogate antibodies, such as CTX-471-AF, is often necessary to conduct relevant in vivo studies.

Experimental Protocols for Assessing Cross-Species Reactivity

A multi-faceted approach is recommended to definitively determine the cross-species reactivity of an anti-CD137 monoclonal antibody.

In Silico Sequence Alignment

The initial step involves comparing the amino acid sequence of the target protein (CD137) between the species of interest. A high degree of sequence homology (typically >85%) in the antibody's target epitope region suggests a higher likelihood of cross-reactivity[11][12]. Tools such as NCBI BLAST can be used for pairwise sequence alignment[12].

Experimental Workflow for In Silico Analysis

cluster_insilico In Silico Analysis seq_retrieval Retrieve CD137 protein sequences (e.g., Human, Mouse, Rat, NHP) blastp Perform pairwise sequence alignment (NCBI BLASTp) seq_retrieval->blastp analyze Analyze sequence homology, focusing on extracellular domains blastp->analyze predict Predict potential cross-reactivity (>85% homology suggests likelihood) analyze->predict

Caption: Workflow for predicting antibody cross-reactivity using in silico sequence alignment.

Immunohistochemistry (IHC)

Tissue cross-reactivity (TCR) screening using IHC is a standard method to assess on-target and off-target binding of a monoclonal antibody[13]. This involves staining a panel of frozen tissue sections from different species with the antibody.

Methodology:

  • Tissue Preparation: Obtain and snap-freeze a comprehensive panel of normal tissues from the target species (e.g., human, cynomolgus monkey, mouse).

  • Staining: Section the frozen tissues and perform immunohistochemical staining with the anti-CD137 monoclonal antibody at various concentrations.

  • Detection: Use a suitable secondary antibody and detection system.

  • Analysis: A pathologist should evaluate the staining pattern and intensity to identify specific cell types and any unexpected binding.

Flow Cytometry

Flow cytometry is a powerful technique to confirm binding to target cells in a suspension, such as peripheral blood mononuclear cells (PBMCs) or splenocytes.

Methodology:

  • Cell Preparation: Isolate single-cell suspensions from relevant tissues (e.g., blood, spleen) of the species to be tested.

  • Cell Stimulation (Optional but Recommended): Since CD137 is an activation marker, stimulate T cells with anti-CD3 and anti-CD28 antibodies to upregulate its expression[14].

  • Staining: Incubate the cells with the fluorescently labeled anti-CD137 monoclonal antibody. Include appropriate isotype controls.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).

Experimental Workflow for Flow Cytometry

cluster_flow Flow Cytometry Protocol cell_prep Isolate PBMCs or splenocytes from different species stim Activate T cells (e.g., anti-CD3/CD28) cell_prep->stim stain Stain with fluorescently labeled anti-CD137 mAb and isotype control stim->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze % positive cells and MFI acquire->analyze

Caption: A typical workflow for assessing antibody cross-species reactivity by flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the binding of the antibody to recombinant CD137 protein from different species.

Methodology:

  • Coating: Coat a 96-well plate with recombinant CD137 protein from the species of interest.

  • Blocking: Block non-specific binding sites.

  • Antibody Incubation: Add serial dilutions of the anti-CD137 monoclonal antibody.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate to generate a colorimetric signal.

  • Analysis: Measure the absorbance and determine the binding curve and relative affinity.

CD137 Signaling Pathway

Understanding the downstream effects of antibody binding is crucial. Agonistic anti-CD137 antibodies are designed to mimic the natural ligand, CD137L, and trigger a signaling cascade that promotes T-cell activation, proliferation, and survival.

CD137 Signaling Cascade

cluster_pathway CD137 Signaling Pathway CD137L CD137L (Ligand) or Agonistic Antibody CD137 CD137 Receptor CD137L->CD137 TRAF TRAF1/2 Recruitment CD137->TRAF NFkB NF-κB Activation TRAF->NFkB Gene_Expression Gene Expression (e.g., Bcl-xL, Bfl-1) NFkB->Gene_Expression Cellular_Response T-Cell Proliferation, Survival & Effector Function Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway initiated by CD137 engagement.

Conclusion

Determining the cross-species reactivity of an anti-CD137 monoclonal antibody is a foundational requirement for its preclinical evaluation. A combination of in silico analysis and robust experimental validation through IHC, flow cytometry, and ELISA is essential. While a specific anti-CD137 antibody with the clone name "this compound" is not prominently documented for cross-species reactivity, the principles and protocols outlined in this guide provide a clear framework for researchers to assess any candidate anti-CD137 antibody, ensuring the selection of appropriate animal models and facilitating successful translation to the clinic.

References

literature citing validation of 2A3 antibody for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, cell biology, and drug development, the selection of highly specific and well-validated antibodies is paramount for generating reliable and reproducible data. The monoclonal antibody clone 2A3 is associated with multiple products with different specificities. This guide provides a detailed comparison and validation data for two prominent "this compound" antibodies: a Mouse anti-gamma Actin antibody used for specific detection of this actin isoform, and a Rat IgG2a isotype control essential for validating the specificity of primary antibodies in various applications.

Mouse Anti-Human Gamma-Actin Antibody (Clone this compound)

The mouse anti-human gamma-actin antibody (clone this compound) is a highly specific monoclonal antibody that recognizes the cytoplasmic gamma-actin isoform (ACTG1). This isoform is a key component of the cytoskeleton involved in cell motility and structure.[1] The specificity of this antibody is a significant advantage, as it does not cross-react with other actin isoforms, a common challenge with pan-actin antibodies.[1]

Comparative Performance Data

To provide a clear comparison, the table below summarizes the key performance characteristics of the this compound anti-gamma-actin antibody against a common alternative, a pan-actin antibody.

FeatureMouse anti-gamma Actin (Clone this compound) Alternative: Pan-Actin Antibody
Target Specifically recognizes the N-terminal peptide of gamma-cytoplasmic actin (ACTG1)[2]Recognizes an epitope common to multiple actin isoforms (alpha, beta, gamma)
Specificity High isoform specificity; does not cross-react with other actin isoforms[1][3]Broad reactivity with all actin isoforms
Validated Applications Western Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC-P, IHC-Fr), Flow Cytometry (Flow), ELISAWestern Blot (WB), Immunocytochemistry/Immunofluorescence (ICC/IF), Immunohistochemistry (IHC)
Host Species MouseMouse or Rabbit
Isotype IgG2b, kappaVaries by clone
Cited Publications Over 20 peer-reviewed publicationsVaries widely by specific antibody
Experimental Validation and Protocols

The this compound anti-gamma-actin antibody has been extensively validated in various applications. Below are detailed protocols for its use in Western Blotting and Immunofluorescence, based on manufacturer's recommendations and published literature.

This protocol outlines the steps for detecting gamma-actin in whole-cell lysates.

  • Lysate Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load 10-20 µg of total protein per lane onto a polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Mouse anti-gamma Actin antibody (clone this compound) at a dilution of 1:1000 - 1:5000 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Gamma-actin will appear as a band at approximately 42 kDa.

This protocol is for visualizing the localization of gamma-actin in cultured cells.

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA and 5% normal goat serum in PBS for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the cells with the Mouse anti-gamma Actin antibody (clone this compound) at a dilution of 1:10 - 1:500 in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) at the recommended dilution in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_wb Western Blotting cluster_if Immunofluorescence cell_lysate Cell Lysate sds_page SDS-PAGE cell_lysate->sds_page cultured_cells Cultured Cells on Coverslip fixation Fixation cultured_cells->fixation transfer Transfer to Membrane sds_page->transfer blocking_wb Blocking transfer->blocking_wb primary_ab_wb Primary Ab (this compound) blocking_wb->primary_ab_wb secondary_ab_wb Secondary Ab (HRP) primary_ab_wb->secondary_ab_wb detection_wb ECL Detection secondary_ab_wb->detection_wb permeabilization Permeabilization fixation->permeabilization blocking_if Blocking permeabilization->blocking_if primary_ab_if Primary Ab (this compound) blocking_if->primary_ab_if secondary_ab_if Secondary Ab (Fluorescent) primary_ab_if->secondary_ab_if imaging_if Microscopy secondary_ab_if->imaging_if

Experimental workflows for Western Blotting and Immunofluorescence.

Rat IgG2a Isotype Control (Clone this compound)

The Rat IgG2a isotype control antibody (clone this compound) is a crucial reagent for validating the specificity of primary antibodies in applications such as flow cytometry and immunohistochemistry. This antibody is directed against trinitrophenol (TNP), a hapten that is not present in mammalian cells.[5] Therefore, any signal detected when using this isotype control can be attributed to non-specific binding of the antibody to the sample.

Comparative Performance Data

The following table compares the this compound Rat IgG2a isotype control with other commercially available Rat IgG2a isotype controls.

FeatureRat IgG2a Isotype Control (Clone this compound) Alternative: Other Rat IgG2a Isotype Controls
Target Antigen Trinitrophenol (TNP)[5]Keyhole Limpet Hemocyanin (KLH), other non-mammalian antigens
Purpose Negative control for Rat IgG2a primary antibodies to assess non-specific binding[6][7][8]Negative control for Rat IgG2a primary antibodies[9]
Validated Applications Flow Cytometry (FCM), Immunohistochemistry (IHC)[6][10]Flow Cytometry (FCM), Immunohistochemistry (IHC), ELISA, Western Blot (WB)
Host Species Rat[7]Rat[9]
Isotype IgG2a, kappa[7][10]IgG2a, kappa or lambda[9]
Purity Often >95% as determined by SDS-PAGE[5][10]Typically high purity
Experimental Validation and Protocol

The primary validation for an isotype control is demonstrating its lack of specific binding in a given application. Below is a general protocol for using the this compound Rat IgG2a isotype control in flow cytometry.

  • Cell Preparation: Prepare a single-cell suspension from your tissue or cell culture.

  • Fc Receptor Blocking: Block Fc receptors on the cells by incubating with an Fc block reagent to prevent non-specific antibody binding.

  • Staining: Divide the cells into two tubes:

    • Test Sample: Stain with your primary Rat IgG2a antibody of interest.

    • Isotype Control Sample: Stain with the Rat IgG2a isotype control (clone this compound) at the same concentration as the primary antibody.

  • Incubation: Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells with flow cytometry staining buffer.

  • Secondary Staining (if applicable): If your primary antibody is not directly conjugated, incubate with a fluorescently labeled anti-rat IgG secondary antibody.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Compare the fluorescence intensity of the isotype control sample to the unstained sample and the test sample. The isotype control should show minimal background staining, similar to the unstained control.

Logical Relationship Diagram

logical_relationship unstained Unstained Cells baseline Baseline Fluorescence unstained->baseline isotype Cells + Rat IgG2a Isotype Control (this compound) nonspecific Non-specific Binding isotype->nonspecific primary Cells + Primary Rat IgG2a Antibody specific Specific Binding primary->specific

Logical relationship for interpreting flow cytometry data with an isotype control.

References

A Head-to-Head Comparison: 2A3 vs. NAI for In Vivo RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately mapping RNA structures within the complex milieu of a living cell is paramount to understanding function and developing targeted therapeutics. Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique for this purpose, and the choice of chemical probe is a critical decision. This guide provides an objective comparison of two prominent SHAPE reagents, 2-methylnicotinic acid imidazolide (B1226674) (NAI) and the newer 2-aminopyridine-3-carboxylic acid imidazolide (2A3), supported by experimental data.

Probing the Structurome: An Overview

In vivo SHAPE probing utilizes cell-permeable electrophilic reagents that acylate the 2'-hydroxyl group of the RNA ribose backbone. This modification occurs preferentially at flexible or single-stranded nucleotides. The locations of these acylations are then identified by reverse transcription, where the adducts cause pauses or mutations that can be detected by sequencing (a method known as SHAPE-MaP). This provides a single-nucleotide resolution map of the RNA's structural landscape. While both this compound and NAI operate on this principle, their chemical properties lead to significant differences in performance.

Quantitative Performance Comparison

Recent studies have introduced this compound as a SHAPE reagent that significantly outperforms the established NAI probe for in vivo applications.[1][2][3] The key distinctions are summarized below.

ParameterThis compound (2-aminopyridine-3-carboxylic acid imidazolide)NAI (2-methylnicotinic acid imidazolide)Supporting Evidence
Primary Mechanism Acylates 2'-OH of flexible/unpaired ribonucleotidesAcylates 2'-OH of flexible/unpaired ribonucleotides[4][5]
Cell Permeability High, effective in mammalian and bacterial cellsModerate[2][3][6]
Reactivity Increased reactivity with RNALower reactivity, longer half-life[6][7]
Signal-to-Noise Ratio Significantly higher in vivoLower in vivo[2][4][6]
Prediction Accuracy Yields markedly more accurate structure predictionsLess accurate predictions compared to this compound[2][3][6]
Mutation Frequency Higher mutation rates observed in vivo (e.g., 1.77x NAI in HEK293)Lower mutation rates[6]
Key Advantage Superior performance in vivo due to high reactivity and permeabilityLong half-life facilitates diffusion into cells[2][7]
Potential Drawback Higher reactivity may require more careful optimizationLong incubation times can be confounded by RNA turnover[7]

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental design. The following are generalized protocols for in vivo RNA modification.

Protocol 1: In Vivo RNA Modification with this compound
  • Cell Culture: Grow cells (e.g., HEK293, E. coli) to the desired density (e.g., ~80% confluency).

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 150 mM) in anhydrous DMSO.

  • Cell Treatment:

    • Resuspend or treat the cells in fresh, pre-warmed culture medium.

    • Add the this compound stock solution to the desired final concentration.

    • Incubate at 37 °C for a short duration (e.g., 5-10 minutes).

  • Quenching: Terminate the reaction by adding a quenching agent like Dithiothreitol (DTT) to a final concentration of ~100-200 mM.

  • RNA Extraction: Immediately pellet the cells and proceed with total RNA extraction using a standard method like TRIzol.

Protocol 2: In Vivo RNA Modification with NAI
  • Cell Culture: Grow cells to the desired density.

  • Reagent Preparation: Prepare a fresh stock solution of NAI (e.g., 1 M) in anhydrous DMSO.

  • Cell Treatment:

    • Resuspend or treat the cells in fresh, pre-warmed culture medium.

    • Add the NAI stock solution to the desired final concentration (e.g., 100-250 mM).

    • Incubate at 37 °C for a longer duration than this compound (e.g., 15 minutes).[7]

  • Quenching: Terminate the reaction with a quenching agent like DTT or β-mercaptoethanol.

  • RNA Extraction: Immediately pellet the cells and proceed with total RNA extraction.

Visualizing the Process

The diagrams below illustrate the experimental workflow and the logical differences between the two probes.

SHAPE_MaP_Workflow cluster_invivo In Vivo Probing cluster_analysis Downstream Analysis cell_culture 1. Cell Culture probe_addition 2. Add this compound or NAI cell_culture->probe_addition incubation 3. Incubate at 37°C probe_addition->incubation quench 4. Quench Reaction incubation->quench rna_extraction 5. Total RNA Extraction quench->rna_extraction rt_step 6. Reverse Transcription (MaP) rna_extraction->rt_step sequencing 7. Library Prep & Sequencing rt_step->sequencing data_analysis 8. Data Analysis & Structure Modeling sequencing->data_analysis

Caption: A generalized workflow for in vivo RNA structure probing using the SHAPE-MaP methodology.

Probe_Logic_Comparison cluster_this compound This compound Probe cluster_NAI NAI Probe cluster_common Shared Principle prop_this compound High Reactivity & High Permeability outcome_this compound Higher Signal-to-Noise More Accurate Structures prop_this compound->outcome_this compound leads to principle Acylates 2'-OH at flexible nucleotides prop_NAI Lower Reactivity & Longer Half-life outcome_NAI Requires Longer Incubation Potential RNA Turnover Issues prop_NAI->outcome_NAI results in

References

A Head-to-Head Battle of RNA Probing Reagents: 2A3 SHAPE vs. Four-Base DMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complex world of RNA structure, the choice of chemical probe is paramount. This guide provides a detailed comparison of two leading reagents for probing all four nucleotides: the SHAPE reagent 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) and a modified dimethyl sulfate (B86663) (DMS) protocol that extends its reactivity beyond its traditional targets.

This analysis, aimed at researchers, scientists, and drug development professionals, delves into the mechanisms, performance, and experimental considerations for each reagent, supported by quantitative data and detailed protocols to inform your experimental design.

At a Glance: this compound vs. Four-Base DMS

FeatureThis compound SHAPE ReagentFour-Base DMS
Target 2'-hydroxyl group of the riboseWatson-Crick face of nucleotides
Nucleotide Coverage All four nucleotides (A, U, G, C)All four nucleotides (A, C, G, U) with modified protocol
Mechanism Acylation of the 2'-hydroxylMethylation of base nitrogens
Readout Mutational profiling (SHAPE-MaP)Mutational profiling (DMS-MaP)
In-cell Application High cell permeability, effective in vivoCell permeable, established for in-cell use
Performance Metrics High signal-to-noise ratioHigh accuracy, enables single-molecule analysis

Delving into the Mechanisms

The fundamental difference between this compound and DMS lies in their chemical reactivity, which in turn dictates how they report on RNA structure.

This compound: A SHAPE Reagent Targeting Backbone Flexibility

This compound is a selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) reagent.[1][2] It modifies the 2'-hydroxyl group of the ribose sugar, a component of every nucleotide. The reactivity of the 2'-hydroxyl is sensitive to the local flexibility of the RNA backbone. In regions where the RNA is single-stranded or conformationally dynamic, the 2'-hydroxyl is more accessible and therefore more readily acylated by this compound.[3] Conversely, in structured regions like double helices, the backbone is more rigid, protecting the 2'-hydroxyl from modification. This mechanism allows this compound to probe the structure of all four nucleotides without inherent base specificity.[4]

2A3_Mechanism cluster_RNA RNA Backbone cluster_Reagent This compound SHAPE Reagent Base Base (A, U, G, C) Ribose Ribose Phosphate Phosphate Modification Modified Nucleotide Ribose->Modification Forms 2'-O-adduct TwoA3 This compound TwoA3->Ribose Acylates 2'-OH in flexible regions DMS_Mechanism cluster_RNA_Bases RNA Nucleotides cluster_DMS_Reagent DMS Reagent cluster_Modified_Bases Modified Nucleotides A Adenine (N1) Modified_A m1A C Cytosine (N3) Modified_C m3C G Guanine (N1) Modified_G m1G U Uracil (N3) Modified_U m3U DMS DMS DMS->A Methylates DMS->C Methylates DMS->G Methylates (modified protocol) DMS->U Methylates (modified protocol) Experimental_Workflow Start Start: RNA Sample (in vitro or in vivo) Modification 1. RNA Modification (this compound or DMS) Start->Modification Quenching 2. Quench Reaction Modification->Quenching Purification1 3. RNA Purification Quenching->Purification1 RT 4. Reverse Transcription (e.g., with TGIRT-III or MarathonRT) Introduces mutations at modified sites Purification1->RT Purification2 5. cDNA Purification RT->Purification2 LibraryPrep 6. Library Preparation Purification2->LibraryPrep Sequencing 7. High-Throughput Sequencing LibraryPrep->Sequencing Analysis 8. Data Analysis (Mutation rate calculation, structure modeling) Sequencing->Analysis End End: RNA Structure Model Analysis->End

References

Validating 2A3 SHAPE-MaP Data with Enzymatic Probing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of RNA structure is paramount for understanding its function and for the development of RNA-targeted therapeutics. 2A3 SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling with 2-aminopyridine-3-carboxylic acid imidazolide) has emerged as a powerful technique for high-throughput, single-nucleotide resolution analysis of RNA structure in vivo and in vitro. However, validating the results of this chemical probing method with orthogonal techniques is crucial for robust structural modeling. Enzymatic probing, a classic method for RNA structure analysis, provides complementary information and serves as an excellent validation tool.

This guide provides a comprehensive comparison of this compound SHAPE-MaP and enzymatic probing for the validation of RNA structure data. We present detailed experimental protocols, a quantitative comparison of the expected data, and an exploration of the strengths and limitations of each approach.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for validating this compound SHAPE-MaP data with enzymatic probing. This process involves performing both experiments on the same RNA target, processing the data, and then comparing the results to arrive at a validated RNA structure model.

G cluster_0 This compound SHAPE-MaP Workflow cluster_1 Enzymatic Probing Workflow rna_sample1 RNA Sample shape_probing This compound SHAPE Probing rna_sample1->shape_probing rt_map Reverse Transcription (Mutational Profiling) shape_probing->rt_map ngs Next-Generation Sequencing rt_map->ngs shape_analysis SHAPE Data Analysis (Reactivity Profile) ngs->shape_analysis validation Data Comparison & Validation shape_analysis->validation rna_sample2 RNA Sample enzymatic_digestion Enzymatic Digestion (e.g., RNase V1, Nuclease S1) rna_sample2->enzymatic_digestion primer_extension Primer Extension enzymatic_digestion->primer_extension gel_electrophoresis Gel Electrophoresis & Autoradiography primer_extension->gel_electrophoresis enzymatic_analysis Cleavage Site Analysis gel_electrophoresis->enzymatic_analysis enzymatic_analysis->validation validated_model Validated RNA Structure Model validation->validated_model caption Workflow for validating SHAPE-MaP with enzymatic probing.

Caption: Workflow for validating SHAPE-MaP with enzymatic probing.

Quantitative Data Comparison

A direct quantitative comparison between this compound SHAPE-MaP and enzymatic probing data is essential for validation. While a single, universally applied correlation metric is not standard, the data can be compared based on their fundamental principles. This compound SHAPE-MaP measures the flexibility of the RNA backbone at each nucleotide, with higher reactivity indicating greater flexibility (typically single-stranded regions). Enzymatic probing, depending on the nuclease used, identifies either single-stranded (e.g., Nuclease S1, RNase T1) or double-stranded (e.g., RNase V1) regions.

The following table summarizes the expected outcomes and provides a framework for their comparison.

Data TypeThis compound SHAPE-MaP ReactivityNuclease S1/T1 CleavageRNase V1 CleavageExpected Correlation with SHAPE-MaP
Single-Stranded Regions (Loops, Bulges) HighStrongNo/WeakPositive
Double-Stranded Regions (Helices) LowNo/WeakStrongNegative
Junctions & Mismatches Intermediate to HighVariableVariableVariable
Tertiary Interactions Low to IntermediateNo/WeakVariableCan be complex

Note: The correlation can be assessed qualitatively by plotting the SHAPE reactivity profile against the enzymatic cleavage sites along the RNA sequence. For a more quantitative approach, a Receiver Operating Characteristic (ROC) curve analysis can be performed.[1] In this analysis, SHAPE reactivity values are used to predict the pairing status of nucleotides (as determined by a known or enzymatically-probed structure), and the area under the ROC curve (AUC) provides a measure of the predictive power of the SHAPE data. An AUC of 1.0 indicates perfect prediction, while an AUC of 0.5 indicates random prediction.[1][2]

Experimental Protocols

This compound SHAPE-MaP Protocol (In-cell)

This protocol is adapted from established in-cell SHAPE-MaP protocols.[3][4]

1. Cell Culture and this compound Treatment:

  • Culture cells to the desired density.

  • Resuspend cells in a suitable buffer.

  • Treat cells with a final concentration of 10-100 mM this compound in DMSO for 5-15 minutes at 37°C. A no-reagent control (DMSO only) should be run in parallel.

2. RNA Extraction:

  • Immediately quench the reaction and lyse the cells.

  • Extract total RNA using a standard method (e.g., TRIzol).

  • Treat with DNase I to remove genomic DNA.

3. Reverse Transcription with Mutational Profiling:

  • Set up reverse transcription reactions using a reverse transcriptase that can read through this compound adducts (e.g., SuperScript II, III, or IV) and gene-specific or random primers.

  • The reaction mix should contain MnCl₂ to promote misincorporation at adducted sites.[5]

  • Incubate at 42-55°C for 1-3 hours.

4. Library Preparation and Sequencing:

  • Generate cDNA libraries from the reverse transcription products using a standard library preparation kit (e.g., Illumina TruSeq).

  • Perform high-throughput sequencing.

5. Data Analysis:

  • Use software like ShapeMapper to align reads, calculate mutation rates, and generate SHAPE reactivity profiles.[6]

  • Normalize the reactivity data and use it to constrain RNA secondary structure prediction algorithms (e.g., RNAstructure).

Enzymatic Probing Protocol (RNase V1 and Nuclease S1)

This protocol outlines a general procedure for enzymatic probing followed by primer extension analysis.[7][8]

1. RNA Preparation and Folding:

  • Purify the RNA of interest.

  • Fold the RNA into its native conformation by heating at 85-95°C for 2-5 minutes, followed by slow cooling to room temperature in a folding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).

2. Enzymatic Digestion:

  • Prepare serial dilutions of RNase V1 (for double-stranded regions) and Nuclease S1 (for single-stranded regions).

  • Incubate the folded RNA with the enzymes for a short period (5-15 minutes) at room temperature or 37°C. The goal is to achieve, on average, one cleavage event per RNA molecule.

  • Run control reactions without enzyme and with denatured RNA.

3. Primer Extension:

  • Stop the enzymatic reaction and purify the cleaved RNA.

  • Anneal a 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled DNA primer to the 3' end of the target RNA sequence.

  • Perform reverse transcription using a reverse transcriptase (e.g., AMV or M-MLV). The enzyme will stop at the cleavage sites.

  • Include sequencing reactions (Sanger sequencing) using the same primer to serve as a ladder for identifying the cleavage sites.[9][10]

4. Gel Electrophoresis and Analysis:

  • Denature the cDNA products and separate them on a high-resolution denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography (for radiolabeled primers) or fluorescence imaging.

  • The positions of the bands correspond to the sites of enzymatic cleavage.

Comparison of Methodologies

The following diagram provides a comparative overview of the key features of this compound SHAPE-MaP and enzymatic probing.

G shape_map This compound SHAPE-MaP Principle: Chemical acylation of 2'-OH Information: Backbone flexibility Resolution: Single nucleotide Throughput: High (NGS-based) In Vivo: Yes Advantages: High resolution, in-cell probing, quantitative Limitations: Indirect measure of base pairing, potential reagent bias comparison Comparison enzymatic_probing Enzymatic Probing Principle: Nuclease digestion of phosphodiester backbone Information: Single vs. Double-stranded Resolution: Single nucleotide Throughput: Low to moderate In Vivo: Challenging Advantages: Direct information on strandedness, well-established Limitations: Enzyme accessibility can be an issue, lower throughput caption Key features of this compound SHAPE-MaP vs. Enzymatic Probing.

Caption: Key features of this compound SHAPE-MaP vs. Enzymatic Probing.

Conclusion

This compound SHAPE-MaP and enzymatic probing are powerful, complementary techniques for elucidating RNA structure. This compound SHAPE-MaP provides high-throughput, quantitative data on RNA backbone flexibility at single-nucleotide resolution, and is particularly well-suited for in-cell studies.[11][12] Enzymatic probing offers direct information about the single- or double-stranded nature of RNA regions. By using these methods in parallel, researchers can robustly validate their RNA structure models, leading to a more accurate and comprehensive understanding of RNA function. The integration of data from both approaches will undoubtedly enhance the precision of RNA structure prediction and facilitate the rational design of RNA-targeted therapeutics.

References

Unveiling RNA Architecture: A Comparative Guide to 2A3-Derived Structure Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of RNA structure, the accuracy of experimental data is paramount. This guide provides an objective comparison of RNA secondary structure models derived from 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (2A3) probing, a state-of-the-art SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent. We present supporting experimental data, detailed methodologies, and a clear visual breakdown of the workflows involved, empowering you to make informed decisions for your research.

The advent of this compound has marked a significant advancement in the chemical probing of RNA. Its enhanced reactivity and permeability across biological membranes, particularly for in vivo studies, yield a superior signal-to-noise ratio compared to previous reagents. This translates to more accurate and reliable RNA secondary structure models, crucial for understanding RNA function and for the development of RNA-targeted therapeutics.[1][2]

At a Glance: Performance of this compound-Derived Models vs. Alternatives

The following table summarizes the quantitative performance of RNA secondary structure models derived from this compound-SHAPE-MaP (Mutational Profiling) compared to models derived from the previous generation SHAPE reagent, NAI (2-methylnicotinic acid imidazolide), and another widely used chemical probe, DMS (dimethyl sulfate). The accuracy is evaluated using Positive Predictive Value (PPV) and Sensitivity, which measure the fraction of correctly predicted base pairs and the fraction of known base pairs that are correctly predicted, respectively.

RNA TargetProbing MethodAccuracy MetricValueReference
E. coli 16S rRNA (in vivo)This compound-SHAPE-MaPGeometric Mean of PPV & Sensitivity~0.95[1]
E. coli 16S rRNA (in vivo)NAI-SHAPE-MaPGeometric Mean of PPV & Sensitivity~0.85[1]
E. coli 16S rRNA (in vivo)DMS-MaPseqNot directly compared in the same study, but this compound is stated to outperform DMS.[1]

Delving Deeper: Experimental Protocols

The accuracy of the final RNA structure model is intrinsically linked to the rigor of the experimental procedure. Below are detailed methodologies for both this compound-SHAPE-MaP and the alternative DMS-MaPseq protocol.

This compound-SHAPE-MaP Protocol for In Vivo RNA Structure Probing

This protocol outlines the key steps for probing RNA structure in living mammalian cells using this compound, followed by mutational profiling.

  • Cell Culture and Treatment:

    • Culture mammalian cells to the desired confluency.

    • Treat the cells with this compound dissolved in a suitable solvent (e.g., DMSO). The final concentration and incubation time should be optimized for the specific cell type and experimental goals. A no-reagent control (e.g., DMSO only) must be included.

  • RNA Extraction:

    • Following treatment, lyse the cells and extract total RNA using a standard protocol (e.g., Trizol reagent).

    • Ensure the RNA is of high quality and integrity, as assessed by gel electrophoresis or a bioanalyzer.

  • Reverse Transcription with Mutational Profiling:

    • Perform reverse transcription (RT) on the extracted RNA.

    • Crucially, the RT reaction is carried out under conditions that promote read-through of the this compound adducts, causing the reverse transcriptase to incorporate mutations at these sites in the resulting cDNA. This is typically achieved by using a specific reverse transcriptase and buffer conditions (e.g., containing MnCl₂).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the generated cDNA. This can be a whole-transcriptome library or targeted to specific RNAs of interest.

    • Perform high-throughput sequencing (e.g., Illumina).

DMS-MaPseq Protocol for In Vivo RNA Structure Probing

DMS methylates unpaired adenine (B156593) and cytosine bases. The DMS-MaPseq protocol allows for the detection of these modifications as mutations.[3][4][5]

  • Cell Culture and DMS Treatment:

    • Culture mammalian cells as described for the this compound protocol.

    • Treat the cells with DMS. DMS is highly toxic and must be handled with appropriate safety precautions in a chemical fume hood. A no-DMS control is essential.

  • RNA Extraction:

    • Extract total RNA from the DMS-treated and control cells.

  • Reverse Transcription with Mutational Profiling:

    • Similar to SHAPE-MaP, perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) that can read through DMS-induced modifications and introduce mutations in the cDNA.[5]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the cDNA and perform high-throughput sequencing.

Visualizing the Path to Structure: Workflows and Logic

To provide a clearer understanding of the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical flow of data processing.

SHAPE_MaP_Workflow cluster_experiment Experimental Phase Living_Cells Living Cells 2A3_Treatment This compound Treatment Living_Cells->2A3_Treatment Probing RNA_Extraction RNA Extraction 2A3_Treatment->RNA_Extraction Reverse_Transcription Reverse Transcription (Mutational Profiling) RNA_Extraction->Reverse_Transcription Library_Preparation Library Preparation Reverse_Transcription->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing

This compound-SHAPE-MaP Experimental Workflow

DMS_MaPseq_Workflow cluster_experiment Experimental Phase Living_Cells Living Cells DMS_Treatment DMS Treatment Living_Cells->DMS_Treatment Probing RNA_Extraction RNA Extraction DMS_Treatment->RNA_Extraction Reverse_Transcription Reverse Transcription (Mutational Profiling) RNA_Extraction->Reverse_Transcription Library_Preparation Library Preparation Reverse_Transcription->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing

DMS-MaPseq Experimental Workflow

Data_Analysis_Workflow Sequencing_Reads Raw Sequencing Reads Data_Processing Data Processing (e.g., RNA Framework) Sequencing_Reads->Data_Processing Input Reactivity_Profile Per-Nucleotide Reactivity Profile Data_Processing->Reactivity_Profile Generates Structure_Modeling Secondary Structure Modeling (e.g., RNAstructure) Reactivity_Profile->Structure_Modeling Constraints RNA_Model RNA Secondary Structure Model Structure_Modeling->RNA_Model Outputs

Data Analysis and Structure Modeling Pipeline

From Raw Data to Structural Insights: The Analysis Pipeline

The high-throughput sequencing data generated from SHAPE-MaP or DMS-MaPseq experiments require a robust bioinformatic pipeline to translate raw reads into a meaningful RNA structure model. The "RNA Framework" is a versatile toolkit designed for this purpose.[6][7][8]

The general steps are as follows:

  • Read Processing and Mapping: Raw sequencing reads are trimmed to remove adapters and low-quality bases. They are then aligned to a reference transcriptome.

  • Mutation Counting: The aligned reads are analyzed to count the frequency of mutations at each nucleotide position in the treated samples relative to the untreated controls.

  • Reactivity Profile Generation: The mutation rates are normalized to generate a reactivity profile, where higher reactivity values indicate more flexible and likely single-stranded regions of the RNA.

  • Secondary Structure Modeling: The calculated reactivity profile is used as a set of pseudo-energy constraints to guide RNA secondary structure prediction algorithms, such as those implemented in the RNAstructure software package. This integration of experimental data significantly improves the accuracy of the predicted models compared to purely computational predictions.[1]

Conclusion

The development of the this compound probe represents a significant step forward in the accurate determination of RNA secondary structures, particularly within the complex environment of living cells. When coupled with the SHAPE-MaP methodology, this compound-derived data provides a high-resolution and reliable foundation for RNA structure modeling. While alternative methods like DMS-MaPseq offer valuable and complementary information, the superior signal-to-noise ratio and broader applicability of this compound make it a premier choice for researchers seeking the highest accuracy in their RNA structural studies. This guide provides the foundational knowledge and protocols to leverage these powerful techniques, ultimately accelerating discoveries in RNA biology and drug development.

References

A Comparative Analysis of 2A3 and Other SHAPE Reagents for RNA Structure Probing

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance, protocols, and mechanisms of key SHAPE reagents, featuring the novel, high-efficiency reagent 2A3.

In the field of RNA biology, Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) has emerged as a powerful technique for elucidating RNA secondary structure at single-nucleotide resolution.[1] The choice of the SHAPE reagent is critical for the success of these experiments, especially for in vivo applications. This guide provides a comparative analysis of the novel SHAPE reagent, 2-aminopyridine-3-carboxylic acid imidazolide (B1226674) (this compound), with other commonly used reagents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Performance Comparison of SHAPE Reagents

The efficacy of a SHAPE reagent is determined by several factors, including its reactivity with the RNA backbone, cell permeability for in vivo studies, and the signal-to-noise ratio it generates. The following table summarizes the quantitative performance of this compound in comparison to other widely used SHAPE reagents like NAI (2-methylnicotinic acid imidazolide) and 1M7 (1-methyl-7-nitroisatoic anhydride).

FeatureThis compoundNAI1M7
In Vivo Performance Significantly outperforms NAI, especially in bacteria, due to higher cell permeability.[2][3][4]Effective for in vivo probing, but with lower signal-to-noise compared to this compound.[2][3][5]Less effective for in vivo measurements compared to acylimidazole reagents like NAI, showing lower signals and higher background.[6][7]
In Vitro Performance Shows moderate improvements over NAI on naked RNA.[2][3][4]Well-established for in vitro RNA structure analysis.[8]Generates robust and comparable results to other reagents for in vitro studies.[8]
Signal-to-Noise Ratio Strikingly higher signal-to-noise ratio in vivo compared to NAI across different cell types (E. coli, B. subtilis, HEK293).[2][3]Lower signal-to-noise ratio in vivo compared to this compound.[2][3]Lower signal-to-noise for in vivo measurements.[6][7]
Accuracy of Structure Prediction Data from this compound-driven SHAPE-MaP yields markedly more accurate RNA structure predictions than NAI-derived data.[2][3][4]Less accurate in vivo structure predictions compared to this compound.[2][3]Effective for in vitro structure modeling.[9]
Reactivity Increased reactivity with RNA compared to NAI.[2]Standard reactivity for an acylimidazole reagent.[9]High reactivity, with a shorter half-life than NAI.[9][10]
Cell Permeability Higher permeability to biological membranes.[2][3][4]Good cell permeability, but lower than this compound.[5]Lower cell permeability compared to NAI and this compound.[9]

Experimental Protocols

The following section outlines a generalized experimental protocol for RNA structure probing using SHAPE reagents, specifically focusing on the SHAPE-MaP (mutational profiling) method which allows for high-throughput analysis.

I. SHAPE Modification of RNA
  • RNA Preparation: Isolate total RNA or the specific RNA of interest. For in vitro experiments, the RNA is refolded to its native conformation. For in vivo experiments, the SHAPE reagent is directly added to the cell culture.

  • SHAPE Reaction:

    • In Vitro: Treat the refolded RNA with the SHAPE reagent (e.g., this compound, NAI, or 1M7) at a final concentration typically in the millimolar range. A no-reagent control (DMSO only) and a denatured control are run in parallel.[11]

    • In Vivo: Add the SHAPE reagent directly to the cell culture. The optimal concentration and incubation time will vary depending on the cell type and reagent used.[12]

  • Quenching and RNA Purification: Stop the reaction by adding a quenching agent. Purify the modified RNA to remove the SHAPE reagent and other cellular components.

II. SHAPE-MaP Library Preparation and Sequencing
  • Reverse Transcription (RT): Perform reverse transcription on the SHAPE-modified RNA. The key to SHAPE-MaP is the use of a reverse transcriptase that reads through the 2'-O-adducts, introducing mutations into the resulting cDNA at the sites of modification.[1][11]

  • Library Construction: Prepare sequencing libraries from the generated cDNA. This typically involves steps like second-strand synthesis, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

III. Data Analysis
  • Mutation Rate Calculation: Align the sequencing reads to the reference RNA sequence and calculate the mutation frequency at each nucleotide position for the reagent-treated, no-reagent control, and denatured control samples.

  • SHAPE Reactivity Calculation: The raw mutation rates are then normalized to generate SHAPE reactivity profiles. These profiles represent the flexibility of each nucleotide, with higher reactivity indicating a higher probability of being single-stranded.

  • RNA Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software to generate experimentally-informed structural models.

Visualizing the Process: SHAPE-MaP Workflow and Mechanism

To better illustrate the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.

SHAPE_MaP_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase RNA RNA Sample (in vitro or in vivo) SHAPE_Reagent SHAPE Reagent Addition (+ Reagent, - Reagent, Denatured) RNA->SHAPE_Reagent Modified_RNA Modified RNA SHAPE_Reagent->Modified_RNA RT Reverse Transcription (Mutational Profiling) Modified_RNA->RT cDNA cDNA with Mutations RT->cDNA Library_Prep Sequencing Library Preparation cDNA->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Alignment Alignment to Reference Sequence Raw_Reads->Alignment Mutation_Calling Mutation Frequency Calculation Alignment->Mutation_Calling Reactivity_Calc SHAPE Reactivity Calculation Mutation_Calling->Reactivity_Calc Structure_Modeling RNA Secondary Structure Modeling Reactivity_Calc->Structure_Modeling

Caption: The SHAPE-MaP experimental workflow, from RNA modification to data analysis.

SHAPE_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product RNA_Backbone Flexible RNA Backbone (2'-OH accessible) Acylation Nucleophilic Attack & Acylation RNA_Backbone->Acylation SHAPE_Reagent Electrophilic SHAPE Reagent SHAPE_Reagent->Acylation Adduct 2'-O-Adduct Formation Acylation->Adduct

Caption: The chemical mechanism of RNA acylation by SHAPE reagents.

References

A Comparative Guide to SERCA Isoforms: ATP2A2 (SERCA2) vs. ATP2A3 (SERCA3)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPases (SERCA) are a family of essential intracellular pumps responsible for transporting calcium ions (Ca²⁺) from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum (SR/ER).[1][2] This action is critical for maintaining low cytosolic Ca²⁺ concentrations, refilling intracellular Ca²⁺ stores, and shaping the spatiotemporal dynamics of Ca²⁺ signaling, which governs a vast array of cellular processes from muscle contraction to gene expression. The SERCA family is encoded by three distinct genes (ATP2A1-3), which through alternative splicing, produce multiple protein isoforms with tissue-specific expression patterns and unique functional properties.[2][3]

This guide provides a detailed, data-driven comparison of the two most widely expressed gene products: ATP2A2 (encoding SERCA2a and SERCA2b) and ATPthis compound (encoding SERCA3 isoforms). Understanding the functional distinctions between these isoforms is paramount for researchers in cell biology, cardiovascular medicine, and oncology, as well as for professionals engaged in the development of isoform-specific therapeutic modulators.

Core Functional and Kinetic Properties

The primary functional differences between SERCA2 and SERCA3 isoforms lie in their kinetic properties, specifically their affinity for Ca²⁺, their maximal rate of transport (turnover rate), and their sensitivity to pH. These characteristics dictate how each pump behaves within the cellular environment and defines their specialized roles.

SERCA2 is generally characterized by a high affinity for cytosolic Ca²⁺ . The ubiquitous SERCA2b isoform, in particular, exhibits the highest Ca²⁺ affinity among all SERCA pumps, allowing it to efficiently sequester Ca²⁺ even at near-resting cytosolic concentrations.[3][4] This makes it an ideal "housekeeping" pump for maintaining basal Ca²⁺ homeostasis. SERCA2a, the cardiac-specific isoform, also has a high Ca²⁺ affinity, which is crucial for the rapid relaxation of heart muscle.[5][6]

In contrast, SERCA3 isoforms are distinguished by a lower apparent affinity for Ca²⁺ .[7] This means they require higher cytosolic Ca²⁺ concentrations to be activated efficiently. However, they compensate with a higher catalytic turnover rate at their optimal pH and are less sensitive to inhibition by high luminal Ca²⁺ levels.[7] This profile suggests SERCA3 is specialized for clearing large Ca²⁺ loads following robust signaling events rather than managing resting Ca²⁺ levels.

ParameterATP2A2 (SERCA2a)ATP2A2 (SERCA2b)ATPthis compound (SERCA3a/b/c)
Apparent Ca²⁺ Affinity (Km) HighVery High (highest of all SERCAs)[4]Lower[7]
Turnover Rate (Vmax) IntermediateLower (approx. 50% of SERCA2a)[4]Higher (at optimal pH)[7]
pH Optimum ~6.8 - 7.0[8]~7.0Alkaline Shift (~7.2 - 7.4)[7]
Primary Regulator Phospholamban (PLN)[5][6]N/AN/A

Expression, Distribution, and Cellular Roles

The distinct expression patterns of SERCA2 and SERCA3 isoforms underscore their specialized physiological functions. SERCA2 is broadly distributed, while SERCA3 is confined to specific non-muscle tissues, often appearing as cells differentiate.

  • ATP2A2 (SERCA2):

    • SERCA2a: This isoform is considered the "cardiac pump," predominantly expressed in cardiomyocytes and slow-twitch skeletal muscle.[3][9] Its primary role is to drive muscle relaxation by rapidly pumping Ca²⁺ back into the SR, which is essential for the cardiac contraction-relaxation cycle.[5][6][10][11] Reduced expression or activity of SERCA2a is a hallmark of heart failure.[5][12] In cardiomyocytes, it is found mainly in the longitudinal SR.[13]

    • SERCA2b: As the ubiquitous isoform, SERCA2b is found at low levels in nearly all cell types, including smooth muscle and non-muscle tissues.[3][9] It performs a crucial housekeeping function by maintaining ER Ca²⁺ stores for various signaling pathways.

  • ATPthis compound (SERCA3):

    • SERCA3 isoforms are typically absent from muscle tissue but are expressed in a variety of specific cell types, including hematopoietic cells (platelets, lymphocytes), mast cells, and various epithelial and endothelial cells.[1][9]

    • Its expression is strongly linked to cell differentiation. For instance, SERCA3 levels increase significantly as B lymphocytes mature and are often lost or downregulated in various cancers, suggesting a role in suppressing tumorigenesis.[14][15][16][17]

    • In cells where both are present, SERCA2b and SERCA3 can have redundant or cooperative functions. In B-cell precursors, for example, both pumps support the V(D)J recombination process required for antibody diversity, with SERCA3 compensating for the loss of SERCA2.[18][19]

IsoformPredominant Tissue/Cell TypeSubcellular LocalizationPrimary Cellular Role
SERCA2a Cardiac muscle, slow-twitch skeletal muscle[3][9]Longitudinal Sarcoplasmic Reticulum (SR)[13]Muscle relaxation, cardiac contractility[6][11]
SERCA2b Ubiquitous (all tissues, including smooth muscle)[9][20]Endoplasmic Reticulum (ER)General Ca²⁺ homeostasis, "housekeeping"
SERCA3 Lymphoid cells, platelets, mast cells, endothelial cells, epithelial cells[1][9]ER, Perinuclear/Nuclear Distribution[21]Specialized Ca²⁺ signaling, cell differentiation, immune function[15][16]

Signaling Pathways and Regulation

The activity of SERCA pumps is tightly regulated to meet cellular demands. The most well-characterized regulatory mechanism involves SERCA2a in the heart.

Regulation of SERCA2a by Phospholamban (PLN): In cardiac muscle, SERCA2a activity is reversibly inhibited by a small transmembrane protein called phospholamban (PLN).[5] In its dephosphorylated state, PLN binds to SERCA2a and reduces its apparent affinity for Ca²⁺, effectively acting as a brake on the pump. During adrenaline-stimulated "fight-or-flight" responses, protein kinase A (PKA) phosphorylates PLN, causing it to dissociate from SERCA2a. This relieves the inhibition, increasing the pump's activity and leading to faster relaxation and a more forceful contraction of the heart.

SERCA3 in Signaling: SERCA3's lower Ca²⁺ affinity and higher transport capacity allow it to shape cytosolic Ca²⁺ signals differently than SERCA2b. By being more permissive to Ca²⁺ release, it may allow for larger and more sustained signals before engaging to refill the ER stores.[15] This functional distinction is critical in cells like T lymphocytes and platelets, where SERCA2b and SERCA3 regulate distinct Ca²⁺ pools that can be mobilized by different stimuli to control specific functions like cell activation and secretion.[22]

SERCA2a_Regulation cluster_SR SR Lumen cluster_Cytosol Cytosol SERCA2a SERCA2a ADP ADP + Pi SERCA2a->ADP SERCA2a->transport_out Transports 2 Ca²⁺ PLN PLN PLN->SERCA2a Inhibits (reduces Ca²⁺ affinity) Ca_cytosol 2 Ca²⁺ Ca_cytosol->SERCA2a Binds ATP ATP ATP->SERCA2a Hydrolyzed

Figure 1: Regulation of SERCA2a by Phospholamban (PLN) in the sarcoplasmic reticulum membrane.

Experimental Protocols

Accurate measurement of SERCA function is essential for research and drug development. The following are standard protocols for quantifying SERCA-mediated Ca²⁺ uptake and its associated ATPase activity.

Protocol 1: SERCA-Mediated Ca²⁺-Uptake Assay

This assay directly measures the transport of Ca²⁺ into membrane vesicles (microsomes) prepared from tissues or cells. It typically uses the radioactive isotope ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator.

Methodology:

  • Homogenate Preparation: Tissue (e.g., mouse ventricle) is homogenized in an ice-cold buffer to create a crude preparation of SR/ER vesicles.[23]

  • Reaction Mixture: A reaction buffer is prepared containing KCl, HEPES, MgCl₂, and a Ca²⁺/EGTA buffer system to clamp the free Ca²⁺ concentration at a desired level. The tracer (e.g., ⁴⁵Ca²⁺) is added.[23][24]

  • Initiation: The reaction is initiated by adding a small volume of the tissue homogenate to the reaction mixture, followed by the addition of ATP to energize the pumps.[25]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-5 minutes).

  • Termination and Filtration: The reaction is stopped by rapidly filtering the mixture through a nitrocellulose membrane. The membrane traps the vesicles containing the transported ⁴⁵Ca²⁺, while untransported Ca²⁺ is washed away.[23]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The rate of Ca²⁺ uptake is calculated relative to the amount of protein in the sample.

  • Controls: Parallel reactions are run in the presence of a specific SERCA inhibitor, such as thapsigargin (B1683126) or cyclopiazonic acid (CPA), to determine the non-SERCA-mediated component of Ca²⁺ binding/uptake.[25]

Ca_Uptake_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Tissue Homogenate p2 Prepare Reaction Buffer (with ⁴⁵Ca²⁺ & EGTA) a1 Add Homogenate to Buffer p2->a1 a2 Initiate Uptake (Add ATP) a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop Reaction & Rapidly Filter a3->a4 d1 Measure Radioactivity (Scintillation Counting) a4->d1 d2 Calculate Uptake Rate (nmol Ca²⁺/mg/min) d1->d2

Figure 2: Experimental workflow for a radioisotopic (⁴⁵Ca²⁺) SERCA calcium uptake assay.

Protocol 2: Ca²⁺-Dependent ATPase Activity Assay

This assay indirectly measures SERCA activity by quantifying its rate of ATP hydrolysis. A common method is an enzyme-coupled assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[26]

Methodology:

  • Sample Preparation: Microsomal vesicles are prepared as described above.

  • Assay Mixture: A cuvette is prepared with an assay mix containing buffer, MgCl₂, EGTA, phosphoenolpyruvate (B93156) (PEP), NADH, and an excess of the coupling enzymes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[26]

  • Reaction Principle:

    • SERCA hydrolyzes ATP → ADP + Pi.

    • PK uses PEP to transfer a phosphate (B84403) group to the newly formed ADP, regenerating ATP and producing pyruvate.

    • LDH reduces pyruvate to lactate while oxidizing NADH to NAD⁺.

  • Initiation: The reaction is started by adding a defined concentration of CaCl₂ to the cuvette to activate the SERCA pumps. The decrease in NADH absorbance is monitored continuously at 340 nm.[26]

  • Calculation: The rate of ATP hydrolysis is calculated from the rate of NADH disappearance using the known extinction coefficient of NADH.

  • Controls: The Ca²⁺-independent ATPase activity is measured in the absence of added Ca²⁺ (high EGTA) and subtracted from the total activity to yield the Ca²⁺-dependent SERCA activity.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis p1 Prepare Microsomal Vesicles p2 Prepare Enzyme-Coupled Assay Mix (PK, LDH, NADH, PEP) a1 Add Microsomes to Cuvette p2->a1 a2 Initiate Reaction (Add CaCl₂) a1->a2 a3 Monitor NADH Absorbance (Decrease at 340nm) a2->a3 d1 Calculate Rate of NADH Oxidation a3->d1 d2 Determine Rate of ATP Hydrolysis d1->d2

Figure 3: Workflow for a spectrophotometric enzyme-coupled SERCA ATPase activity assay.

Conclusion and Implications

ATP2A2 (SERCA2) and ATPthis compound (SERCA3) are distinct gene products with specialized roles in cellular calcium homeostasis. SERCA2 functions as the high-affinity, ubiquitous workhorse, with the SERCA2a splice variant further specialized for the relentless demands of muscle contraction. In contrast, SERCA3 is a lower-affinity, higher-capacity pump expressed in specific non-muscle tissues, where it appears to be involved in handling large Ca²⁺ signals and processes related to cell differentiation.

For drug development professionals, the structural and functional differences between these isoforms present both challenges and opportunities. The development of isoform-specific modulators is a critical goal. For example, a SERCA2a-specific activator could be a powerful therapeutic for heart failure, while avoiding off-target effects that might arise from modulating the ubiquitous SERCA2b.[11] Conversely, targeting SERCA3 could offer novel therapeutic avenues in immunology and oncology. This comparative guide provides the foundational knowledge necessary for researchers to navigate the complexities of the SERCA family and advance these scientific and therapeutic goals.

References

Differential Expression of ATP2A3 in Cancer Versus Normal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential expression of ATP2A3 (Sarco/Endoplasmic Reticulum Ca2+-ATPase 3, also known as SERCA3) in various cancerous tissues compared to their normal counterparts. Dysregulation of intracellular calcium homeostasis is increasingly recognized as a hallmark of cancer, and ATPthis compound, a key regulator of cytosolic calcium levels, has emerged as a significant player in tumorigenesis and a potential therapeutic target.

Quantitative Analysis of ATPthis compound Expression

The expression of ATPthis compound is frequently altered in a variety of cancers, with studies reporting both significant downregulation and occasional upregulation depending on the cancer type and subtype. This differential expression has been linked to prognosis and cancer progression.

Cancer TypeTissue TypeMethod of AnalysisKey Findingsp-valueReference
Colon Cancer Tumor vs. NormalGenetic AnalysisStatistically significant increase in ATPthis compound gene alterations.0.0052[1]
Tumor vs. NormalmRNA Expression (Online Databases)Decreased SERCA3 expression.Not Specified[2]
Lung Cancer Tumor vs. NormalGenetic AnalysisStatistically significant increase in ATPthis compound gene alterations.0.0026[1]
Central Nervous System (CNS) Tumors Tumor vs. NormalGenetic AnalysisStatistically significant increase in ATPthis compound gene alterations.0.0045[1]
Ovarian Cancer Tumor vs. NormalBioinformatics (TCGA)Low expression of ATPthis compound is associated with improved patient prognosis.< 0.05[3]
Primary Tumor vs. NormalProteomics (CPTAC)Markedly reduced ATPthis compound protein levels in primary tumor samples.Not Specified[4]
Breast Cancer Luminal and HER2-positive vs. NormalBioinformaticsTrend of increased ATPthis compound expression.Not Specified
Tumor Cell Lines (MCF-7, MDA-MB-231)qRT-PCRResveratrol (B1683913) treatment induced ATPthis compound expression.Not Specified[5]
Prostate Cancer Tumor vs. NormalImmunohistochemistrySlight expression of ATPthis compound in human prostate cancer tissues.Not Specified[6]
Gastric Cancer Tumor vs. NormalmRNA Expression (Online Databases)Decreased SERCA3 expression.Not Specified[2]

Signaling Pathways Involving ATPthis compound in Cancer

ATPthis compound expression and function are modulated by complex signaling networks within cancer cells, primarily impacting calcium homeostasis, endoplasmic reticulum (ER) stress, and apoptosis.

ATPthis compound signaling pathways in cancer.

Experimental Workflows

The following diagrams illustrate the general workflows for common experimental techniques used to assess ATPthis compound expression.

Experimental_Workflows Experimental Workflows for ATPthis compound Expression Analysis cluster_IHC Immunohistochemistry (IHC) cluster_WB Western Blotting cluster_qPCR Quantitative RT-PCR (qRT-PCR) IHC_start Paraffin-Embedded Tissue Section IHC_deparaffin Deparaffinization & Rehydration IHC_start->IHC_deparaffin IHC_retrieval Antigen Retrieval IHC_deparaffin->IHC_retrieval IHC_blocking Blocking IHC_retrieval->IHC_blocking IHC_primary Primary Antibody (anti-ATPthis compound) IHC_blocking->IHC_primary IHC_secondary Secondary Antibody (HRP-conjugated) IHC_primary->IHC_secondary IHC_detection Detection (DAB) IHC_secondary->IHC_detection IHC_analysis Microscopic Analysis IHC_detection->IHC_analysis WB_start Cell/Tissue Lysate WB_quant Protein Quantification (BCA Assay) WB_start->WB_quant WB_sds SDS-PAGE WB_quant->WB_sds WB_transfer Protein Transfer (to PVDF membrane) WB_sds->WB_transfer WB_blocking Blocking (Milk/BSA) WB_transfer->WB_blocking WB_primary Primary Antibody (anti-ATPthis compound) WB_blocking->WB_primary WB_secondary Secondary Antibody (HRP-conjugated) WB_primary->WB_secondary WB_detection Chemiluminescent Detection WB_secondary->WB_detection qPCR_start Total RNA Extraction qPCR_cdna cDNA Synthesis (Reverse Transcription) qPCR_start->qPCR_cdna qPCR_reaction qPCR Reaction Mix (cDNA, Primers, SYBR Green) qPCR_cdna->qPCR_reaction qPCR_amp Amplification (Real-time PCR) qPCR_reaction->qPCR_amp qPCR_analysis Data Analysis (2^-ddCt Method) qPCR_amp->qPCR_analysis

References

A Researcher's Guide: SERCA3-Specific vs. Pan-SERCA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular calcium signaling, Sarco/Endoplasmic Reticulum Ca²⁺-ATPases (SERCA) are crucial regulators, responsible for pumping cytosolic calcium ions (Ca²⁺) into the lumen of the endoplasmic reticulum (ER), the cell's primary Ca²⁺ storage organelle.[1][2][3] This action is vital for maintaining low cytosolic Ca²⁺ levels and enabling a vast array of signaling pathways.[3] The SERCA family comprises multiple isoforms encoded by three distinct genes (SERCA1, SERCA2, and SERCA3), which exhibit tissue-specific expression and can be further diversified by alternative splicing.[2][4][5]

This diversity allows for tailored Ca²⁺ handling in different cell types. Consequently, the choice of inhibitor—one that targets all isoforms (pan-inhibitor) versus one that targets a specific isoform like SERCA3—is a critical decision in experimental design. This guide provides an objective comparison between these two classes of inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in drug discovery and the study of cellular physiology.

Understanding the Inhibitor Classes

Pan-SERCA Inhibitors: The Broad-Spectrum Tools

Pan-SERCA inhibitors are powerful and widely used research tools characterized by their high potency and ability to inhibit all known SERCA isoforms.[6][7] By blocking the general reuptake of Ca²⁺ into the ER, they induce a global depletion of these intracellular stores, leading to a sustained increase in cytosolic Ca²⁺ levels.[3][8] This makes them invaluable for studying processes governed by ER Ca²⁺ homeostasis, such as the unfolded protein response (UPR), ER stress, and apoptosis.[9]

  • Thapsigargin (B1683126) (TG): A sesquiterpene lactone isolated from the plant Thapsia garganica, Thapsigargin is perhaps the most well-known SERCA inhibitor.[10] It acts as a non-competitive, essentially irreversible inhibitor that binds to the E2 (Ca²⁺-free) conformation of the pump, locking it in an inactive state.[6][11][12] Studies have demonstrated that thapsigargin inhibits SERCA1, SERCA2a, SERCA2b, and SERCA3 isoforms with equal potency.[6]

  • Cyclopiazonic Acid (CPA): A mycotoxin produced by Aspergillus and Penicillium fungi, CPA is another potent, specific, and reversible pan-SERCA inhibitor.[12][13] Unlike thapsigargin, its mechanism involves interfering with the binding of Ca²⁺ ions to the pump.[3]

SERCA3 Inhibitors: The Pursuit of Specificity

The SERCA3 isoform is predominantly expressed in specific cell types, including hematopoietic lineages, endothelial cells, epithelial cells, and Purkinje neurons.[5] Its distinct expression pattern and potential role in various pathologies, including cancer and immune function, have made it an attractive target for therapeutic intervention and specialized research.[1]

However, the development of potent and truly isoform-specific SERCA3 inhibitors remains a significant challenge.[7] Much of the current research focuses on the discovery and characterization of novel inhibitors through methods like virtual screening of large compound libraries and quantitative structure-activity relationship (QSAR) modeling.[14][15][16] As such, commercially available, highly selective SERCA3 inhibitors are not as established as pan-inhibitors like thapsigargin. The data presented for this class often stems from initial discovery studies and may not be as comprehensively characterized against all other isoforms.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key characteristics of representative pan-SERCA inhibitors. Data for specific SERCA3 inhibitors is less standardized and is an active area of research.

InhibitorTarget(s)IC₅₀ (SERCA1)IC₅₀ (SERCA2)IC₅₀ (SERCA3)Mechanism of ActionSelectivity
Thapsigargin (TG) SERCA1, 2, 3Sub-nanomolarSub-nanomolarSub-nanomolarNon-competitive, irreversible; locks pump in E2 state.[6][11]Pan-SERCA
Cyclopiazonic Acid (CPA) SERCA1, 2, 3NanomolarNanomolarNanomolarReversible; interferes with Ca²⁺ binding.[3][13]Pan-SERCA
Novel SERCA3 Inhibitors Primarily SERCA3VariableVariableMicro- to millimolarVaries by compound; often identified via virtual screening.[16]SERCA3-preferential (Goal)

Note: IC₅₀ values can vary based on experimental conditions and assay type.[17][18] The potency of thapsigargin is consistently high across all isoforms.[6] Novel SERCA3-targeted compounds are still largely in the discovery phase, with potencies yet to match established pan-inhibitors.[16]

Visualizing the Impact and Experimental Approach

Cellular Calcium Homeostasis and SERCA Inhibition

The diagram below illustrates the central role of SERCA pumps in maintaining calcium gradients and how their inhibition disrupts this balance, leading to ER stress.

cluster_ER Endoplasmic Reticulum (High [Ca²⁺]) cluster_Cytosol Cytosol (Low [Ca²⁺]) ER_Ca Ca²⁺ SERCA SERCA Pump SERCA->ER_Ca ATP->ADP ER_Stress ER Stress UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Can trigger Cyto_Ca Ca²⁺ Cyto_Ca->SERCA Ca²⁺ Uptake IP3R IP3R/RyR Channels IP3R->Cyto_Ca Ca²⁺ Release Inhibitor SERCA Inhibitor (Pan or SERCA3-specific) Inhibitor->SERCA ER_Stress->UPR Activates

Caption: SERCA pumps maintain low cytosolic Ca²⁺ by sequestering it in the ER. Inhibition blocks this action, causing ER stress.

Decision Guide: Choosing the Right Inhibitor

For researchers, the choice between a pan-specific and isoform-specific inhibitor depends entirely on the experimental question.

Start What is the research question? Q_Global Investigate global ER Ca²⁺ store function or induce strong ER stress? Start->Q_Global Global Focus Q_Specific Dissect the specific role of SERCA3 in a particular cell type or disease? Start->Q_Specific Specific Focus Use_Pan Use Pan-SERCA Inhibitor (e.g., Thapsigargin, CPA) Q_Global->Use_Pan Use_Specific Use SERCA3-Specific Inhibitor Q_Specific->Use_Specific Pan_Pros PROS: • High Potency • Well-characterized • Strong, reliable phenotype Use_Pan->Pan_Pros Pan_Cons CONS: • Lacks isoform specificity • Cannot dissect individual  SERCA contributions Use_Pan->Pan_Cons Specific_Pros PROS: • Allows study of isoform-specific roles • Potential for targeted therapeutics Use_Specific->Specific_Pros Specific_Cons CONS: • Fewer available compounds • Often lower potency • Potential off-target effects Use_Specific->Specific_Cons

Caption: A decision-making flowchart for selecting between pan-SERCA and SERCA3-specific inhibitors based on research goals.

Typical Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a novel SERCA inhibitor follows a multi-stage workflow, from computational screening to cellular assays.

cluster_workflow Inhibitor Characterization Workflow Screen 1. Compound Selection (e.g., Virtual Screening) Biochem 2. In Vitro Biochemical Assays • SERCA ATPase Activity • Microsomal Ca²⁺ Uptake Screen->Biochem Cell 3. Cell-Based Assays • Cytosolic/ER Ca²⁺ Levels • Cell Viability / Apoptosis Biochem->Cell Analysis 4. Data Analysis • Calculate IC₅₀ • Determine cellular effects Cell->Analysis Conclusion 5. Conclusion • Confirm target engagement • Assess specificity & potency Analysis->Conclusion

Caption: A standard workflow for the discovery and validation of novel SERCA inhibitors, from initial screening to final analysis.

Key Experimental Protocols

Accurate characterization of SERCA inhibitors requires robust and reproducible assays. Below are detailed protocols for three fundamental experiments.

SERCA ATPase Activity Assay (NADH-Coupled Enzyme Assay)

This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[15][19][20]

Principle: SERCA-mediated ATP hydrolysis produces ADP. In the presence of excess pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), ADP is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is then reduced to lactate, oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is directly proportional to SERCA activity.

Materials:

  • Reaction Buffer: 50 mM Imidazole (pH 7.0), 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT.[20]

  • Substrate/Enzyme Mix: 10 mM PEP, 5 mM ATP, 0.3 mM NADH, ~10 units/mL PK, ~20 units/mL LDH.[20]

  • Calcium Ionophore (e.g., A23187): 1-2 µM final concentration, to prevent back-inhibition by luminal Ca²⁺.[19][21]

  • CaCl₂ stock solution to achieve desired free [Ca²⁺] (typically ~10 µM).[20]

  • Microsomal preparation containing SERCA.

  • Test Inhibitor (e.g., Thapsigargin as a control, or novel compound).

  • UV/Vis Spectrophotometer with temperature control (37°C) and 340 nm reading capability.

Procedure:

  • Prepare Master Mix: Combine the Reaction Buffer with the Substrate/Enzyme Mix. Pre-warm to 37°C.[21]

  • Aliquot Master Mix: Add the master mix to cuvettes or a 96-well quartz plate.

  • Add Calcium: Add CaCl₂ to the desired final free Ca²⁺ concentration. A calcium concentration calculator can be used to determine the precise amount to add in the presence of EGTA and ATP.[19]

  • Add Microsomes: Add the microsomal sample (e.g., 20 µL of homogenate) to initiate the reaction.[20]

  • Baseline Reading: Immediately begin monitoring the decrease in absorbance at 340 nm. This rate represents the total ATPase activity.

  • Add Inhibitor: For pan-inhibitor characterization, add a known SERCA inhibitor like thapsigargin (to ~1 µM) to a parallel reaction. The remaining ATPase activity is non-SERCA-specific.[20] For novel compounds, add varying concentrations to determine the IC₅₀.

  • Calculate SERCA-specific Activity: Subtract the non-SERCA-specific rate (measured in the presence of saturating thapsigargin) from the total rate.[20] Activity is expressed as µmol ATP hydrolyzed per minute per mg protein.

Microsomal Calcium Uptake Assay (⁴⁵Ca²⁺ Filtration Method)

This assay directly measures the ability of SERCA to pump radioactive calcium (⁴⁵Ca²⁺) into isolated microsomal vesicles.[22]

Principle: Microsomes are incubated with ATP and ⁴⁵Ca²⁺. SERCA pumps the ⁴⁵Ca²⁺ into the vesicles. The reaction is stopped, and the vesicles are rapidly collected on a filter. The amount of radioactivity trapped on the filter corresponds to the amount of Ca²⁺ sequestered.[22]

Materials:

  • Uptake Buffer: 20 mM Tris-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate (B1200264) (oxalate acts as a Ca²⁺-precipitating agent inside vesicles to reduce back-leakage).[23]

  • ⁴⁵CaCl₂ stock.

  • Ruthenium Red: To block mitochondrial Ca²⁺ uptake.[22]

  • Wash Buffer: 20 mM Tris-HCl (pH 7.0), 2 mM EGTA.[22]

  • Microsomal preparation.[24]

  • Test Inhibitor.

  • Vacuum filtration manifold and 0.45 µm nitrocellulose filters.[22]

  • Scintillation counter and fluid.

Procedure:

  • Prepare Reaction Tubes: To tubes on ice, add Uptake Buffer, Ruthenium Red, and the desired concentration of the test inhibitor.

  • Initiate Reaction: Add the microsomal preparation to the reaction tube and immediately transfer to a 37°C water bath to start the reaction.[22]

  • Add ⁴⁵Ca²⁺: Add ⁴⁵CaCl₂ to start the uptake measurement.

  • Time Points: At predetermined time points (e.g., 0, 2, 5, 10 minutes), take an aliquot of the reaction mixture.

  • Filtration: Immediately dilute the aliquot in ice-cold Wash Buffer and filter it through a pre-wetted nitrocellulose filter under vacuum. Wash the filter twice with cold Wash Buffer to remove external ⁴⁵Ca²⁺.[22]

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot radioactivity (cpm or nmol Ca²⁺/mg protein) against time. The initial slope of the curve represents the rate of Ca²⁺ uptake. Compare the rates in the presence and absence of the inhibitor.

Measurement of ER Calcium Levels Using Fluorescent Indicators

This cell-based assay monitors changes in intra-ER luminal Ca²⁺ concentration in response to inhibitor treatment.

Principle: Cells are loaded with a Ca²⁺ indicator that specifically localizes to the ER. Changes in the fluorescence of this indicator reflect changes in the ER Ca²⁺ concentration. SERCA inhibition will prevent Ca²⁺ reuptake, leading to a decrease in the ER Ca²⁺ signal as it leaks into the cytosol.

Methods & Materials:

  • Genetically Encoded Ca²⁺ Indicators (GECIs):

    • Example: G-CEPIA1er, a GFP-based indicator engineered to localize to the ER.[25]

    • Procedure: Transfect cultured cells with a plasmid expressing the G-CEPIA1er construct. After 24-48 hours, image the cells using fluorescence microscopy. Establish a baseline fluorescence, then add the SERCA inhibitor and record the time-dependent decrease in fluorescence.[25]

  • Chemical Fluorescent Dyes:

    • Example: Mag-Fluo-4 AM, a membrane-permeant dye that accumulates in the ER.[26][27]

    • Procedure:

      • Loading: Incubate cultured cells with Mag-Fluo-4 AM in a suitable buffer. The AM ester group allows the dye to cross membranes, where it is cleaved by intracellular esterases, trapping it inside.[25][27]

      • Measurement: After loading, wash the cells and measure fluorescence using a plate reader or microscope.

      • Experiment: Record a baseline fluorescence, then add the test inhibitor and monitor the signal decrease over time.

      • Calibration (Optional): To estimate [Ca²⁺], cells can be permeabilized and exposed to buffers with known Ca²⁺ concentrations to determine the minimum (F_min) and maximum (F_max) fluorescence.

Data Analysis: For both methods, data is typically presented as a normalized fluorescence ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence. The rate and extent of fluorescence decrease indicate the potency of SERCA inhibition.

Conclusion

The choice between a SERCA3-specific and a pan-SERCA inhibitor is fundamentally dictated by the research objective. Pan-SERCA inhibitors like thapsigargin are robust, potent tools ideal for studying the global consequences of ER Ca²⁺ store depletion. They provide a strong, reproducible phenotype that has been instrumental in elucidating the pathways of ER stress and Ca²⁺ signaling.[3][7]

Conversely, the development of SERCA3-specific inhibitors represents a more nuanced frontier. While challenging, this pursuit is critical for dissecting the unique physiological and pathophysiological roles of the SERCA3 isoform in specific tissues and diseases.[1][7] As research progresses, the availability of these targeted tools will undoubtedly open new avenues for understanding the complexity of calcium homeostasis and developing novel therapeutic strategies.

References

ATP2A3 Expression: A Comparative Guide to its Prognostic Relevance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3), encoded by the ATP2A3 gene, is a critical regulator of intracellular calcium homeostasis. Emerging evidence suggests that aberrant ATPthis compound expression is a key factor in the development and progression of several cancers, positioning it as a potential prognostic biomarker. This guide provides a comparative analysis of the clinical relevance of ATPthis compound expression as a prognostic marker, supported by experimental data and detailed methodologies.

Prognostic Significance of ATPthis compound Expression: A Pan-Cancer Overview

Decreased expression of ATPthis compound has been frequently observed in various malignancies and is often associated with a poor prognosis. This suggests a potential role for ATPthis compound as a tumor suppressor.[1][2][3] In contrast, for some cancer types, high expression has been linked to unfavorable outcomes, highlighting the context-dependent role of this calcium pump in cancer biology.

Quantitative Data Summary

The following tables summarize the prognostic value of ATPthis compound mRNA expression in different cancers, presenting Hazard Ratios (HRs) for overall survival (OS) and disease-free survival (DFS) where available.

Table 1: Prognostic Value of Low ATPthis compound Expression in Various Cancers

Cancer TypePatient Cohort SizeSurvival EndpointHazard Ratio (95% CI)p-valueReference
Gastric Cancer345Overall Survival0.52 (0.35 - 0.77)0.001[4]
Colorectal Cancer501Overall Survival0.67 (0.50 - 0.90)0.008[2]
Colorectal Cancer501Disease-Free Survival0.72 (0.53 - 0.98)0.036[2]
Lung Adenocarcinoma684Overall Survival0.78 (0.63 - 0.97)0.026[1]
Breast Cancer1084Overall Survival0.79 (0.64 - 0.98)0.033[5]

Table 2: Prognostic Value of High ATPthis compound Expression in Various Cancers

Cancer TypePatient Cohort SizeSurvival EndpointHazard Ratio (95% CI)p-valueReference
Lung Adenocarcinoma513Overall Survival1.35 (1.04 - 1.75)0.024[6]
Breast CancerNot SpecifiedOverall Survival1.58 (1.12 - 2.23)0.009[7]

Comparison with Established Prognostic Biomarkers

The prognostic utility of ATPthis compound expression gains further significance when compared to established biomarkers in specific cancers.

Colorectal Cancer: ATPthis compound vs. Carcinoembryonic Antigen (CEA)

Carcinoembryonic antigen (CEA) is a widely used serum biomarker for colorectal cancer.[8][9] Studies directly comparing the prognostic value of tissue ATPthis compound expression with serum CEA are limited. However, available data suggests that both markers can provide independent prognostic information. While elevated preoperative CEA levels are associated with a worse prognosis[10], decreased ATPthis compound expression in tumor tissue also independently predicts poor survival.[2] A comprehensive evaluation incorporating both markers could potentially offer a more robust prognostic stratification for colorectal cancer patients.

Gastric Cancer: ATPthis compound vs. Human Epidermal Growth Factor Receptor 2 (HER2)

HER2 is an established biomarker and therapeutic target in a subset of gastric cancers.[11][12] While HER2 status is crucial for guiding targeted therapy, its prognostic value can be variable.[13] In contrast, low ATPthis compound expression has been more consistently associated with poor overall survival in gastric cancer patients.[4][14] Therefore, ATPthis compound expression could serve as a valuable prognostic marker independent of HER2 status, potentially identifying high-risk patients who might not be eligible for HER2-targeted therapies.

Signaling Pathways and Experimental Workflows

ATPthis compound in Calcium Signaling, ER Stress, and Apoptosis

ATPthis compound (SERCA3) plays a pivotal role in maintaining low cytosolic calcium levels by pumping Ca2+ into the endoplasmic reticulum (ER).[15] Disruption of this function due to decreased ATPthis compound expression leads to elevated cytosolic calcium, which can have profound effects on cancer cell behavior. Furthermore, altered ER calcium homeostasis triggers the Unfolded Protein Response (UPR), a cellular stress response that can paradoxically promote tumor survival under certain conditions.[16][17][18] The interplay between ATPthis compound, calcium signaling, ER stress, and apoptosis is a critical area of investigation. One key interaction involves the anti-apoptotic protein Bcl-2, which can inhibit pro-apoptotic calcium release from the ER.[19][20][21]

Caption: ATPthis compound's role in calcium homeostasis and apoptosis.

Experimental Workflow for Assessing ATPthis compound Expression

The following diagram outlines a typical workflow for evaluating ATPthis compound expression in clinical samples, from tissue acquisition to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Expression Analysis cluster_Data Data Interpretation Tissue Tumor Tissue Sample FFPE Formalin-Fixed Paraffin-Embedded Tissue->FFPE RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction IHC Immunohistochemistry (Protein Expression) FFPE->IHC qRT_PCR qRT-PCR (mRNA Expression) RNA_Extraction->qRT_PCR WB Western Blot (Protein Expression) Protein_Extraction->WB Data_Analysis Data Analysis qRT_PCR->Data_Analysis IHC->Data_Analysis WB->Data_Analysis Prognosis Correlation with Clinical Outcome Data_Analysis->Prognosis

Caption: Workflow for ATPthis compound expression analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ATPthis compound expression. Below are representative protocols for immunohistochemistry (IHC), quantitative real-time PCR (qRT-PCR), and Western Blotting.

Immunohistochemistry (IHC) for SERCA3/ATPthis compound
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate with a primary antibody against SERCA3 (e.g., rabbit polyclonal) at a validated dilution overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Score the intensity and percentage of stained tumor cells.

Quantitative Real-Time PCR (qRT-PCR) for ATPthis compound mRNA
  • RNA Extraction: Isolate total RNA from fresh-frozen or FFPE tissue samples using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and ATPthis compound-specific primers.

    • Forward Primer: 5'-GCCTCTCATTTTCCAGGTGAC-3'

    • Reverse Primer: 5'-CTCATTTCTTCGTGCATGTGG-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Calculate the relative expression of ATPthis compound using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for SERCA3/ATPthis compound
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a 7.5-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SERCA3 overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The available evidence strongly suggests that ATPthis compound expression is a promising prognostic biomarker in a variety of cancers. Its role in fundamental cellular processes like calcium signaling and ER stress provides a mechanistic basis for its involvement in tumorigenesis and progression. While further large-scale, prospective studies are needed to fully validate its clinical utility and to establish standardized methodologies and cutoff values, the data presented in this guide underscore the potential of ATPthis compound as a valuable tool for patient stratification and as a potential target for novel therapeutic interventions. Researchers and drug development professionals are encouraged to consider the prognostic implications of ATPthis compound expression in their ongoing and future studies.

References

A Comparative Guide to 2A3 and Parental FaDu Cell Lines for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cell line is a critical first step in experimental design. This guide provides a detailed, objective comparison of the 2A3 human papillomavirus (HPV)-positive head and neck squamous cell carcinoma (HNSCC) cell line and its parental HPV-negative counterpart, the FaDu cell line.

This document summarizes key phenotypic and genotypic differences, supported by experimental data, to aid in the selection of the most suitable model for studies in HNSCC, particularly those investigating the role of HPV in tumorigenesis, treatment response, and molecular signaling.

At a Glance: Key Differences Between this compound and FaDu Cell Lines

CharacteristicFaDu Cell LineThis compound Cell LineReference
Origin Human hypopharyngeal squamous cell carcinomaFaDu cells stably transfected with HPV-16 E6 and E7 oncogenes[1]
HPV Status NegativePositive (HPV-16 E6/E7)[1]
Doubling Time ~30-50 hours~51 hours[2][3]
Morphology Epithelial-likeEpithelial-like[1]
Cisplatin (B142131) Sensitivity BaselineMore sensitive[1]
In Vivo Tumorigenicity YesYes (100% tumorigenic in nude mice)[1]

Phenotypic and Functional Comparison

The introduction of the HPV-16 E6 and E7 oncogenes into the FaDu cell line to create the this compound line results in significant alterations in cellular behavior, most notably in response to therapeutic agents.

Proliferation

While both cell lines are tumorigenic, their proliferation rates show slight differences. The parental FaDu cell line has a reported doubling time ranging from approximately 30 to 50 hours[2]. The this compound cell line, derived from FaDu, exhibits a slightly longer doubling time of about 51 hours[3].

Response to Cisplatin
Migration and Invasion

The expression of HPV E6 and E7 oncogenes in this compound cells also impacts their migratory and invasive potential compared to FaDu cells. A direct comparative study by Lee et al. (2020) demonstrated that both this compound and FaDu cells exhibit migratory and invasive capabilities, but the study also highlighted that these characteristics can be synergistically diminished through targeted therapeutic interventions[2].

Molecular Profile and Signaling Pathways

The fundamental difference between the this compound and FaDu cell lines lies in the expression of the HPV-16 E6 and E7 oncoproteins in this compound cells. These oncoproteins are known to interact with and functionally inactivate key tumor suppressor proteins, leading to profound changes in cellular signaling.

p53 and pRb Pathways

The E6 oncoprotein targets the p53 tumor suppressor for degradation, thereby abrogating its function in cell cycle arrest and apoptosis in response to DNA damage. The E7 oncoprotein binds to and inactivates the retinoblastoma protein (pRb), a key regulator of the cell cycle at the G1/S checkpoint. This disruption of the p53 and pRb pathways is a hallmark of HPV-driven cancers and a primary contributor to the altered phenotype of the this compound cell line.

// Nodes for HPV Oncoproteins HPV16 [label="HPV-16", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E6 [label="E6 Oncoprotein", fillcolor="#FBBC05", fontcolor="#202124"]; E7 [label="E7 Oncoprotein", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Cellular Proteins p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Cellular Processes Apoptosis [label="Apoptosis", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleProgression [label="Cell Cycle Progression", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HPV16 -> E6; HPV16 -> E7; E6 -> p53 [label="degrades", arrowhead="tee"]; p53 -> Apoptosis; p53 -> CellCycleArrest; E7 -> pRb [label="inactivates", arrowhead="tee"]; pRb -> E2F [arrowhead="tee"]; E2F -> CellCycleProgression; } .dot Figure 1. Simplified signaling pathway illustrating the interaction of HPV-16 E6 and E7 oncoproteins with the p53 and pRb tumor suppressor pathways.

Wnt Signaling Pathway

In addition to their effects on p53 and pRb, the E6 and E7 oncoproteins have been shown to activate the canonical Wnt signaling pathway. This can lead to the accumulation of β-catenin in the nucleus, where it can act as a transcriptional co-activator for genes involved in cell proliferation and survival.

Experimental Protocols

This section provides an overview of the methodologies used in the characterization and comparison of the this compound and FaDu cell lines.

Cell Culture
  • FaDu Cells: FaDu cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids (NEAA).

  • This compound Cells: this compound cells are cultured in the same base medium as FaDu, with the addition of a selection agent, such as G418 (neomycin), to maintain the expression of the integrated HPV-16 E6 and E7 genes.

Both cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (WST-1 Assay)
  • Seed cells in a 96-well plate at a predetermined density.

  • At various time points (e.g., 24, 48, 72 hours), add WST-1 reagent to each well.

  • Incubate for a specified period (e.g., 1-4 hours) at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell proliferation rate based on the absorbance values.

Cisplatin Sensitivity Assay (MTT Assay)
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of cisplatin concentrations for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Migration and Invasion Assays (Transwell Assay)
  • For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is left uncoated.

  • Seed cells in the upper chamber in a serum-free medium.

  • Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubate for a specified period to allow for cell migration or invasion through the porous membrane.

  • Fix and stain the cells that have migrated to the lower surface of the membrane.

  • Count the number of migrated/invaded cells under a microscope.

// Nodes Start [label="Seed this compound and FaDu cells", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation Assay\n(e.g., WST-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Migration [label="Migration Assay\n(Transwell)", fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Invasion Assay\n(Matrigel Transwell)", fillcolor="#FBBC05", fontcolor="#202124"]; Cisplatin [label="Cisplatin Sensitivity\n(e.g., MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Quantitative Data\n(Doubling time, % migration/invasion, IC50)", shape="note", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Comparative Analysis", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Proliferation; Start -> Migration; Start -> Invasion; Start -> Cisplatin; Proliferation -> Data; Migration -> Data; Invasion -> Data; Cisplatin -> Data; Data -> Comparison; } .dot Figure 2. A generalized experimental workflow for the comparative analysis of this compound and FaDu cell lines.

Conclusion

The this compound cell line, with its stable expression of HPV-16 E6 and E7 oncogenes, provides a valuable isogenic model to study the specific effects of HPV in the context of a well-characterized HNSCC background. Its increased sensitivity to cisplatin and radiation makes it a particularly relevant tool for investigating the mechanisms underlying the improved prognosis often observed in HPV-positive HNSCC patients. The parental FaDu cell line serves as an essential negative control, allowing for the direct attribution of observed phenotypic differences to the activity of the viral oncoproteins. The choice between these two cell lines will ultimately depend on the specific research question being addressed, with the this compound line being indispensable for studies focused on the biology of HPV-positive HNSCC.

References

A Comparative Guide to 2A3 and Other Head and Neck Cancer Cell Lines for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cell line is a critical first step in designing relevant in vivo studies for head and neck squamous cell carcinoma (HNSCC). This guide provides a comprehensive comparison of the 2A3 cell line against other commonly used HNSCC cell lines—FaDu, Cal-27, and SCC-1—to aid researchers in making informed decisions for their preclinical xenograft models.

Cell Line Characteristics

The this compound cell line is a derivative of the FaDu cell line, which has been stably transfected with the E6 and E7 oncogenes from human papillomavirus type 16 (HPV16). This genetic modification provides a valuable tool for studying HPV-positive HNSCC, a growing subset of head and neck cancers. FaDu, Cal-27, and SCC-1 are all HPV-negative HNSCC cell lines widely used in cancer research.

Cell LineOriginHPV StatusKey Genetic Features
This compound Pharynx (derived from FaDu)Positive (HPV16 E6/E7 transfected)Expresses HPV16 E6 and E7 oncoproteins, leading to p53 degradation and pRb inactivation. 100% tumorigenic in nude mice.
FaDu PharynxNegativeOverexpresses wild-type EGFR.[1] Known to express keratin, vimentin, and p53.[2]
Cal-27 TongueNegativeHarbors a mutated TP53 gene. Overexpresses wild-type EGFR.[1]
SCC-1 Floor of mouthNegativeContains a gain-of-function p53 mutation (G245D).[3]

In Vivo Tumorigenicity and Growth Kinetics

The choice of a cell line for in vivo studies is heavily influenced by its ability to form tumors and its growth rate in animal models. The this compound cell line is reported to be 100% tumorigenic in nude mice. Comparative data with its parental FaDu line suggests that HPV-positive tumors may exhibit different growth characteristics and therapeutic responses.

Cell LineTumorigenicityTumor Growth Characteristics
This compound High (100%)In a comparative study, this compound tumors showed a greater growth delay in response to radiation compared to FaDu tumors, suggesting a more radiosensitive phenotype.[4]
FaDu HighExhibits exponential tumor growth in xenograft models, with a reported mean tumor volume doubling time of approximately 6 days.[5]
Cal-27 HighReported to have a slower in vivo growth rate compared to other HNSCC lines, with a tendency for vesicle formation and central necrosis as tumors enlarge.[6]
SCC-1 HighDemonstrates invasive cell growth in an in vivo orthotopic nude mouse model.[3]

Metastatic Potential

The ability of a cell line to metastasize in an animal model is crucial for studying advanced and invasive HNSCC. Orthotopic implantation models are generally considered more clinically relevant for studying metastasis compared to subcutaneous models.

Cell LineMetastatic PotentialModel System
This compound Data not readily available in comparative studies.-
FaDu Capable of invasion and metastasis.[2]Orthotopic models have shown metastasis.
Cal-27 Lower metastatic potential reported in some studies.-
SCC-1 HighDisplays a greater propensity for perineural and lymphatic invasion in vivo.[3]

Experimental Protocols

Successful in vivo studies rely on robust and reproducible experimental protocols. Below are generalized protocols for establishing subcutaneous and orthotopic xenograft models using HNSCC cell lines.

Subcutaneous Xenograft Model

This model is widely used for assessing tumor growth and response to therapies due to the ease of tumor implantation and measurement.

Workflow for Subcutaneous Xenograft Model

A Cell Culture (Exponential Growth Phase) B Harvest and Prepare Cell Suspension (1x10^6 to 5x10^6 cells in 100-200 µL PBS/Matrigel) A->B C Subcutaneous Injection (Flank of immunodeficient mouse) B->C D Tumor Monitoring (Caliper measurements 2-3 times/week) C->D E Therapeutic Intervention (When tumors reach a specified volume, e.g., 100-150 mm³) D->E F Endpoint Analysis (Tumor volume, weight, histology, etc.) E->F

Caption: Workflow for establishing a subcutaneous HNSCC xenograft model.

Methodology:

  • Cell Culture: Culture HNSCC cells in their recommended medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA and wash with sterile PBS. Resuspend the cell pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^7 to 5x10^7 cells/mL.

  • Implantation: Anesthetize an immunodeficient mouse (e.g., BALB/c nude or SCID). Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Therapeutic Intervention: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups and begin the therapeutic regimen.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, histology, and molecular profiling.

Orthotopic Xenograft Model

This model involves implanting tumor cells into the anatomical site of origin (e.g., tongue, floor of the mouth) to better recapitulate the tumor microenvironment and metastatic processes.

Workflow for Orthotopic Xenograft Model

A Cell Culture and Preparation (As per subcutaneous model) B Orthotopic Injection (e.g., tongue, floor of mouth of anesthetized mouse) A->B C Tumor Growth Monitoring (e.g., bioluminescence imaging, physical examination) B->C D Metastasis Assessment (e.g., imaging, histological analysis of lymph nodes and distant organs) C->D E Therapeutic Intervention and Endpoint Analysis D->E

Caption: Workflow for establishing an orthotopic HNSCC xenograft model.

Methodology:

  • Cell Preparation: Prepare the cell suspension as described for the subcutaneous model. Cells engineered to express a reporter gene (e.g., luciferase) are often used for non-invasive tumor monitoring.

  • Implantation: Anesthetize the mouse. For a tongue model, carefully inject a small volume (e.g., 20-50 µL) of the cell suspension into the tongue musculature. For a floor-of-mouth model, inject the cells into the submandibular region.

  • Tumor Monitoring: Monitor tumor growth using methods appropriate for the model, such as bioluminescence imaging for luciferase-expressing cells or by physical palpation.

  • Metastasis Assessment: At the study endpoint, or at predetermined time points, assess for local and distant metastases. This can involve imaging the whole animal or specific organs, followed by histological confirmation of metastatic lesions in tissues such as cervical lymph nodes and lungs.

  • Therapeutic Intervention and Endpoint Analysis: Administer therapies as required and perform endpoint analyses similar to the subcutaneous model, with the addition of detailed metastatic assessment.

Key Signaling Pathways

The distinct genetic backgrounds of these cell lines result in the differential activation of key signaling pathways implicated in HNSCC.

HPV E6/E7 Oncoprotein Signaling in this compound Cells

The expression of HPV16 E6 and E7 in this compound cells leads to the degradation of the p53 tumor suppressor and the inactivation of the retinoblastoma (pRb) protein, respectively. This disrupts cell cycle control and apoptosis, promoting uncontrolled cell proliferation.

HPV E6/E7 Signaling Pathway

cluster_0 HPV E6 Pathway cluster_1 HPV E7 Pathway HPV E6 HPV E6 E6AP E6AP HPV E6->E6AP binds p53 p53 E6AP->p53 targets Ubiquitination Ubiquitination p53->Ubiquitination leads to Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to Apoptosis Inhibition Apoptosis Inhibition Proteasomal Degradation->Apoptosis Inhibition leads to HPV E7 HPV E7 pRb pRb HPV E7->pRb binds & inactivates E2F E2F pRb->E2F releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes

Caption: HPV E6 and E7 oncoproteins disrupt p53 and pRb tumor suppressor pathways.

EGFR Signaling in FaDu and Cal-27 Cells

Both FaDu and Cal-27 cells overexpress the Epidermal Growth Factor Receptor (EGFR), a common feature in HPV-negative HNSCC. Activation of EGFR triggers downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation, Survival, Invasion Proliferation, Survival, Invasion Akt->Proliferation, Survival, Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Invasion

Caption: Simplified EGFR signaling pathway in FaDu and Cal-27 cells.

Mutant p53 Signaling in Cal-27 and SCC-1 Cells

Cal-27 and SCC-1 cells harbor mutations in the TP53 gene. Mutant p53 proteins can lose their tumor-suppressive functions and, in some cases, gain new oncogenic functions (gain-of-function), such as promoting invasion and metastasis.

Mutant p53 Gain-of-Function

Mutant p53 Mutant p53 Transcription Factors Transcription Factors Mutant p53->Transcription Factors interacts with Transcription Factors (e.g., NF-Y, E2F1) Transcription Factors (e.g., NF-Y, E2F1) Pro-proliferative & Pro-invasive Genes Pro-proliferative & Pro-invasive Genes Increased Proliferation & Invasion Increased Proliferation & Invasion Pro-proliferative & Pro-invasive Genes->Increased Proliferation & Invasion Transcription Factors->Pro-proliferative & Pro-invasive Genes activates

Caption: Gain-of-function activity of mutant p53 promoting oncogenic phenotypes.

Conclusion

The choice between this compound, FaDu, Cal-27, and SCC-1 for in vivo HNSCC studies depends on the specific research question. The this compound cell line is an indispensable tool for investigating HPV-positive HNSCC, particularly for evaluating therapies targeting HPV-related oncogenesis. FaDu provides a robust model for HPV-negative HNSCC with high EGFR expression. Cal-27, with its slower growth and p53 mutation, may be suitable for studies on tumor progression and therapies targeting p53 pathways. SCC-1 is a valuable model for investigating invasive and metastatic HNSCC driven by a gain-of-function p53 mutation. Careful consideration of the unique characteristics of each cell line will enable researchers to design more clinically relevant and impactful preclinical studies.

References

Validating the 2A3 Cell Line: A Comparative Guide for Use as an HPV+ HNSCC Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable in vitro model for Human Papillomavirus-positive (HPV+) Head and Neck Squamous Cell Carcinoma (HNSCC), the 2A3 cell line presents a valuable tool. This guide provides a comprehensive comparison of the this compound cell line with its parental HPV-negative line, FaDu, and other established HPV+ HNSCC cell lines, namely UM-SCC-47 and UPCI:SCC090. The data presented here, supported by detailed experimental protocols and pathway diagrams, will aid in the validation and application of the this compound cell line in HNSCC research.

The this compound cell line was developed by transfecting the human hypopharyngeal squamous cell carcinoma cell line, FaDu (which is HPV-negative), with the E6 and E7 oncogenes from HPV type 16. This provides a unique isogenic model to study the specific effects of these viral oncoproteins. The this compound cell line reliably expresses the E6 oncoprotein and is tumorigenic in nude mice, making it a suitable model for in vivo studies as well.[1]

Comparative Analysis of Cellular Phenotypes

To validate the this compound cell line as a representative model for HPV+ HNSCC, its key cellular characteristics were compared with its parental line and other well-established HPV+ HNSCC cell lines.

FeatureThis compoundFaDu (Parental)UM-SCC-47UPCI:SCC090
HPV Status Positive (HPV-16 E6/E7 transfected)[1]NegativePositive (HPV-16 integrated)[2][3]Positive (HPV-16 integrated)
Origin Hypopharynx (derived from FaDu)[1]HypopharynxLateral Tongue[2][3]Base of Tongue[4]
p53 Status Wild-type (targeted for degradation by E6)Mutant[5][6]Wild-type (targeted for degradation by E6)[7]Wild-type (targeted for degradation by E6)[4][8]
Rb Status Wild-type (inactivated by E7)Functional[5]Wild-type (inactivated by E7)Wild-type (inactivated by E7)
Doubling Time (hours) ~51.8[9]~33.3-50~52.8[3]~67.2[5]
Cisplatin (B142131) IC50 (µM) Data not available; more sensitive than FaDu[10]~2-5~3.22[11]~1.51[11]
Radiation Sensitivity (Surviving Fraction at 2 Gy - SF2) Data not available; more sensitive than FaDu[10]~0.6-0.8More sensitive than HPV-negative linesMore sensitive than HPV-negative lines

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Proliferation (MTT) Assay

This protocol is used to determine the rate of cell proliferation and calculate the doubling time.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. Plot the absorbance values against time to generate a growth curve and calculate the doubling time during the exponential growth phase.

Transwell Migration and Invasion Assays

These assays are used to quantify the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert with an 8 µm pore size polycarbonate membrane with a thin layer of Matrigel (a basement membrane matrix). For migration assays, the insert is used without coating. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Resuspend cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete growth medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.

  • Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated or non-invaded cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.

  • Quantification: Count the number of stained cells in several random microscopic fields. The average number of cells per field is used to quantify the migration or invasion.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Rb, p16, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

Signaling Pathways and Experimental Workflows

The introduction of HPV E6 and E7 oncoproteins into the FaDu cell line to create the this compound line fundamentally alters key signaling pathways involved in cell cycle regulation and apoptosis.

HPV_Signaling_Pathway cluster_HPV HPV E6/E7 Oncoproteins cluster_CellCycle Cell Cycle Regulation E6 E6 p53 p53 E6->p53 Binds and promotes ubiquitination & degradation E7 E7 Rb Rb E7->Rb Binds and inactivates p21 p21 p53->p21 Activates transcription Apoptosis Apoptosis p53->Apoptosis Induces G1_S_Transition G1/S Phase Transition p21->G1_S_Transition Inhibits E2F E2F Rb->E2F Sequesters and inhibits E2F->G1_S_Transition Promotes CyclinD1_CDK46 Cyclin D1/CDK4/6 CyclinD1_CDK46->Rb Phosphorylates and inactivates p16 p16 (INK4a) p16->CyclinD1_CDK46 Inhibits

Figure 1: HPV E6/E7 Oncoprotein Signaling Pathways in HNSCC. This diagram illustrates how the HPV oncoproteins E6 and E7 disrupt the p53 and Rb tumor suppressor pathways, leading to uncontrolled cell proliferation.

The workflow for validating a new cell line like this compound involves a series of comparative experiments against established models.

Experimental_Workflow Start Cell Line Acquisition (this compound, FaDu, UM-SCC-47, UPCI:SCC090) Characterization Basic Characterization (Morphology, STR profiling) Start->Characterization Proliferation Proliferation Assays (e.g., MTT) Characterization->Proliferation MigrationInvasion Migration & Invasion Assays (e.g., Transwell) Characterization->MigrationInvasion TherapyResponse Response to Therapy (Cisplatin, Radiation) Characterization->TherapyResponse ProteinAnalysis Protein Expression Analysis (Western Blot for p53, Rb, p16, etc.) Characterization->ProteinAnalysis DataAnalysis Comparative Data Analysis Proliferation->DataAnalysis MigrationInvasion->DataAnalysis TherapyResponse->DataAnalysis ProteinAnalysis->DataAnalysis Validation Validation as a Suitable Model DataAnalysis->Validation

Figure 2: Experimental Workflow for Cell Line Validation. This flowchart outlines the key steps involved in the characterization and validation of a new cell line for use as a disease model.

The logical relationship between HPV infection and the hallmarks of cancer can be visualized to understand the rationale for using HPV+ cell lines in cancer research.

Logical_Relationship HPV_Infection High-Risk HPV Infection (e.g., HPV-16) Oncogene_Expression Expression of E6/E7 Oncoproteins HPV_Infection->Oncogene_Expression p53_Degradation p53 Degradation Oncogene_Expression->p53_Degradation Rb_Inactivation Rb Inactivation Oncogene_Expression->Rb_Inactivation Genomic_Instability Genomic Instability Oncogene_Expression->Genomic_Instability Apoptosis_Evasion Evasion of Apoptosis p53_Degradation->Apoptosis_Evasion Uncontrolled_Proliferation Uncontrolled Cell Proliferation Rb_Inactivation->Uncontrolled_Proliferation HNSCC_Development HNSCC Development and Progression Apoptosis_Evasion->HNSCC_Development Uncontrolled_Proliferation->HNSCC_Development Genomic_Instability->HNSCC_Development

Figure 3: Logical Relationship between HPV Infection and HNSCC. This diagram shows the causal chain from high-risk HPV infection to the development of head and neck squamous cell carcinoma.

Conclusion

The this compound cell line, with its defined genetic background and confirmed expression of HPV-16 E6 and E7 oncoproteins, serves as a robust and relevant model for studying HPV+ HNSCC. Its characteristics, including proliferation rate and increased sensitivity to therapy, are consistent with clinical observations of HPV+ tumors. The direct comparison with its isogenic parental line, FaDu, provides a powerful system to dissect the specific molecular consequences of HPV oncoprotein expression. When benchmarked against other established HPV+ HNSCC cell lines like UM-SCC-47 and UPCI:SCC090, the this compound cell line demonstrates comparable and relevant phenotypes, solidifying its validity as a preclinical model. This guide provides the necessary data and protocols to confidently employ the this compound cell line in future investigations aimed at understanding the biology of HPV+ HNSCC and developing novel therapeutic strategies.

References

A Comparative Analysis of Radiotherapy Response in 2A3 and FaDu Head and Neck Squamous Cell Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential response of isogenic 2A3 (HPV-positive) and FaDu (HPV-negative) human pharyngeal squamous carcinoma cell lines to radiotherapy.

This report provides an in-depth comparison of the radiosensitivity, DNA damage response, cell cycle progression, and apoptosis in this compound and FaDu cells, supported by experimental data. The key differences in their molecular signaling pathways are also elucidated.

Introduction

The FaDu cell line, derived from a human hypopharyngeal squamous cell carcinoma, is a widely used model in cancer research. The this compound cell line is a derivative of FaDu, engineered to stably express the E6 and E7 oncoproteins of Human Papillomavirus type 16 (HPV16). This isogenic pairing provides a valuable tool to investigate the impact of HPV on cellular responses to radiotherapy. It is well-established that HPV-positive head and neck cancers exhibit a better prognosis and response to radiotherapy, a phenomenon that can be explored at the cellular level using these two cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the response of this compound and FaDu cells to ionizing radiation.

Table 1: Radiosensitivity Parameters [1]

ParameterFaDuThis compoundInterpretation
Surviving Fraction at 2 Gy (SF2) HigherLowerThis compound cells are more sensitive to a standard 2 Gy dose of radiation.
Dose for 50% Survival (ED50) HigherLowerA lower dose of radiation is required to kill 50% of this compound cells.
Dose for 10% Survival (D10) HigherLowerA lower dose of radiation is required to achieve 90% cell kill in this compound cells.
α (linear component of cell killing) LowerHigherThis compound cells exhibit more cell death directly proportional to the radiation dose.
α/β ratio LowerHigherSuggests this compound cells are more sensitive to single high doses of radiation.

Table 2: DNA Damage and Repair (γH2AX Foci) [1]

Parameter (after 5 Gy Irradiation)FaDuThis compoundInterpretation
% γH2AX-positive cells (peak) 86 ± 5%93 ± 2%A higher percentage of this compound cells show initial DNA double-strand breaks.
Half-life of γH2AX foci (fast phase) 2.5 hours11 minutesThis compound cells exhibit a much faster initial phase of DNA repair.
Half-life of γH2AX foci (slow phase) 31.8 hours24.1 hoursFaDu cells have a longer slow phase of DNA repair.
% Cells with enlarged nuclei (72h) 31.5%46%A greater proportion of this compound cells show signs of mitotic catastrophe or senescence post-irradiation.

Table 3: Cell Cycle Distribution (24h after 2 Gy Irradiation) [2]

Cell Cycle PhaseFaDu (% of cells)This compound (% of cells)Interpretation
G1 ~55%~45%A smaller proportion of this compound cells are in the G1 phase.
S ~15%~10%Fewer this compound cells are actively replicating their DNA.
G2/M ~30%~45%A significantly larger proportion of this compound cells are arrested in the G2/M phase, a radiosensitive phase of the cell cycle.

Table 4: Apoptosis (72h after 5 Gy Irradiation) [3]

ParameterFaDuThis compoundInterpretation
Fold-induction of apoptosis LowerHigherThis compound cells show a greater induction of programmed cell death following irradiation.

Signaling Pathways

The differential response to radiotherapy between this compound and FaDu cells is underpinned by key differences in their molecular signaling pathways, largely influenced by the presence of the HPV E6 and E7 oncoproteins in this compound cells.

Radiotherapy_Response_Pathway

In FaDu cells, radiation-induced DNA damage leads to the activation of ATM/ATR signaling, p53 stabilization, and subsequent cell cycle arrest, primarily in the G1 phase, allowing for DNA repair and promoting radioresistance. In contrast, in this compound cells, the HPV E6 oncoprotein targets p53 for degradation, abrogating the G1 checkpoint. The E7 oncoprotein inactivates the retinoblastoma protein (pRb), further pushing the cells through the cell cycle. This leads to a pronounced arrest in the G2/M phase, a more radiosensitive phase. Furthermore, E6 and E7 are known to interfere with the DNA damage response by hijacking key repair proteins, leading to impaired repair and increased apoptosis, ultimately resulting in the higher radiosensitivity of this compound cells.

Experimental Protocols

1. Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after exposure to ionizing radiation.

  • Cell Plating: Cells are seeded at appropriate densities in 6-well plates to yield approximately 50-100 colonies per well at each radiation dose.

  • Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation.

  • Staining: Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each dose is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Clonogenic_Assay_Workflow start Seed cells in 6-well plates irradiate Irradiate with varying doses start->irradiate incubate Incubate for 10-14 days irradiate->incubate stain Fix and stain colonies incubate->stain count Count colonies (>50 cells) stain->count analyze Calculate surviving fraction count->analyze end Generate survival curve analyze->end

2. γH2AX Foci Immunofluorescence Assay

This assay is used to quantify DNA double-strand breaks (DSBs).

  • Cell Culture and Irradiation: Cells are grown on coverslips and irradiated with a specific dose (e.g., 5 Gy).

  • Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei. Images are acquired using a fluorescence microscope.

  • Image Analysis: The number of γH2AX foci per nucleus is quantified using image analysis software.

3. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Harvesting and Fixation: Cells are harvested at desired time points after irradiation and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

  • Cell Harvesting: Both adherent and floating cells are collected at specified times after irradiation.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye like propidium iodide (PI).

  • Flow Cytometry: The fluorescence of the stained cells is measured by flow cytometry.

  • Data Analysis: The percentage of early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Conclusion

The isogenic cell lines this compound and FaDu represent a powerful model system for investigating the mechanisms underlying the enhanced radiosensitivity of HPV-positive head and neck cancers. The data presented in this guide clearly demonstrate that the expression of HPV16 E6 and E7 oncoproteins in this compound cells leads to increased radiosensitivity, characterized by impaired DNA repair, pronounced G2/M arrest, and elevated levels of apoptosis following irradiation when compared to the parental FaDu cells. These findings have significant implications for the development of targeted therapies aimed at further sensitizing HPV-negative tumors to radiotherapy or for de-escalating treatment in patients with HPV-positive disease.

References

Benchmarking the 2A3 Cell Line: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 2A3 human papillomavirus (HPV)-positive head and neck squamous cell carcinoma (HNSCC) cell line against its parental line, FaDu, and other relevant HNSCC cell lines. The information presented is collated from public databases and scientific literature to assist in experimental design and data interpretation.

Overview of the this compound Cell Line

The this compound cell line is a critical in vitro model for studying HPV-positive HNSCC. It was developed by transfecting the established FaDu (ATCC HTB-43) human pharyngeal squamous cell carcinoma cell line with the E6 and E7 oncogenes from HPV type 16. This genetic modification induces characteristics that mimic those observed in HPV-driven cancers, making it an invaluable tool for investigating the molecular mechanisms of HPV-mediated oncogenesis and for the development of targeted therapies.

Comparative Characteristics of HNSCC Cell Lines

Table 1: General and Morphological Characteristics

CharacteristicThis compoundFaDu (Parental)UM-SCC-47UPCI:SCC090
Organism Homo sapiensHomo sapiensHomo sapiensHomo sapiens
Tissue Source Pharynx (Hypopharynx)Pharynx (Hypopharynx)Oral Cavity (Tongue)[1]Tongue (Base)[2]
Disease Squamous Cell CarcinomaSquamous Cell CarcinomaSquamous Cell Carcinoma[1]Squamous Cell Carcinoma[2]
HPV Status Positive (HPV-16 E6/E7 transfected)NegativePositive (HPV-16)[1]Positive (HPV)[2]
Morphology Epithelial-likeEpithelial-likeEpithelialSquamous
Doubling Time ~51-52 hours~30-50 hours[3]~53 hours[1]Not readily available

Table 2: Genetic and Molecular Characteristics

CharacteristicThis compoundFaDu (Parental)UM-SCC-47UPCI:SCC090
TP53 Status Mutated (from FaDu) and targeted for degradation by E6Mutated[3]Wild-type, targeted for degradation by E6[1]Wild-type, targeted for degradation by E6[2]
Rb Status Targeted for inactivation by E7FunctionalTargeted for inactivation by E7Targeted for inactivation by E7
CDKN2A (p16) Status Mutated (from FaDu)Mutated (splice acceptor mutation)[3]Wild-type, often overexpressedNot readily available
Key Mutations Inherited from FaDu (e.g., TP53, CDKN2A, FAT1)[3]TP53, CDKN2A, FAT1[3]NOTCH1[1]No TP53 mutations in exons 5-8[2]
Tumorigenicity Yes, in nude miceYes, in nude miceYes, in nude miceNot readily available

Signaling Pathways and Experimental Workflows

HPV E6/E7 Oncoprotein Signaling Pathway

The primary molecular alteration in the this compound cell line is the expression of the HPV-16 E6 and E7 oncoproteins. These viral proteins disrupt key tumor suppressor pathways, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the core mechanism of action of E6 and E7 on the p53 and retinoblastoma (Rb) proteins, respectively.

HPV_E6_E7_Signaling HPV E6/E7 Oncoprotein Signaling Pathway cluster_e6 E6-mediated p53 Degradation cluster_e7 E7-mediated Rb Inactivation HPV E6 HPV E6 E6AP E6AP HPV E6->E6AP binds p53 p53 E6AP->p53 recruits Ubiquitination Ubiquitination p53->Ubiquitination undergoes Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to Apoptosis Inhibition Apoptosis Inhibition Proteasomal Degradation->Apoptosis Inhibition results in HPV E7 HPV E7 Rb Rb HPV E7->Rb binds & inactivates E2F E2F Rb->E2F releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes

Caption: HPV E6 and E7 oncoprotein signaling pathways.

Experimental Workflow: Cell Line Authentication

Authenticating cell line identity is crucial for the reproducibility of research findings. Short Tandem Repeat (STR) profiling is the gold standard for this purpose. The following diagram outlines a typical workflow for STR profiling.

STR_Profiling_Workflow Experimental Workflow for STR Profiling Cell Culture Cell Culture DNA Extraction DNA Extraction Cell Culture->DNA Extraction PCR Amplification of STR Loci PCR Amplification of STR Loci DNA Extraction->PCR Amplification of STR Loci Capillary Electrophoresis Capillary Electrophoresis PCR Amplification of STR Loci->Capillary Electrophoresis Data Analysis Data Analysis Capillary Electrophoresis->Data Analysis Comparison to Database Comparison to Database Data Analysis->Comparison to Database

Caption: A typical workflow for cell line authentication using STR profiling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to characterize cell lines like this compound.

Cell Culture and Maintenance
  • Medium: For this compound and FaDu cell lines, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). For this compound, the medium should also contain a selective antibiotic such as G418 to maintain the expression of the transfected genes.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, rinse with phosphate-buffered saline (PBS), and detach cells using a 0.25% trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

Short Tandem Repeat (STR) Profiling
  • DNA Extraction: Isolate genomic DNA from a confluent culture of cells using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify the extracted DNA using a commercially available STR profiling kit that targets multiple STR loci (e.g., the 13 core CODIS loci). The polymerase chain reaction (PCR) should be performed according to the kit's protocol.[4]

  • Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Analyze the resulting electropherogram using specialized software to determine the allele sizes for each STR locus.

  • Authentication: Compare the obtained STR profile to a reference database (e.g., ATCC, Cellosaurus) to confirm the cell line's identity.[5]

Western Blotting for p53 and Rb
  • Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p53 and Rb overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compounds of interest at various concentrations for the desired duration.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6][7][8][9]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6][7][8][9]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[6][7][8][9]

Conclusion

The this compound cell line serves as a valuable and relevant model for investigating HPV-positive HNSCC. Its derivation from the well-characterized FaDu cell line provides a controlled system to study the specific effects of the HPV E6 and E7 oncoproteins. While large-scale public datasets for this compound are not as readily available as for its parental line, this guide provides a solid foundation of its known characteristics and benchmarks it against other commonly used HNSCC cell lines. The provided experimental protocols and workflow diagrams offer practical guidance for researchers utilizing this important cancer model. As with any cell line, regular authentication and characterization are paramount to ensure the validity and reproducibility of experimental results.

References

Safety Operating Guide

Navigating the Disposal of 2A3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the highly efficient SHAPE reagent 2A3 (2-aminopyridine-3-carboxylic acid imidazolide), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Immediate Safety and Disposal Protocols

The proper disposal of this compound, a reactive chemical probe, is paramount to maintaining a safe laboratory environment and adhering to waste management regulations. The following procedures outline the immediate steps for handling and disposing of this compound waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Spill Management

In the event of a this compound spill, immediate and careful action is required:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills (e.g., this compound in DMSO), contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal of Unused this compound and Contaminated Materials

All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (2-aminopyridine-3-carboxylic acid imidazolide), the CAS number (2765091-45-8), and the associated hazards (e.g., "Reactive," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Disposal methods may include controlled incineration or other treatments suitable for reactive organic compounds.

Quantitative Data Summary

For quick reference, the key chemical and storage information for this compound is summarized in the table below.

PropertyValue
Chemical Name 2-aminopyridine-3-carboxylic acid imidazolide
CAS Number 2765091-45-8
Molecular Formula C₉H₈N₄O
Molecular Weight 188.19 g/mol
Common Solvent Dimethyl sulfoxide (B87167) (DMSO)
Recommended Storage -20°C

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, step-by-step visual guide to ensure all necessary safety and procedural measures are followed.

cluster_preparation Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Unused this compound and Contaminated Materials spill->collect_waste No collect_spill Collect Absorbed Material contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area segregate_waste Segregate into Dedicated Hazardous Waste Container decontaminate_area->segregate_waste collect_waste->segregate_waste label_container Label Waste Container (Chemical Name, CAS, Hazards) segregate_waste->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Essential Safety and Operational Guide for Handling 2A3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2A3, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.

Chemical Identification and Properties

Chemical Name: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone[1][2] Alternative Name: 2-aminopyridine-3-carboxylic acid imidazolide[3] Common Name: this compound

This compound is an electrophilic chemical probe utilized in RNA SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) experiments. It is designed to acylate the 2'-OH group on the RNA backbone, enabling the analysis of RNA secondary structures at single-nucleotide resolution. A key feature of this compound is its cell permeability, allowing for in vivo studies in both cell lines and bacteria.

PropertyValueSource
Molecular Weight 188.19 g/mol [1][2]
Formula C₉H₈N₄O
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is mandatory. The following table outlines the required PPE for handling this compound, categorized by the level of protection.

Protection LevelEquipment
Standard Laboratory Practice (Minimum) - Safety glasses with side shields- Nitrile gloves- Laboratory coat
Handling of Stock Solutions and Powders - Chemical splash goggles- Double-gloving with nitrile gloves- Chemical-resistant laboratory coat or apron- Use of a certified chemical fume hood
Emergency (Spill or Exposure) - Full-face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or gown- Respiratory protection (refer to institutional safety protocols)

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial to maintain its integrity and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Acquire this compound Acquire this compound Review SDS (if available) and SOPs Review SDS (if available) and SOPs Acquire this compound->Review SDS (if available) and SOPs Prepare dedicated workspace in fume hood Prepare dedicated workspace in fume hood Review SDS (if available) and SOPs->Prepare dedicated workspace in fume hood Don appropriate PPE Don appropriate PPE Prepare dedicated workspace in fume hood->Don appropriate PPE Allow this compound to equilibrate to room temperature Allow this compound to equilibrate to room temperature Don appropriate PPE->Allow this compound to equilibrate to room temperature Prepare stock solution in fume hood Prepare stock solution in fume hood Allow this compound to equilibrate to room temperature->Prepare stock solution in fume hood Aliquot for single use Aliquot for single use Prepare stock solution in fume hood->Aliquot for single use Store aliquots at -20°C Store aliquots at -20°C Aliquot for single use->Store aliquots at -20°C cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal Unused this compound Unused this compound Segregate into designated hazardous waste containers Segregate into designated hazardous waste containers Unused this compound->Segregate into designated hazardous waste containers Contaminated PPE Contaminated PPE Contaminated PPE->Segregate into designated hazardous waste containers Contaminated Labware Contaminated Labware Contaminated Labware->Segregate into designated hazardous waste containers Label waste containers clearly Label waste containers clearly Segregate into designated hazardous waste containers->Label waste containers clearly Arrange for pickup by institutional hazardous waste management Arrange for pickup by institutional hazardous waste management Label waste containers clearly->Arrange for pickup by institutional hazardous waste management Follow institutional protocols

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2A3
Reactant of Route 2
2A3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。